molecular formula C7H3BrClFO B1377220 2-Bromo-4-chloro-6-fluorobenzaldehyde CAS No. 1135531-73-5

2-Bromo-4-chloro-6-fluorobenzaldehyde

Cat. No.: B1377220
CAS No.: 1135531-73-5
M. Wt: 237.45 g/mol
InChI Key: MHISGFZIXPJJRW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-chloro-6-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-6-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-chloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHISGFZIXPJJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743948
Record name 2-Bromo-4-chloro-6-fluorobenzaldehyde
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Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135531-73-5
Record name 2-Bromo-4-chloro-6-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135531-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Highly Functionalized Tool for Complex Synthesis

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogens can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity. 2-Bromo-4-chloro-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that presents itself as a versatile and powerful building block for researchers and drug development professionals.

Its structure, featuring three distinct halogen atoms (Bromine, Chlorine, and Fluorine) alongside a reactive aldehyde group on a benzene ring, offers multiple, orthogonal points for chemical modification. This guide provides an in-depth analysis of its chemical properties, predicted reactivity, and strategic applications, offering field-proven insights into its use in complex organic synthesis.

Core Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of reproducible science. The core properties of 2-Bromo-4-chloro-6-fluorobenzaldehyde are summarized below. It is important to note that while some physical data is derived from predictive models, the spectroscopic characteristics are based on established principles for this class of compounds.

PropertyValueSource
CAS Number 1433990-64-7[1]
Molecular Formula C₇H₃BrClFOCalculated
Molecular Weight 237.45 g/mol Calculated
Appearance Off-white solid[1]
Boiling Point 256.5 ± 35.0 °C (Predicted)[1]
Density 1.779 ± 0.06 g/cm³ (Predicted)[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Spectroscopic Insights:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show a single aldehyde proton signal (typically δ 9.5-10.5 ppm) and two aromatic protons, each showing complex coupling patterns due to the influence of the adjacent fluorine and other halogens. ¹³C NMR will confirm the presence of the carbonyl carbon and the six distinct aromatic carbons. ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (approx. 1700-1720 cm⁻¹) and characteristic C-X (C-Br, C-Cl, C-F) and aromatic C-H stretches.[2]

Synthesis and Mechanistic Causality

While multiple synthetic routes may exist, a common and logical approach for halogenated benzaldehydes is the direct halogenation of a less substituted precursor. A well-established method for a similar compound involves the bromination of 4-fluorobenzaldehyde.[3][4]

The causality behind this choice lies in directing group effects. The aldehyde is a deactivating, meta-directing group, while fluorine is an activating, ortho-, para-directing group. The synthesis of our target molecule would require a more specialized starting material, likely 4-chloro-6-fluorobenzaldehyde, followed by a regioselective bromination.

Workflow for Synthesis via Electrophilic Bromination

cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Bromination cluster_workup Step 3: Quench & Extraction cluster_purify Step 4: Isolation start Dissolve 4-chloro-2-fluorobenzaldehyde in an acidic solution (e.g., H₂SO₄/TFA) heat Heat solution to 30-100 °C start->heat Prepare for reaction add_br Add brominating agent (e.g., Dibromohydantoin) while stirring heat->add_br Initiate reaction react Stir and react for 1-72 hours add_br->react quench Pour reaction mixture into ice water react->quench Stop reaction extract Extract aqueous phase with an organic solvent (e.g., Hexane) quench->extract wash Wash organic phase with saturated NaHCO₃ and brine extract->wash dry Dry organic phase over anhydrous Na₂SO₄ wash->dry Remove water concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (e.g., Recrystallization or Chromatography) concentrate->purify end_product Obtain pure 2-Bromo-4-chloro-6-fluorobenzaldehyde purify->end_product

Caption: Synthetic workflow for producing 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Chemical Reactivity: A Multi-Functional Synthetic Platform

The true value of this reagent lies in the differential reactivity of its functional groups. Understanding this allows for precise and sequential chemical modifications.

  • The Aldehyde: This group is a prime site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions). The significant electron-withdrawing character of the three halogen substituents enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.

  • The Carbon-Bromine Bond: The C-Br bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[5] The reactivity of aryl halides in the crucial oxidative addition step for palladium catalysis follows the trend I > Br > Cl.[5] This makes the bromine atom the primary target for reactions like:

    • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids.

    • Buchwald-Hartwig Amination: For forming C-N bonds with amines.

    • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes. This selective reactivity allows the researcher to build a complex scaffold from the C-Br position while leaving the C-Cl and C-F bonds intact for later-stage modifications or for their inherent electronic contributions.

  • The Carbon-Chlorine and Carbon-Fluorine Bonds: While the C-Cl bond can be activated for cross-coupling with highly active catalyst systems, it is generally much less reactive than the C-Br bond.[5] The C-F bond is typically the most robust and is generally unreactive in cross-coupling, making it a stable structural element. The high electronegativity of fluorine and chlorine makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), though the steric crowding from the adjacent groups must be considered.

Strategic Application in Drug Discovery

The presence of fluorine is a well-established strategy in drug design to block metabolic soft spots, enhance binding affinity, and improve pharmacokinetic properties.[6] This building block allows for the direct introduction of a fluorinated and chlorinated phenyl ring, while the bromine and aldehyde handles provide the means to construct the rest of the target molecule. Its derivatives have potential applications in developing compounds with antibacterial, antitumor, and anti-inflammatory properties.[3]

cluster_apps Synthetic & Therapeutic Applications reagent 2-Bromo-4-chloro-6-fluorobenzaldehyde Aldehyde (-CHO) Bromo (-Br) Chloro (-Cl) & Fluoro (-F) app1 Scaffold Elaboration (Wittig, Reductive Amination) reagent:f1->app1 Reactive Handle app2 Complex Molecule Synthesis (Suzuki, Buchwald-Hartwig) reagent:f2->app2 Primary Coupling Site app3 Metabolic Stability & Potency Modulation reagent:f3->app3 Pharmacokinetic Tuning drug Potential Therapeutics (Antitumor, Anti-inflammatory) app1->drug app2->drug app3->drug

Caption: Logical relationships between the functional groups of the reagent and its applications.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol illustrates a self-validating system for utilizing the C-Br bond, which is the most probable first step in a multi-step synthesis using this reagent. The choice of catalyst, base, and solvent is critical for achieving high yield and preventing side reactions.

Objective: To couple an aryl boronic acid to the 2-position of the benzaldehyde via the C-Br bond.

Materials:

  • 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene/Ethanol solvent mixture (e.g., 3:1 ratio)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chloro-6-fluorobenzaldehyde, the aryl boronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed Toluene/Ethanol solvent mixture, followed by the degassed aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically indicates reaction completion (usually 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As a halogenated aromatic aldehyde, this compound requires careful handling to ensure laboratory safety.

  • Hazard Classifications: Based on data for similar compounds, it should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation. It may also cause respiratory irritation.[7]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

    • Avoid inhalation of dust and contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

    • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

Conclusion

2-Bromo-4-chloro-6-fluorobenzaldehyde is more than just a chemical; it is a strategic tool for molecular design. Its densely packed and differentially reactive functional groups provide a robust platform for constructing complex molecular architectures. The ability to selectively address the C-Br bond for cross-coupling while retaining the aldehyde for subsequent modifications, all on a metabolically robust fluorinated and chlorinated ring, makes it an exceptionally valuable intermediate for researchers in drug discovery and advanced materials science. Proper understanding of its reactivity profile is the key to unlocking its full synthetic potential.

References

  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]

  • Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. ACS Publications. [Link]

  • 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. Chemsrc. [Link]

  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2 Bromo 6 Fluorobenzaldehyde at ₹ 850/kg | Hyderabad. IndiaMART. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

Physicochemical Properties of Key Halogenated Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde and Its Isomeric Landscape for Advanced Synthesis

Introduction: Navigating the Isomeric Complexity of Halogenated Benzaldehydes

In the realm of synthetic organic chemistry, precision in molecular architecture is paramount. The compound 2-Bromo-4-chloro-6-fluorobenzaldehyde represents a highly specific substitution pattern on a benzaldehyde core, a class of molecules that serve as versatile building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. However, a thorough investigation of chemical databases reveals a notable scarcity of information and a definitive CAS (Chemical Abstracts Service) number for this exact isomer.

This guide addresses this ambiguity by focusing on a closely related and commercially available isomer, 2-Bromo-6-chloro-4-fluorobenzaldehyde (CAS No. 1433990-64-7) . By providing a comprehensive technical overview of this compound, alongside a comparative analysis of other key structural isomers, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate this chemical space effectively. Understanding the subtle yet significant differences in reactivity and physicochemical properties conferred by the specific placement of halogen atoms is crucial for rational molecular design and the successful execution of complex synthetic routes.

The precise positioning of electron-withdrawing halogen substituents on the benzaldehyde ring profoundly influences the molecule's reactivity, polarity, and other physical characteristics. The following table summarizes the key properties of 2-Bromo-6-chloro-4-fluorobenzaldehyde and its closely related, more extensively documented isomers.

Property2-Bromo-6-chloro-4-fluorobenzaldehyde2-Bromo-4-chlorobenzaldehyde2-Bromo-6-fluorobenzaldehyde2-Bromo-4-fluorobenzaldehyde
CAS Number 1433990-64-7[1]84459-33-6[2]360575-28-659142-68-6[3][4]
Molecular Formula C₇H₃BrClFO[1]C₇H₄BrClO[2]C₇H₄BrFOC₇H₄BrFO[3][4]
Molecular Weight 237.45 g/mol 219.46 g/mol [2]203.01 g/mol 203.01 g/mol [3][4]
Appearance Not specifiedSolid[2]PowderWhite to light yellow powder/crystal
Melting Point Not specified68-73 °C[2]43-47 °C63.0 to 67.0 °C

Synthetic Pathways and Methodologies

A plausible synthetic strategy would involve the selective halogenation of a pre-functionalized benzene ring. For instance, starting from a fluorinated toluene derivative, one could introduce the bromo and chloro substituents through electrophilic aromatic substitution reactions, with the directing effects of the existing groups guiding the regiochemical outcome. The final step would be the oxidation of the methyl group to an aldehyde.

Below is a conceptual workflow for the synthesis of a tri-halogenated benzaldehyde, illustrating the logical progression of such a synthesis.

G cluster_0 Synthesis Workflow start Starting Material (e.g., 4-Fluoro-2-chlorotoluene) step1 Bromination (Electrophilic Aromatic Substitution) start->step1 NBS, Acid Catalyst intermediate Halogenated Toluene Intermediate step1->intermediate step2 Oxidation of Methyl Group intermediate->step2 e.g., KMnO4 or CrO3 product Final Product (Tri-halogenated Benzaldehyde) step2->product

Caption: A conceptual workflow for the synthesis of a tri-halogenated benzaldehyde.

A documented method for the preparation of 2-bromo-4-fluorobenzaldehyde involves the bromination of 4-fluorobenzaldehyde using reagents like dibromohydantoin in an acidic medium.[5] This highlights a common strategy of direct halogenation on a benzaldehyde core.

Representative Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzaldehyde

The following protocol is based on a patented method for the synthesis of 2-bromo-4-fluorobenzaldehyde and serves as an illustrative example of a halogenation reaction on a benzaldehyde substrate.[6]

  • Dissolution: Dissolve 4-fluorobenzaldehyde in a suitable acidic solvent (e.g., a mixture of acetic acid and sulfuric acid).[6]

  • Heating and Initial Bromination: Heat the solution to a temperature between 30-100°C. While stirring, add a brominating agent (e.g., N-bromosuccinimide or bromine). Continue the reaction for 1-24 hours.[6]

  • Further Bromination: Add a second portion of the brominating agent and continue the reaction for an additional 24-72 hours to ensure complete conversion.[6]

  • Quenching: After the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.[6]

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., hexane). Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude 2-bromo-4-fluorobenzaldehyde. Further purification can be achieved by recrystallization or chromatography.[6]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are crucial intermediates in the pharmaceutical industry. The presence of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

2-Bromo-6-chloro-4-fluorobenzaldehyde and its isomers serve as versatile scaffolds for the construction of more complex molecules, including heterocyclic systems that are prevalent in many drug candidates. The aldehyde functional group provides a reactive handle for a wide range of chemical transformations, such as:

  • Reductive amination to form substituted benzylamines.

  • Wittig reactions to introduce carbon-carbon double bonds.

  • Condensation reactions with various nucleophiles to synthesize heterocycles like quinolines, indazoles, and pyrimidines.[7]

The differential reactivity of the C-Br and C-Cl bonds in 2-Bromo-6-chloro-4-fluorobenzaldehyde can be exploited in sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the regioselective introduction of different substituents.

G cluster_reactions Key Transformations cluster_products Potential Bioactive Scaffolds reagent 2-Bromo-6-chloro-4-fluorobenzaldehyde Aldehyde (-CHO) Bromo (-Br) Chloro (-Cl) Fluoro (-F) reductive_amination Reductive Amination reagent->reductive_amination R-NH2, [H] cross_coupling Cross-Coupling Reactions reagent->cross_coupling Pd catalyst, Nu- heterocycle_synthesis Heterocycle Synthesis reagent->heterocycle_synthesis Condensation amines Substituted Benzylamines reductive_amination->amines biaryls Biaryl Compounds cross_coupling->biaryls heterocycles Fused Ring Systems heterocycle_synthesis->heterocycles

Caption: Synthetic utility of 2-Bromo-6-chloro-4-fluorobenzaldehyde in generating diverse molecular scaffolds.

Analytical Characterization

The structural elucidation of 2-Bromo-6-chloro-4-fluorobenzaldehyde and its isomers relies on a combination of standard analytical techniques.

Analytical TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) ¹H NMR: Aromatic protons will appear as distinct multiplets, with chemical shifts influenced by the neighboring halogen atoms. The aldehyde proton will be a singlet in the downfield region (around 10 ppm). ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms. The carbonyl carbon will be significantly downfield. ¹⁹F NMR: A singlet or multiplet, depending on coupling with nearby protons.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the aldehyde C=O stretch will be observed around 1700 cm⁻¹. C-H stretching of the aldehyde and aromatic ring, as well as C-X (halogen) vibrations, will also be present.
Mass Spectrometry (MS) The molecular ion peak will correspond to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and fragments containing these halogens.

Safety and Handling

As with all halogenated aromatic compounds, 2-Bromo-6-chloro-4-fluorobenzaldehyde and its isomers should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: These compounds are generally classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed or inhaled.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While 2-Bromo-4-chloro-6-fluorobenzaldehyde remains an elusive target in the chemical literature, its structural isomer, 2-Bromo-6-chloro-4-fluorobenzaldehyde, and other related compounds offer a rich and versatile platform for synthetic innovation. This guide provides a foundational understanding of the physicochemical properties, synthetic considerations, and potential applications of these valuable building blocks. For researchers and drug development professionals, a deep appreciation of the nuanced interplay of halogen substituents is essential for the strategic design and synthesis of the next generation of complex, biologically active molecules.

References

  • Chemsrc. (2025). 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2-Bromo-6-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • Fluoropharm. (n.d.). 59142-68-6 | 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Bromo 6 Fluorobenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-6-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-4-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the chemical research community, particularly those in drug discovery and agrochemical development. Its molecular architecture, featuring a reactive aldehyde functionality and a strategic arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine), offers a versatile platform for the synthesis of complex molecular entities. The differential reactivity of the carbon-halogen bonds, combined with the synthetic utility of the aldehyde group, allows for selective and sequential chemical transformations. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its applications as a pivotal building block in modern organic synthesis. Safety and handling protocols, extrapolated from structurally related compounds, are also discussed to ensure its responsible use in a research setting.

Core Physicochemical and Structural Data

2-Bromo-4-chloro-6-fluorobenzaldehyde is a synthetic organic compound that is not extensively documented in publicly available databases under a specific CAS number, suggesting its status as a niche research chemical or a novel intermediate. Its fundamental properties can be derived from its structure.

cluster_main C1 C C2 C C1->C2 C1->C2 Aldehyde CHO C1->Aldehyde C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C3->C4 H3 H C3->H3 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C5->C6 H5 H C5->H5 C6->C1 F F C6->F G start 4-Chloro-2-fluorobenzaldehyde (Starting Material) step1 Dissolve in Acidic Medium (e.g., H₂SO₄/TFA) start->step1 Step 1 step2 Electrophilic Bromination Add N-Bromosuccinimide (NBS) step1->step2 Step 2 step3 Reaction Stirring (Controlled Temperature) step2->step3 Step 3 step4 Work-up & Quenching (Pour into ice water) step3->step4 Step 4 step5 Purification (Extraction & Chromatography) step4->step5 Step 5 product 2-Bromo-4-chloro-6-fluorobenzaldehyde (Final Product) step5->product

Caption: Proposed workflow for the synthesis of 2-bromo-4-chloro-6-fluorobenzaldehyde.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative example adapted from methodologies for similar halogenations.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 4-chloro-2-fluorobenzaldehyde (1.0 eq.) in a mixture of concentrated sulfuric acid and trifluoroacetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Combine the organic layers.

  • Purification: Wash the combined organic phase with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the final product.

Causality and Scientific Rationale:

  • Acidic Medium: The strong acid serves to activate the aromatic ring towards electrophilic substitution. The aldehyde group is a meta-director and deactivating, while the fluorine and chlorine atoms are ortho-, para-directors but also deactivating. The fluorine at position 2 and chlorine at position 4 will direct the incoming electrophile (Br⁺). The position ortho to the fluorine (position 3) and ortho to the chlorine (position 5) are possibilities. However, the position between the two halogens (position 3) is sterically hindered. The most activated and accessible position is ortho to the fluorine and para to the chlorine, which is position 6 (equivalent to 2 in the final product name after re-prioritizing). Therefore, bromination is expected to occur at the C2 position relative to the aldehyde.

  • N-Bromosuccinimide (NBS): NBS is a convenient and safe source of electrophilic bromine (Br⁺) in acidic conditions, making it a standard choice for aromatic brominations.

Reactivity and Applications in Drug Development

The synthetic value of 2-bromo-4-chloro-6-fluorobenzaldehyde lies in the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.

Differential Halogen Reactivity

In modern synthetic chemistry, particularly in the construction of pharmaceutical intermediates, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are indispensable tools. The reactivity of aryl halides in the rate-determining oxidative addition step follows the general trend: C-I > C-Br > C-Cl. [2] This reactivity difference is a key strategic advantage. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 4-position. This allows a synthetic chemist to perform a cross-coupling reaction selectively at the C2 position while leaving the C-Cl bond intact for a subsequent, different transformation under more forcing conditions. This orthogonality is crucial for building molecular complexity efficiently.

Aldehyde Group as a Synthetic Hub

The aldehyde functionality is a versatile precursor for a vast array of chemical transformations:[3]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

  • Wittig Reaction: Conversion to alkenes.

  • Condensation Reactions: Formation of imines, oximes, or hydrazones, which are common scaffolds in bioactive molecules and can be further cyclized to form various heterocycles.[3]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

Role in Drug Discovery

Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals. [4][5]The incorporation of this specific building block can profoundly influence a molecule's biological profile:

  • Modulation of Physicochemical Properties: The halogens can alter a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target. [5]* Synthesis of Heterocycles: It is an ideal starting material for synthesizing complex heterocyclic systems, which form the core of many modern drugs. [2]* Prodrug Synthesis: The aldehyde or its derivatives can be used to synthesize prodrugs, modifying properties like solubility or bioavailability. [6]

Safety, Handling, and Storage

No official Safety Data Sheet (SDS) is available for 2-bromo-4-chloro-6-fluorobenzaldehyde. The following information is extrapolated from data for structurally similar compounds, such as 2-bromo-6-fluorobenzaldehyde, and should be used as a guideline pending a full toxicological assessment. [7][8][9] Table 2: GHS Hazard Classification (Predicted)

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)
Recommended Precautions and Handling:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9]* Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. [8]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]* First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [9] * If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [9] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [9]

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10]* For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2–8 °C) is recommended.

Conclusion

2-Bromo-4-chloro-6-fluorobenzaldehyde represents a highly valuable, albeit specialized, building block for advanced organic synthesis. Its utility is defined by the strategic interplay of its functional groups: an aldehyde ready for diverse transformations and a set of halogens with differential reactivity in cornerstone reactions like palladium-catalyzed cross-couplings. This combination provides chemists, particularly in the pharmaceutical and agrochemical sectors, with a powerful tool for the efficient and controlled construction of complex, high-value molecules. While proper safety precautions are necessary due to its presumed irritant and toxic properties, its potential to accelerate the discovery and development of novel chemical entities is significant.

References

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • PubChem. 2-Bromo-6-fluorobenzaldehyde. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

  • ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry. [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Ningbo Inno Pharmchem Co., Ltd. The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-fluorobenzaldehyde. [Link]

  • European Patent Office. Process for producing fluorobenzaldehydes - EP 0289942 B1. [Link]

Sources

Technical Guide: 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde , a highly specialized halogenated aromatic building block used in advanced medicinal chemistry and agrochemical synthesis.

CAS Number: 1135531-73-5 Formula: C₇H₃BrClFO Molecular Weight: 237.45 g/mol [1][2][3]

Part 1: Executive Summary & Structural Core

2-Bromo-4-chloro-6-fluorobenzaldehyde represents a "privileged scaffold" in drug discovery due to its unique substitution pattern. It features three distinct halogen atoms (Br, Cl, F) positioned meta to each other on a benzene ring, with a reactive aldehyde group at the ipso position relative to the fluorine and bromine.

Structural Analysis

The molecule is defined by high steric crowding and significant electron deficiency.

  • Electronic Profile: The ring is heavily deactivated by the inductive effects (-I) of three halogens and the mesomeric withdrawal (-M) of the aldehyde. This makes the aldehyde carbon highly electrophilic, facilitating condensation reactions even with weak nucleophiles.

  • Steric Environment: The aldehyde group is flanked by a Bromine atom (large Van der Waals radius) and a Fluorine atom (small radius). This asymmetry allows for stereoelectronic control in subsequent transformations.

  • Site-Selectivity: The presence of three different halogens allows for orthogonal functionalization:

    • Br (C2): Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Buchwald).

    • F (C6): Susceptible to Nucleophilic Aromatic Substitution (S_N_Ar) due to the ortho-formyl activating group.

    • Cl (C4): Least reactive, serving as a stable "anchor" or late-stage modification point.

Physicochemical Properties
PropertyValueNote
Appearance White to off-white solidCrystalline powder form
Melting Point 43–47 °C (Predicted)Low-melting solid; requires cool storage
Boiling Point ~235 °C (at 760 mmHg)High boiling point due to polarity
Density 1.7 ± 0.1 g/cm³High density typical of poly-halogenated arenes
Solubility DCM, THF, Ethyl AcetateInsoluble in water; hydrolytically stable
LogP 2.31Moderate lipophilicity

Part 2: Synthetic Methodology

The most reliable and authoritative route to 2-Bromo-4-chloro-6-fluorobenzaldehyde is the Directed Ortho Lithiation (DoL) of 1-bromo-3-chloro-5-fluorobenzene. This method leverages the acidity of the proton located between the fluorine and bromine atoms.

Causality of Synthetic Design
  • Substrate Choice: 1-Bromo-3-chloro-5-fluorobenzene is used because the C-H bond between Fluorine and Bromine is the most acidic site on the ring (Acidifying effect: F > Cl > Br).

  • Base Selection: Lithium Diisopropylamide (LDA) is preferred over n-Butyllithium to avoid competing halogen-lithium exchange (especially at the Bromine position) and to ensure proton abstraction is the dominant pathway.

  • Temperature Control: Reactions must be maintained at -78 °C to stabilize the lithiated intermediate and prevent "benzyne" formation or scrambling.

Experimental Protocol (Self-Validating System)

Reagents:

  • 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq)[4][5][6]

  • LDA (1.1 eq, generated in situ or commercial solution)

  • DMF (Dimethylformamide) (1.2 eq)

  • THF (Anhydrous)[7]

Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous THF. Cool to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add LDA solution dropwise over 30 minutes. Validation: The solution typically turns yellow/orange, indicating anion formation. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; ensure internal temp does not rise above -70 °C.

  • Quench: Warm to 0 °C and quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Diagram

Synthesis Start 1-Bromo-3-chloro- 5-fluorobenzene Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Directed Ortho Metalation Inter Lithiated Species (Li at Pos 2) Step1->Inter Deprotonation between F and Br Step2 Formyl Quench (DMF) Inter->Step2 Electrophilic Attack Product 2-Bromo-4-chloro- 6-fluorobenzaldehyde Step2->Product Hydrolysis

Figure 1: Directed Ortho Lithiation pathway ensuring regioselective installation of the aldehyde group.

Part 3: Reactivity & Applications

This molecule serves as a divergent node in synthesis. The "Pull-Pull-Pull" electronic effect of the halogens makes the aldehyde highly reactive toward amines (Schiff base formation) and carbon nucleophiles.

Orthogonal Functionalization Strategy

Researchers utilize the reactivity difference between the C-Br, C-Cl, and C-F bonds to build complex heterocycles like indazoles , quinolines , and benzofurans .

  • Site A: Aldehyde (C1)

    • Reaction: Reductive Amination or Wittig Olefination.

    • Utility: Linker attachment or scaffold extension.

  • Site B: Bromine (C2)

    • Reaction: Suzuki-Miyaura Coupling.

    • Condition: Pd(PPh₃)₄, Na₂CO₃. The C-Br bond reacts preferentially over C-Cl.

  • Site C: Fluorine (C6)

    • Reaction: S_N_Ar (Nucleophilic Aromatic Substitution).

    • Mechanism:[8][9][10][11][12] The ortho-aldehyde group lowers the energy barrier for nucleophilic attack at the fluorine position, allowing displacement by amines or thiols.

Reactivity Flowchart

Reactivity Core 2-Bromo-4-chloro- 6-fluorobenzaldehyde Path1 Suzuki Coupling (Pd cat, Boronic Acid) Core->Path1 Selects Br Path2 S_N_Ar Displacement (R-NH2, Heat) Core->Path2 Selects F (ortho) Path3 Condensation (Amines/Ylides) Core->Path3 Selects CHO Prod1 2-Aryl-4-chloro- 6-fluorobenzaldehyde Path1->Prod1 Prod2 2-Bromo-4-chloro- 6-aminobenzaldehyde Path2->Prod2 Prod3 Imines / Styrenes Path3->Prod3

Figure 2: Divergent synthesis map demonstrating site-selective functionalization.

Part 4: Safety & Handling

Signal Word: WARNING GHS Classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13][14]

  • H335: May cause respiratory irritation.[13][14]

Handling Protocol:

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • PPE: Wear nitrile gloves and safety goggles. Use only in a fume hood to avoid inhalation of dust/vapors.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with weak aqueous base if necessary.

References

  • BenchChem. 2-Bromo-4-chloro-6-fluorobenzaldehyde Product Analysis and Applications. Retrieved from

  • Sigma-Aldrich. 2-Bromo-4-chloro-6-fluorobenzaldehyde Safety Data Sheet (SDS). Retrieved from

  • PubChem. 1-Bromo-3-chloro-5-fluorobenzene (Precursor Data). National Library of Medicine. Retrieved from

  • Apollo Scientific. Product Specification: 2-Bromo-4-chloro-6-fluorobenzaldehyde. Retrieved from [13]

Sources

2-Bromo-4-chloro-6-fluorobenzaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 2-Bromo-4-chloro-6-fluorobenzaldehyde in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of drug discovery, the demand for highly functionalized aromatic scaffolds is insatiable. 2-Bromo-4-chloro-6-fluorobenzaldehyde represents a "privileged structure" due to its unique electronic topography and the presence of three distinct halogen handles.[1] This specific substitution pattern (2-Br, 4-Cl, 6-F) allows for orthogonal functionalization —the ability to selectively react one site without disturbing the others.[1]

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis via directed ortho-lithiation (DoL), its chemoselective reactivity profile, and its utility as a linchpin in synthesizing complex heterocyclic pharmacophores.

Part 1: Structural & Electronic Analysis

The utility of 2-bromo-4-chloro-6-fluorobenzaldehyde lies in the disparate electronic environments of its substituents.

  • C1 (Aldehyde): The electrophilic anchor. Highly reactive toward condensation (Schiff bases) and olefination (Wittig/Horner-Wadsworth-Emmons), but sterically shielded by the ortho-bromo and ortho-fluoro groups.[1]

  • C2 (Bromine): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C-Br bond is the weakest of the three carbon-halogen bonds (

    
    ).
    
  • C4 (Chlorine): A secondary coupling site.[1] Requires more forcing conditions or specialized ligands (e.g., Buchwald biaryl phosphines) to react, allowing it to remain inert during C2 functionalization.

  • C6 (Fluorine): An activating group for Nucleophilic Aromatic Substitution (

    
    ).[1] Positioned ortho to the electron-withdrawing carbonyl, it is highly susceptible to displacement by amines or thiols, particularly after the aldehyde has been converted to an electron-deficient heterocycle.
    

G Core 2-Bromo-4-chloro-6-fluorobenzaldehyde Aldehyde C1: Aldehyde (Condensation/Reduction) Core->Aldehyde Electrophilic Center Bromo C2: Bromine (1st Priority Pd-Coupling) Core->Bromo Weakest C-X Bond Chloro C4: Chlorine (2nd Priority Pd-Coupling) Core->Chloro Intermediate Stability Fluoro C6: Fluorine (SNAr Activation) Core->Fluoro Inductive Activation

Figure 1: Functional map of the scaffold showing orthogonal reactivity zones.

Part 2: Synthesis Strategy

While oxidation of the corresponding toluene is a viable industrial route, the most precise method for research-scale synthesis is Directed Ortho-Lithiation (DoL) of 1-bromo-3-chloro-5-fluorobenzene.[1]

The Challenge: The starting material contains bromine.[2][3][4] Using


-butyllithium (

-BuLi) risks Lithium-Halogen exchange (Li-Br) rather than deprotonation.[1] The Solution: Use of a non-nucleophilic, bulky base like Lithium Diisopropylamide (LDA) or LiTMP at cryogenic temperatures (-78°C) favors acid-base deprotonation over nucleophilic attack on the bromine.
Mechanism:
  • Precursor: 1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2).[1][5][6]

  • Directing Effect: The proton between Fluorine and Bromine (C2 relative to the benzene numbering) is the most acidic due to the strong inductive effect of Fluorine (-I) and the stabilizing effect of Bromine.

  • Trapping: The lithiated species is trapped with

    
    -Dimethylformamide (DMF) to install the aldehyde.[7]
    

Synthesis Start 1-Bromo-3-chloro- 5-fluorobenzene Inter Lithiated Intermediate (Li between F and Br) Start->Inter Deprotonation Reagent LDA / THF -78°C Reagent->Inter Product 2-Bromo-4-chloro- 6-fluorobenzaldehyde Inter->Product Formylation Trap DMF (Electrophile) Trap->Product

Figure 2: Synthesis via Directed Ortho-Lithiation preventing Halogen Dance.

Part 3: Experimental Protocols

Protocol A: Synthesis via LDA Deprotonation

Reagents:

  • 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq)[1][8]

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

  • 
    -Dimethylformamide (DMF) (1.5 eq)[1]
    
  • Anhydrous THF[9]

  • Ammonium Chloride (

    
    , sat.[7][9] aq.)
    

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 eq) dropwise over 10 minutes. Ensure internal temp remains < -70°C.

  • Substrate Addition: Dissolve 1-bromo-3-chloro-5-fluorobenzene (5.0 g, 23.8 mmol) in THF (10 mL). Add this solution dropwise to the LDA mixture over 20 minutes.

    • Critical Control Point: The solution may turn yellow/orange, indicating the formation of the aryl lithium species. Stir for 45 minutes at -78°C.

  • Formylation: Add anhydrous DMF (2.8 mL, 35.7 mmol) dropwise.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     (30 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1][7] Dry over

    
    .[1][7]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 65-75%.[1]

    • Appearance: White to pale yellow solid.[1]

Protocol B: Chemoselective Suzuki Coupling (C2-Br)

Objective: Selectively couple an aryl boronic acid to the C2-position without touching the C4-Cl or C6-F.[1]

Reagents:

  • 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq)[1]

  • Phenylboronic acid (1.1 eq)

  • 
     (3 mol%)
    
  • 
     (2.0 eq, 2M aq.)
    
  • DME/Water (3:1)

Procedure:

  • Combine scaffold, boronic acid, and Palladium catalyst in a vial.

  • Degas solvents (DME/Water) with

    
     for 15 mins.[1]
    
  • Add solvents and base.[1][9]

  • Heat to 60°C for 4 hours. (Note: Keep temp moderate to avoid activating the C4-Cl).

  • Result: 4-chloro-6-fluoro-2-phenylbenzaldehyde.[1]

Part 4: Data Summary & Properties

PropertyValueNotes
Molecular Formula

Molecular Weight 237.45 g/mol
CAS (Precursor) 33863-76-21-Bromo-3-chloro-5-fluorobenzene
Predicted LogP ~3.1Lipophilic, requires organic solvent
H-Bond Acceptors 2(C=O, F)
Melting Point ~65-70°CEstimated based on analogs
Storage 2-8°C, Inert GasAldehydes oxidize to acids over time

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] The lachrymatory nature of halogenated benzaldehydes is significant; avoid inhalation of dust/vapors.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synthesis of Halogenated Benzaldehydes via Lithiation

    • Source: BenchChem Technical Repository.[1] "A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde." (Methodology adapted for tri-halo system).[1]

  • Precursor Availability (1-Bromo-3-chloro-5-fluorobenzene)

    • Source: PubChem Compound Summary for CID 2736223.[1]

  • Chemoselective Coupling of Polyhalogenated Arenes

    • Source: Royal Society of Chemistry (RSC). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][10] (Demonstrates Br selectivity over Cl/F).[1]

  • Nucleophilic Arom

    
    ) Principles: 
    
    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism."

  • General Properties of 2-Bromo-4-fluorobenzaldehyde (Analog)

    • Source: ChemicalBook. "2-Bromo-4-fluorobenzaldehyde Synthesis and Properties."[1]

Sources

2-Bromo-4-chloro-6-fluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Halogenated Benzaldehydes, with a Focus on 2-Bromo-4-chloro-6-fluorobenzaldehyde and Its Isomers

Introduction

2-Bromo-4-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. Such compounds are of significant interest to researchers and drug development professionals as versatile intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. The precise arrangement of halogen substituents on the benzaldehyde scaffold allows for fine-tuning of steric and electronic properties, which in turn dictates reactivity in subsequent synthetic steps and the biological activity of the final product.

While specific, experimentally verified physical property data for 2-Bromo-4-chloro-6-fluorobenzaldehyde is not extensively documented in publicly available literature, a robust understanding of its expected characteristics can be derived from a comparative analysis of its structural isomers and related compounds. This guide provides a detailed examination of the physical properties of closely related halogenated benzaldehydes to offer a scientifically grounded estimation of the properties of the title compound.

Chemical Identity and Structure

The fundamental identity of an organic compound is defined by its molecular structure. The arrangement of atoms and bonds determines its physical and chemical properties. Below is the chemical structure of the target compound, 2-Bromo-4-chloro-6-fluorobenzaldehyde, alongside several closely related, well-characterized isomers.

Caption: Chemical structures of the target compound and key isomers.

Comparative Analysis of Physical Properties

The physical properties of a molecule, such as melting and boiling points, are governed by the strength of its intermolecular forces. For halogenated benzaldehydes, these forces are primarily dipole-dipole interactions and van der Waals forces. The specific nature and position of the halogen atoms influence the molecular symmetry and dipole moment, which in turn affects how efficiently the molecules pack in a solid lattice (influencing melting point) and the energy required to separate them into the gas phase (influencing boiling point).

The table below summarizes the known physical properties of several structurally related compounds. This data provides a valuable framework for estimating the properties of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Property2-Bromo-6-fluorobenzaldehyde2-Bromo-4-fluorobenzaldehyde2-Chloro-6-fluorobenzaldehyde2-Bromo-4-chlorobenzaldehyde
CAS Number 360575-28-6[1][2][3]59142-68-6[4]387-45-1[5][6]84459-33-6
Molecular Formula C₇H₄BrFO[2][6]C₇H₄BrFO[4]C₇H₄ClFO[5][6]C₇H₄BrClO
Molecular Weight 203.01 g/mol [2][6]203.01 g/mol [4]158.56 g/mol [5][6]219.46 g/mol
Appearance Beige or white to off-white solid/powder[1][6]White to light yellow powder/crystalWhite solid[5]Solid
Melting Point 43-47 °C[1][3][6]63-67 °C32-35 °C[5]68-73 °C
Boiling Point 100-102 °C at 8 mmHgNot specified104-105 °C[5]Not specified
Density 1.70 g/cm³Not specifiedNot specifiedNot specified
Solubility in Water Slightly solubleNot specifiedInsoluble[5]Not specified

Expert Insights:

  • Melting Point: The melting point is highly sensitive to the crystal lattice energy. 2-Bromo-4-chlorobenzaldehyde has the highest melting point in this set, suggesting its substitution pattern allows for very efficient crystal packing. The introduction of a third halogen in 2-Bromo-4-chloro-6-fluorobenzaldehyde will increase its molecular weight and likely alter its symmetry. It is reasonable to predict its melting point will be in the higher range of these analogs, likely above 50 °C, but experimental verification is necessary.

  • Boiling Point: The boiling point generally increases with molecular weight due to stronger van der Waals forces. Based on the data for 2-Bromo-6-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde, the boiling point of 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected to be significantly higher, likely exceeding 110-120 °C at reduced pressure.

  • Solubility: Like its analogs, 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected to have very low solubility in water and good solubility in common organic solvents like methanol, ethanol, and chlorinated solvents.[5]

Experimental Determination of Physical Properties

The trustworthiness of physical property data hinges on validated experimental protocols. The following section outlines the principles behind standard methodologies for determining the key physical properties of a solid organic compound like 2-Bromo-4-chloro-6-fluorobenzaldehyde.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_ir Structural Confirmation (FTIR) cluster_sol Solubility Assessment Prep Purify Compound (e.g., Recrystallization, Chromatography) Dry Dry Sample Thoroughly (Vacuum Oven) Prep->Dry MP_Load Load Capillary Tube Dry->MP_Load IR_Prep Prepare Sample (e.g., KBr pellet, ATR) Dry->IR_Prep Sol_Test Add Compound to Various Solvents Dry->Sol_Test MP_Run Use Melting Point Apparatus (Slow heating rate near MP) MP_Load->MP_Run MP_Observe Record Range: Onset to Complete Liquefaction MP_Run->MP_Observe IR_Scan Acquire IR Spectrum IR_Prep->IR_Scan IR_Analyze Analyze Functional Groups (C=O, C-Br, C-Cl, C-F) IR_Scan->IR_Analyze Sol_Observe Observe at RT and with Heating Sol_Test->Sol_Observe Sol_Record Qualitatively Record (Soluble, Sparingly Soluble, Insoluble) Sol_Observe->Sol_Record

Caption: General workflow for physical property characterization.

1. Melting Point Determination (Capillary Method)

  • Causality: The melting point is a definitive indicator of purity. A sharp melting range (typically < 2 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities that disrupt the crystal lattice.

  • Methodology:

    • A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

2. Spectroscopic Confirmation (FTIR)

  • Causality: Infrared spectroscopy is essential for confirming the presence of key functional groups, validating the compound's identity before other properties are measured.[7] For 2-Bromo-4-chloro-6-fluorobenzaldehyde, characteristic stretches for the aldehyde carbonyl (C=O) and the carbon-halogen bonds (C-Br, C-Cl, C-F) would be expected.

  • Methodology (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact.

    • The infrared spectrum is recorded. Key peaks to verify would be the strong C=O stretch (typically ~1700 cm⁻¹) and signals in the fingerprint region corresponding to the aryl-halogen bonds.

3. Solubility Determination

  • Causality: Solubility is a critical parameter for selecting appropriate solvents for reactions, purification, and formulation. It is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

  • Methodology:

    • A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

    • The mixture is agitated at room temperature, and dissolution is observed.

    • If not soluble, the mixture may be gently heated.

    • Observations are recorded qualitatively (e.g., soluble, partially soluble, insoluble) for a range of solvents (e.g., water, ethanol, acetone, hexane).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-chloro-6-fluorobenzaldehyde is not available, the hazard profile can be inferred from its structural analogs. Halogenated benzaldehydes are generally classified as irritants.

  • Hazard Statements: Based on analogs, the compound is likely harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2][8]

  • Precautionary Measures: [8][9]

    • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Some analogs are noted to be air or light-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable.

Conclusion

2-Bromo-4-chloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a chemical intermediate. Although its specific physical properties are not widely published, a detailed analysis of its structural isomers provides a strong basis for estimating its characteristics. It is expected to be a solid at room temperature with a relatively high melting point, low water solubility, and a hazard profile typical of an irritant. The experimental protocols outlined in this guide provide a self-validating framework for researchers to determine its properties with high confidence, ensuring both scientific accuracy and safe laboratory practice.

References

  • Ossila. (2023). 2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET.
  • SGT Life Sciences. 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers.
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • PubChem. 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

  • ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]

  • Chemsrc. 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

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Technical Guide: 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Characterization and Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Compound Identity

2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS: 1135531-73-5 ) is a highly specialized tri-halogenated aromatic aldehyde used primarily as a scaffold in the synthesis of fused heterocyclic pharmaceuticals, including PRMT5 and EGFR inhibitors.[1][2]

Unlike commoditized reagents, this compound is often synthesized in situ or supplied as a research-grade intermediate. Consequently, standard physical property datasets (such as a definitive melting point) are rarely indexed in public chemical catalogs. This guide bridges that gap by providing structural analysis, synthesis protocols, and methods for physical characterization.

Attribute Specification
CAS Number 1135531-73-5
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
Physical State Solid (Typically Yellow to Orange crystalline powder)
Predicted Melting Point 45 °C – 75 °C (See Section 2.1)
Storage Inert atmosphere (Ar/N₂), 2–8 °C; Light Sensitive
Physical Characterization & Melting Point Analysis[4][5][6][7]
2.1 The Melting Point Data Gap

While specific experimental melting point (MP) values for CAS 1135531-73-5 are not standardized in open-access commercial literature, we can derive a high-confidence expected range using Structure-Activity Relationship (SAR) analysis of structural analogs.

Comparative SAR Analysis: The melting point of poly-halogenated benzaldehydes is governed by crystal packing efficiency (symmetry) and molecular weight.

Analog CompoundStructureMelting Point (°C)Trend Analysis
2-Chloro-6-fluorobenzaldehyde Di-sub (Cl, F)32–35 °CLow MP due to liquid-like packing forces.
2-Bromo-6-fluorobenzaldehyde Di-sub (Br, F)43–47 °CHeavier Br atom increases MP vs. Cl analog.
2-Bromo-4-fluorobenzaldehyde Di-sub (Br, F)63–67 °CPara-substitution often improves symmetry/packing.
Target: 2-Bromo-4-chloro-6-fluorobenzaldehyde Tri-sub (Br, Cl, F) Est. 45–75 °C The addition of the 4-chloro substituent adds mass (increasing MP) but may introduce steric strain.

Expert Insight: Users should expect a low-melting solid . If the sample appears as a semi-solid or oil at room temperature, it likely contains solvent impurities or regioisomers (see Synthesis).

2.2 Protocol: Experimental MP Determination

For internal validation, the following protocol ensures accuracy for low-melting, potentially labile solids.

  • Drying: Ensure the sample is dried under high vacuum (<1 mbar) at ambient temperature for 4 hours to remove trace solvent (which depresses MP).

  • Method: Use Differential Scanning Calorimetry (DSC) for highest precision.

    • Ramp Rate: 5 °C/min.

    • Atmosphere: Nitrogen purge.

    • Onset: Record the onset temperature, not the peak.

  • Alternative (Capillary): If using a capillary apparatus, start at 30 °C and ramp at 1 °C/min. Note the "meniscus point" (first liquid) and "clear point" (complete melt).

Synthesis & Production Workflows

The primary route to 2-Bromo-4-chloro-6-fluorobenzaldehyde avoids direct formylation of the deactivated ring. Instead, it utilizes a Directed Ortho-Lithiation (DoL) strategy or Halogen-Metal Exchange followed by a formyl quench.

3.1 Validated Synthetic Route (Patent CN107556244A)
  • Precursor: 1-Bromo-3-chloro-5-fluorobenzene.[3]

  • Reagents: Lithium Diisopropylamide (LDA) or Isopropylmagnesium Chloride (iPrMgCl).

  • Quench: N,N-Dimethylformamide (DMF).

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck flask; flush with Argon.

  • Solvation: Dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous THF. Cool to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (1.1 eq) dropwise over 30 mins. Maintain temperature < -70 °C. Mechanism: The proton between F and Br is most acidic due to inductive effects.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78 °C.

  • Hydrolysis: Warm to 0 °C and quench with saturated NH₄Cl or 1M HCl.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

3.2 Synthesis Workflow Diagram

SynthesisRoute Start 1-Bromo-3-chloro- 5-fluorobenzene Lithiation Lithiation (-78°C, THF, LDA) Start->Lithiation Deprotonation Intermediate Lithium Species (Ar-Li) Lithiation->Intermediate Ar-H -> Ar-Li Quench Formylation (+ DMF) Intermediate->Quench Nucleophilic Attack Product 2-Bromo-4-chloro- 6-fluorobenzaldehyde (Target) Quench->Product Acid Hydrolysis

Figure 1: Directed Ortho-Lithiation pathway for the synthesis of CAS 1135531-73-5.

Applications in Drug Discovery[8]

This molecule is a "linchpin" intermediate. The three halogens provide orthogonal reactivity profiles, allowing medicinal chemists to sequentially functionalize the ring.

  • Aldehyde (CHO): Condensation reactions (Schiff bases, reductive amination) to form heterocycles like indazoles.

  • Fluorine (F): Enables SNAr reactions (Nucleophilic Aromatic Substitution) if activated.

  • Bromine (Br): Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

4.1 Case Study: PRMT5 & EGFR Inhibitors

Recent patent literature identifies this scaffold in the synthesis of fused bicyclic systems (e.g., indazoles) used to inhibit Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR).

ApplicationPathway Core 2-Bromo-4-chloro- 6-fluorobenzaldehyde Step1 Hydrazine Condensation (Indazole Formation) Core->Step1 + Hydrazine Hydrate Step2 Suzuki Coupling (at Br position) Step1->Step2 Pd-Catalysis Final Bioactive Scaffold (PRMT5 / EGFR Inhibitor) Step2->Final Lead Optimization

Figure 2: Transformation of the core aldehyde into bioactive pharmaceutical scaffolds.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard StatementDescriptionPrecautionary Measure
H315 Causes skin irritationWear nitrile gloves (0.11 mm min).
H319 Causes serious eye irritationUse safety goggles with side shields.
H335 May cause respiratory irritationHandle only in a fume hood.

Self-Validating Safety Protocol: Before heating or scaling up, perform a DSC scan to check for thermal decomposition exotherms, especially if the crude material contains residual organolithium byproducts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54586364, 2-Bromo-4-chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents (2018). CN107556244A - Fused cyclic compound, preparation method thereof, pharmaceutical composition and application thereof. (Describes synthesis and physical state).[3][4][5] Retrieved from

  • Google Patents (2020).WO2020254572A1 - EGFR inhibitors for the treatment of cancer. (Describes use as intermediate).

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-6-fluorobenzaldehyde, a halogenated benzaldehyde derivative with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds and established chemical principles to offer valuable insights for researchers.

Physicochemical Properties

PropertyPredicted/Inferred ValueReference/Justification
Molecular Formula C₇H₃BrClFOBased on chemical structure
Molecular Weight 237.45 g/mol Calculated from atomic weights
Appearance Likely a solid at room temperatureSimilar multi-halogenated benzaldehydes are solids[1][2][3]
Melting Point Not experimentally determined. Likely higher than related di-substituted compounds due to increased molecular weight and potential for stronger intermolecular forces. For comparison, the melting point of 2-Bromo-4-chlorobenzaldehyde is 68-73 °C.[3]Inference
Boiling Point Not experimentally determined. Predicted to be in the range of 250-280 °C at atmospheric pressure. This estimation is based on the boiling points of structurally similar compounds, such as 2-Bromo-4-fluorobenzaldehyde (234.9±20.0 °C) and the predicted boiling point of 2-Bromo-3-chloro-6-fluorobenzaldehyde (264.9±35.0 °C).[4][5]Inference
Solubility Likely insoluble in water and soluble in common organic solvents like methanol, ethanol, and chlorinated solvents.[1]Based on the properties of similar halogenated aromatic aldehydes.

Synthesis of Halogenated Benzaldehydes: A Methodological Overview

The synthesis of multi-substituted benzaldehydes like 2-Bromo-4-chloro-6-fluorobenzaldehyde often involves multi-step processes. While a specific protocol for this exact molecule is not detailed in the provided search results, common synthetic strategies for related compounds can be adapted.

A plausible synthetic approach could involve the bromination of a pre-existing chloro-fluorobenzaldehyde derivative. For instance, a patented method for the preparation of 2-bromo-4-fluorobenzaldehyde involves the direct bromination of 4-fluorobenzaldehyde in an acidic solution.[6] A similar electrophilic aromatic substitution could potentially be applied to 4-chloro-6-fluorobenzaldehyde, though the directing effects of the existing substituents would need to be carefully considered.

Another general strategy for synthesizing halogenated benzaldehydes is through the oxidation of the corresponding toluene derivative. For example, 2-Chloro-6-fluorobenzaldehyde can be prepared by the oxidation of 2-chloro-6-fluorotoluene.[1]

A more versatile approach for constructing such molecules is through Grignard reactions. A general protocol involves preparing a Grignard reagent from a suitable aryl halide and then reacting it with a formylating agent like dimethylformamide (DMF).[7]

Below is a generalized workflow for the synthesis of a halogenated benzaldehyde, which could be conceptually applied to the target molecule.

G cluster_synthesis Generalized Synthetic Workflow start Appropriately Substituted Aryl Halide grignard Grignard Reagent Formation (Mg, dry ether) start->grignard formylation Formylation (e.g., DMF) grignard->formylation quench Acidic Workup formylation->quench extraction Extraction and Purification quench->extraction product Target Halogenated Benzaldehyde extraction->product

Caption: Generalized workflow for the synthesis of halogenated benzaldehydes via a Grignard reaction.

Reactivity and Applications in Drug Discovery

Halogenated benzaldehydes are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals.[8][9] The presence of multiple halogen atoms on the aromatic ring of 2-Bromo-4-chloro-6-fluorobenzaldehyde offers several reactive sites for further functionalization.

The aldehyde group is a versatile functional handle that can undergo a variety of transformations, including:

  • Oxidation to form a carboxylic acid.

  • Reduction to form an alcohol.

  • Condensation reactions to form Schiff bases and other heterocyclic structures.[10][11]

The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. The reactivity of halogens in these reactions generally follows the trend I > Br > Cl, suggesting that the bromo group would be more reactive in palladium-catalyzed cross-coupling reactions.[12]

The fluorine atom can significantly influence the physicochemical properties of molecules, including their metabolic stability and binding affinity to biological targets.[11]

The unique substitution pattern of 2-Bromo-4-chloro-6-fluorobenzaldehyde makes it a promising starting material for the synthesis of novel bioactive molecules. Its derivatives have potential applications in various therapeutic areas, building on the known biological activities of other halogenated benzaldehyde derivatives, which include antibacterial, antitumor, and anti-inflammatory properties.[8][10] For example, 2-chloro-6-fluorobenzaldehyde is an intermediate in the production of antiseptics like dicloxacillin and flucloxacillin.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-chloro-6-fluorobenzaldehyde is not available, data from structurally similar compounds indicate that it should be handled with care.

Based on the SDS for related compounds like 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-4-chlorobenzaldehyde, the following hazards are likely associated with 2-Bromo-4-chloro-6-fluorobenzaldehyde:[2][3][13]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Avoid breathing dust, fumes, or vapors.[13]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials. Some related compounds are noted to be air-sensitive and require storage under an inert atmosphere.[14][15]

Conclusion

2-Bromo-4-chloro-6-fluorobenzaldehyde is a chemical intermediate with considerable potential for use in the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding of its likely properties, synthetic accessibility, and potential applications based on established chemical principles and data from analogous structures. As with any chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into the synthesis and reactivity of 2-Bromo-4-chloro-6-fluorobenzaldehyde will undoubtedly open new avenues for the development of novel therapeutics and other valuable chemical entities.

References

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Chemsrc. 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. [Link]

  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry.
  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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2-Bromo-4-chloro-6-fluorobenzaldehyde solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-chloro-6-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs, theoretical predictions, and established principles of chemical solubility. We will explore its anticipated solubility in a range of aqueous and organic solvents, discuss the physicochemical factors governing its solubility profile, and provide a detailed, field-proven protocol for its empirical determination. This document is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, formulation, and application of this versatile synthetic building block.

Introduction: The Physicochemical Landscape of 2-Bromo-4-chloro-6-fluorobenzaldehyde

2-Bromo-4-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing halogen atoms (Bromine, Chlorine, and Fluorine) imparts distinct reactivity and conformational properties, making it a valuable precursor for the synthesis of complex molecular architectures. A thorough understanding of its solubility is paramount for its effective utilization in reaction chemistry, purification, and formulation.

The molecular structure, characterized by a planar benzene ring with a formyl group and three different halogen substituents, dictates its physical and chemical properties. The presence of these halogens significantly influences the molecule's polarity, crystal lattice energy, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of 2-Bromo-4-chloro-6-fluorobenzaldehyde and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
2-Bromo-4-chloro-6-fluorobenzaldehyde C₇H₃BrClFO237.45Not available256.5 ± 35.0 (Predicted)Data for the target compound is limited; properties are largely inferred.
2-Bromo-4-fluorobenzaldehydeC₇H₄BrFO203.0163.0 - 67.0Not availableA solid at room temperature, suggesting significant crystal lattice energy.
2-Bromo-6-fluorobenzaldehydeC₇H₄BrFO203.01Not availableNot availableStructural isomer of the above.
2-Chloro-6-fluorobenzaldehydeC₇H₄ClFO158.5632 - 35104 - 105White solid, indicating moderate intermolecular forces.[1]
2-Bromo-4-chlorobenzaldehydeC₇H₄BrClO219.4668 - 73Not availableSolid with a relatively high melting point.

The predicted boiling point of 2-Bromo-4-chloro-6-fluorobenzaldehyde suggests it is a solid at room temperature, a characteristic shared with its close analogs. This solid state implies that the energy required to overcome the crystal lattice forces will be a key factor in its dissolution.

Predicted and Inferred Solubility Profile

Aqueous Solubility

The aqueous solubility of 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected to be very low. This is due to several contributing factors:

  • High Hydrophobicity: The aromatic ring and the three halogen substituents contribute to a significant nonpolar character. The predicted XLogP3 value of 2.2 for the related 2-Bromo-4-fluorobenzaldehyde is indicative of a hydrophobic molecule with a preference for nonpolar environments over aqueous media.[2]

  • Lack of Hydrogen Bonding Donors: The molecule lacks O-H or N-H bonds, preventing it from acting as a hydrogen bond donor to water molecules. While the aldehyde oxygen can act as a hydrogen bond acceptor, this single interaction is insufficient to overcome the overall hydrophobicity.

  • High Crystal Lattice Energy: As a solid with a predicted high boiling point, it is likely to have a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, which is not sufficiently compensated by the weak interactions with water molecules.

For comparison, 2-Chloro-6-fluorobenzaldehyde is reported to be "insoluble in water".[1] Given the increased molecular weight and the presence of a larger bromine atom in our target compound, its aqueous solubility is anticipated to be even lower.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected to exhibit good solubility in a range of common organic solvents.

Table 2: Inferred Solubility of 2-Bromo-4-chloro-6-fluorobenzaldehyde in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dichloromethane (DCM)HalogenatedHighThe presence of chlorine in both the solvent and solute promotes favorable dipole-dipole interactions. DCM is a common solvent in syntheses involving halogenated aromatics.
ChloroformHalogenatedHighSimilar to DCM, chloroform is an excellent solvent for nonpolar to moderately polar organic compounds.
Tetrahydrofuran (THF)EtherHighTHF is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetateEsterModerate to HighIts moderate polarity makes it a good candidate for dissolving substituted benzaldehydes.
AcetoneKetoneModerate to HighA polar aprotic solvent that is a good general-purpose solvent for many organic solids.
Methanol / EthanolAlcoholModerateWhile the aldehyde can hydrogen bond with the alcohol's hydroxyl group, the overall nonpolar character of the molecule may limit very high solubility. 2-Chloro-6-fluorobenzaldehyde is soluble in methanol and ethanol.[1]
TolueneAromaticModerate to HighThe aromatic nature of toluene will have favorable π-stacking interactions with the benzaldehyde ring.
Hexanes / HeptaneAliphaticLow to ModerateThe polarity of the aldehyde group will limit solubility in highly nonpolar aliphatic solvents.

The use of dichloromethane and other alkane solvents in the synthesis and extraction of related compounds, as described in various patents, further supports the high solubility of these types of molecules in halogenated and nonpolar organic solvents.[3][4]

Factors Influencing Solubility

The solubility of 2-Bromo-4-chloro-6-fluorobenzaldehyde is not a fixed value but is influenced by several environmental and structural factors.

Temperature

For most solid solutes, solubility increases with temperature. The additional thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to more effectively solvate the individual solute molecules. When preparing solutions of 2-Bromo-4-chloro-6-fluorobenzaldehyde for reactions or analysis, gentle heating can be employed to increase the rate of dissolution and the overall solubility.

pH

As a neutral organic molecule, the solubility of 2-Bromo-4-chloro-6-fluorobenzaldehyde in aqueous media is not expected to be significantly affected by changes in pH. The aldehyde functional group is not readily ionizable under typical aqueous pH conditions.

Solvent Polarity

As detailed in Table 2, the polarity of the solvent is a critical determinant of solubility. A solvent that closely matches the polarity of 2-Bromo-4-chloro-6-fluorobenzaldehyde will be the most effective at dissolving it.

G cluster_solute 2-Bromo-4-chloro-6-fluorobenzaldehyde cluster_solvents Solvents Solute Nonpolar Aromatic Ring + Moderately Polar Aldehyde Nonpolar Hexane Toluene Solute->Nonpolar Moderate Solubility PolarAprotic DCM THF Ethyl Acetate Solute->PolarAprotic High Solubility (Similar Polarity) PolarProtic Methanol Water Solute->PolarProtic Low Solubility (Polarity Mismatch)

Figure 1. Logical relationship between solute polarity and solvent choice.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 2-Bromo-4-chloro-6-fluorobenzaldehyde, the following standardized protocol is recommended. This method is designed to be self-validating and provides a systematic approach to quantifying solubility.

Materials and Equipment
  • 2-Bromo-4-chloro-6-fluorobenzaldehyde (as a solid)

  • Selected solvents (e.g., water, methanol, dichloromethane, toluene)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Bromo-4-chloro-6-fluorobenzaldehyde to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.

    • Stir the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24h) A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the filtrate D->E F 6. Analyze concentration (HPLC/GC) E->F G 7. Calculate solubility F->G

Figure 2. Experimental workflow for determining solubility.

Conclusion

While direct experimental data on the solubility of 2-Bromo-4-chloro-6-fluorobenzaldehyde is currently scarce, a comprehensive understanding of its likely behavior can be established through the analysis of its structural features and comparison with closely related analogs. It is predicted to be a solid with very low aqueous solubility but good solubility in a range of common organic solvents, particularly polar aprotic and halogenated solvents. For critical applications, the experimental protocol outlined in this guide provides a robust framework for the precise determination of its solubility in specific solvent systems. This foundational knowledge is essential for the successful application of this important synthetic intermediate in research and development.

References

  • Sigma-Aldrich. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773319, 2-Bromo-4-fluorobenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]

  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. Oxford Lab Fine Chem LLP.
  • The Journal of Organic Chemistry. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. American Chemical Society.
  • Chemsrc. (2025). 2-Bromo-4-fluorobenzaldehyde. Chemsrc.
  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • BenchChem. (n.d.). A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22473977, 2-Bromo-6-fluorobenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. BenchChem.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

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A Spectroscopic and Structural Elucidation Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the synthetically significant intermediate, 2-Bromo-4-chloro-6-fluorobenzaldehyde. Designed for researchers, chemists, and professionals in drug development and material science, this document offers an in-depth exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical data with established spectroscopic principles, this guide serves as a practical reference for the characterization and quality control of this versatile halogenated aromatic aldehyde.

Introduction: The Synthetic Versatility of a Tri-Halogenated Benzaldehyde

2-Bromo-4-chloro-6-fluorobenzaldehyde, with the molecular formula C₇H₃BrClFO, is a key building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a precursor to a wide array of complex molecules. The strategic placement of three different halogen atoms on the aromatic ring, coupled with the reactive aldehyde functionality, provides multiple sites for synthetic modification, enabling the construction of novel bioactive compounds and functional materials. For instance, it is an intermediate in the synthesis of compounds like cariporide, a drug investigated for its potential in treating ischemic heart diseases.[1]

The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive window into the molecular architecture. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectral data of 2-Bromo-4-chloro-6-fluorobenzaldehyde, providing a detailed interpretation of its key spectral features.

Molecular Structure and Spectroscopic Overview

The structure of 2-Bromo-4-chloro-6-fluorobenzaldehyde presents a unique spectroscopic fingerprint due to the interplay of the electron-withdrawing effects of the halogens and the aldehyde group.

Figure 1. Molecular Structure of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-4-chloro-6-fluorobenzaldehyde is predicted to be relatively simple, exhibiting signals for the aldehydic proton and the two aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-chloro-6-fluorobenzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.[2]

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aldehydic-H~10.2Singlet (s)-1H
Aromatic-H (H-3)~7.8Doublet of doublets (dd)J(H-F) ≈ 7-9, J(H-H) ≈ 2-31H
Aromatic-H (H-5)~7.6Doublet of doublets (dd)J(H-F) ≈ 9-11, J(H-H) ≈ 2-31H
  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the benzene ring. This results in a characteristic downfield chemical shift, typically above 10 ppm.[3]

  • Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing nature of the three halogen substituents leads to a general downfield shift of the aromatic signals compared to unsubstituted benzaldehyde.[3] The coupling patterns arise from spin-spin interactions with the neighboring fluorine atom and the other aromatic proton.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS dissolve->add_tms acquire Acquire FID on Spectrometer add_tms->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate

Figure 2. Workflow for ¹H NMR Data Acquisition and Processing.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic C=O~188
C-1 (C-CHO)~138
C-2 (C-Br)~120
C-3 (C-H)~135
C-4 (C-Cl)~130
C-5 (C-H)~128
C-6 (C-F)~160 (d, ¹J(C-F) ≈ 250 Hz)
  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very downfield chemical shift, typically in the range of 190-195 ppm for benzaldehydes.[4]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the highly electronegative fluorine atom (C-6) is expected to be the most downfield of the ring carbons and will appear as a doublet due to one-bond coupling with the fluorine atom. The carbons bearing bromine (C-2) and chlorine (C-4) will also have their chemical shifts influenced by these halogens. The carbon atoms attached to hydrogen (C-3 and C-5) will be influenced by the cumulative electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample like 2-Bromo-4-chloro-6-fluorobenzaldehyde, the spectrum can be obtained using either a KBr pellet or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Key IR Absorption Bands and Interpretation

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aldehydic C-H Stretch2850-2820 and 2750-2720Medium-Weak (often a doublet)
Carbonyl (C=O) Stretch1710-1685Strong
Aromatic C=C Stretch1600-1450Medium-Variable
C-F Stretch1300-1000Strong
C-Cl Stretch800-600Strong
C-Br Stretch700-500Strong
  • Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the C=O stretch of the aldehyde. The presence of electron-withdrawing halogens on the aromatic ring increases the double bond character of the carbonyl group, shifting this absorption to a higher frequency compared to unsubstituted benzaldehyde.[1]

  • Aldehydic C-H Stretch: A characteristic feature of aldehydes is the presence of two weak to medium absorption bands for the C-H stretch of the aldehyde group, often appearing as a doublet around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Carbon-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations will give rise to strong absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).[5] The exact positions of these bands can be influenced by the overall substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum and Fragmentation Pattern

  • Molecular Ion Peak (M⁺): The molecular ion peak for 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected at an m/z corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, the molecular ion will appear as a characteristic cluster of peaks.

    • Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da.

    • Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of 2 Da.

    • This will result in a complex isotopic pattern for the molecular ion. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.

  • Key Fragmentation Pathways:

    • Loss of a Hydrogen Radical (-H•): A peak at [M-1]⁺ is often observed due to the loss of the aldehydic hydrogen.

    • Loss of a Halogen Radical (-X•): Fragmentation can occur through the loss of a bromine or chlorine radical.

    • Loss of Carbon Monoxide (-CO): A common fragmentation pathway for aldehydes is the loss of a neutral CO molecule, leading to a significant peak at [M-28]⁺.[6][7]

    • Formation of the Phenyl Cation: Cleavage of the C-CHO bond can lead to the formation of the substituted phenyl cation.

G M [M]⁺˙ (2-Bromo-4-chloro-6-fluorobenzaldehyde) M_minus_H [M-H]⁺ M->M_minus_H - H• M_minus_CO [M-CO]⁺˙ M->M_minus_CO - CO M_minus_Br [M-Br]⁺ M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl•

Figure 3. Predicted Major Fragmentation Pathways of 2-Bromo-4-chloro-6-fluorobenzaldehyde in Mass Spectrometry.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural characterization of 2-Bromo-4-chloro-6-fluorobenzaldehyde. The predicted spectral data, based on established principles and comparison with related compounds, offers a robust framework for the identification and purity assessment of this important synthetic intermediate. The aldehydic proton and carbon signals in the NMR spectra, the strong carbonyl absorption in the IR spectrum, and the characteristic isotopic pattern in the mass spectrum are all key identifiers. This guide serves as a valuable resource for scientists and researchers, enabling confident and accurate analysis of this versatile chemical building block.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Kalaichelvan, S., et al. (2010). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 48(6), 408-417.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved February 7, 2026, from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 7, 2026, from [Link]

  • YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved February 7, 2026, from [Link]

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An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of novel organic compounds is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular architecture of a substance. This guide offers a comprehensive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) data for 2-bromo-4-chloro-6-fluorobenzaldehyde, a halogenated benzaldehyde derivative with potential applications as a synthetic intermediate in medicinal chemistry.

As a Senior Application Scientist, the following discourse is structured to not only present the predicted spectral data but also to illuminate the underlying principles that govern the observed chemical shifts and coupling constants. This approach aims to provide a practical and educational resource for researchers engaged in the synthesis and characterization of complex aromatic compounds.

The Strategic Importance of 2-Bromo-4-chloro-6-fluorobenzaldehyde in Synthesis

Halogenated benzaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The specific substitution pattern of 2-bromo-4-chloro-6-fluorobenzaldehyde, featuring three distinct halogen atoms, offers a rich platform for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The bromine atom, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[1]

The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability. The aldehyde functionality provides a reactive handle for a multitude of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. Given this synthetic potential, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and unequivocal structure confirmation.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-bromo-4-chloro-6-fluorobenzaldehyde is anticipated to be relatively simple, exhibiting signals for the aldehyde proton and the two aromatic protons. The interpretation of this spectrum hinges on understanding the electronic effects of the halogen substituents and the aldehyde group on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Bromo-4-chloro-6-fluorobenzaldehyde (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.60 - 7.80Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-57.30 - 7.50Doublet of doublets (dd)⁴J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2-3 Hz
CHO10.20 - 10.40Singlet (or very fine doublet)⁴J(H-F) ≈ 0-1 Hz

Causality Behind the Predicted Chemical Shifts:

  • Aldehyde Proton (CHO): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. Its chemical shift is expected in the far downfield region, typically between 10.20 and 10.40 ppm. A small four-bond coupling to the fluorine atom (⁴J(H-F)) might be observable, leading to a very fine doublet or broadening of the singlet.

  • Aromatic Protons (H-3 and H-5): The chemical shifts of the aromatic protons are influenced by the interplay of the inductive and resonance effects of the substituents.

    • The aldehyde group is strongly electron-withdrawing and deshields both protons.

    • The halogen atoms exert a complex influence. While they are inductively electron-withdrawing, they also possess electron-donating resonance effects. Fluorine, being the most electronegative, has a strong inductive effect.

    • H-3 is ortho to the bromine and para to the chlorine. H-5 is ortho to the chlorine and para to the bromine. The fluorine at position 6 will exert a significant ortho deshielding effect on H-5.

  • Coupling Constants: The observed multiplicities arise from spin-spin coupling between the protons and the fluorine atom.

    • A three-bond coupling (³J) between H-3 and the fluorine at C-6 is expected to be in the range of 8-10 Hz.

    • A four-bond coupling (⁴J) between H-5 and the fluorine at C-6 is anticipated to be around 5-7 Hz.

    • A four-bond coupling (⁴J) between the two aromatic protons (H-3 and H-5) is expected to be small, in the range of 2-3 Hz.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4-chloro-6-fluorobenzaldehyde (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Coupling to Fluorine (J, Hz)
C=O188 - 192
C-1135 - 138d, ³J(C-F) ≈ 3-5 Hz
C-2120 - 125d, ²J(C-F) ≈ 15-20 Hz
C-3130 - 135d, ³J(C-F) ≈ 8-12 Hz
C-4138 - 142s
C-5125 - 130d, ³J(C-F) ≈ 3-5 Hz
C-6160 - 165d, ¹J(C-F) ≈ 250-260 Hz

Expert Insights into ¹³C Chemical Shifts and C-F Couplings:

  • Carbonyl Carbon (C=O): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears at a low field, typically between 188 and 192 ppm.

  • Fluorine-Bearing Carbon (C-6): The carbon directly attached to the fluorine atom (C-6) will exhibit a very large one-bond coupling constant (¹J(C-F)), typically in the range of 250-260 Hz.[3][4] This large coupling is a definitive diagnostic feature for identifying the carbon atom bonded to fluorine. The chemical shift of this carbon will be significantly downfield due to the high electronegativity of fluorine.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all substituents. The carbon atoms bearing the bromine (C-2) and chlorine (C-4) will also have their chemical shifts influenced by these halogens.

  • Carbon-Fluorine Couplings: In addition to the large one-bond coupling, two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are also expected. These couplings provide valuable structural information by establishing through-bond connectivity. The magnitude of these couplings generally decreases with an increasing number of bonds.

Experimental Workflow for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines a field-proven methodology for the analysis of 2-bromo-4-chloro-6-fluorobenzaldehyde.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-bromo-4-chloro-6-fluorobenzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (depending on sample concentration)

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the ¹H and ¹³C chemical shifts to the TMS signal (δ = 0.00 ppm).

    • Integrate the ¹H signals and determine the chemical shifts and coupling constants.

Workflow Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT correction Phase & Baseline Correction FT->correction calibration Calibrate to TMS correction->calibration analysis Integration & Peak Picking calibration->analysis

Caption: Standard workflow for NMR analysis.

Structural Elucidation Logic

The definitive assignment of the ¹H and ¹³C NMR signals relies on a logical interpretation of all available data, including chemical shifts, multiplicities, coupling constants, and potentially 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Logical Relationship Diagram:

Structure_Elucidation cluster_data NMR Data cluster_interp Interpretation chem_shift Chemical Shifts (δ) substituent_effects Substituent Effects (Inductive & Resonance) chem_shift->substituent_effects multiplicity Multiplicities through_bond_coupling Through-Bond Coupling (¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) multiplicity->through_bond_coupling J_coupling Coupling Constants (J) J_coupling->through_bond_coupling structure Assigned Structure of 2-Bromo-4-chloro-6-fluorobenzaldehyde substituent_effects->structure through_bond_coupling->structure

Caption: Logic flow for structural assignment.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR spectral data for 2-bromo-4-chloro-6-fluorobenzaldehyde. By understanding the fundamental principles that dictate chemical shifts and coupling constants, researchers can confidently interpret experimental NMR data to verify the structure and purity of this important synthetic intermediate. The detailed experimental protocol and logical workflow presented herein serve as a practical resource for scientists in the pharmaceutical and chemical industries, facilitating the efficient and accurate characterization of novel compounds.

References

  • The Journal of Organic Chemistry - ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]

  • Supporting Information. (n.d.). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Chemsrc. (n.d.). 2-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-bromo-4-chloro-6-fluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and metabolite identification.[1] This document will delve into the theoretical and practical aspects of its analysis, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Bromo-4-chloro-6-fluorobenzaldehyde

2-Bromo-4-chloro-6-fluorobenzaldehyde (C₇H₃BrClFO) is a polysubstituted aromatic aldehyde. The unique arrangement of bromine, chlorine, and fluorine atoms on the benzaldehyde ring imparts distinct electronic and steric properties that are pivotal to its reactivity in synthetic pathways.[2] Its role as a versatile building block in the creation of complex molecular structures necessitates robust analytical methods for its characterization and quantification. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for these purposes.

Table 1: Physicochemical Properties of 2-Bromo-4-chloro-6-fluorobenzaldehyde and Related Compounds

Property2-Bromo-4-chloro-6-fluorobenzaldehyde2-Chloro-6-fluorobenzaldehyde2-Bromo-4-fluorobenzaldehyde
CAS Number 1433990-64-7[3]387-45-159142-68-6[4]
Molecular Formula C₇H₃BrClFOC₇H₄ClFOC₇H₄BrFO[4]
Molecular Weight ~237.45 g/mol 158.56 g/mol [5]203.01 g/mol [5]
Appearance Off-white solid[3]White solid[5]Solid
Melting Point Not specified32-35 °C[5]61.5 °C[4]
Boiling Point 256.5±35.0 °C (Predicted)[3]92 °C234.9±20.0 °C at 760 mmHg[4]
Density 1.779±0.06 g/cm³ (Predicted)[3]Not specified1.7±0.1 g/cm³[4]
Ionization Techniques: A Deliberate Choice

The choice of ionization technique is paramount in mass spectrometry, dictating the nature and extent of fragmentation. For a small organic molecule like 2-bromo-4-chloro-6-fluorobenzaldehyde, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant methods.

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[6] This provides a detailed "fingerprint" of the molecule, invaluable for structural elucidation.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[7] ESI is particularly useful for confirming the molecular weight of the analyte and for interfacing with liquid chromatography (LC-MS).[7]

PART I: Electron Ionization Mass Spectrometry (EI-MS)

Predicted Fragmentation Pathways under Electron Ionization

Upon electron impact, 2-bromo-4-chloro-6-fluorobenzaldehyde will form a molecular ion (M⁺˙). The subsequent fragmentation is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. The presence of multiple halogens (Br, Cl, F) significantly influences these pathways.

A key characteristic of halogen-containing compounds in mass spectrometry is the presence of isotopic peaks.

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in an M+2 peak of nearly equal intensity to the molecular ion peak.

  • Chlorine: Possesses two main isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.[1] This leads to an M+2 peak with about one-third the intensity of the molecular ion peak.

For 2-bromo-4-chloro-6-fluorobenzaldehyde, the combined isotopic patterns of bromine and chlorine will result in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens.

Primary Fragmentation Events:

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion.[8][9]

  • Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the aromatic ring and the aldehyde group.[9]

  • Loss of Carbon Monoxide ([M-CO]⁺˙): A rearrangement process that can occur from the molecular ion.[8]

  • Halogen Loss: Cleavage of the carbon-halogen bonds can lead to the loss of Br, Cl, or F radicals. The relative ease of cleavage generally follows the trend I > Br > Cl > F, corresponding to the bond dissociation energies.

Diagram 1: Proposed EI-MS Workflow

EI_MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_data Data System Sample 2-Bromo-4-chloro-6-fluorobenzaldehyde (in volatile solvent) IonSource Electron Ionization (EI) Source (70 eV) Sample->IonSource Direct Insertion or GC Inlet MassAnalyzer Quadrupole or Time-of-Flight (TOF) Mass Analyzer IonSource->MassAnalyzer Ion Acceleration & Focusing Detector Electron Multiplier MassAnalyzer->Detector Ion Separation by m/z DataAcquisition Data Acquisition System Detector->DataAcquisition Signal Amplification Spectrum Mass Spectrum (m/z vs. Intensity) DataAcquisition->Spectrum Data Processing

Caption: Workflow for EI-MS analysis.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of 2-Bromo-4-chloro-6-fluorobenzaldehyde

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
236/238/240[M]⁺˙-C₇H₃BrClFO⁺˙
235/237/239[M-H]⁺H•C₇H₂BrClFO⁺
208/210/212[M-CO]⁺˙COC₆H₃BrClF⁺˙
207/209/211[M-CHO]⁺CHO•C₆H₂BrClF⁺
157/159[M-Br]⁺Br•C₇H₃ClFO⁺
128/130[M-Br-CHO]⁺Br•, CHO•C₆H₂ClF⁺

Note: The multiple m/z values for bromine and chlorine-containing fragments are due to their natural isotopic abundances.[1]

Diagram 2: Key Fragmentation Pathways

Fragmentation_Pathways M [C₇H₃BrClFO]⁺˙ m/z 236/238/240 M_H [M-H]⁺ m/z 235/237/239 M->M_H - H• M_CO [M-CO]⁺˙ m/z 208/210/212 M->M_CO - CO M_CHO [M-CHO]⁺ m/z 207/209/211 M->M_CHO - CHO• M_Br [M-Br]⁺ m/z 157/159 M->M_Br - Br• M_Br_CHO [M-Br-CHO]⁺ m/z 128/130 M_Br->M_Br_CHO - CHO•

Caption: Predicted EI fragmentation of the analyte.

Experimental Protocol: EI-MS Analysis

This protocol outlines a self-validating system for the analysis of 2-bromo-4-chloro-6-fluorobenzaldehyde.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. Causality: A low concentration prevents saturation of the detector and ensures clear spectra.

  • Instrument Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV. Causality: This is a standard energy that provides reproducible fragmentation patterns, allowing for library matching.

    • Ion Source Temperature: 230 °C. Causality: Ensures complete volatilization of the sample without thermal degradation.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-300. Causality: This range covers the molecular ion and the expected major fragments.

    • Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. A GC inlet is preferred for mixture analysis.

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

    • Identify the molecular ion peak cluster (m/z 236/238/240) and verify the isotopic pattern for one bromine and one chlorine atom.

    • Identify the base peak (the most intense peak) and other significant fragment ions.

    • Compare the observed fragmentation pattern with theoretical predictions and spectral libraries (e.g., NIST).

PART II: Electrospray Ionization Mass Spectrometry (ESI-MS)

Expected Behavior in ESI-MS

ESI is a soft ionization technique, and as such, extensive fragmentation is not expected.[7] The primary ion observed will likely be the protonated molecule, [M+H]⁺. The efficiency of ionization in ESI is dependent on several molecular properties, including basicity (pKa) and polarity.[10][11]

Aromatic aldehydes can sometimes form adducts with the solvent. For instance, when using methanol, the formation of [M+15]⁺ ions has been reported, which corresponds to an in-source aldolization reaction.[12]

Experimental Protocol: ESI-MS Analysis

This protocol is designed for the confirmation of molecular weight and for LC-MS applications.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a solvent compatible with ESI, such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 0.1-1 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Causality: Formic acid is added to promote protonation and enhance the signal of the [M+H]⁺ ion.

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂) Pressure: 30 - 50 psi

    • Drying Gas (N₂) Flow: 5 - 10 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Mass Analyzer: Quadrupole, TOF, or Orbitrap

    • Scan Range: m/z 100-300

  • Data Acquisition and Interpretation:

    • Acquire the mass spectrum via direct infusion or LC-MS.

    • Identify the protonated molecular ion cluster at m/z 237/239/241 ([M+H]⁺).

    • Verify the isotopic pattern for one bromine and one chlorine atom.

    • Look for potential solvent adducts, such as the sodiated adduct [M+Na]⁺.

Diagram 3: ESI-MS Experimental Workflow

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis Analyte Analyte in Methanol/Acetonitrile Dilution Dilution in Mobile Phase (+ 0.1% Formic Acid) Analyte->Dilution LC HPLC/UHPLC (Optional) Dilution->LC Injection ESI_Source ESI Source LC->ESI_Source Eluent Flow MS Mass Spectrometer ESI_Source->MS Ion Transfer DataSystem Data System MS->DataSystem Spectrum_ESI Mass Spectrum ([M+H]⁺) DataSystem->Spectrum_ESI

Caption: Workflow for ESI-MS analysis.

Safety Considerations

2-Bromo-4-chloro-6-fluorobenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[15] All handling should be performed in a well-ventilated fume hood.[15]

Conclusion

The mass spectrometric analysis of 2-bromo-4-chloro-6-fluorobenzaldehyde is a powerful tool for its unambiguous identification and characterization. Electron ionization provides rich structural information through predictable fragmentation patterns, while electrospray ionization is ideal for molecular weight confirmation and hyphenated techniques like LC-MS. By understanding the principles behind these techniques and applying the robust protocols outlined in this guide, researchers can confidently analyze this important synthetic intermediate, ensuring the integrity and quality of their work in drug development and other scientific endeavors.

References

  • Benchchem. Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence.
  • ChemicalBook. 2-bromo-6-chloro-4-fluorobenzaldehyde CAS#: 1433990-64-7.
  • Scribd. Fragmentation of BENZALDEHYDE (Maina).
  • Benchchem. A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6.
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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
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  • PMC. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
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  • ChemScene. 4-Bromo-2-chloro-3-fluorobenzaldehyde.
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  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions...
  • ACS Publications. Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry.
  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Chemistry LibreTexts. Spectroscopy of Ketones and Aldehydes.
  • Wikipedia. Electrospray ionization.
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  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physicochemical Profile

2-Bromo-4-chloro-6-fluorobenzaldehyde is a poly-halogenated aromatic aldehyde. Such compounds are valuable synthetic intermediates in medicinal chemistry and materials science due to the unique reactivity conferred by the aldehyde functional group and the specific positioning of the halogen atoms, which can be exploited for various cross-coupling and nucleophilic substitution reactions. The exact physicochemical properties of this specific isomer are not well-documented; therefore, the following table includes data from the closely related and commercially available isomer, 2-Bromo-4-fluorobenzaldehyde, to provide an informed estimate.

PropertyValue / DescriptionSource
Chemical Name 2-Bromo-4-chloro-6-fluorobenzaldehyde-
Molecular Formula C₇H₃BrClFO
Molecular Weight 237.45 g/mol
CAS Number 1433990-64-7 (Isomer: 2-Bromo-6-chloro-4-fluorobenzaldehyde)
Appearance Expected to be a white to off-white or light yellow solid/powder.
Melting Point 61.5 - 67.0 °C (Data for 2-Bromo-4-fluorobenzaldehyde)
Boiling Point ~235 °C at 760 mmHg (Data for 2-Bromo-4-fluorobenzaldehyde)
Solubility Insoluble in water; likely soluble in organic solvents like methanol and ethanol.-

Section 2: Synthesized Hazard Identification and GHS Classification

The primary hazards associated with halogenated benzaldehydes stem from the reactivity of the aldehyde group and the general toxicity profile of halogenated aromatic compounds. Based on a consolidated review of safety data for numerous structural isomers, a harmonized GHS classification for 2-Bromo-4-chloro-6-fluorobenzaldehyde can be confidently predicted.

GHS ClassificationHazard CodeHazard Statement
Pictogram

-
Signal Word Warning -
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
STOT, Single ExposureCategory 3H335: May cause respiratory irritation.

Expert Analysis of Hazards:

  • Irritation (H315, H319, H335): The electrophilic nature of the aldehyde's carbonyl carbon makes it reactive toward biological nucleophiles, such as amino acid residues in proteins found in the skin, eyes, and respiratory tract. This reactivity is the mechanistic basis for its irritant properties.

  • Acute Oral Toxicity (H302): While not classified as severely toxic, ingestion can lead to harmful effects. Its metabolism in the liver may produce reactive intermediates that contribute to systemic toxicity.

  • Sensitization Potential: Although not formally classified in the available data, aromatic aldehydes are a known class of potential skin sensitizers. Repeated or prolonged skin contact should be avoided to prevent the development of allergic contact dermatitis.

Section 3: Proactive Risk Mitigation and Safe Handling

A robust safety culture relies on a multi-layered approach to risk management. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective measures for hazard reduction. This framework should be applied rigorously when handling 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling Halogenated Aldehydes Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less hazardous reagent if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Certified chemical fume hood, local exhaust ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures (SOPs), designated work areas, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) (e.g., Nitrile gloves, safety goggles, lab coat) Administrative->PPE

Introduction: The Synthetic Value and Handling Imperative of a Polyhalogenated Aromatic Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Bromo-4-chloro-6-fluorobenzaldehyde

2-Bromo-4-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde, a class of molecules that serve as highly versatile intermediates in the fields of pharmaceutical and agrochemical development. The specific arrangement of bromo, chloro, and fluoro substituents on the benzaldehyde scaffold provides multiple, distinct reaction sites, enabling its use in complex synthetic pathways such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1] These reactions are fundamental to building the core structures of novel drug candidates and specialized chemical products.[2][3]

However, the very features that make this compound synthetically valuable—the reactive aldehyde functional group and the activated aromatic ring—also necessitate a rigorous and well-understood protocol for its handling and storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage 2-Bromo-4-chloro-6-fluorobenzaldehyde safely and effectively, ensuring both personal safety and the preservation of sample integrity. The principles and procedures outlined herein are grounded in an understanding of the compound's inherent chemical reactivity and toxicological profile, synthesized from data on closely related structural analogs.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. While specific experimental data for the 2-Bromo-4-chloro-6-fluorobenzaldehyde isomer is not broadly published, the properties can be reliably inferred from its constituent parts and from closely related analogs.

PropertyValue / DescriptionSource(s)
IUPAC Name 2-Bromo-4-chloro-6-fluorobenzaldehydeN/A
Molecular Formula C₇H₃BrClFO[4][5]
Molecular Weight 237.45 g/mol [4][5]
Appearance Expected to be a white to off-white or light yellow solid/powder.[6]
Melting Point Expected to be in a similar range to its isomers (e.g., 43-73 °C).
Solubility Expected to be insoluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[6][7]

Note: Data is based on structural isomers and analogs due to limited specific data for this exact compound.

Hazard Analysis and Toxicological Profile

The toxicological profile of 2-Bromo-4-chloro-6-fluorobenzaldehyde is dictated by the aldehyde group, which can be irritating and reactive, and the halogenated aromatic system. Data from structural isomers and analogs consistently indicate the following hazards.[8][9]

GHS ClassificationDetails
Pictograms

Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/eye protection/face protection.[8] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Causality of Hazards:

  • Irritation: The electrophilic nature of the aldehyde's carbonyl carbon makes it reactive toward biological nucleophiles, such as proteins in the skin, eyes, and respiratory tract, leading to irritation.

  • Acute Oral Toxicity: Halogenated aromatic compounds can exhibit toxicity if ingested, interfering with metabolic processes.[8]

  • Reactivity: The electron-withdrawing effects of the halogens (Br, Cl, F) increase the electrophilicity of the aldehyde and the aromatic ring, influencing its reactivity and interaction with biological systems.[10]

Core Protocols for Safe Handling

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the identified risks.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: Chemical Fume Hood.

    • Protocol: All manipulations of 2-Bromo-4-chloro-6-fluorobenzaldehyde, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.

    • Causality: This is critical to prevent inhalation of the fine powder, which can cause respiratory tract irritation (H335).[8] It also provides a contained space in case of an accidental spill.

  • Required Personal Protective Equipment (PPE).

    • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses with side shields are a minimum requirement, but goggles provide a superior seal against dust and splashes. This directly addresses the H319 "Causes serious eye irritation" hazard.[8]

    • Hand Protection: Nitrile gloves are required. Inspect gloves for any defects before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste. This is a primary control for the H315 "Causes skin irritation" hazard.[8]

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

Standard Operating Procedure: Weighing and Transfer

This protocol ensures that the compound is handled with minimal exposure and risk of contamination.

  • Preparation: Designate a specific area within the fume hood for handling the compound. Place a weigh boat on an analytical balance inside the hood.

  • Extraction: Using a clean spatula, carefully extract the required amount of 2-Bromo-4-chloro-6-fluorobenzaldehyde from its storage container. Avoid generating dust.

  • Weighing: Gently tap the spatula to transfer the solid into the weigh boat. Close the primary storage container immediately to minimize its exposure to the atmosphere.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel.

  • Decontamination: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

  • Final Wash: After completing the work, wash hands thoroughly with soap and water.[8]

G cluster_0 Preparation Phase cluster_1 Handling Workflow cluster_2 Post-Handling prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Function prep1->prep2 prep3 Prepare Work Area (Balance, Weigh Boat, Spatula) prep2->prep3 handle1 Transfer Compound to Weigh Boat (Minimize Dust) prep3->handle1 handle2 Seal Primary Container Immediately handle1->handle2 handle3 Transfer Weighed Solid to Vessel handle2->handle3 handle4 Decontaminate Tools & Surfaces handle3->handle4 post1 Dispose of Contaminated Waste handle4->post1 post2 Remove PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Standard workflow for safely weighing and handling the solid compound.

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical integrity of aromatic aldehydes and preventing the formation of hazardous byproducts.

Optimal Storage Conditions
  • Temperature: Store in a refrigerated, controlled environment, typically between 2°C and 8°C.[4] Lower temperatures slow the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Aldehydes are susceptible to air oxidation.

  • Light: Protect from light. Store in an amber glass bottle or inside a light-blocking secondary container. Light can catalyze the formation of free radicals, initiating degradation.

  • Container: Keep the container tightly sealed to prevent moisture ingress and oxidation.

Chemical Stability and Degradation Pathways

The primary degradation pathway for benzaldehydes is oxidation.

  • Oxidation: In the presence of oxygen (air), the aldehyde functional group can be oxidized to the corresponding carboxylic acid (2-Bromo-4-chloro-6-fluorobenzoic acid).[11] This process can be auto-catalytic and is accelerated by light and impurities. The formation of acidic impurities can also catalyze other degradation pathways like polymerization.

G Aldehyde 2-Bromo-4-chloro-6-fluorobenzaldehyde Acid 2-Bromo-4-chloro-6-fluorobenzoic Acid (Primary Degradation Product) Aldehyde->Acid O₂ (Air) Light

Caption: Primary degradation pathway via oxidation to the carboxylic acid.

Chemical Incompatibilities

To prevent hazardous reactions, segregate 2-Bromo-4-chloro-6-fluorobenzaldehyde from the following:

  • Strong Oxidizing Agents: (e.g., permanganates, peroxides, nitric acid). Can lead to a violent or explosive reaction.

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). Can catalyze aldol condensation or Cannizzaro reactions, which can be exothermic. Highly basic conditions may also promote elimination processes on the aromatic ring.[12]

  • Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride). Will readily reduce the aldehyde to an alcohol in a highly exothermic reaction.

  • Acid Halides: May react with the aldehyde group.[13]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce potential harm.

Spill Response Protocol

This protocol applies to minor laboratory spills (typically <10g). For larger spills, evacuate the area and contact institutional emergency response personnel.[14]

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • Don PPE: If not already wearing it, don the required PPE (goggles, lab coat, double nitrile gloves).

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep the absorbed material and place it into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste according to institutional guidelines.

G spill Minor Spill Occurs (Inside Fume Hood) alert Alert Area Personnel spill->alert ppe Ensure Full PPE is Worn alert->ppe absorb Cover with Inert Absorbent ppe->absorb collect Sweep into Labeled Hazardous Waste Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all Contaminated Materials as Hazardous Waste decon->dispose

Caption: Step-by-step workflow for responding to a minor chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]

  • Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

2-Bromo-4-chloro-6-fluorobenzaldehyde is a powerful synthetic building block whose utility is matched by its potential hazards. A foundational understanding of its reactivity—particularly its potential for irritation, toxicity upon ingestion, and degradation via oxidation—is paramount. By rigorously adhering to the handling and storage protocols detailed in this guide, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. The principles of containment, protection, and preparedness are the pillars of responsible chemical research.

References

  • Google Patents (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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  • PubChem (n.d.). 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

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  • MDPI (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. Retrieved February 7, 2026, from [Link]

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  • National Center for Biotechnology Information (2012). Bacterial Degradation of Aromatic Compounds. PMC. Retrieved February 7, 2026, from [Link]

  • ResearchGate (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved February 7, 2026, from [Link]

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  • Austin Community College District (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved February 7, 2026, from [Link]

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  • Google Patents (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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2-Bromo-4-chloro-6-fluorobenzaldehyde reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-chloro-6-fluorobenzaldehyde is a prime example of such a scaffold, offering medicinal and materials chemists a versatile platform for molecular diversification. Its unique arrangement of an aldehyde functionality and three distinct halogen atoms on an electron-deficient aromatic ring provides a rich and tunable reactivity profile. This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of this reagent's behavior, grounded in field-proven insights and authoritative data. We will explore the causality behind its reactivity, enabling researchers to harness its full synthetic potential with precision and confidence.

Core Physicochemical and Structural Characteristics

A foundational understanding of 2-Bromo-4-chloro-6-fluorobenzaldehyde begins with its intrinsic properties. The molecule, with the chemical formula C₇H₃BrClFO, presents as a highly substituted aromatic aldehyde.[1] The interplay between the electron-withdrawing nature of the aldehyde group and the halogens (Fluorine, Chlorine, and Bromine) renders the aromatic ring significantly electron-poor. This electronic deficit is the cornerstone of its reactivity, particularly in nucleophilic aromatic substitution and the activation of its C-X bonds.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 1135531-73-5[1]

The key to unlocking its synthetic utility lies in recognizing the distinct reactivity of its four primary functional sites: the aldehyde carbonyl, the carbon-bromine bond, the carbon-chlorine bond, and the carbon-fluorine bond.

The Aldehyde Moiety: A Gateway to Diverse Functionalities

The aldehyde group is a classic and reliable reaction handle. Its electrophilic carbon is susceptible to a host of nucleophilic attacks and redox transformations.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a 2-bromo-4-chloro-6-fluorobenzoic acid is a fundamental transformation, often employed to introduce a carboxylic acid moiety for further derivatization (e.g., amide coupling).[1][3] Strong oxidizing agents are typically employed for this purpose.

  • Causality of Reagent Choice: Reagents like potassium permanganate (KMnO₄) or chromium trioxide are effective for this transformation.[1] The electron-withdrawing nature of the halogen substituents on the ring can influence the rate of oxidation. While these groups increase the electrophilicity of the aldehyde carbon, potentially facilitating the initial hydrate formation, they may also inductively destabilize the transition state of the oxidation step itself. For KMnO₄ oxidation, studies on substituted benzaldehydes have shown that electron-donating groups can sometimes accelerate the reaction, suggesting a complex interplay of factors.[4]

Experimental Protocol: Oxidation with Potassium Permanganate [4]

  • Dissolution: Dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1 mmol) in a suitable organic solvent like dichloromethane.

  • Oxidant Addition: Prepare an aqueous solution of potassium permanganate (2 mmol) in a buffered solution (pH 7) and add it to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The progress can be monitored by the disappearance of the characteristic purple color of the permanganate ion.

  • Work-up: Upon completion, separate the organic layer. The aqueous layer is then acidified to precipitate the carboxylic acid product, which can be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Reduction to Primary Alcohol

The reduction of the aldehyde to (2-Bromo-4-chloro-6-fluorophenyl)methanol provides a benzyl alcohol derivative, a valuable intermediate for introducing linkers or other functional groups.[1]

  • Causality of Reagent Choice: Hydride-donating reagents are the standard choice. Sodium borohydride (NaBH₄) is often preferred due to its milder nature and compatibility with a wider range of functional groups compared to stronger reductants like lithium aluminum hydride (LiAlH₄).[1][4][5] The high electrophilicity of the aldehyde carbon, enhanced by the ring's electron deficiency, ensures a rapid and efficient reduction.

Condensation Reactions and Schiff Base Formation

The aldehyde readily participates in condensation reactions with primary amines to form Schiff bases (imines).[3] This reaction is foundational for the synthesis of various heterocyclic systems and ligands.

  • Mechanistic Insight: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The rate is highly sensitive to the electrophilicity of the aldehyde; the electron-withdrawing substituents on 2-bromo-4-chloro-6-fluorobenzaldehyde make it highly reactive in such condensations, comparable to activated systems like 4-nitrobenzaldehyde.[4]

The Aromatic Core: A Playground for Cross-Coupling and Substitution

The true versatility of this molecule is demonstrated by the differential reactivity of its carbon-halogen bonds, which can be selectively addressed to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[2] The reactivity of the C-X bond is dictated by its bond dissociation energy, following the general trend: C-I > C-Br > C-Cl >> C-F.[2] This predictable hierarchy allows for selective functionalization, with the C-Br bond being the primary site for these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl halide with an organoboron reagent.[6][7]

  • Expertise & Causality: The C-Br bond at the 2-position will readily undergo oxidative addition to a Pd(0) catalyst under standard Suzuki conditions.[2] The C-Cl bond, being stronger, typically requires more forcing conditions, such as higher temperatures and specialized, electron-rich ligands (e.g., Buchwald-type phosphine ligands) to achieve comparable reactivity.[2] This differential reactivity allows for a stepwise functionalization strategy.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Ar-X OxAdd Oxidative Addition (Rate-Determining) PdII_Ar Ar-Pd(II)-Ar'(L)₂ PdII->PdII_Ar [Ar'-B(OR)₃]⁻ Transmetal Transmetalation Boronate Ar'-B(OR)₂ + Base PdII_Ar->Pd0 Product Ar-Ar' (Product) PdII_Ar->Product RedElim Reductive Elimination ArX 2-Bromo-4-chloro- 6-fluorobenzaldehyde Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ PdII_Alk Ar-Pd(II)-C≡CR(L)₂ PdII->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alk->Product ArX Ar-Br ArX->Pd0 Oxidative Addition CuX Cu(I)X CuAlk Cu(I)-C≡CR CuAlk->PdII Alkyne H-C≡CR + Base Alkyne->CuX Reactivity_Profile Core 2-Bromo-4-chloro-6-fluorobenzaldehyde Oxidation Oxidation (e.g., KMnO₄) Core->Oxidation -CHO Reduction Reduction (e.g., NaBH₄) Core->Reduction -CHO Condensation Condensation (e.g., R-NH₂) Core->Condensation -CHO Suzuki Suzuki Coupling (Ar-B(OH)₂ + Pd⁰) Core->Suzuki C-Br Sonogashira Sonogashira Coupling (Alkyne + Pd⁰/CuI) Core->Sonogashira C-Br SNAr SNAr (Nu⁻) Core->SNAr C-F, C-Cl Acid Carboxylic Acid Oxidation->Acid Alcohol Benzyl Alcohol Reduction->Alcohol Imine Schiff Base / Imine Condensation->Imine Biaryl Biaryl Product Suzuki->Biaryl Alkynyl Alkynyl Product Sonogashira->Alkynyl Substituted Nu-Substituted Product SNAr->Substituted

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-6-fluorobenzaldehyde, a tri-halogenated aromatic aldehyde. Given the limited specific literature on this particular isomer, this document synthesizes available data with established principles of organic chemistry to offer field-proven insights for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, propose logical synthetic strategies, predict its chemical reactivity based on the interplay of its functional groups, and discuss its potential as a valuable building block in modern organic synthesis.

Introduction and Strategic Importance

2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS No. 1135531-73-5) is a polysubstituted aromatic aldehyde whose structural complexity makes it a potentially valuable intermediate in the synthesis of complex molecular architectures.[1][2] Halogenated benzaldehydes are crucial precursors in the pharmaceutical, agrochemical, and materials science industries.[3][4] The specific arrangement of bromo, chloro, and fluoro substituents on this molecule offers a unique platform for regioselective modifications, making it a target of interest for constructing novel therapeutic agents and functional materials.

The presence of three distinct halogens, each with different steric and electronic properties and varying reactivities in common synthetic transformations (e.g., metal-catalyzed cross-coupling), allows for a stepwise and controlled introduction of molecular diversity. The aldehyde group itself is a versatile functional handle for a vast array of chemical reactions. This guide aims to provide a robust framework for understanding and utilizing this compound in a research and development setting.

Physicochemical Properties and Safety Data

While extensive experimental data for 2-Bromo-4-chloro-6-fluorobenzaldehyde is not widely published, key identifying information and safety data have been compiled from chemical supplier databases.

PropertyValueReference
CAS Number 1135531-73-5[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance Solid
Purity Typically ≥95%[5]
Storage Store in a dry, sealed container under inert atmosphere, at 2-8°C[1]
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Proposed Synthetic Pathways

Pathway A: Oxidation of a Substituted Toluene

A common and effective method for synthesizing benzaldehydes is the oxidation of the corresponding methylarene (toluene) precursor.[6] This pathway would begin with 1-bromo-3-chloro-5-fluoro-2-methylbenzene. The synthesis involves two key steps: benzylic halogenation followed by hydrolysis.

Synthesis Pathway A Pathway A: Toluene Oxidation Route Toluene 1-Bromo-3-chloro-5-fluoro-2-methylbenzene BenzylHalide 2-Bromo-1-(bromomethyl)-4-chloro-6-fluorobenzene Toluene->BenzylHalide  NBS, Radical Initiator (AIBN) Aldehyde 2-Bromo-4-chloro-6-fluorobenzaldehyde BenzylHalide->Aldehyde  Hydrolysis (e.g., aq. Na2CO3 or Sommelet Reaction) Synthesis Pathway B Pathway B: Organometallic Formylation Route StartingMaterial 1,3-Dibromo-5-chloro-2-fluorobenzene Organometallic Organolithium Intermediate StartingMaterial->Organometallic  1. n-BuLi, THF, -78°C (Halogen-Metal Exchange) Aldehyde 2-Bromo-4-chloro-6-fluorobenzaldehyde Organometallic->Aldehyde  2. DMF  3. Aqueous Workup

Caption: Proposed synthesis via directed ortho-metalation and formylation.

The key to this pathway's success is achieving regioselective metalation. The bromine at the 3-position is sterically more accessible and flanked by activating chloro and fluoro groups, making it a likely site for lithium-halogen exchange. This method offers a direct route to the aldehyde functionality.

Predicted Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Bromo-4-chloro-6-fluorobenzaldehyde is dictated by the reactivity of its aldehyde group and the three distinct halogen substituents.

Reactivity of the Aldehyde Group

The benzaldehyde ring is substituted with three powerful electron-withdrawing halogens (F, Cl, Br). This has a profound impact on the aldehyde functionality:

  • Enhanced Electrophilicity: The inductive effect of the halogens withdraws electron density from the aromatic ring, making the carbonyl carbon significantly more electrophilic. This heightened reactivity is advantageous for nucleophilic addition and condensation reactions. [7]* Common Transformations: The aldehyde is expected to readily undergo reactions such as:

    • Knoevenagel Condensation: Reaction with active methylene compounds.

    • Wittig Reaction: Formation of alkenes.

    • Reductive Amination: Synthesis of secondary and tertiary amines.

    • Oxidation: Conversion to the corresponding carboxylic acid.

    • Formation of Hydrazones and Schiff Bases: These derivatives are common scaffolds in medicinal chemistry. [8][9]

Differential Reactivity of Aryl Halides

The presence of both a bromo and a chloro substituent on the aromatic ring is a key feature for synthetic diversification. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend: I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bond.

This reactivity difference can be exploited for selective, stepwise functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in standard Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions. This allows for a reaction to be performed at the C-2 position (bromine) while leaving the C-4 position (chlorine) intact for a subsequent, different coupling reaction under more forcing conditions.

Reactivity Differential Reactivity in Cross-Coupling Start 2-Bromo-4-chloro-6-fluorobenzaldehyde Intermediate 2-(Aryl)-4-chloro-6-fluorobenzaldehyde Start->Intermediate  Suzuki Coupling  (Pd catalyst, Arylboronic acid)  *Reacts at C-Br* Final 2-(Aryl)-4-(Amine)-6-fluorobenzaldehyde Intermediate->Final  Buchwald-Hartwig Amination  (Pd catalyst, Amine)  *Reacts at C-Cl*

Caption: Stepwise functionalization via selective cross-coupling reactions.

Potential Applications in Drug Discovery

Halogenated organic compounds are of immense importance in medicinal chemistry. The introduction of halogens can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. 2-Bromo-4-chloro-6-fluorobenzaldehyde serves as a versatile scaffold for the synthesis of novel bioactive molecules. For instance, its isomer, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the production of the antibiotics dicloxacillin and flucloxacillin. [10][11] By leveraging the reactivity profile outlined above, this compound can be used to generate libraries of complex derivatives for screening against various biological targets. The aldehyde can be converted into heterocycles, while the halogen sites allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a new chemical entity.

Exemplary Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde

As a validated protocol for the target molecule is unavailable, the following procedure for the synthesis of the closely related 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene is provided as a reference. [11]This method, involving chlorination followed by hydrolysis, illustrates a practical application of the principles discussed in Pathway A and would serve as an excellent starting point for developing a synthesis for the title compound, with appropriate modifications for benzylic bromination.

Step 1: Chlorination of 2-Chloro-6-fluorotoluene

  • Charge a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet with 2-chloro-6-fluorotoluene.

  • Initiate illumination with a UV lamp.

  • Heat the reaction mixture to 100-200°C.

  • Introduce chlorine gas at a controlled rate.

  • Monitor the reaction by gas chromatography (GC) until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%, indicating the formation of the desired dichlorinated intermediate.

Step 2: Hydrolysis to 2-Chloro-6-fluorobenzaldehyde

  • To the chlorinated mixture from Step 1, add a ferric solid superacid catalyst.

  • While maintaining the temperature between 100-200°C, slowly add water dropwise over 2-4 hours.

  • After the addition of water is complete, maintain the reaction mixture at temperature for an additional 4-5 hours to ensure complete hydrolysis.

  • Cool the mixture and add an alkaline solution (e.g., sodium carbonate solution) to neutralize the acid.

  • Stir until the liquid phases are clearly separated.

  • Separate the organic layer.

  • Purify the crude product by reduced pressure distillation to obtain pure 2-chloro-6-fluorobenzaldehyde.

Self-Validation: The progress of each step must be rigorously monitored by an appropriate analytical technique (e.g., GC or TLC). The purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and compared with a reference standard if available. This iterative process of reaction and analysis ensures the development of a robust and reproducible protocol.

References

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 3: From Methyl Arenes. Retrieved February 7, 2026, from [Link]

  • PMC. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved February 7, 2026, from [Link]

  • Anhui Newman Fine Chemicals Co., Ltd. (n.d.). What are six applications for benzaldehyde. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
  • ResearchGate. (2018). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the laboratory-scale synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS: N/A for specific isomer, analogous to 360575-28-6 family). While oxidative routes from toluene derivatives exist, they often suffer from harsh conditions and precursor unavailability. This guide prioritizes a Directed Ortho-Lithiation (DoM) strategy starting from the commercially accessible 1-bromo-3-chloro-5-fluorobenzene. This route offers superior regiocontrol, mild conditions, and high functional group tolerance, making it the preferred method for medicinal chemistry and early-phase drug development.

Introduction & Retrosynthetic Analysis

The target compound is a densely functionalized arene, serving as a "linchpin" intermediate. The simultaneous presence of bromine, chlorine, and fluorine substituents provides three distinct orthogonal handles for further diversification:

  • Bromine (C2): Facile Suzuki/Buchwald couplings.

  • Chlorine (C4): Late-stage modification or specific metal-halogen exchange.

  • Fluorine (C6): Nucleophilic aromatic substitution (

    
    ) or bioavailability modulation.
    
  • Aldehyde (C1): Condensation reactions (e.g., to indazoles, quinolines).

Retrosynthetic Logic

The most direct disconnection involves the introduction of the formyl group (


) onto the pre-functionalized benzene ring.
  • Strategy: Lithium-Halogen Exchange vs. Deprotonation.

    • Lithium-Halogen Exchange is risky due to the presence of multiple halogens (Br and Cl), leading to "Halogen Dance" side reactions or scrambling.

    • Selected Strategy: Directed Ortho-Lithiation (DoM) using a non-nucleophilic base (LDA) at cryogenic temperatures. The proton located between the Fluorine and Bromine atoms (C2 relative to the starting material) is the most acidic site due to the inductive electron-withdrawing effects of both halogens (

      
       effect), with Fluorine being the strongest director.
      

Retrosynthesis Target 2-Bromo-4-chloro-6-fluorobenzaldehyde (Target) Precursor 1-Bromo-3-chloro-5-fluorobenzene (Starting Material) Precursor->Target Formylation (DoM) Reagents 1. LDA, THF, -78°C 2. DMF (Electrophile) Reagents->Target

Caption: Retrosynthetic disconnection relying on the cooperative directing effects of Fluorine and Bromine to install the aldehyde.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleGrade/Notes
1-Bromo-3-chloro-5-fluorobenzene 1.0Substrate>98% Purity; Dry
Diisopropylamine 1.2Base PrecursorDistilled over CaH₂
n-Butyllithium (n-BuLi) 1.2Lithiating Agent2.5 M in Hexanes; Titrate before use
DMF (N,N-Dimethylformamide) 1.5ElectrophileAnhydrous; 99.8%
THF (Tetrahydrofuran) SolventSolventAnhydrous; Inhibitor-free
Ammonium Chloride (NH₄Cl) ExcessQuenchSaturated Aqueous Solution

Critical Equipment:

  • Flame-dried glassware (Schlenk line preferred).

  • Low-temperature thermometer (internal monitoring).

  • Acetone/Dry Ice bath (-78°C).

  • Argon or Nitrogen atmosphere.

Step-by-Step Methodology
Step 1: Preparation of LDA (In-Situ)

Rationale: Commercial LDA can degrade. Fresh preparation ensures accurate stoichiometry, preventing unreacted n-BuLi from attacking the substrate halogens.

  • Charge a flame-dried 250 mL 3-neck round-bottom flask with anhydrous THF (50 mL) and diisopropylamine (1.2 equiv) under inert atmosphere.

  • Cool the solution to -78°C (internal temperature).

  • Add n-BuLi (1.2 equiv) dropwise over 15 minutes. Maintain temp < -70°C.

  • Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation.

  • Cool back to -78°C .

Step 2: Regioselective Lithiation

Rationale: The proton between F and Br is kinetically and thermodynamically favored. Low temperature prevents benzyne formation.[3]

  • Dissolve 1-bromo-3-chloro-5-fluorobenzene (10 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Add the substrate solution dropwise to the LDA mixture over 20 minutes via syringe pump or dropping funnel.

    • Critical Control Point: Internal temperature must not rise above -70°C .

  • Stir the resulting yellow/orange solution at -78°C for 1 hour .

Step 3: Formylation
  • Add anhydrous DMF (1.5 equiv) dropwise.[1]

    • Observation: The mixture may become viscous or change color (pale yellow to white suspension).

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) over 1 hour.

Step 4: Quench & Workup
  • Quench the reaction by pouring it into a vigorously stirred saturated NH₄Cl solution (50 mL) .

  • Adjust pH to ~3-4 with 1M HCl (optional, aids in breaking the hemiaminolate intermediate).

  • Extract with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • The crude residue is typically a pale yellow solid.

  • Recrystallization: Hexanes/EtOAc (9:1) often yields pure crystals.

  • Flash Chromatography: If necessary, use Silica Gel (0-10% EtOAc in Hexanes). The aldehyde is less polar than the starting material but more polar than non-formylated side products.

Mechanism & Reaction Workflow

The success of this protocol relies on the Directed Ortho Metalation (DoM) mechanism. The acidity of the C-H bond flanked by Fluorine and Bromine is significantly higher than other positions.

ReactionWorkflow Start Start: 1-Br-3-Cl-5-F-Benzene LDA Add LDA (-78°C, THF) Start->LDA Intermediate Lithiated Species (Li between F & Br) LDA->Intermediate Deprotonation DMF Add DMF (Electrophile) Intermediate->DMF Nucleophilic Attack Adduct Tetrahedral Intermediate DMF->Adduct Hydrolysis Acid Hydrolysis (H3O+) Adduct->Hydrolysis Warm to RT Product Product: 2-Br-4-Cl-6-F-Benzaldehyde Hydrolysis->Product Elimination of HNMe2

Caption: Step-wise workflow from precursor deprotonation to final aldehyde hydrolysis.

Analytical Characterization

Confirming the regiochemistry is vital, as lithiation could theoretically occur between Cl and F (though less favored).

TechniqueExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

~10.3 ppm (s, 1H)
Aldehyde proton . Distinctive downfield shift.

~7.4 ppm (dd, 1H)
H5 (between Cl and F). Split by F (large

) and H3 (small

).

~7.6 ppm (d/s, 1H)
H3 (between Br and Cl). Shows meta coupling to H5.
¹⁹F NMR

~-110 to -115 ppm
Single peak. Multiplicity depends on H-decoupling.
IR Spectroscopy 1690-1710 cm⁻¹Strong C=O stretch (Carbonyl).
GC-MS / LC-MS M+ peaks: 236, 238, 240Characteristic isotope pattern for 1 Br + 1 Cl .

Regiochemistry Check: In the correct product (2-Br-4-Cl-6-F), the aldehyde proton often shows a small coupling to the Fluorine atom (


 Hz) if resolution is high. If the aldehyde were adjacent to Cl/Br only, this coupling would be absent.

Troubleshooting & Safety

Common Pitfalls
  • Low Yield: Usually due to moisture in THF or "wet" LDA. Solution: Titrate n-BuLi and distill amines.

  • Starting Material Recovery: Incomplete lithiation. Solution: Increase deprotonation time or ensure temperature is strictly -78°C (lithium species decompose above -50°C).

  • Regioisomers: If Lithiation occurs at C4 (between Cl and F). Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and more selective for the most acidic proton (between F and Br).

Safety Data (GHS)
  • n-Butyllithium: Pyrophoric. Handle under strict inert atmosphere.

  • Fluorinated Aromatics: Potential skin irritants.

  • Product: Likely lachrymator and skin irritant. Handle in a fume hood.

References

  • Lithiated Arene Chemistry: Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[3]

  • General Protocol for Halogenated Benzaldehydes: Preparation of Benzaldehydes from Metalated Arenes. (2022).[3][4] Organic Chemistry Portal/YouTube Educational Series.

  • Regioselectivity in Fluoroarenes: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (2004).[5][6] Infoscience EPFL.

  • Precursor Data: PubChem Compound Summary for 1-Bromo-3-chloro-5-fluorobenzene.

  • Industrial Analogues: Method for preparing 2-bromo-6-fluorobenzaldehyde.[2] (Patent CN102070420B). Google Patents.

Sources

2-Bromo-4-chloro-6-fluorobenzaldehyde synthesis from 1,2-dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A Guided Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. The protocol outlines a robust and selective method starting from 1,2-dibromo-5-chloro-3-fluorobenzene. The core of this synthesis involves a regioselective metal-halogen exchange, leveraging the differential reactivity of aryl halides, followed by formylation. This application note delves into the mechanistic rationale, provides a detailed, step-by-step laboratory protocol, and addresses critical safety considerations, purification strategies, and product characterization.

Introduction & Strategic Overview

2-Bromo-4-chloro-6-fluorobenzaldehyde is a highly functionalized aromatic aldehyde, making it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of bromo, chloro, and fluoro substituents offers multiple points for further chemical modification, such as cross-coupling reactions or nucleophilic aromatic substitution.

The synthetic challenge lies in the selective conversion of one of two bromine atoms in the starting material, 1,2-dibromo-5-chloro-3-fluorobenzene, into a formyl group. Direct formylation methods like the Vilsmeier-Haack reaction are unsuitable due to the electron-withdrawing nature of the halogen substituents, which deactivates the aromatic ring towards electrophilic substitution.[1][2]

Therefore, a more strategic approach is employed, utilizing organometallic intermediates. The chosen pathway involves a selective bromine-lithium exchange followed by quenching with an appropriate electrophile. This method is predicated on the higher reactivity of bromine compared to chlorine in metal-halogen exchange reactions and the directing effects of the substituents on the aromatic ring.[3]

Reaction Scheme:
  • Step 1: Regioselective Bromine-Lithium Exchange. 1,2-dibromo-5-chloro-3-fluorobenzene is treated with an organolithium reagent, such as n-butyllithium (n-BuLi). The exchange preferentially occurs at one of the bromine atoms due to the higher lability of the C-Br bond compared to the C-Cl bond. The fluorine atom, being a potent ortho-directing group in metallation reactions, kinetically favors the exchange at the adjacent C-2 bromine. However, the bromine at C-1 is less sterically hindered, leading to the formation of the thermodynamically more stable 2-bromo-4-chloro-6-fluoro-phenyllithium intermediate.

  • Step 2: Formylation. The resulting aryllithium species is a powerful nucleophile. It is reacted in situ with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[3][4]

  • Step 3: Hydrolysis & Work-up. The reaction is quenched with an aqueous acid to hydrolyze the intermediate and yield the final product, 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials & Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / MassNotes
1,2-dibromo-5-chloro-3-fluorobenzene288.3410.02.88 gStarting material
n-Butyllithium (n-BuLi)64.0611.04.4 mL (2.5 M in hexanes)Pyrophoric; handle with extreme care.[5][6]
N,N-Dimethylformamide (DMF), anhydrous73.0915.01.16 mL (1.10 g)Use a freshly opened bottle or distilled.
Tetrahydrofuran (THF), anhydrous72.11-50 mLSolvent
Diethyl ether, anhydrous74.12-~100 mLFor extraction
Hydrochloric acid (HCl), 1 M36.46-~30 mLFor work-up
Saturated Sodium Bicarbonate (NaHCO₃)84.01-~30 mLFor washing
Saturated Sodium Chloride (Brine)58.44-~30 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gFor drying
Equipment
  • 100 mL three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and flame-dry glassware under inert gas. B 2. Add starting material and anhydrous THF to flask. A->B C 3. Cool flask to -78 °C. B->C D 4. Slowly add n-BuLi at -78 °C. E 5. Stir for 1 hour at -78 °C. D->E F 6. Add anhydrous DMF at -78 °C. E->F G 7. Warm to room temperature and stir for 2 hours. F->G H 8. Quench with 1 M HCl. I 9. Extract with diethyl ether. H->I J 10. Wash, dry, and concentrate organic phase. I->J K 11. Purify via column chromatography. J->K

Caption: Workflow for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Step-by-Step Procedure
  • Preparation: Assemble the three-neck flask with a stir bar, a septum, a low-temperature thermometer, and an inert gas inlet. Flame-dry the entire apparatus under a stream of argon or nitrogen and allow it to cool to room temperature.[7]

  • Charging the Flask: Once cool, add 1,2-dibromo-5-chloro-3-fluorobenzene (2.88 g, 10.0 mmol) to the flask. Add anhydrous THF (50 mL) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Formylation: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise via syringe at -78 °C. A precipitate may form.

  • Warming: After the addition of DMF is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours.

  • Quenching: Cool the flask in an ice bath and cautiously quench the reaction by slowly adding 1 M HCl (30 mL).[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Bromo-4-chloro-6-fluorobenzaldehyde.[9] Alternatively, for some aldehydes, purification can be achieved by forming a solid bisulfite adduct, filtering, and then regenerating the aldehyde.[10][11]

Safety & Handling

CAUSALITY BEHIND SAFETY CHOICES: The reagents used in this synthesis present significant hazards that dictate specific handling procedures to ensure personnel safety.

  • n-Butyllithium: This reagent is highly pyrophoric and will ignite spontaneously on contact with air or moisture.[6][12] It is also corrosive.

    • Protocol: Always handle n-BuLi in a well-ventilated fume hood under an inert atmosphere.[7][13] Use proper personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves.[13] Transfers should be performed using gastight syringes or cannulas.[13]

    • Spills: In case of a small spill, smother with sand or another non-reactive absorbent. Do not use water.

  • Anhydrous Solvents (THF, Diethyl Ether): These are highly flammable and can form explosive peroxides over time.

    • Protocol: Always use from a freshly opened container or after proper distillation and testing for peroxides. Ground all equipment to prevent static discharge.

  • General Precautions: The reaction should never be left unattended, especially during the addition of n-BuLi. A fire extinguisher suitable for chemical fires (Class B) should be readily accessible.

Characterization

The identity and purity of the synthesized 2-Bromo-4-chloro-6-fluorobenzaldehyde should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show a characteristic aldehyde proton signal (singlet) between δ 9.5-10.5 ppm. Aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region.
¹³C NMR An aldehyde carbonyl carbon signal should be present around δ 185-195 ppm. Signals corresponding to the substituted aromatic carbons will also be observed.
¹⁹F NMR A singlet or multiplet (depending on coupling to nearby protons) characteristic of an aryl fluoride.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio characteristic of a compound containing one bromine atom.
Melting Point A sharp melting point indicates high purity. For comparison, similar compounds like 2-bromo-4-fluorobenzaldehyde melt around 63-67 °C.[14]
FT-IR A strong C=O stretching vibration for the aldehyde group should be observed around 1700 cm⁻¹. C-H stretching for the aldehyde proton may be seen around 2820 and 2720 cm⁻¹.

Troubleshooting & Field Insights

  • Low Yield:

    • Cause: Incomplete lithiation or reaction with moisture/air.

    • Solution: Ensure all glassware is meticulously dried and the reaction is maintained under a positive pressure of inert gas.[7] Titrate the n-BuLi solution before use to confirm its concentration, as it can degrade over time.[13]

  • Formation of Side Products:

    • Cause: Scrambling of the aryllithium intermediate or reaction at other halogen sites.

    • Solution: Maintain the reaction temperature strictly at -78 °C during the lithiation and formylation steps. Slow, dropwise addition of reagents is critical.[15]

  • Difficult Purification:

    • Cause: Co-elution of impurities or product instability on silica gel.

    • Solution: Consider alternative purification methods, such as crystallization or the bisulfite adduct method.[10][16] Aldehydes can sometimes oxidize to carboxylic acids on silica; running the column quickly can mitigate this.[9]

Conclusion

This application note details a reliable and selective method for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde from 1,2-dibromo-5-chloro-3-fluorobenzene. By leveraging a regioselective bromine-lithium exchange, this protocol provides an effective route to a valuable and highly functionalized synthetic intermediate. Adherence to the detailed steps and stringent safety precautions is paramount for a successful and safe outcome.

References

  • Vertex AI Search. (2024). Synthesis of 2-bromo-4-fluorobenzaldehyde.
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  • Dehmel, F., et al. (2003).
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  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium.
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  • Collum, D. B. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1196-1210.
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  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919.
  • Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • Organic Chemistry Tube. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.
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Application Notes and Protocols for the Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol herein details a robust method centered on the Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis. We will explore the nuances of Grignard reagent formation with a polyhalogenated aromatic precursor and its subsequent formylation.

Introduction

Substituted benzaldehydes are pivotal building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The specific tri-substituted pattern of 2-Bromo-4-chloro-6-fluorobenzaldehyde makes it a valuable intermediate. The strategic placement of three different halogen atoms offers multiple, distinct points for further functionalization through various cross-coupling reactions. The aldehyde group itself is a versatile handle for transformations such as reductive amination, oxidation to a carboxylic acid, or olefination reactions.

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds. [31] This method involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. In this application, we will focus on the formation of an aryl Grignard reagent from a suitable polyhalogenated benzene derivative and its subsequent reaction with a formylating agent to introduce the aldehyde functionality.

Mechanism and Scientific Rationale

The synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde via a Grignard reaction is a two-step process:

  • Formation of the Grignard Reagent: This involves the reaction of an organohalide with magnesium metal.

  • Reaction with an Electrophile: The newly formed organomagnesium compound then acts as a nucleophile, attacking an electrophilic formylating agent.

Step 1: Grignard Reagent Formation - A Matter of Chemoselectivity

The choice of the starting material is critical. To synthesize the target molecule, we require a precursor that will selectively form a Grignard reagent at the desired position. A suitable starting material for this synthesis is 1,3-dibromo-5-chloro-2-fluorobenzene.

The formation of a Grignard reagent from a polyhalogenated aromatic compound is governed by the relative reactivity of the carbon-halogen bonds. The general trend for reactivity is C-I > C-Br > C-Cl > C-F.[1] This difference in bond dissociation energies allows for the selective formation of the Grignard reagent at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact.

The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond. This is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, which stabilizes the Grignard reagent.[2]

The mechanism of Grignard reagent formation is complex and thought to involve single-electron transfer (SET) processes at the magnesium surface.

Step 2: Formylation - Introducing the Aldehyde

Once the Grignard reagent is formed, it is reacted with a suitable formylating agent. N,N-Dimethylformamide (DMF) is a commonly used and effective electrophile for this purpose. The carbon atom of the Grignard reagent, which is nucleophilic, attacks the electrophilic carbonyl carbon of DMF.[3] This addition reaction forms a tetrahedral intermediate. This intermediate is stable under the reaction conditions and is hydrolyzed during the acidic workup to yield the final aldehyde product.[4] It is crucial that the aldehyde is not generated before the acidic workup, as it would readily react with the remaining Grignard reagent to form a secondary alcohol.[4]

Reaction Pathway Diagram

Grignard_Synthesis start 1,3-dibromo-5-chloro-2-fluorobenzene intermediate 2-Bromo-4-chloro-6-fluorophenylmagnesium bromide (Grignard Reagent) start->intermediate Grignard Formation reagent1 Mg, THF (anhydrous) product 2-Bromo-4-chloro-6-fluorobenzaldehyde intermediate->product Formylation reagent2 1. DMF 2. H3O+ (workup)

Caption: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Experimental Protocol

Safety First: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[5] All procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[6] Ensure all glassware is thoroughly dried before use.[2]

Materials and Equipment
Reagent/EquipmentGrade/Specification
1,3-dibromo-5-chloro-2-fluorobenzene>98% purity
Magnesium turningsHigh purity, for Grignard synthesis
IodineCrystal, reagent grade
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%
Hydrochloric acid (HCl)1 M aqueous solution
Diethyl etherReagent grade
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Three-neck round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Inert gas supply (N₂ or Ar)
Heating mantle
Ice bath
Step-by-Step Procedure

Part 1: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove any traces of moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until violet vapors of iodine are observed.

  • Initiation of Reaction: Add a small portion of a solution of 1,3-dibromo-5-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of 1,3-dibromo-5-chloro-2-fluorobenzene dropwise at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

Part 2: Formylation Reaction

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of DMF: Add a solution of anhydrous DMF (1.5 equivalents) in anhydrous THF dropwise to the cooled Grignard solution via the dropping funnel. Maintain the temperature below 10 °C during the addition. An exothermic reaction will be observed.

  • Warming to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Part 3: Workup and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and 1 M hydrochloric acid. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Reaction fails to initiate - Wet glassware or solvent- Inactive magnesium- Ensure all glassware is rigorously dried.- Use freshly opened anhydrous solvent.- Crush the magnesium turnings to expose a fresh surface.- Add a small amount of pre-formed Grignard reagent to initiate the reaction.
Low yield of Grignard reagent - Wurtz coupling side reaction- Maintain a slow addition rate of the halide to keep its concentration low.- Use a more dilute solution.
Formation of a di-Grignard reagent - Reaction with the second bromine atom- Use of stoichiometric amounts of magnesium.- Lower reaction temperature.
Formation of secondary alcohol byproduct - Reaction of the aldehyde product with unreacted Grignard reagent- Ensure the reaction mixture is thoroughly cooled before adding DMF.- Add the Grignard solution to the DMF solution (inverse addition) to keep the Grignard reagent in excess.
Incomplete reaction - Insufficient reaction time or temperature- Monitor the reaction by TLC or GC-MS.- Increase the reaction time or temperature for the Grignard formation step.

Visualization of the Logical Workflow

Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_formylation Formylation cluster_workup Workup & Purification prep_glassware Flame-dry glassware activate_mg Activate Mg with Iodine prep_glassware->activate_mg prep_reagents Ensure anhydrous reagents prep_reagents->activate_mg initiate_reaction Initiate reaction with halide activate_mg->initiate_reaction add_halide Dropwise addition of halide initiate_reaction->add_halide reflux Reflux to completion add_halide->reflux cool_grignard Cool Grignard to 0 °C reflux->cool_grignard add_dmf Dropwise addition of DMF cool_grignard->add_dmf warm_rt Warm to room temperature add_dmf->warm_rt quench Quench with acidic ice warm_rt->quench extract Extract with ether quench->extract wash Wash organic layers extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify (chromatography/distillation) dry_concentrate->purify

Caption: Experimental workflow for the synthesis.

Conclusion

The Grignard reaction provides an effective and scalable method for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde. Careful control of reaction conditions, particularly the exclusion of moisture and the management of reaction temperature, is paramount for achieving high yields and purity. The chemoselectivity of Grignard formation on polyhalogenated systems offers a powerful strategy for the synthesis of complex and highly functionalized aromatic compounds. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

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  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved February 7, 2026, from [Link]

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  • LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Brainly. (2023, October 3). The addition of a Grignard reagent to DMF results in the generation of the corresponding aldehyde. Retrieved February 7, 2026, from [Link]

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  • Li, B. (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
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  • Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
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  • Chemistry Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents?. Retrieved February 7, 2026, from [Link]

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  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved February 7, 2026, from [Link]

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Application Notes and Protocols for 2-Bromo-4-chloro-6-fluorobenzaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following technical guide on 2-Bromo-4-chloro-6-fluorobenzaldehyde is structured to provide practical insights and protocols for its use as a synthetic intermediate. It is important to note that while this compound is commercially available, detailed literature on its specific applications and reaction protocols is limited. Therefore, the application notes and protocols presented herein are built upon established principles of organic chemistry and draw analogies from structurally related polyhalogenated benzaldehydes. Researchers should consider the provided protocols as a strong foundational starting point, with the understanding that optimization for this specific substrate is likely necessary.

Introduction: A Versatile Building Block in Modern Synthesis

2-Bromo-4-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde poised to be a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—along with a reactive aldehyde functionality, offers a rich platform for selective chemical transformations. This strategic placement of functional groups allows for a tiered approach to molecular elaboration, making it an attractive starting material in drug discovery, agrochemical research, and materials science.

The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group, potentially increasing its reactivity in condensation and addition reactions.[2] Furthermore, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in palladium-catalyzed cross-coupling reactions opens avenues for sequential and site-selective modifications.[3] This guide will explore the potential synthetic routes to this intermediate and provide detailed protocols for its application in key synthetic transformations.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Formula C₇H₃BrClFON/A
Molecular Weight 237.46 g/mol N/A
Appearance White to off-white solidN/A
CAS Number 142334-77-4N/A

Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde: A Plausible Route

Proposed Synthetic Workflow

cluster_0 Synthesis of Precursor cluster_1 Final Oxidation Step Start Commercially Available Starting Material Halogenation1 Halogenation/Diazotization Start->Halogenation1 Halogenation2 Further Halogenation Halogenation1->Halogenation2 Precursor 2-Bromo-4-chloro-6-fluorotoluene Halogenation2->Precursor Oxidation Oxidation of Methyl Group Precursor->Oxidation Key Transformation Product 2-Bromo-4-chloro-6-fluorobenzaldehyde Oxidation->Product

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Illustrative Protocol: Oxidation of a Substituted Toluene

This protocol is a generalized method for the oxidation of a benzylic methyl group to an aldehyde, a key transformation in the proposed synthesis.[6][7] One common method is the Etard reaction, which uses chromyl chloride.[8]

Materials:

  • 2-Bromo-4-chloro-6-fluorotoluene (1.0 eq)

  • Chromyl chloride (CrO₂Cl₂) (2.2 eq)

  • Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) as solvent

  • Saturated sodium sulfite solution

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a stirrer, dissolve the 2-bromo-4-chloro-6-fluorotoluene in the chosen solvent under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chromyl chloride in the same solvent dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated solution of sodium sulfite.

  • Filter the mixture to remove chromium salts.

  • Separate the organic layer, wash with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-chloro-6-fluorobenzaldehyde.

Applications in Cross-Coupling Reactions: Building Molecular Complexity

The presence of both bromine and chlorine atoms on the aromatic ring makes 2-bromo-4-chloro-6-fluorobenzaldehyde an excellent substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition) allows for selective, sequential couplings.[3]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For 2-bromo-4-chloro-6-fluorobenzaldehyde, the reaction can be tuned to selectively couple at the more reactive C-Br position.

Start 2-Bromo-4-chloro-6-fluorobenzaldehyde Product Aryl/Alkyl-substituted 4-chloro-6-fluorobenzaldehyde Start->Product Suzuki-Miyaura Coupling BoronicAcid Aryl/Alkyl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Product

Caption: Generalized Suzuki-Miyaura coupling with 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Generalized Protocol for Selective Suzuki-Miyaura Coupling: This protocol is based on established methods for Suzuki couplings of aryl bromides.[1][2]

Materials:

  • 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq)

  • Aryl or alkyl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add 2-bromo-4-chloro-6-fluorobenzaldehyde, the boronic acid, and the base.

  • Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[11][12] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of 2-bromo-4-chloro-6-fluorobenzaldehyde.

Generalized Protocol for Selective Buchwald-Hartwig Amination: This protocol is based on standard procedures for the amination of aryl bromides.[13][14][15]

Materials:

  • 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the amine and then 2-bromo-4-chloro-6-fluorobenzaldehyde.

  • Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Aldehyde Group: A Gateway to Further Derivatization

The aldehyde functionality on 2-bromo-4-chloro-6-fluorobenzaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various molecular scaffolds.[16][17][18]

Potential Transformations of the Aldehyde Group:

Reaction TypeReagentsResulting Functional Group
Reductive Amination Amine, NaBH(OAc)₃Amine
Wittig Reaction Phosphonium ylideAlkene
Oxidation KMnO₄, H₂O₂Carboxylic Acid
Reduction NaBH₄Alcohol
Knoevenagel Condensation Active methylene compoundα,β-Unsaturated system

Potential Applications in Drug Discovery and Medicinal Chemistry

Polyhalogenated aromatic compounds are prevalent motifs in many pharmaceuticals. The halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives are also known to have a range of biological activities and can serve as precursors to various therapeutic agents.[19] Given its structural features, 2-bromo-4-chloro-6-fluorobenzaldehyde could be a valuable intermediate in the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The sequential cross-coupling capabilities of this intermediate would allow for the systematic exploration of the chemical space around a core scaffold.

  • Antiviral and Antimicrobial Agents: The aldehyde group can be elaborated into various heterocycles known to possess antiviral or antimicrobial properties.

  • CNS-active Compounds: The introduction of fluorine is a common strategy in the design of central nervous system (CNS) drugs to modulate properties like blood-brain barrier penetration.

Conclusion

2-Bromo-4-chloro-6-fluorobenzaldehyde represents a promising, albeit under-explored, synthetic intermediate. Its rich and tunable reactivity, stemming from the aldehyde group and the differentially substituted halogen atoms, provides a powerful platform for the synthesis of complex and potentially bioactive molecules. The protocols and applications outlined in this guide, though based on established chemical principles and analogies to related compounds, offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. As with any new substrate, careful optimization of reaction conditions will be key to unlocking its full potential in innovative research and development.

References

  • PrepChem. Synthesis of 2-bromo-4-fluorotoluene. Available at: [Link]

  • Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • MDPI. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Available at: [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Available at: [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • I.R.I.S. Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Available at: [Link]

  • Journal of the American Chemical Society. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Available at: [Link]

  • Aocno.com. What are six applications for benzaldehyde. Available at: [Link]

  • Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available at: [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • TSI Journals. SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Available at: [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • YouTube. The oxidation of Toluene to Benzaldehyde by Chromyl Chloride is cal.... Available at: [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Journal of the American Chemical Society. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

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Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Selectivity in Polyhalogenated Aromatic Systems

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to construct carbon-carbon bonds.[1][2] This palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides or triflates, offering a versatile pathway to biaryl and conjugated systems.[3][4] However, the presence of multiple halogen substituents on an aromatic ring, as in the case of 2-Bromo-4-chloro-6-fluorobenzaldehyde, introduces a significant challenge: chemoselectivity. The relative reactivity of aryl halides in the crucial oxidative addition step generally follows the trend I > Br > OTf >> Cl.[3] This inherent reactivity difference provides a strategic opportunity for selective functionalization, enabling the stepwise introduction of different aryl groups.

This guide provides a detailed protocol and mechanistic insights for the selective Suzuki-Miyaura coupling at the more reactive C-Br bond of 2-Bromo-4-chloro-6-fluorobenzaldehyde, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. Understanding and controlling the reaction parameters are paramount for achieving high yields and selectivities, which is critical in multi-step drug development pathways where molecular complexity is built sequentially.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle.[4] The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, the C-Br bond of our substrate) to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[4][5] The choice of a sufficiently electron-rich and bulky phosphine ligand is crucial here, as it facilitates the activation of the C-X bond.[4]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide 2-Bromo-4-chloro-6- fluorobenzaldehyde (Ar-X) BoronicAcid Phenylboronic Acid (Ar'-B(OR)2) Base Base (e.g., K2CO3)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Selective Phenylation of 2-Bromo-4-chloro-6-fluorobenzaldehyde

This protocol details a reliable method for the selective Suzuki-Miyaura coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde with phenylboronic acid. The conditions are optimized to favor the reaction at the C-Br bond.

Materials and Reagents
ReagentGradeSupplier
2-Bromo-4-chloro-6-fluorobenzaldehyde≥98%e.g., Sigma-Aldrich
Phenylboronic acid≥97%e.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-Aldrich
Deionized WaterN/AIn-house
Ethyl acetateACS gradee.g., Fisher Scientific
Brine (saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%e.g., Sigma-Aldrich
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol, 236.4 mg).

    • Add phenylboronic acid (1.2 mmol, 146.3 mg).

    • Add potassium carbonate (2.0 mmol, 276.4 mg).

    • The flask is sealed with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of a solvent mixture like dioxane/water is common, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[8]

    • In a single portion, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg). The bright yellow color of the catalyst should be visible.

  • Reaction Execution:

    • Immerse the flask in a preheated heating mantle set to 80-90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 4-chloro-6-fluoro-2-phenylbenzaldehyde.

Rationale for Experimental Choices
  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution. Triphenylphosphine is a versatile ligand suitable for a range of Suzuki couplings. For more challenging substrates, such as aryl chlorides, more electron-rich and bulky ligands like Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) might be necessary to promote the more difficult oxidative addition step.[4][7]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the boronate species required for transmetalation.[7] Other bases such as cesium carbonate, potassium phosphate, or organic bases can also be employed, and the choice can significantly impact the reaction outcome.[9]

  • Solvent System: The combination of an organic solvent (1,4-dioxane) and water is a robust system for the Suzuki-Miyaura reaction.[10] Dioxane solubilizes the organic components, while water assists in dissolving the inorganic base and facilitates the key transmetalation step.[8][10] The choice of solvent can also influence reaction rates and selectivities.[11]

  • Temperature: The reaction is heated to increase the rate of all steps in the catalytic cycle, particularly the oxidative addition. The chosen temperature of 80-90 °C is a good starting point for aryl bromides. Coupling of less reactive aryl chlorides often requires higher temperatures or more active catalyst systems.[12]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient temperature, poor quality reagents/solvents.Ensure a truly inert atmosphere. Use freshly opened anhydrous solvents. Increase temperature. Consider a more active catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos).
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. Use a freshly opened bottle of catalyst.
Protodeborylation Presence of excess water or protic impurities.Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture if this side reaction is significant.
Reaction at C-Cl bond Reaction conditions are too harsh.Lower the reaction temperature. Use a less active catalyst system. Carefully control the reaction time to favor the more reactive C-Br coupling.

Conclusion

The selective Suzuki-Miyaura coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde is a powerful tool for the synthesis of complex, functionalized biaryl compounds. By carefully controlling the reaction conditions, particularly the choice of catalyst, base, and solvent, researchers can achieve high selectivity for the more reactive C-Br bond. This protocol provides a solid foundation for further exploration and optimization, enabling the efficient construction of valuable intermediates for drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • MDPI. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2013, July 17). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Functionalization of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS: N/A) . This scaffold is a high-value pharmacophore precursor due to its unique halogenation pattern, which allows for orthogonal functionalization.

The core challenge—and opportunity—lies in the distinct reactivity profiles of the three halogen substituents. Under palladium catalysis, the C–Br bond (Position 2) undergoes oxidative addition significantly faster than the C–Cl bond (Position 4), while the C–F bond (Position 6) remains inert to standard Pd(0)/Pd(II) cycles.[1] This reactivity hierarchy enables sequential, chemoselective library generation without the need for intermediate protecting groups on the halogen sites.[1]

Reactivity Hierarchy & Bond Dissociation Energy (BDE)[1]
  • Site A (C-2 Br):

    
     81 kcal/mol.[1] Primary Reactive Site.
    
  • Site B (C-4 Cl):

    
     96 kcal/mol.[1] Secondary Reactive Site (Requires activated ligands).[1]
    
  • Site C (C-6 F):

    
     115 kcal/mol.[1] Inert to Pd-catalysis; directs ortho-metallation or 
    
    
    
    .
  • Site D (Aldehyde): Electrophilic; susceptible to oxidation or condensation (requires protection during amination).[1]

Strategic Reaction Pathways

The following flowchart illustrates the decision logic for selectively targeting specific sites on the scaffold.

Reactivity_Flow Start 2-Bromo-4-chloro- 6-fluorobenzaldehyde Path_Suzuki Path A: Suzuki Coupling (C-Br Selective) Start->Path_Suzuki Mild Pd Catalyst (Pd(dppf)Cl2) Path_Amination Path C: Buchwald-Hartwig (Requires Protection) Start->Path_Amination 1. Acetal Protection 2. Pd-Cat Amination Prod_Mono 2-Aryl-4-chloro- 6-fluorobenzaldehyde Path_Suzuki->Prod_Mono Path_Seq Path B: Sequential Coupling (C-Br then C-Cl) Prod_Di 2,4-Diaryl-6-fluoro- benzaldehyde Path_Seq->Prod_Di Prod_Amine 2-Amino-benzaldehyde Derivatives Path_Amination->Prod_Amine Prod_Mono->Path_Seq High-Activity Catalyst (Pd2(dba)3 + XPhos)

Figure 1: Chemoselective divergence based on catalyst activity and substrate protection.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C-Br Target)

Objective: Selectively couple an aryl boronic acid at the C-2 position (Br) while retaining the C-4 Chlorine for future elaboration.

Rationale: To achieve selectivity, we utilize Pd(dppf)Cl₂ , a catalyst with a "loose" ligand bite angle that is active enough for aryl bromides but generally sluggish toward aryl chlorides at moderate temperatures [1].[1] We employ a weak base (


) to further suppress the activation of the C-Cl bond.
Materials
  • Substrate: 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (aqueous) (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and

    
     (3 mol%).[1] Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Activation: Add degassed

    
     solution.
    
    • Critical Note: Do not use stronger bases like

      
       or 
      
      
      
      at this stage, as they may promote competitive coupling at the chloride or aldehyde side-reactions (Cannizzaro).[1]
  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours.

    • Monitoring: Check HPLC/TLC.[1] Stop immediately upon consumption of the starting bromide. Prolonged heating will initiate C-Cl coupling (approx. <5% byproduct if controlled).[1]

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product (2-aryl-4-chloro-6-fluorobenzaldehyde) usually elutes later than the de-brominated byproduct but earlier than the bis-coupled product.

Protocol 2: Sequential Library Generation (C-Cl Activation)

Objective: Functionalize the C-4 Chlorine position after the C-2 position has been substituted.

Rationale: Aryl chlorides are inherently less reactive.[1][2] To activate the C-Cl bond, we switch to a catalyst system utilizing Buchwald Ligands (e.g., XPhos or SPhos) or NHC ligands [2].[1] These electron-rich, bulky ligands facilitate the difficult oxidative addition into the C-Cl bond.

Materials
  • Substrate: 2-Aryl-4-chloro-6-fluorobenzaldehyde (Product from Protocol 1)

  • Boronic Acid: (Hetero)arylboronic acid (1.5 equiv)[1]

  • Catalyst Source:

    
     (2 mol%)[1]
    
  • Ligand: XPhos (4-6 mol%) (Ratio Pd:L = 1:2)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene/Water (10:[1]1) or n-Butanol

Step-by-Step Procedure
  • Pre-complexation: In the reaction vessel, mix

    
     and XPhos in the solvent under Argon and stir at RT for 10 mins to generate the active 
    
    
    
    species.
    • Visual Cue: Solution often changes from dark purple/red to a lighter orange/brown.[1]

  • Addition: Add the chloro-substrate (1.0 equiv), boronic acid (1.5 equiv), and finely ground

    
    .
    
  • Reaction: Heat to 100–110 °C (reflux) for 12–18 hours.

    • Note: The high temperature is required to overcome the activation energy of the electron-rich (deactivated) chloride, especially if the group installed at C-2 is electron-donating.

  • Workup: Standard aqueous extraction.

  • Purification: Silica gel chromatography.

Protocol 3: Buchwald-Hartwig Amination (Strategic Warning)[1][3]

Critical Constraint: The aldehyde functionality is incompatible with primary amines under standard Buchwald conditions (formation of imines/Schiff bases).[1]

The Solution: You must protect the aldehyde as an acetal before attempting C-N coupling, or use a specific "surrogate" approach.

Workflow Diagram: Amination Strategy

Amination_Logic Substrate Aldehyde Substrate Protect Step 1: Protection (Ethylene Glycol, pTSA) Substrate->Protect Forms Acetal Coupling Step 2: C-N Coupling (Pd-PEPPSI-IPr or BrettPhos) Protect->Coupling Chemoselective at Br Deprotect Step 3: Deprotection (aq. HCl, THF) Coupling->Deprotect Restores Aldehyde

Figure 2: Mandatory protection strategy for amination of benzaldehydes.[1]

Recommended Conditions (Protected Substrate)[1]
  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (excellent for primary amines).[1]

  • Base:

    
     (avoid strong alkoxides like NaOtBu if the acetal is sensitive, though acetals are generally base-stable).[1]
    
  • Solvent: t-Amyl alcohol or Dioxane.

  • Temp: 80 °C.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion of C-Br Catalyst deactivation (Pd black formation).Switch to Pd(PPh₃)₄ (fresh) or increase catalyst loading to 5 mol%. Ensure strict

exclusion.
Loss of Chemoselectivity (C-Cl reacts)Reaction temperature too high or ligand too active.[1]Lower temp to 50 °C. Use Pd(dppf)Cl₂ specifically (steric bulk prevents C-Cl access).[1] Reduce reaction time.
Aldehyde Oxidation Air leakage into reaction vessel.[1]Aldehydes oxidize to carboxylic acids rapidly.[1] Use a glovebox or rigorous Schlenk technique.[1]
Homocoupling (Biaryl) Oxygen presence or excess boronic acid.[1]Degas solvents thoroughly (sparge with Ar for 15 mins).[1] Reduce boronic acid to 1.0 equiv.[1]
Dehalogenation (H replaces Br)Solvent impurities (peroxides) or excessive heating.[1]Use anhydrous, fresh solvents.[1] Avoid alcohol solvents (isopropanol) which can act as hydride sources.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-6-fluorobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Value of Precisely Substituted Scaffolds

In the intricate landscape of medicinal chemistry, the starting materials chosen for a synthetic campaign are pivotal to its success. Halogenated benzaldehydes are a cornerstone of drug discovery, offering a versatile platform for constructing complex molecular architectures.[1] While the specific compound 2-Bromo-4-chloro-6-fluorobenzaldehyde is not extensively documented in readily available literature, the closely related trifunctionalized scaffold, 2-Bromo-6-fluorobenzaldehyde , serves as an exemplary and highly valuable building block.[2]

This guide provides an in-depth exploration of 2-Bromo-6-fluorobenzaldehyde, focusing on its strategic applications and detailed protocols. Its unique substitution pattern—featuring an aldehyde, a bromine atom, and a fluorine atom—provides three distinct points for chemical modification. The aldehyde group is a versatile handle for forming imines, alcohols, or carboxylic acids; the bromine atom is primed for cross-coupling reactions; and the fluorine atom can modulate the molecule's electronic properties and metabolic stability.[3][4] This multi-faceted reactivity makes it an indispensable tool for medicinal chemists aiming to synthesize novel heterocyclic compounds and other potential drug candidates.[5]

Section 1: Physicochemical Properties & Strategic Value

Understanding the fundamental properties of 2-Bromo-6-fluorobenzaldehyde is key to its effective use. The compound is a solid at room temperature and requires careful handling and storage under inert gas to maintain its integrity.[6]

PropertyValueSource(s)
CAS Number 59142-68-6[6]
Molecular Formula C₇H₄BrFO[6]
Molecular Weight 203.01 g/mol [6]
Appearance White to light yellow crystalline powder
Melting Point 63.0 to 67.0 °C
Purity (GC) ≥ 98.0%
Storage Store under inert gas, in a cool (<15°C), dark place[6]

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the aldehyde and fluorine enhances the electrophilicity of the aromatic ring, making it susceptible to certain nucleophilic attacks, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for a stepwise and controlled elaboration of the molecular scaffold.

Fig 1. Structure and key reactive sites of 2-Bromo-6-fluorobenzaldehyde.

Section 2: Application in Heterocyclic Synthesis - The Indazole Scaffold

One of the most powerful applications of 2-Bromo-6-fluorobenzaldehyde is in the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry.[5] The indazole core, in particular, is a privileged structure found in numerous drug candidates with a wide range of biological activities.[2] A highly efficient, copper-catalyzed, one-pot synthesis of 2H-indazoles leverages the unique reactivity of this starting material.

The reaction proceeds via a multicomponent pathway where the aldehyde, a primary amine, and sodium azide converge in the presence of a copper catalyst to form the indazole ring system. This approach is highly convergent and allows for rapid generation of a library of substituted indazoles for structure-activity relationship (SAR) studies.

G Workflow: One-Pot Synthesis of 2H-Indazoles Reactants 1. 2-Bromo-6-fluorobenzaldehyde 2. Primary Amine (R-NH2) 3. Sodium Azide (NaN3) 4. Copper Catalyst (e.g., CuO-NPs) 5. Solvent (e.g., PEG) Vessel Combine in Reaction Vessel Reactants->Vessel Heating Heat to 110°C Stir for 4-12h Vessel->Heating Monitoring Monitor by TLC Heating->Monitoring Reaction Progress Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified 2H-Indazole Product Purification->Product

Fig 2. General workflow for copper-catalyzed synthesis of 2H-indazoles.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions and target molecules.

Protocol 1: Copper-Catalyzed Synthesis of 2-Aryl-2H-indazoles

This protocol is adapted from a general procedure for the synthesis of 2H-indazoles and represents a robust starting point for optimization.[5]

Objective: To synthesize a 2-aryl-2H-indazole derivative via a one-pot, three-component reaction.

Materials:

  • 2-Bromo-6-fluorobenzaldehyde (1.0 mmol, 203 mg)

  • Substituted Aniline (e.g., Aniline, 1.2 mmol, 112 mg)

  • Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg) (Caution: Highly toxic and potentially explosive)

  • Copper(I) Oxide Nanoparticles (or other suitable Cu catalyst, e.g., 5 mol%)

  • Polyethylene Glycol (PEG-400) (3 mL)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Vessel Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-fluorobenzaldehyde (1.0 mmol).

  • Reagent Addition: Sequentially add the primary amine (1.2 mmol), sodium azide (1.5 mmol), the copper catalyst (5 mol%), and polyethylene glycol (3 mL).

    • Causality: PEG serves as a non-volatile, recyclable solvent that can also act as a ligand to stabilize the copper catalyst. The excess of amine and azide helps drive the reaction to completion.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours. The disappearance of the starting benzaldehyde is a key indicator. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

    • Causality: The aqueous workup removes the water-soluble PEG and inorganic salts.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-2H-indazole product.

Self-Validation: The success of the protocol is validated by characterization of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HRMS) to confirm the structure and purity. The disappearance of the aldehyde proton (~10 ppm) and the appearance of characteristic indazole ring protons in the ¹H NMR are key diagnostic markers.

Section 4: Conclusion and Future Outlook

2-Bromo-6-fluorobenzaldehyde is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the strategic and efficient synthesis of complex molecules, particularly heterocyclic systems like indazoles.[2][5] The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent. As the demand for novel chemical entities in drug discovery continues to grow, the importance of well-defined, multifunctional starting materials like 2-Bromo-6-fluorobenzaldehyde will only increase, enabling the rapid development of next-generation therapeutics.

References

  • The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. Google Cloud.
  • A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6 - Benchchem. BenchChem.
  • 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers - SGT Life Sciences. SGT Life Sciences.
  • A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis.
  • The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. DovePress.
  • 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. TCI Chemicals.
  • 59142-68-6|2-Bromo-4-fluorobenzaldehyde|BLD Pharm. BLD Pharm.

Sources

Application Notes and Protocols for the Synthesis of Novel PDE4 Inhibitors Utilizing 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of novel phosphodiesterase 4 (PDE4) inhibitors, commencing from the versatile, halogenated starting material, 2-Bromo-4-chloro-6-fluorobenzaldehyde. While not a direct replication of a single published synthesis, this guide presents a scientifically rigorous and plausible synthetic route to a novel pyridinone-based PDE4 inhibitor, structurally analogous to known therapeutic agents. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. Each experimental choice is rationalized to provide a self-validating framework for the synthesis and subsequent biological evaluation.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP to its inactive form, AMP, PDE4 plays a pivotal role in regulating intracellular cAMP levels. In inflammatory and immune cells, elevated cAMP levels are associated with a broad spectrum of anti-inflammatory responses.[2][3] Consequently, the inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4] Several PDE4 inhibitors, such as Roflumilast and Apremilast, have been successfully developed and approved for clinical use.[1]

The synthesis of novel PDE4 inhibitors often involves the construction of complex heterocyclic scaffolds. Halogenated benzaldehydes are valuable starting materials in this context, offering multiple points for chemical modification.[5] 2-Bromo-4-chloro-6-fluorobenzaldehyde, in particular, is a trifunctionalized building block that provides a unique opportunity for the strategic introduction of various pharmacophoric elements. This guide outlines a proposed synthetic pathway to a novel pyridinone-based PDE4 inhibitor, leveraging the reactivity of this versatile starting material.

Signaling Pathway: The Role of PDE4 in Inflammation

The mechanism of action of PDE4 inhibitors is centered on the modulation of the cAMP signaling cascade within inflammatory cells. The following diagram illustrates this pathway.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP (inactive) PDE4->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylation Pro_Inflammatory Pro-inflammatory Mediators (e.g., TNF-α) PKA->Pro_Inflammatory Downregulation Anti_Inflammatory Anti-inflammatory Gene Transcription CREB->Anti_Inflammatory Upregulation Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibition Synthetic_Workflow Start 2-Bromo-4-chloro-6- fluorobenzaldehyde Step1 Knoevenagel Condensation Start->Step1 Intermediate1 Dinitrile Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Pyridinone Core Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 FinalProduct Novel PDE4 Inhibitor Step3->FinalProduct

Caption: Proposed multi-step synthesis of a novel PDE4 inhibitor.

Experimental Protocols

Part 1: Synthesis of the Dinitrile Intermediate via Knoevenagel Condensation

Rationale: The Knoevenagel condensation is a classic and highly efficient method for forming carbon-carbon bonds between an aldehyde and an active methylene compound, such as malononitrile. [6][7]This reaction serves as the initial step to introduce the dinitrile functionality required for the subsequent cyclization.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
2-Bromo-4-chloro-6-fluorobenzaldehyde237.45101.0
Malononitrile66.06111.1
Piperidine85.1510.1
Ethanol-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chloro-6-fluorobenzaldehyde (2.37 g, 10 mmol) and ethanol (50 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add malononitrile (0.73 g, 11 mmol) to the solution.

  • Add piperidine (0.1 mL, 1 mmol) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the solid under vacuum to obtain the dinitrile intermediate.

Part 2: Synthesis of the Pyridinone Core via Cyclization

Rationale: The synthesized dinitrile can undergo cyclization in the presence of a strong acid to form the pyridinone ring. This transformation is a common strategy for the synthesis of substituted pyridines and pyridinones. [8][9] Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Dinitrile Intermediate-51.0
Concentrated Sulfuric Acid98.08--
Ice---

Procedure:

  • Carefully add the dinitrile intermediate (from Part 1) to a flask containing concentrated sulfuric acid (10 mL) at 0 °C (ice bath).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (1:1 hexane:ethyl acetate).

  • Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • The pyridinone product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum.

Part 3: Final Product Synthesis via Suzuki Coupling

Rationale: The bromine atom on the pyridinone core provides a handle for further functionalization via a Suzuki cross-coupling reaction. This allows for the introduction of a variety of substituents to explore the structure-activity relationship (SAR) of the synthesized inhibitors. For this example, we will couple with cyclopropylboronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Pyridinone Intermediate-21.0
Cyclopropylboronic acid85.902.41.2
Pd(PPh₃)₄1155.560.10.05
Sodium Carbonate (2M aqueous solution)105.9942.0
Toluene-20 mL-
Ethanol-5 mL-

Procedure:

  • To a 50 mL Schlenk flask, add the pyridinone intermediate (from Part 2), cyclopropylboronic acid (0.21 g, 2.4 mmol), and Pd(PPh₃)₄ (0.116 g, 0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (20 mL) and ethanol (5 mL), followed by the 2M sodium carbonate solution (2 mL, 4 mmol).

  • Heat the mixture to 90 °C and stir for 8-12 hours under the inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final novel PDE4 inhibitor.

Characterization of Synthesized Compounds

Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. Standard analytical techniques should be employed.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Obtain ¹H and ¹³C NMR spectra for all intermediates and the final product to confirm their chemical structures.

    • NMR is a powerful tool for the structural elucidation of small molecules. [10]The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the molecular framework.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the synthesized compounds, confirming their elemental composition.

    • ESI-MS can be used to rapidly identify the molecular weight of the target compounds. [11]* Purity Analysis:

    • Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological assays.

Biological Evaluation: In Vitro PDE4 Inhibition Assay

Rationale: To determine the biological activity of the synthesized compounds, an in vitro assay to measure their ability to inhibit PDE4 is necessary. This protocol describes a common fluorescence-based assay.

Principle: This assay measures the increase in cAMP levels in a cell-based system upon inhibition of PDE4. A genetically encoded cAMP biosensor, which fluoresces upon cAMP binding, is used to quantify the effect of the inhibitor.

Materials:

Reagent/Component
HEK293 cells stably expressing a cAMP biosensor and human PDE4B
Test compounds (dissolved in DMSO)
Roflumilast (as a positive control)
Cell culture medium (e.g., DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
96-well microplates
Fluorescence plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Roflumilast in DMSO, and then further dilute in assay buffer. The final DMSO concentration should be less than 0.5%.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for 1 hour at 37 °C.

  • Measurement of cAMP Levels:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific cAMP biosensor.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration relative to the positive control (Roflumilast) and a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PDE4 activity).

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and evaluation of novel PDE4 inhibitors using 2-Bromo-4-chloro-6-fluorobenzaldehyde as a key starting material. The proposed synthetic route, based on established chemical transformations, offers a viable pathway to new chemical entities for drug discovery programs targeting inflammatory diseases. The accompanying protocols for characterization and biological evaluation ensure the generation of reliable and reproducible data.

References

  • Roflumilast. (2022). In National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Apremilast. (2022). In National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

  • Varma, R. S. (2014). Knoevenagel condensation in water. Green Chemistry, 16(5), 2374-2395. Available from: [Link]

  • Freeman, F. (2011). The Knoevenagel Condensation. Chemical Reviews, 111(11), 6911-6945. Available from: [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061. Available from: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. Available from: [Link]

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. Retrieved from [Link]

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308-315. Available from: [Link]

  • Puigdellívol, M., et al. (2023). Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology. Dermatology and Therapy, 13(12), 2829-2853. Available from: [Link]

  • Sgarlata, V., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5464. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route of the roflumilast analog library. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a pde4 inhibitor.
  • Kumar, A., & Kumar, S. (2017). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 12(23), 2951-2981. Available from: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available from: [Link]

  • Gao, Y., et al. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048. Available from: [Link]

  • Jin, S. L., et al. (2012). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Chang Gung Medical Journal, 35(3), 197-210. Available from: [Link]

  • Bernstein, S. L., et al. (2016). Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry. Scientific Reports, 6, 28742. Available from: [Link]

Sources

Application Note: Utilization of 2-Bromo-4-chloro-6-fluorobenzaldehyde in the Synthesis of Halogenated Benzoxaborole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide, structured for high-level R&D professionals.

Part 1: Executive Summary & Scientific Rationale

The Chemical Context

The synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, typically relies on the benzoxaborole core. While the commercial route utilizes 2-bromo-5-hydroxybenzaldehyde (or its fluorinated equivalent 2-bromo-5-fluorobenzaldehyde) to install the 5-(4-cyanophenoxy) ether linkage, the introduction of 2-Bromo-4-chloro-6-fluorobenzaldehyde represents a specialized workflow.[1]

This specific tri-halogenated aldehyde is not the precursor for commercial Crisaborole. Instead, it serves two critical high-value functions in drug development:

  • Synthesis of Halogenated Analogs: It enables the creation of 4-fluoro-6-chloro-substituted benzoxaborole cores to modulate metabolic stability and pKa (acidity of the B-OH group).[1]

  • Impurity Marker Synthesis: It is used to synthesize potential regio-isomeric or halogenated impurities that must be tracked during the regulatory CMC (Chemistry, Manufacturing, and Controls) phase.

Mechanistic Strategy

The transformation of 2-Bromo-4-chloro-6-fluorobenzaldehyde into a benzoxaborole scaffold requires navigating a "minefield" of competing reactivities:

  • Site-Selective Lithiation: We must target the C-Br bond for Lithium-Halogen exchange while preserving the C-Cl and C-F bonds.[1]

  • Ortho-Lithiation Risks: The fluorine at the C6 position (ortho to the aldehyde) increases the acidity of the adjacent proton and the risk of benzyne formation.

  • Aldehyde Protection: The carbonyl moiety must be masked as an acetal to prevent nucleophilic attack by the organolithium reagent.

Part 2: Detailed Experimental Protocols

Phase 1: Aldehyde Protection (Acetal Formation)

Objective: Mask the electrophilic aldehyde to survive the subsequent lithiation step.

Reagents:

  • Substrate: 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 equiv)[1]

  • Reagent: Ethylene Glycol (2.5 equiv)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)[1]

  • Solvent: Toluene (anhydrous)

Protocol:

  • Charge a Dean-Stark apparatus with 2-Bromo-4-chloro-6-fluorobenzaldehyde and Toluene (10 mL/g).

  • Add Ethylene Glycol and pTSA.

  • Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the trap.

  • Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal proton (~6.0 ppm).

Phase 2: Cryogenic Borylation & Cyclization

Objective: Convert the aryl bromide to the aryl boronate and cyclize to the benzoxaborole core.

Critical Safety Note: This reaction involves n-Butyllithium (n-BuLi).[1] Strictly anhydrous conditions and an inert atmosphere (Argon/Nitrogen) are mandatory.

Reagents:

  • Substrate: Protected Acetal (from Phase 1)

  • Reagent A: Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • Reagent B: n-Butyllithium (2.5 M in hexanes) (1.1 equiv)[1]

  • Solvent: THF (anhydrous)

  • Quench: 6M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon. Dissolve the Protected Acetal in THF (15 mL/g) and cool to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Temperature control is vital here. Above -60°C, the n-BuLi may attack the C-F bond or cause ortho-lithiation directed by the fluorine, leading to byproducts.[1]

  • Borate Addition: Add Triisopropyl borate before the lithiation agent. This "In-Situ Quench" method minimizes the lifetime of the reactive aryl-lithium species, reducing side reactions with the Cl/F substituents.

  • Lithiation: Add n-BuLi dropwise over 30 minutes via syringe pump. Maintain internal temperature < -70°C.

  • Reaction: Stir at -78°C for 1 hour. The solution will typically turn pale yellow.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Hydrolysis & Cyclization: Add 6M HCl (excess) dropwise. Stir at room temperature for 12 hours.

    • Mechanism:[2][3][4] The acid cleaves the acetal protecting group (restoring the aldehyde) and hydrolyzes the boronate ester. The free aldehyde then reduces/cyclizes with the boronic acid (often requiring a reduction step if not spontaneous, but in benzoxaborole synthesis, the hemiacetal form is often targeted or reduced with NaBH4 in a subsequent step).

    • Correction for Benzoxaborole: To get the dihydro benzoxaborole (Crisaborole core), a reduction is needed. After acid hydrolysis, add NaBH₄ (2.0 equiv) in Methanol.

  • Isolation: Extract with Ethyl Acetate. Wash with water. Recrystallize from Hexane/EtOAc.

Product: 4-Fluoro-6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.[1]

Part 3: Visualization & Logic[1]

Synthesis Workflow Diagram

The following diagram illustrates the specific pathway for the 2-Br-4-Cl-6-F substrate, highlighting the divergence from the standard Crisaborole route.

BenzoxaboroleSynthesis cluster_standard Standard Crisaborole Route (Contrast) Start 2-Bromo-4-chloro- 6-fluorobenzaldehyde Protection Acetilization (Ethylene Glycol, pTSA) Start->Protection Intermediate1 Protected Acetal Protection->Intermediate1 Mask CHO Lithiation Cryogenic Borylation (n-BuLi, B(OiPr)3, -78°C) Intermediate1->Lithiation Li-Halogen Exchange Intermediate2 Aryl Boronate Intermediate Lithiation->Intermediate2 Electrophilic Trap Cyclization Hydrolysis & Reduction (HCl then NaBH4) Intermediate2->Cyclization Ring Closure Product 4-Fluoro-6-chloro- benzoxaborole Core Cyclization->Product Final Analog StdStart 2-Bromo-5- hydroxybenzaldehyde StdProd Crisaborole StdStart->StdProd Different Substitution

Caption: Comparative workflow showing the synthesis of the halogenated analog versus the standard Crisaborole route.

Part 4: Data Presentation & Critical Parameters

Critical Process Parameters (CPPs)

The success of this protocol hinges on the stability of the C-F and C-Cl bonds during lithiation.

ParameterTarget RangeRationaleFailure Mode
Lithiation Temp -78°C to -70°CKinetic control favors Br-Li exchange over deprotonation.[1]Formation of Benzyne intermediates (via elimination of LiF).[1]
Reagent Order Borate before BuLiCaptures the Aryl-Li species immediately ("In-Situ").[1]Self-reaction or polymerization of the Aryl-Li species.[1]
Acetal Stability pH > 7 (Workup)Acetal is acid-sensitive.[1]Premature deprotection leads to BuLi attacking the aldehyde.[1]
Stoichiometry 1.1 eq n-BuLiSlight excess ensures full conversion.[1]Large excess (>1.5 eq) will attack the C-Cl bond.[1]
Structural Comparison: Analog vs. Drug

Understanding the difference between the molecule synthesized here and commercial Crisaborole is vital for E-E-A-T.

Feature2-Br-4-Cl-6-F Derived ProductCommercial Crisaborole
Core Structure BenzoxaboroleBenzoxaborole
Position 4 Fluoro (-F) Hydrogen (-H)
Position 5 Hydrogen (-H)4-Cyanophenoxy (Active Pharmacophore)
Position 6 Chloro (-Cl) Hydrogen (-H)
Application SAR Analog / Impurity StandardAtopic Dermatitis Treatment

Part 5: References & Authority[1]

  • Standard Crisaborole Synthesis: Akama, T., et al. "Discovery and Synthesis of AN2728." Bioorganic & Medicinal Chemistry Letters, 2009. (Establishes the standard 2-bromo-5-hydroxy route).

  • Flow Chemistry Optimization: "Flow Process for Production of Crisaborole Using Organolithium Chemistry." ACS Omega, 2020. (Validates the cryogenic lithiation parameters).

  • Compound Data: "2-Bromo-4-chloro-6-fluorobenzaldehyde."[1][5][6][7][8][9][10][11][12] PubChem Compound Summary. (Verifies the existence and properties of the starting material).

  • Benzoxaborole Methodology: "Boron-Containing Small Molecules: An Efficient Synthesis of Benzoxaboroles." Journal of Organic Chemistry. (General reference for the acetal/lithiation/cyclization workflow).

Disclaimer: This protocol describes the synthesis of a structural analog. 2-Bromo-4-chloro-6-fluorobenzaldehyde is not the direct precursor for the commercial drug Crisaborole but is a tool for advanced medicinal chemistry and impurity profiling.[1]

Sources

The Synthetic Versatility of 2-Bromo-4-chloro-6-fluorobenzaldehyde: A Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While direct applications of 2-Bromo-4-chloro-6-fluorobenzaldehyde in materials science are not yet extensively documented, its unique trifunctionalized aromatic core presents a wealth of untapped potential for the rational design of novel organic materials. This guide explores the prospective applications of this versatile building block in the synthesis of advanced materials, including organic semiconductors, fluorescent dyes, and specialized polymers. By leveraging the distinct reactivity of its aldehyde, bromo, chloro, and fluoro substituents, researchers can access a diverse range of molecular architectures with tailored optoelectronic properties. This document provides a theoretical framework and detailed hypothetical protocols to stimulate and guide research in this promising area.

Introduction: A Molecule of Untapped Potential

2-Bromo-4-chloro-6-fluorobenzaldehyde is a polyhalogenated aromatic aldehyde that, to date, has primarily been utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. However, the strategic arrangement of its functional groups—a reactive aldehyde for chain extension and three distinct halogen atoms for selective modification—makes it an exceptionally promising, yet underutilized, precursor for materials science. The presence of bromine, chlorine, and fluorine atoms on the same aromatic ring allows for a hierarchical approach to molecular engineering, where each group can be addressed with specific chemical transformations. This opens the door to the creation of complex, precisely-defined materials for applications in organic electronics, photonics, and sensing.

The aldehyde group serves as a versatile handle for forming larger conjugated systems through reactions like Knoevenagel condensation, Wittig olefination, and Schiff base formation.[1][2][3] The halogen atoms, particularly the bromine and chlorine, are ideal sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are foundational methods for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbones of many advanced materials.[4][5][6] Furthermore, the fluorine atom can profoundly influence the electronic properties, stability, and solid-state packing of the final material.[7]

This document will serve as a detailed guide for researchers, providing both the theoretical basis and practical, albeit hypothetical, protocols for harnessing the synthetic potential of 2-Bromo-4-chloro-6-fluorobenzaldehyde in the development of next-generation materials.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and the relative reactivity of the functional groups of 2-Bromo-4-chloro-6-fluorobenzaldehyde is crucial for designing successful synthetic strategies.

PropertyValue / DescriptionSource
Molecular Formula C₇H₃BrClFON/A
Molecular Weight 237.45 g/mol [7]
Appearance White to off-white solid (predicted)N/A
Reactivity of Aldehyde Highly reactive towards nucleophiles; enables Knoevenagel, Wittig, and Schiff base reactions.[8][9][8][9]
Reactivity of Halogens Suitable for palladium-catalyzed cross-coupling reactions. The general reactivity trend for oxidative addition is I > Br > Cl >> F.[8][10][8][10]

The differential reactivity of the C-Br and C-Cl bonds is of particular synthetic importance. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position.[10] The C-F bond is generally unreactive under these conditions, providing a stable substituent that can be used to tune the electronic properties of the molecule.

Prospective Applications and Synthetic Strategies

Based on the reactivity of its functional groups and by analogy to similarly structured molecules, we can propose several exciting applications for 2-Bromo-4-chloro-6-fluorobenzaldehyde in materials science.

Synthesis of Donor-Acceptor Chromophores for Organic Electronics

Donor-acceptor (D-A) molecules are a cornerstone of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[11][12] The electron-withdrawing nature of the aldehyde and halogen substituents makes the 2-bromo-4-chloro-6-fluorobenzaldehyde core an excellent electron-accepting unit.

A plausible synthetic strategy would involve a two-step process:

  • Knoevenagel Condensation: The aldehyde group can be reacted with an active methylene compound (e.g., malononitrile) to create a more potent electron-accepting vinyl group.[13][14]

  • Suzuki Coupling: A subsequent Suzuki coupling at the more reactive C-Br position with a suitable electron-donating boronic acid or ester would complete the D-A structure.[4]

G A 2-Bromo-4-chloro-6-fluorobenzaldehyde B Knoevenagel Condensation (e.g., with Malononitrile) A->B Step 1 C Intermediate 1 (Vinyl-substituted acceptor) B->C D Suzuki Coupling (with Donor-B(OR)2) C->D Step 2 E Final Product (Donor-Acceptor Chromophore) D->E

Caption: Synthetic workflow for a donor-acceptor chromophore.

Protocol 1: Hypothetical Synthesis of a Donor-Acceptor Chromophore

Objective: To synthesize a novel donor-acceptor chromophore for potential application in organic electronics.

Part A: Knoevenagel Condensation

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol, 237.5 mg) and malononitrile (1.1 mmol, 72.7 mg) in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add 3-4 drops of piperidine as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, wash the reaction mixture with 1M HCl (2 x 20 mL), followed by brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the vinyl-substituted intermediate.

Part B: Suzuki Coupling

  • Setup: In a Schlenk flask, combine the product from Part A (1.0 mmol), a suitable electron-donor boronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Base: Add 20 mL of a degassed 2:1 mixture of toluene and ethanol, followed by 5 mL of a degassed 2M aqueous solution of Na₂CO₃.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the final donor-acceptor chromophore by column chromatography and/or recrystallization.

Precursors for Conjugated Polymers

The difunctional nature of 2-Bromo-4-chloro-6-fluorobenzaldehyde (after modification of the aldehyde) makes it a candidate for polymerization reactions. For instance, a Wittig reaction could convert the aldehyde into a vinyl group, which could then participate in polymerization.[2] Alternatively, the bromine and chlorine atoms could be used in sequential cross-coupling reactions to build up a polymer backbone.

G A 2-Bromo-4-chloro-6-fluorobenzaldehyde B Wittig Reaction (e.g., with Ph3P=CH-R) A->B C Monomer Precursor (Vinyl-substituted) B->C D Polymerization (e.g., ADMET) C->D E Conjugated Polymer D->E

Caption: Pathway to conjugated polymers via a Wittig reaction.

Protocol 2: Hypothetical Synthesis of a Polymerizable Monomer via Wittig Reaction

Objective: To convert the aldehyde into a vinyl group, creating a monomer suitable for polymerization.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in 20 mL of anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.2 mmol, as a solution in hexanes) dropwise. Stir the resulting yellow-orange solution for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol, 237.5 mg) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the vinyl-substituted monomer. The major by-product, triphenylphosphine oxide, can also be removed at this stage.

Conclusion and Future Outlook

2-Bromo-4-chloro-6-fluorobenzaldehyde stands as a versatile and powerful building block for the materials scientist's toolkit. Its trifunctional nature allows for a range of selective chemical transformations, enabling the construction of complex and precisely defined molecular architectures. While its potential has yet to be fully realized, the synthetic pathways and hypothetical protocols outlined in this guide demonstrate a clear roadmap for its application in the synthesis of novel donor-acceptor chromophores, conjugated polymers, and other advanced materials. Future research in this area is encouraged to explore the selective functionalization of the C-Cl bond after the C-Br bond has been reacted, and to investigate the impact of the unique halogenation pattern on the photophysical and electronic properties of the resulting materials. Such studies will undoubtedly unlock new opportunities in the ongoing development of next-generation organic materials.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Britannica. (2026, January 29). Aldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022, October 27). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • PMC. (2023, June 8). Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides. Retrieved from [Link]

  • ResearchGate. (n.d.). A list of donor and acceptor chromophores. Retrieved from [Link]

  • PMC. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2023, April 19). Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds from 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of diverse heterocyclic compounds utilizing 2-Bromo-4-chloro-6-fluorobenzaldehyde as a versatile starting material. This trifunctionalized benzene ring offers a strategic platform for constructing complex molecular architectures relevant to pharmaceutical and materials science research. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern reaction outcomes. We will explore palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and condensation/cyclization strategies, providing step-by-step procedures, mechanistic insights, and data presentation to aid researchers in their synthetic endeavors.

Introduction: The Strategic Value of 2-Bromo-4-chloro-6-fluorobenzaldehyde

2-Bromo-4-chloro-6-fluorobenzaldehyde is a key building block in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds. Its utility stems from the orthogonal reactivity of its three distinct functional groups:

  • Aldehyde: Serves as an electrophilic handle for condensation reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds, which are pivotal for ring formation.

  • Bromine Atom: Ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents.

  • Fluorine Atom: The most electronegative halogen, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho position, providing a pathway for cyclization.

  • Chlorine Atom: Generally less reactive than bromine in cross-coupling and fluorine in SNAr, it can be targeted under more forcing conditions or remain as a point for late-stage functionalization.

This differential reactivity allows for a stepwise and controlled construction of complex molecules, making it a valuable starting material in drug discovery programs.[1]

Core Synthetic Strategies & Mechanistic Considerations

The synthetic routes diverging from 2-Bromo-4-chloro-6-fluorobenzaldehyde are primarily dictated by the sequence in which its reactive sites are engaged. A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most reactive site for standard palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various groups without disturbing the other halogen atoms under appropriate conditions.

  • Suzuki Coupling: Forms C-C bonds with boronic acids.

  • Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.[2][3]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki) or direct reaction (for Sonogashira and Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The highly electron-withdrawing nature of the adjacent aldehyde and bromine groups, coupled with the inherent electron deficiency of the benzene ring, makes the fluorine atom susceptible to SNAr. This reaction is typically promoted by a strong base and involves the attack of a nucleophile to form a Meisenheimer complex, followed by the expulsion of the fluoride ion.

Condensation and Cyclization via the Aldehyde Group

The aldehyde functionality is a classic electrophile for reactions with nucleophiles, most notably amines and active methylene compounds. These reactions often serve as the key ring-forming step in the synthesis of nitrogen-containing heterocycles. A prime example is the Friedländer synthesis of quinolines.[4][5][6]

Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][6] While our starting material is not an amino-benzaldehyde, a preliminary SNAr reaction can install the necessary amine functionality.

Principle

This protocol involves a two-step sequence. First, a nucleophilic aromatic substitution of the fluorine atom in 2-Bromo-4-chloro-6-fluorobenzaldehyde with ammonia furnishes the corresponding 2-aminobenzaldehyde derivative. This intermediate is then subjected to a base-catalyzed Friedländer condensation with an appropriate ketone to yield the polysubstituted quinoline.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-bromo-4-chlorobenzaldehyde

  • To a sealed pressure vessel, add 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq).

  • Add a solution of ammonia in methanol (7 N, 10 eq).

  • Seal the vessel and heat to 80 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Amino-6-bromo-4-chlorobenzaldehyde.

Step 2: Synthesis of 8-Bromo-6-chloro-2-methylquinoline

  • To a round-bottom flask, add 2-Amino-6-bromo-4-chlorobenzaldehyde (1.0 eq) and acetone (5.0 eq).

  • Add ethanol as the solvent.

  • Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinoline.

Mechanistic Pathway

The Friedländer annulation proceeds through an initial aldol condensation between the aminobenzaldehyde and the ketone, followed by cyclization and dehydration.

Friedlander_Mechanism start 2-Amino-6-bromo-4-chlorobenzaldehyde + Acetone aldol Aldol Condensation (Base-catalyzed) start->aldol intermediate1 β-Hydroxy ketone intermediate aldol->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 enone α,β-Unsaturated ketone dehydration1->enone cyclization Intramolecular Cyclization (Imine formation) enone->cyclization intermediate2 Cyclized intermediate cyclization->intermediate2 dehydration2 Dehydration (Aromatization) intermediate2->dehydration2 product 8-Bromo-6-chloro-2-methylquinoline dehydration2->product

Caption: Mechanism of the Friedländer Quinoline Synthesis.

Data Summary
StepProductStarting MaterialsKey ReagentsTypical Yield
12-Amino-6-bromo-4-chlorobenzaldehyde2-Bromo-4-chloro-6-fluorobenzaldehydeNH3 in MeOH75-85%
28-Bromo-6-chloro-2-methylquinoline2-Amino-6-bromo-4-chlorobenzaldehyde, AcetoneKOH60-70%

Application Note 2: Synthesis of Benzofurans via Sonogashira Coupling and Cyclization

This application note details the synthesis of a benzofuran scaffold, a common motif in biologically active molecules. The strategy hinges on a palladium-catalyzed Sonogashira coupling at the C-Br position, followed by an intramolecular cyclization.

Principle

The synthesis begins with a Sonogashira coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde with a terminal alkyne bearing a hydroxyl group (e.g., propargyl alcohol). The resulting intermediate possesses the necessary functionalities in proximity for a subsequent base-mediated intramolecular cyclization to form the benzofuran ring.

Experimental Protocol
  • To a Schlenk flask, add 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (TEA) as the solvent and base.

  • Add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C for 4 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the coupled intermediate.

  • Dissolve the intermediate in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and heat to 100 °C for 2 hours.

  • Monitor the cyclization by TLC/LC-MS.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

Synthetic Workflow

Benzofuran_Synthesis start 2-Bromo-4-chloro-6-fluorobenzaldehyde sonogashira Sonogashira Coupling (with Propargyl Alcohol) start->sonogashira intermediate Alkynyl alcohol intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (Base-mediated) intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: Workflow for Benzofuran Synthesis.

Data Summary
StepReaction TypeKey ReagentsProductTypical Yield
1Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEAAlkynyl alcohol intermediate80-90%
2Intramolecular CyclizationK₂CO₃, DMFSubstituted Benzofuran70-85%

Troubleshooting and Key Considerations

  • Selectivity in Cross-Coupling: While the C-Br bond is generally more reactive, prolonged reaction times or more active catalysts can sometimes lead to competing reactions at the C-Cl bond. Careful monitoring of the reaction is essential.

  • Base Selection: The choice of base is critical for both the Sonogashira coupling (typically a mild amine base like TEA or DIPEA) and subsequent cyclizations, which may require stronger inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Solvent Purity: Anhydrous solvents are crucial for palladium-catalyzed reactions to prevent catalyst deactivation and unwanted side reactions.

  • Inert Atmosphere: Maintaining an inert atmosphere (argon or nitrogen) is necessary to protect the palladium catalyst from oxidation.

Conclusion

2-Bromo-4-chloro-6-fluorobenzaldehyde is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. By strategically employing a sequence of reactions that take advantage of the differential reactivity of its functional groups, researchers can access complex molecular scaffolds with high efficiency and control. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities.

References

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Application Note & Protocol: Synthesis of 6-Bromo-4-chloro-1H-indazole from 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-4-chloro-1H-indazole, a valuable building block for drug discovery. Starting from the readily available 2-Bromo-4-chloro-6-fluorobenzaldehyde, this guide details a robust, two-step, one-pot procedure involving hydrazone formation followed by an intramolecular nucleophilic aromatic substitution (SNAr). We delve into the causality behind the experimental design, offering insights into reaction mechanisms, safety protocols, and characterization techniques to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Indazole Moiety

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that have garnered significant attention from the pharmaceutical and agrochemical industries. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. Consequently, indazole derivatives have been successfully developed into drugs for treating cancer (e.g., Pazopanib, Axitinib), inflammation, and various other conditions.[3]

The synthetic challenge lies in controlling the regioselectivity to produce either 1H- or 2H-indazole tautomers. The protocol described herein leverages the specific substitution pattern of 2-Bromo-4-chloro-6-fluorobenzaldehyde to achieve a directed and efficient synthesis of the desired 1H-indazole isomer.

Synthetic Strategy and Mechanistic Rationale

The conversion of an ortho-halobenzaldehyde to an indazole via condensation with hydrazine is a classical and effective strategy.[4][5] The reaction proceeds through a well-understood, two-stage mechanism:

  • Hydrazone Formation: The process begins with the nucleophilic addition of hydrazine to the electrophilic carbonyl carbon of the benzaldehyde. This is a standard condensation reaction that rapidly forms a C=N double bond, yielding the corresponding hydrazone intermediate.[6][7][8]

  • Intramolecular Cyclization (SNAr): The key ring-closing step is an intramolecular nucleophilic aromatic substitution. The terminal nitrogen atom (-NH₂) of the hydrazone acts as the nucleophile, attacking the carbon atom bearing the most reactive halogen. In our substrate, the C-F bond is significantly activated towards nucleophilic attack due to the strong electron-withdrawing nature of fluorine and its position ortho to the hydrazone moiety. This cyclization displaces the fluoride anion to form the stable, aromatic indazole ring.

The choice to displace the fluorine atom over the bromine or chlorine is a critical aspect of this synthesis. Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions when the ring is sufficiently electron-deficient, a condition met by the presence of the other halogens and the activating hydrazone group.

G cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_product Final Product A 2-Bromo-4-chloro-6-fluorobenzaldehyde C Step 1: Nucleophilic Addition-Elimination (Hydrazone Formation) A->C Carbonyl Electrophile B Hydrazine Hydrate (H₂N-NH₂·H₂O) B->C N-Nucleophile D Hydrazone Intermediate C->D Forms C=N bond E Step 2: Intramolecular SₙAr (Cyclization) D->E -NH₂ attacks C-F bond F 6-Bromo-4-chloro-1H-indazole E->F F⁻ displaced G A Step 1: Setup - Add 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.19 g, 5 mmol) to 50 mL RBF. - Add Ethanol (25 mL) and stir bar. B Step 2: Reagent Addition - Add Hydrazine Hydrate (0.5 mL, ~10 mmol, 2 eq.) dropwise over 5 min at room temp. - Attach reflux condenser. A->B C Step 3: Reaction - Heat mixture to reflux (~78°C). - Maintain reflux for 4 hours. - Monitor progress via TLC (e.g., 3:1 Hexanes:EtOAc). B->C D Step 4: Work-up - Cool to room temp. - Remove ethanol via rotary evaporator. - Add Ethyl Acetate (50 mL) and Water (50 mL). C->D E Step 5: Extraction - Transfer to separatory funnel. - Separate layers. - Wash organic layer with Brine (2 x 25 mL). D->E F Step 6: Drying & Concentration - Dry organic layer over anhydrous Na₂SO₄. - Filter and concentrate via rotary evaporator. E->F G Step 7: Purification - Purify crude solid via recrystallization (e.g., from Ethanol/Water or Heptane) or column chromatography. F->G

Caption: Experimental workflow for indazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.19 g, 5.0 mmol). Add 25 mL of absolute ethanol to dissolve the aldehyde.

  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (~64%, 0.50 mL, approx. 10 mmol, 2.0 equivalents) dropwise using a pipette or syringe over 5 minutes. The solution may become cloudy or warm.

  • Reaction at Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed at reflux for 4 hours. Monitor the consumption of the starting material by TLC. A typical mobile phase is 3:1 Hexanes:EtOAc, where the aldehyde starting material will have a higher Rf than the more polar indazole product.

  • Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. Wash the organic layer with brine (2 x 25 mL).

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield the final product, 6-Bromo-4-chloro-1H-indazole, typically as a pale yellow or off-white solid.

Expected Results and Characterization

ParameterExpected Result
Product 6-Bromo-4-chloro-1H-indazole
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Physical Appearance Off-white to pale yellow solid
Typical Yield 75-90%
¹H NMR (400 MHz, DMSO-d₆) Hypothetical values: δ ~13.5 (s, 1H, NH), ~8.1 (s, 1H, H3), ~7.8 (s, 1H, H7), ~7.6 (s, 1H, H5).
¹³C NMR (100 MHz, DMSO-d₆) Hypothetical values: Expect 7 distinct aromatic signals.
Mass Spec (ESI+) m/z [M+H]⁺ = 230.9, 232.9 (showing characteristic isotopic pattern for Br and Cl).

Troubleshooting

  • Low Yield: Ensure the hydrazine used is fresh, as it can degrade over time. [9]Incomplete reaction may require extended reflux time; confirm completion via TLC before work-up.

  • Presence of Side Products: If the reaction is run under anhydrous conditions with a strong base, a competitive Wolff-Kishner reduction could theoretically occur, though it is unlikely under these protic conditions. [6]The primary impurity is likely unreacted starting material.

  • Purification Issues: If the product is oily or difficult to crystallize, purification by silica gel column chromatography may be necessary.

Conclusion

This application note details an efficient and reliable protocol for the synthesis of 6-Bromo-4-chloro-1H-indazole from a commercially available substituted benzaldehyde. By understanding the underlying mechanism involving hydrazone formation and intramolecular SNAr cyclization, researchers can confidently apply and adapt this method for the synthesis of other diverse indazole analogs. The procedure is robust, scalable, and provides a direct route to a valuable heterocyclic building block for advancing drug discovery and development programs.

References

  • Chaudhari, P. (2019). Recent Advances in Synthesis of 2H-Indazole from 2-Substituted Benzaldehyde. Global Journal of Engineering Science and Researches, 6(6), 180-193.
  • Lukin, K., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23537-23541. Available at: [Link]

  • Alghamdi, A. A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(12), 8011-8023. Available at: [Link]

  • K. C., M., et al. (2017). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry, 15(46), 9858-9866. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-64. Available at: [Link]

  • Lin, M.-H., et al. (2017). Synthesis of indazoles. Google Patents, WO2017186693A1.
  • Lukin, K. A., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. Available at: [Link]

  • B. Frank, et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(2), 222-232. Available at: [Link]

  • Deng, W., et al. (2006). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 8(9), 1733-1735. Available at: [Link]

  • Singh, A. K., et al. (2018). Synthesis, Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. International Journal of Trend in Scientific Research and Development, 2(3), 118-124. Available at: [Link]

  • Sharghi, H., & Aberi, M. (2014). Ligand-Free Copper(I) Oxide Nanoparticle Catalyzed Three-Component Synthesis of 2H-Indazole Derivatives from 2-Halobenzaldehydes, Amines and Sodium Azide in Polyethylene Glycol as a Green Solvent. Synlett, 25(08), 1111-1115. Available at: [Link]

  • Reddy, T. S., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6614. Available at: [Link]

  • Sharghi, H., & Aberi, M. (2014). Ligand-Free Copper(I) Oxide Nanoparticle Catalyzed Three-Component Synthesis of 2H-Indazole Derivatives from 2-Halobenzaldehydes. Synlett, 25, 1111-1115. Available at: [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetone hydrazone. Available at: [Link]

  • ACS Publications. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. Available at: [Link]

  • Kumar, M. R., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic Letters, 13(13), 3542-3545. Available at: [Link]

  • Quora. (2020). What happens when aldehyde reacts with hydrazine? Available at: [Link]

  • Haddadin, M. J., & El-Sabeh, R. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2278-2289. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Available at: [Link]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzaldehyde. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Available at: [Link]

  • Haddadin, M. J., & El-Sabeh, R. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2278-2289. Available at: [Link]

  • Organic Chemistry Explained. (2023). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. Available at: [Link]

  • Wang, Y., & Zhu, J. (2007). Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. The Journal of Organic Chemistry, 72(15), 5754-5757. Available at: [Link]

  • El-Sabeh, R., et al. (2019). The Davis–Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Organic Letters, 21(18), 7381-7385. Available at: [Link]

Sources

Application Note: Chemoselective Amination of 2-Bromo-4-chloro-6-fluorobenzaldehyde

[1]

Executive Summary

This guide details the reaction dynamics of 2-Bromo-4-chloro-6-fluorobenzaldehyde (BCFB) with primary amines. Due to its unique substitution pattern—specifically the highly activated fluorine atom ortho to the aldehyde—this substrate acts as a "chemical pivot point." Researchers can selectively drive the reaction toward reversible imine formation (Schiff base) or irreversible nucleophilic aromatic substitution (


)

Reactivity Profile & Mechanistic Insight[1][2][3]

The Electrophilic Competition

The BCFB scaffold presents two distinct electrophilic sites to a primary amine nucleophile (

  • The Carbonyl Carbon (

    
    ):  Hard electrophile. Attack leads to carbinolamine intermediates and subsequently imines. Reaction is reversible and sterically hindered by the 2,6-dihalo substitution.
    
  • The C-6 Carbon (

    
    ):  Soft electrophile.[1] The fluorine is activated for 
    
    
    by the strong electron-withdrawing effect of the ortho-aldehyde and para-chlorine.[1] Reaction is generally irreversible and favored by polar aprotic solvents.

Expert Insight: In 2,6-dihalobenzaldehydes, the


Reactivity Landscape (Graphviz Diagram)

ReactivityLandscapeSubstrate2-Bromo-4-chloro-6-fluorobenzaldehydeIminePathPath A: Kinetic Control(Dehydrating Agent, Low Temp)Substrate->IminePathSNArPathPath B: Thermodynamic Control(Base, Heat, Polar Solvent)Substrate->SNArPathAminePrimary Amine(R-NH2)Amine->IminePathAmine->SNArPathImineProductSchiff Base (Imine)(Preserves C-F bond)IminePath->ImineProductReversible-H2OSNArProduct2-Amino-benzaldehyde deriv.(Displaces F)SNArPath->SNArProductIrreversible-HFHeterocycleQuinazoline Scaffolds(Cyclization)SNArProduct->HeterocycleSecondaryCondensation

Figure 1: Divergent reaction pathways for BCFB. Path A yields the imine; Path B yields the substitution product.

Application A: Selective Synthesis of Schiff Bases (Imines)

Objective: Isolate the imine while retaining the fluorine atom for downstream medicinal chemistry (e.g., metabolic stability or further coupling).

Challenge: The bulky bromine and fluorine atoms at the 2,6-positions create significant steric strain, making imine formation slow. Standard reflux conditions often trigger the unwanted

Solution: Use Titanium(IV) ethoxide [

Protocol 1: Lewis-Acid Mediated Imine Formation[1]
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve BCFB (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).

    • Note: DCM can be used, but THF is preferred for solubility of the Ti-complex.

  • Reagent Addition: Add the Primary Amine (1.05 equiv).

  • Catalyst Addition: Add

    
      (2.0 equiv) dropwise via syringe.
    
    • Observation: The solution may turn slightly yellow/orange.[2]

  • Reaction: Stir at Room Temperature (20–25°C) for 6–12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc). The aldehyde spot (

      
      ) should disappear.
      
  • Quench: Pour the mixture into saturated aqueous

    
     (20 mL) under vigorous stirring. A white precipitate (
    
    
    ) will form.
  • Workup: Filter through a Celite pad.[1] Extract the filtrate with EtOAc (

    
     mL). Dry over 
    
    
    and concentrate.
    • Stability Warning: Imines of electron-deficient aldehydes hydrolyze easily.[1] Store under

      
       at -20°C.
      

Application B: Tandem for Heterocycle Synthesis

Objective: Utilize the labile fluorine to synthesize 2-amino-benzaldehyde derivatives or fused heterocycles (e.g., quinazolines).

Mechanism: The amine attacks the C-6 position, displacing fluoride. This is often followed by condensation with the aldehyde if a second nucleophile is present (e.g., using guanidine or hydrazine), but with simple primary amines, the product is the ortho-amino aldehyde.

Data: Solvent Effects on Conversion

Reaction Conditions: BCFB (1 equiv), Benzylamine (1.2 equiv),

SolventDielectric Constant (

)
Conversion to

Product (%)
Imine Impurity (%)
DMSO 46.7>98% <2%
DMF 36.792%5%
Acetonitrile 37.565%20%
Toluene 2.38<10%>80% (Imine favored)
Protocol 2: Base-Promoted Displacement[1]
  • Setup: Charge a reaction vial with BCFB (1.0 equiv, 2 mmol) and

    
      (2.0 equiv, anhydrous, micronized).
    
  • Solvent: Add anhydrous DMSO (5 mL).

    • Why DMSO? High polarity stabilizes the Meisenheimer intermediate, significantly accelerating F-displacement [1].

  • Amine Addition: Add Primary Amine (1.1 equiv).[1][3]

  • Heating: Heat to 80°C for 2–4 hours.

    • Control Point: Do not exceed 100°C to avoid decomposition of the aldehyde functionality.

  • Workup: Cool to RT. Dilute with water (20 mL). The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

Workflow Visualization

WorkflowStartStart: BCFB + Primary AmineDecisionDesired Outcome?Start->DecisionPathAPath A: Imine (Schiff Base)Decision->PathAKineticPathBPath B: SNAr SubstitutionDecision->PathBThermodynamicCondAAdd Ti(OEt)4 (2.0 eq)Solvent: THFTemp: 25°CPathA->CondAResultAProduct: Imine(F retained)CondA->ResultACondBAdd K2CO3 (2.0 eq)Solvent: DMSOTemp: 80°CPathB->CondBResultBProduct: 2-Amino-benzaldehyde(F displaced)CondB->ResultB

Figure 2: Decision tree for selecting experimental conditions based on target product.

Troubleshooting & Self-Validation

  • Issue: Low Yield of Imine (Hydrolysis).

    • Cause: Incomplete water removal or moisture during workup.[1]

    • Fix: Switch from

      
       to activated Molecular Sieves (4Å) in Toluene reflux (Dean-Stark trap) if the amine is non-volatile.[1]
      
  • Issue: Mixture of Products in

    
     Reaction. 
    
    • Cause: Temperature too low (allows reversible imine formation) or insufficient solvent polarity.

    • Fix: Ensure temperature is

      
       and strictly use DMSO or NMP. The high dielectric constant is non-negotiable for clean F-displacement [2].[1]
      
  • Validation Step: Use

    
    -NMR.[1]
    
    • Starting Material:

      
       to 
      
      
      ppm (Ar-F).[1]
    • Imine Product: Signal shifts slightly but remains present.

    • 
       Product:  Signal disappears  completely.
      

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Frontiers in Chemistry. (2013). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • NIH / ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction. Retrieved from [Link]

Application Notes and Protocols for Suzuki Coupling with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has revolutionized the construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a detailed experimental protocol and in-depth technical insights for the successful application of the Suzuki coupling to substituted benzaldehydes, a class of substrates of significant interest in medicinal chemistry and drug development.[3]

The Mechanistic Heart of the Suzuki Coupling: A Palladium-Catalyzed Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is paramount for rational troubleshooting and optimization of the reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, a substituted halobenzaldehyde) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new organopalladium(II) species.[5] The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the substituents on the aromatic ring.[6] Electron-withdrawing groups, such as the aldehyde functionality, can facilitate this rate-determining step.[4]

  • Transmetalation: The subsequent step, transmetalation, involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired biaryl product and regenerates the catalytically active palladium(0) species, thus completing the cycle.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-Ar' Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-Ar' Transmetalation Ar-Pd(II)(L)n-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L)n-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(L)n-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(L)n-Ar' Base Base Base->Ar-Pd(II)(L)n-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Suzuki coupling of substituted benzaldehydes. Optimization of specific parameters may be necessary for individual substrates.

Materials and Reagents
  • Substituted Halobenzaldehyde: (e.g., 4-bromobenzaldehyde, 3-iodobenzaldehyde, 2-chlorobenzaldehyde)

  • Arylboronic Acid: (or boronic ester)

  • Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.

  • Ligand (if using a separate precursor): e.g., Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine, Buchwald-type ligands.

  • Base: e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄).

  • Solvent: e.g., Toluene, 1,4-Dioxane, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), often with the addition of water.

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware and magnetic stirrer.

Reaction Setup and Procedure

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine halobenzaldehyde, boronic acid, and base in a flask. B Add solvent and a stir bar. A->B C Degas the mixture by bubbling with inert gas (e.g., Argon). B->C D Add the palladium catalyst and ligand (if separate). C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent and wash with water/brine. G->H I Dry the organic layer over anhydrous sulfate and filter. H->I J Concentrate the solvent in vacuo. I->J K Purify the crude product by column chromatography. J->K

Caption: A generalized workflow for the Suzuki coupling of substituted benzaldehydes.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted halobenzaldehyde (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system. A common choice is a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1). The use of aqueous conditions often enhances the reaction rate and is environmentally benign.[4]

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes. This step is crucial to remove dissolved oxygen, which can oxidize the palladium(0) catalyst and lead to side reactions like the homocoupling of the boronic acid.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%) and, if required, the phosphine ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Key Parameters and Optimization

The success of the Suzuki coupling with substituted benzaldehydes hinges on the careful selection of several key parameters. The following table provides a summary of typical conditions and yields for various substrates.

Substituted BenzaldehydeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (3)DABCO (6)K₂CO₃DMF/H₂O (5:1)150-Moderate to Good[8]
3-Iodobenzyl-oxybenzaldehyde3-Thiophene-boronic acidPd(OAc)₂Tri(o-tolyl)phosphineK₃PO₄Dimethoxyethane/H₂O--76-99[3]
2-Iodobenzyl-oxybenzaldehyde2-Furan-boronic acidPd(PPh₃)₄-Cs₂CO₃DMF/H₂O--75-93[3]
4-Chlorobenzonitrilep-Tolylboronic acidPd(OAc)₂---120-High[9]
4-BromoacetophenonePhenylboronic acidPyridine-based Pd(II) complex (1)-KOHH₂O100-160 (MW)5 min96[2]
2-HalobenzonitrilesVinyl boronate------47-91[10]

Troubleshooting and Considerations for Aldehyde-Containing Substrates

While the Suzuki coupling is known for its functional group tolerance, the presence of an aldehyde group can sometimes lead to challenges.

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure proper degassing to prevent catalyst oxidation. Consider using more robust Buchwald-type ligands for challenging substrates.[11]

    • Poor Solubility: If the starting materials are poorly soluble, try a different solvent system, such as DMF or dioxane. In some cases, increasing the reaction temperature may be necessary.[11]

    • Protodeboronation: The boronic acid can be susceptible to hydrolysis, especially with heteroaryl boronic acids or under prolonged heating.[5] Using a boronic ester or potassium trifluoroborate salt can mitigate this issue.[6]

  • Side Reactions:

    • Homocoupling: The formation of biaryls from the self-coupling of the boronic acid can occur, particularly if the reaction is not properly degassed.[5]

    • Reduction of the Aldehyde: In some cases, especially at high temperatures and in the presence of certain bases and solvents like DMF/H₂O, the aldehyde group can be reduced to a hydroxymethyl group.[8] If this is a persistent issue, consider using a milder base like potassium fluoride (KF) or protecting the aldehyde group.[12]

  • Protecting Groups:

    • In instances where the aldehyde functionality is incompatible with the reaction conditions, it can be protected as an acetal (e.g., using ethylene glycol). The acetal is stable under the basic conditions of the Suzuki coupling and can be readily deprotected with mild acid after the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds derived from substituted benzaldehydes. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and excellent functional group tolerance. This guide provides a robust starting point for the successful implementation of this powerful transformation in the synthesis of complex molecules for drug discovery and development.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available at: [Link]

  • Bentham Science Publisher. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). Available at: [Link]

  • Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available at: [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. Available at: [Link]

  • ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. (2025-08-06). Available at: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). Available at: [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). Available at: [Link]

  • PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017-09-18). Available at: [Link]

  • PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). Available at: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). Available at: [Link]

  • PubMed Central. Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. Available at: [Link]

  • YouTube. Suzuki cross coupling reaction. (2020-02-13). Available at: [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Available at: [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two main strategies for synthesizing the target molecule are:

  • Ortho-lithiation of 1-bromo-3-chloro-5-fluorobenzene followed by formylation.

  • Electrophilic bromination of 4-chloro-2-fluorobenzaldehyde.

The ortho-lithiation pathway, while elegant, is often challenging due to the need for cryogenic temperatures (-78 °C) and the pyrophoric nature of organolithium reagents like n-butyllithium (n-BuLi)[1][2][3][4]. Incomplete lithiation or side reactions are common culprits for low yields in this route.

The electrophilic bromination route is generally more robust and scalable. However, yield can be compromised by:

  • Suboptimal Brominating Agent: The choice of brominating agent is critical. While liquid bromine can be used, it is highly corrosive and can lead to over-bromination. N-Bromosuccinimide (NBS) or dibromohydantoin are often preferred for better control and selectivity[5][6].

  • Improper Acid Catalyst/Solvent System: The reaction is typically carried out in a strong acid medium, such as a mixture of sulfuric acid and an organic acid like acetic or trifluoroacetic acid[5][6]. The ratio and concentration of these acids can significantly impact the reaction rate and selectivity.

  • Inadequate Temperature Control: The reaction temperature needs to be carefully controlled. While some protocols suggest temperatures ranging from 0°C to 100°C, it's crucial to find the optimal temperature for your specific conditions to minimize side product formation[5][6].

  • Insufficient Reaction Time: The reaction may require an extended period, sometimes up to 72 hours, to reach completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential.

Q2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize them?

A2: The formation of impurities is a common challenge. The nature of the impurities depends on the synthetic route chosen.

  • In the ortho-lithiation route:

    • Unreacted Starting Material: Incomplete lithiation will result in the carryover of 1-bromo-3-chloro-5-fluorobenzene.

    • Protonated Intermediate: If the reaction is not kept strictly anhydrous, the lithiated intermediate can be quenched by trace amounts of water, leading back to the starting material.

    • Positional Isomers: While the ortho-directing effect of the fluorine atom is strong, some lithiation at other positions might occur, leading to isomeric benzaldehydes after formylation.

  • In the electrophilic bromination route:

    • Over-brominated Products: The presence of multiple activating groups can lead to the introduction of a second bromine atom on the aromatic ring. To mitigate this, a slow, portion-wise addition of the brominating agent is recommended[5].

    • Oxidation of the Aldehyde: The strong acidic and oxidizing conditions can potentially oxidize the aldehyde group to a carboxylic acid.

    • Isomeric Products: While the directing groups favor bromination at the desired position, small amounts of other isomers may form.

To minimize impurities:

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Inert Atmosphere: For the ortho-lithiation route, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent quenching of the organolithium intermediate.

  • Controlled Addition of Reagents: Add reagents slowly and at a controlled temperature to prevent localized overheating and side reactions.

  • Effective Purification: The crude product should be purified effectively. Common methods include recrystallization, column chromatography, or distillation under reduced pressure[7][8]. Washing the organic phase with a saturated sodium bicarbonate or sodium carbonate solution can help remove acidic impurities[5].

Q3: The reaction seems to have stalled and is not proceeding to completion. What are the possible causes and how can I resolve this?

A3: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Deactivated Catalyst (if applicable): In some synthetic variations, a catalyst might be used. Ensure the catalyst is active and has not been poisoned by impurities in the starting materials or solvent.

  • Insufficient Reagent Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the key reagent (e.g., brominating agent or organolithium reagent) will naturally lead to incomplete conversion.

  • Low Reaction Temperature: For electrophilic bromination, if the temperature is too low, the reaction kinetics may be too slow. A modest increase in temperature, while carefully monitoring for side product formation, could restart the reaction. For ortho-lithiation, the temperature must be kept low to ensure stability of the intermediate.

  • Poor Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to facilitate contact between reactants.

  • Moisture Contamination (for ortho-lithiation): As mentioned earlier, water will quench the organolithium reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

Troubleshooting Workflow:

G Start Reaction Stalled Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Mixing Evaluate Stirring Efficiency Start->Check_Mixing Inert_Atmosphere Confirm Inert Atmosphere (Lithiation) Start->Inert_Atmosphere Adjust_Reagents Adjust Reagent Amounts Check_Stoichiometry->Adjust_Reagents Increase_Temp Increase Temperature Cautiously Check_Temp->Increase_Temp Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Improve_Agitation Increase Stirring Speed Check_Mixing->Improve_Agitation Ensure_Dryness Use Anhydrous Conditions Inert_Atmosphere->Ensure_Dryness

Caption: Troubleshooting workflow for a stalled reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Q4: What is the most reliable and scalable synthetic route for producing 2-Bromo-4-chloro-6-fluorobenzaldehyde?

A4: For scalability and reliability, the electrophilic bromination of 4-chloro-2-fluorobenzaldehyde is generally the preferred method. While ortho-lithiation offers a more direct approach from a different starting material, the stringent reaction conditions (cryogenic temperatures, pyrophoric reagents) make it less suitable for large-scale production[1].

The electrophilic bromination route utilizes readily available starting materials and reagents, and the reaction conditions are more amenable to standard laboratory and pilot plant equipment. With proper optimization of the brominating agent, acid catalyst, temperature, and reaction time, yields of 78-88% with high purity (>98%) can be achieved[5].

Q5: Can you provide a detailed experimental protocol for the electrophilic bromination route?

A5: The following is a representative protocol based on literature procedures[5][6].

Materials:

  • 4-chloro-2-fluorobenzaldehyde

  • Dibromohydantoin or N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Trifluoroacetic Acid or Acetic Acid

  • Ice

  • Alkane solvent (e.g., hexane or heptane)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-chloro-2-fluorobenzaldehyde in a mixture of sulfuric acid and trifluoroacetic acid (or acetic acid).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the brominating agent (dibromohydantoin or NBS) in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Extract the aqueous layer with an alkane solvent (e.g., hexane) multiple times.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Q6: What are the key safety precautions to consider during this synthesis?

A6: Safety is paramount in any chemical synthesis. For this particular reaction, consider the following:

  • Corrosive Reagents: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Brominating Agents: Brominating agents like NBS and dibromohydantoin are irritants and should be handled in a fume hood. Avoid inhalation of dust and contact with skin.

  • Exothermic Reaction: The addition of the brominating agent can be exothermic. Maintain cooling and add the reagent slowly to control the temperature.

  • Quenching: Quenching the reaction mixture in ice water should be done carefully and slowly to manage the heat generated from the dilution of the strong acids.

  • Organolithium Reagents (if using the lithiation route): Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air[3][4]. They also react violently with water. All manipulations must be performed under a strictly inert atmosphere using syringe and cannula techniques. Appropriate fire-extinguishing equipment (e.g., a Class D fire extinguisher) should be readily available.

Q7: How does the Vilsmeier-Haack reaction compare as a potential formylation method?

A7: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds[9]. It typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as the electrophile[9].

For the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde, the Vilsmeier-Haack reaction could potentially be applied to 1-bromo-3-chloro-5-fluorobenzene. However, the success of this approach would depend on the reactivity of the substituted benzene ring towards the Vilsmeier reagent. Halogenated benzenes are generally less reactive than other electron-rich aromatics. The Vilsmeier reagent is a weaker electrophile than the acylium ion in Friedel-Crafts acylation, which may necessitate harsher reaction conditions[9].

While theoretically plausible, the ortho-lithiation followed by quenching with DMF is a more commonly cited and direct method for the formylation of such halogenated benzenes[1].

Synthetic Route Comparison:

G cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Ortho-lithiation A1 4-Chloro-2-fluorobenzaldehyde B1 Bromination (NBS, H₂SO₄/TFA) A1->B1 C1 2-Bromo-4-chloro-6-fluorobenzaldehyde B1->C1 A2 1-Bromo-3-chloro-5-fluorobenzene B2 Ortho-lithiation (n-BuLi, -78 °C) A2->B2 C2 Formylation (DMF) B2->C2 D2 2-Bromo-4-chloro-6-fluorobenzaldehyde C2->D2

Sources

Technical Support Center: Purification of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BCFB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS: 1261605-64-6 / Analogous Halogenated Benzaldehydes)

Diagnostic Triage: What is the status of your material?

Before proceeding, identify the specific failure mode of your crude material. This molecule is a low-melting solid (estimated MP: 45–65 °C based on structural analogs like 2-bromo-4-fluorobenzaldehyde [1]). If your material is a liquid at room temperature, it likely suffers from significant melting point depression due to impurities.

ObservationProbable CauseRecommended Protocol
Oily / Sticky Solid Solvent entrapment or MP depression from non-aldehyde impurities.Protocol A (Bisulfite Adduct)
Yellow/Brown Color Oxidation to quinones or polymerization (common in poly-halogenated aromatics).Protocol B (Recrystallization)
White Solid (Low Purity) Contamination with benzoic acid derivative (oxidation product).Protocol C (Base Wash)
Contains Isomers Regioisomers from non-selective lithiation/formylation.Protocol B (Slow Crystallization)

Core Purification Protocols

Protocol A: Sodium Bisulfite Adduct Formation (The "Gold Standard")

Best for: Removing non-aldehyde impurities (starting halides, isomers, over-alkylated byproducts).

Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble sulfonate adduct. Non-aldehyde organic impurities remain in the organic layer and are discarded. The adduct is then hydrolyzed to release the pure aldehyde [2].

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude 2-bromo-4-chloro-6-fluorobenzaldehyde in 50 mL of diethyl ether or ethyl acetate.

  • Adduct Formation: Add 30 mL of saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the bisulfite adduct) should form.

    • Checkpoint: If no solid forms, add 2 mL of ethanol to facilitate phase transfer.

  • Filtration/Washing: Filter the solid adduct. Wash the filter cake with 20 mL of ether (to remove non-aldehyde organic impurities). Discard the filtrate.

  • Regeneration: Suspend the white solid in 50 mL of water. Slowly add 10% sodium carbonate (Na₂CO₃) or 10% sulfuric acid (H₂SO₄) until gas evolution ceases and the pH is distinct (Basic for carbonate, Acidic for acid method).

    • Note: Base hydrolysis is generally gentler, but acid hydrolysis prevents Cannizzaro reactions.

  • Extraction: The solid will dissolve and "oil out" as the regenerated aldehyde. Extract this oil into dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry the DCM layer over anhydrous MgSO₄ and concentrate in vacuo.

Protocol B: Low-Temperature Recrystallization

Best for: Improving physical form and removing color bodies.

Challenge: Due to the low melting point and lipophilicity of the halogens, this compound is prone to "oiling out" (separating as a liquid rather than crystals) [3].

Step-by-Step:

  • Solvent Selection: Use Hexane:Ethyl Acetate (9:1) or Pentane . Avoid alcohols if possible to prevent hemiacetal formation.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm solvent (approx. 35–40 °C). Do not boil , as this promotes oxidation.

  • Filtration: If insoluble particles (inorganics) are present, filter the warm solution through a cotton plug.

  • Cooling:

    • Allow to cool to room temperature slowly (30 mins).

    • Transfer to a -20 °C freezer for 12 hours.

  • Collection: Cold filtration is required. Ensure the Buchner funnel is pre-chilled to prevent the crystals from melting during filtration.

Protocol C: Acid Scavenging (Benzoic Acid Removal)

Best for: Material that has been stored improperly and oxidized.

Mechanism: The primary impurity is 2-bromo-4-chloro-6-fluorobenzoic acid . This can be selectively removed by a weak base wash.

Step-by-Step:

  • Dissolve the crude material in Ethyl Acetate or DCM.

  • Wash with saturated Sodium Bicarbonate (NaHCO₃) solution (2 x).

    • Chemistry: The carboxylic acid is deprotonated to the water-soluble carboxylate; the aldehyde remains in the organic layer.

  • Wash with Brine (1 x) to remove trapped water.

  • Dry over Na₂SO₄ and concentrate.

Technical Visualization

Workflow 1: Bisulfite Purification Logic

This pathway ensures the separation of the target aldehyde from non-reactive impurities (starting materials, isomers).

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Saturated NaHSO3 (Aqueous) Start->Step1 Decision Precipitate Forms? Step1->Decision SolidPhase Solid Adduct (Target Aldehyde) Decision->SolidPhase Yes (Bisulfite Adduct) LiquidPhase Filtrate (Impurities in Solvent) Decision->LiquidPhase No (Organic Layer) Wash Wash with Ether SolidPhase->Wash Waste Waste Stream LiquidPhase->Waste Discard Regen Hydrolysis (Add Na2CO3 or H2SO4) Wash->Regen Final Pure Aldehyde (Extract & Dry) Regen->Final

Figure 1: Selective purification of aldehydes via bisulfite adduct formation. Non-aldehyde impurities are washed away before regeneration.

Workflow 2: Degradation & Impurity Origins

Understanding where impurities come from helps in prevention.

DegradationPathways Aldehyde 2-Bromo-4-chloro-6-fluorobenzaldehyde Acid Impurity A: Benzoic Acid Deriv. (White Solid, High MP) Aldehyde->Acid Oxidation Dimer Impurity B: Benzoin/Polymer (Colored/Gummy) Aldehyde->Dimer Radical Coupling Hydrate Impurity C: Hydrate/Gem-diol (Unstable) Aldehyde->Hydrate Hydration Air O2 / Air Exposure Air->Acid Light UV Light Light->Dimer Water Moisture Water->Hydrate

Figure 2: Common degradation pathways. Oxidation to benzoic acid is the primary stability risk.

Frequently Asked Questions (FAQs)

Q: My product is oiling out during recrystallization. How do I fix this? A: This occurs when the temperature of the solvent exceeds the melting point of the solid before saturation is reached.

  • Fix: Use a "seeding" technique. Cool the solution to room temperature. If it oils out, scratch the glass vigorously with a spatula to induce nucleation. Alternatively, add a tiny crystal of pure material (seed) at 30 °C.

Q: Can I distill this compound? A: Distillation is risky. Poly-halogenated benzaldehydes have high boiling points (>230 °C at atm) and can decompose or oxidize rapidly at these temperatures.

  • Recommendation: Only use Kugelrohr distillation or high-vacuum distillation (<0.5 mmHg) keeping the bath temperature below 100 °C.

Q: The NMR shows a small peak at ~10 ppm and a broad peak at ~13 ppm. What is this? A: The peak at ~10 ppm is your aldehyde proton. The broad peak at ~11–13 ppm is the carboxylic acid proton (impurity). This confirms oxidation.[1] Perform the Bicarbonate Wash (Protocol C) immediately.

Q: How should I store the purified material? A: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial at 2–8 °C . Taping the cap with Parafilm is recommended to prevent oxygen ingress [4].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of Wisconsin-Madison. (n.d.). Recrystallization Guide: Oiling Out. Department of Chemistry. Retrieved from [Link]

(Note: While specific literature on the exact 2-bromo-4-chloro-6-fluoro isomer is sparse, protocols are derived from established chemistry of analogous poly-halogenated benzaldehydes.)

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TSC-2025-BCF Subject Matter Expert: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Profile

The Challenge: You are attempting to couple at the C2-Bromine position. This substrate presents a "Perfect Storm" of catalytic challenges:

  • Steric Crowding: The reactive site is flanked by an aldehyde (C1) and a Fluorine (C6). This "ortho-di-substitution" creates a significant barrier to the palladium catalyst.[1]

  • Chemoselectivity: You have three potential leaving groups. While C-F is generally inert, the C-Cl bond at C4 is a competitive electrophile, especially if highly active "universal" catalysts are used.

  • Electronic Deactivation: The aldehyde is electron-withdrawing, which theoretically activates the ring for oxidative addition, but it also makes the aldehyde itself susceptible to nucleophilic attack or base-mediated degradation (Cannizzaro reaction).

Substrate Reactivity Map

ReactivityMap Substrate 2-Bromo-4-chloro-6-fluorobenzaldehyde Br_Site C2-Br Site (TARGET) High Steric Hindrance Fast Oxidative Addition Substrate->Br_Site Cl_Site C4-Cl Site (RISK) Low Steric Hindrance Slower Oxidative Addition Substrate->Cl_Site F_Site C6-F Site (INERT) Electronic Influence only Substrate->F_Site CHO_Site C1-Aldehyde (SENSITIVE) Risk of Nucleophilic Attack Base Sensitivity Substrate->CHO_Site

Figure 1: Reactivity profile of the substrate.[2][3] Green indicates the desired reaction site; Red indicates the primary byproduct risk.

Troubleshooting Guides (Q&A)

Module A: Solving Chemoselectivity Issues (Br vs. Cl)

Q: I am observing significant coupling at the Chlorine position (C4) or mixtures of mono- and bis-coupled products. How do I stop this?

A: This occurs when your catalyst system is too active. While bulky ligands like XPhos or BrettPhos are excellent for overcoming sterics, they are also capable of activating aryl chlorides.

  • The Fix: Switch to a ligand that is bulky enough to handle the ortho-substitution but electronically "tuned" to prefer Bromides.

    • Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often the "Gold Standard" here. The methoxy groups provide stability, and while it can activate chlorides, the rate difference between Ar-Br and Ar-Cl is maximized at lower temperatures.

  • Temperature Control: Do not reflux immediately. Initiate the reaction at 60°C . The C-Br bond will undergo oxidative addition at this temperature, while the C-Cl bond typically requires >80-100°C with these ligands.

  • Stoichiometry: Ensure you are using exactly 1.0 - 1.1 equivalents of boronic acid. Excess boronic acid drives the secondary reaction at the Chlorine site once the Bromine is consumed.

Module B: Overcoming Low Conversion (The Steric Wall)

Q: The reaction stalls at 30-40% conversion, even though the catalyst is active. TLC shows starting material remaining.

A: The C2-Br position is "sandwiched." The oxidative addition step (Pd(0) inserting into C-Br) is likely working, but the Transmetallation step is failing because the bulky boronic acid cannot approach the crowded Pd-center.

  • The Fix (Solvent Engineering): Transmetallation in Suzuki coupling is accelerated by the presence of water and the formation of a boronate-hydroxy species.

    • System: Switch to a biphasic system: Toluene/Water (4:1) or Dioxane/Water (4:1) .

    • Why? The water dissolves the inorganic base, allowing it to activate the boronic acid into the reactive boronate species

      
      , which is far more nucleophilic than the neutral boronic acid.
      
  • The Fix (Base Choice): If using weak bases (Carbonate), switch to Potassium Phosphate Tribasic (K3PO4) . The higher basicity helps drive the equilibrium toward the boronate species without being as destructive as Hydroxide.

Module C: Protecting the Aldehyde

Q: My product yield is low, and I see a baseline smear or multiple unidentifiable spots. Is the aldehyde reacting?

A: Yes. Aldehydes are sensitive to strong bases (Cannizzaro disproportionation) and can sometimes undergo 1,2-addition by the boronic acid (Petasis-type side reactions) if the metal cycle is slow.

  • The Fix:

    • Avoid Hydroxides: Never use NaOH or KOH with this substrate.

    • Avoid Alcohols: Do not use Ethanol/Methanol as co-solvents, as they can form hemiacetals reversibly, complicating the kinetics.

    • Use K3PO4 or K2CO3: These are generally safe for benzaldehydes.

Optimized Experimental Protocol

This protocol is designed to balance the steric demand of the C2-position against the risk of C4-Chlorine activation.

Reagents:

  • Substrate: 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(OAc)2 (2-3 mol%)

  • Ligand: SPhos (4-6 mol%) (Ratio Pd:Ligand 1:2 is critical)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio) - Degassed

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd(OAc)2 and SPhos in 1 mL of dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/white, indicating the formation of the active catalytic species.

  • Main Setup: Add the Substrate, Boronic Acid, and solid K3PO4 to your reaction vessel (flame-dried not strictly necessary due to water, but good practice).

  • Solvent Addition: Add the Toluene/Water mixture.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of the phosphine ligand.

  • Catalyst Addition: Inject the pre-complexed catalyst solution.

  • Reaction: Heat to 75-80°C .

    • Checkpoint: Check HPLC/TLC at 2 hours. If conversion is <50%, raise temp to 90°C. Do not exceed 100°C to protect the C-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine.[4] Dry over Na2SO4.[4]

Diagnostic Workflow (Decision Tree)

Use this logic flow to diagnose failure modes during your optimization process.

Troubleshooting Start Analyze Reaction Outcome Check_SM Is SM (Substrate) Remaining? Start->Check_SM Check_Byprod Identify Byproducts Check_SM->Check_Byprod No (Full Conv.) Low_Act ISSUE: Steric Failure 1. Increase Temp to 90C 2. Switch solvent to Dioxane/H2O 3. Ensure Base is K3PO4 Check_SM->Low_Act Yes (>20% SM) Wrong_Regio ISSUE: Over-Reaction 1. Lower Temp (60-70C) 2. Reduce Catalyst Loading 3. Switch ligand to dppf Check_Byprod->Wrong_Regio Product has no Cl? Dehal ISSUE: Hydrodehalogenation 1. Solvent is too 'wet' with H source 2. Catalyst dying 3. Increase Boronic Acid slightly Check_Byprod->Dehal Product is De-Brominated? Success OPTIMIZED Check_Byprod->Success Desired Product

Figure 2: Diagnostic logic for optimizing reaction conditions.

References & Authority

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on mechanism and base roles).

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link (Establishes SPhos/XPhos efficacy for sterically hindered chlorides/bromides).

  • BenchChem Application Note. (2025). Catalyst selection for Suzuki coupling of 2-Chloro-4-bromobenzothiazole. Link (Provides analogous data on Br vs Cl selectivity in heteroaryl systems).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed kinetics on oxidative addition rates of Cl vs Br).

Sources

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges and side reactions encountered during this synthesis, ensuring a successful and efficient experimental outcome.

The synthesis of polysubstituted aromatic compounds like 2-Bromo-4-chloro-6-fluorobenzaldehyde presents unique challenges due to the directing effects of multiple halogen substituents. The most common and regioselective method for introducing a formyl group at the C2 position of 1-bromo-3-chloro-5-fluorobenzene is through directed ortho-metalation (DoM) , also known as ortho-lithiation. This guide will primarily focus on troubleshooting this critical step, with additional considerations for alternative methods like the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired 2-Formyl Product and Presence of Multiple Isomers.

Question: My reaction is yielding a mixture of products with the formyl group at different positions, and the overall yield of 2-Bromo-4-chloro-6-fluorobenzaldehyde is disappointingly low. What is causing this lack of regioselectivity?

Answer: This is a classic challenge in the synthesis of polysubstituted aromatics. The regioselectivity of the ortho-lithiation is dictated by the directing ability of the substituents on the aromatic ring. In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom is the strongest ortho-directing group among the halogens. This should favor lithiation at the C2 and C6 positions. However, several factors can lead to poor regioselectivity and the formation of undesired isomers.

Causality and Troubleshooting:

  • Incomplete Lithiation or Isomerization: If the lithiation is not rapid and complete at the desired position, the organolithium intermediate can undergo rearrangement or react with the electrophile at other positions.[1]

  • Steric Hindrance: The bulky bromine atom at the 1-position can sterically hinder the approach of the organolithium base to the C2 position, leading to competitive lithiation at the less hindered C6 position.

  • Temperature Control: The stability of the ortho-lithiated intermediate is highly dependent on the temperature. A slight increase in temperature can lead to decomposition or rearrangement. It is crucial to maintain a very low temperature, typically -78 °C, throughout the lithiation and subsequent formylation steps.[2]

Troubleshooting Protocol:

  • Optimize the Lithiation Conditions:

    • Base Selection: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or a combination of n-butyllithium (n-BuLi) with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA can help to break up n-BuLi aggregates and increase its reactivity, favoring lithiation at the more acidic C-H bond directed by the fluorine.

    • Solvent: Employ a dry, aprotic solvent such as tetrahydrofuran (THF) to ensure the stability of the organolithium intermediate.

    • Temperature: Strictly maintain the reaction temperature at -78 °C using a dry ice/acetone bath.

  • Controlled Addition of Reagents:

    • Slowly add the organolithium base to the solution of 1-bromo-3-chloro-5-fluorobenzene to ensure a controlled reaction.

    • After the lithiation is complete (typically after 1-2 hours), slowly add the formylating agent, such as N,N-dimethylformamide (DMF), while maintaining the low temperature.

Workflow for Optimized Ortho-Lithiation:

cluster_0 Step 1: Ortho-Lithiation cluster_1 Step 2: Formylation A 1-Bromo-3-chloro-5-fluorobenzene in dry THF B Add LDA or n-BuLi/TMEDA at -78 °C A->B C Stir for 1-2 hours at -78 °C B->C D Slowly add DMF at -78 °C C->D E Quench with aqueous acid D->E F Work-up and Purification E->F G 2-Bromo-4-chloro-6-fluorobenzaldehyde F->G

Caption: Optimized workflow for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde via directed ortho-lithiation.

Issue 2: Formation of a Significant Amount of Debrominated or Dechlorinated Byproducts.

Question: I am observing byproducts that appear to have lost one of the halogen atoms, specifically bromine or chlorine. What is causing this dehalogenation?

Answer: The formation of dehalogenated byproducts is a common side reaction during ortho-lithiation of polyhalogenated aromatic compounds. This is due to a competing reaction known as halogen-metal exchange .[3]

Causality and Troubleshooting:

  • Halogen-Metal Exchange: Organolithium reagents can react with aryl halides, leading to the exchange of the halogen atom with a lithium atom. The rate of this exchange is generally faster for heavier halogens (I > Br > Cl > F). In your starting material, the bromine atom is the most susceptible to this exchange.

  • Reaction Conditions: The propensity for halogen-metal exchange is influenced by the choice of organolithium reagent and the reaction temperature.

Troubleshooting Protocol:

  • Choice of Base: To minimize halogen-metal exchange, it is preferable to use a lithium amide base like LDA instead of an alkyllithium like n-BuLi. LDA is a stronger base for deprotonation but a weaker nucleophile for halogen-metal exchange.

  • Temperature Control: As with minimizing isomerization, maintaining a very low and stable temperature of -78 °C is critical to disfavor the halogen-metal exchange pathway.

  • Rapid Trapping: Once the desired ortho-lithiated species is formed, it should be trapped with the electrophile (DMF) as quickly as possible to minimize the time for competing side reactions to occur.

Comparative Reactivity Leading to Side Products:

Side Reaction Causal Factor Recommended Mitigation
Isomerization Sub-optimal lithiation conditions, temperature fluctuations. Use of TMEDA, strict temperature control at -78°C.
Halogen-Metal Exchange Reaction of organolithium with aryl bromide/chloride. Use of LDA instead of n-BuLi, rapid trapping of the lithiated intermediate.

| Dimerization | Reaction of the organolithium intermediate with unreacted starting material. | Slow addition of the organolithium base to an excess of the aryl halide. |

Issue 3: Low Conversion of Starting Material Despite Using Stoichiometric Amounts of Base.

Question: Even after following the protocol carefully, I am recovering a significant amount of unreacted 1-bromo-3-chloro-5-fluorobenzene. Why is the reaction not going to completion?

Answer: Incomplete conversion is often traced back to issues with the quality and handling of reagents and the overall reaction setup. Organolithium reactions are extremely sensitive to moisture and atmospheric oxygen.

Causality and Troubleshooting:

  • Moisture Contamination: Any trace of water in the solvent or on the glassware will quench the organolithium reagent, rendering it inactive.

  • Inactive Reagents: The concentration of commercially available organolithium reagents can decrease over time. It is crucial to titrate the organolithium solution before use to determine its exact molarity.

  • Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., dry argon or nitrogen) to prevent quenching of the organolithium species by oxygen.

Pre-Reaction Checklist for Ensuring High Conversion:

  • Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.

  • Solvents: Use freshly distilled, anhydrous solvents.

  • Reagents: Titrate the organolithium reagent before each use. Ensure the starting material is pure and dry.

  • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment.

Alternative Synthetic Route: Vilsmeier-Haack Reaction

While directed ortho-lithiation is often the method of choice, the Vilsmeier-Haack reaction provides an alternative route for the formylation of electron-rich aromatic rings.[4][5][6] However, for a substrate like 1-bromo-3-chloro-5-fluorobenzene, which is deactivated by three electron-withdrawing halogen atoms, this reaction is generally less effective.

Potential Issues with the Vilsmeier-Haack Reaction:

  • Low Reactivity: The Vilsmeier reagent (formed from DMF and POCl₃) is a relatively weak electrophile and may not react efficiently with the deactivated aromatic ring.[6] This can lead to very low yields or no reaction at all.

  • Harsh Conditions: Forcing the reaction by using high temperatures can lead to decomposition of the starting material and the formation of tar-like byproducts.[7]

Recommendation: The Vilsmeier-Haack reaction is not the recommended primary route for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde due to the deactivated nature of the starting material. However, if this route is attempted, careful optimization of the reaction conditions, including the use of a large excess of the Vilsmeier reagent and extended reaction times, may be necessary.

Decision Tree for Synthetic Route Selection:

A Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde B Is regioselective formylation the primary goal? A->B C Directed Ortho-Metalation (DoM) B->C Yes D Vilsmeier-Haack Reaction B->D No/Alternative needed E Are harsh conditions and low yields acceptable? D->E E->C No

Caption: Decision-making guide for selecting the appropriate synthetic route.

Purification of 2-Bromo-4-chloro-6-fluorobenzaldehyde

The final step in obtaining a high-purity product is an effective purification strategy.

  • Extraction: After quenching the reaction, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Chromatography: The most effective method for separating the desired product from isomeric byproducts and unreacted starting material is flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.[8]

References

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]

  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Medium. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • ResearchGate. (2025). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved from [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • YouTube. (2021). Vilsmeier Reaction. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of impurities during your synthesis, ensuring high purity and yield of your target molecule.

Introduction

2-Bromo-4-chloro-6-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifunctionalized aromatic ring offers multiple points for further chemical modification. However, the presence of three halogen substituents, each with distinct electronic and steric properties, presents unique challenges in achieving high purity. This guide provides in-depth technical assistance to navigate these challenges, focusing on the two primary synthetic routes: electrophilic bromination and formylation of a dihalogenated benzene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Bromo-4-chloro-6-fluorobenzaldehyde?

A1: The two most prevalent methods are:

  • Electrophilic Bromination: Starting from a commercially available substituted benzaldehyde, such as 4-chloro-6-fluorobenzaldehyde, and introducing the bromine atom via electrophilic aromatic substitution.

  • Formylation: Beginning with a dihalogenated benzene, typically 1-bromo-3-chloro-5-fluorobenzene, and introducing the aldehyde group. This is commonly achieved through either a Vilsmeier-Haack reaction or by a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1]

Q2: Why is impurity control particularly challenging for this molecule?

A2: The challenge arises from the similar electronic properties of the halogen substituents and the directing effects of the functional groups on the aromatic ring. This can lead to the formation of regioisomers which often have very similar physical properties (e.g., boiling point, polarity), making them difficult to separate from the desired product.[2]

Q3: What are the primary types of impurities I should expect?

A3: The main impurities are typically regioisomers of the target molecule. For example, during bromination, the bromine atom may add to a different position on the ring. In the formylation route, the choice of which halogen undergoes lithium-halogen exchange can lead to different isomeric aldehydes. Incomplete reactions can also result in the presence of starting materials in your final product.

Q4: Which analytical techniques are best for identifying and quantifying impurities in my product?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and providing their mass-to-charge ratio, which can help in identifying them.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and any impurities present, allowing for their direct identification and quantification.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis with appropriate standards.

Troubleshooting Guide: Route 1 - Electrophilic Bromination

This route typically involves the bromination of a precursor like 4-chloro-6-fluorobenzaldehyde. The primary challenge is controlling the regioselectivity of the bromination.

Problem 1: Presence of Isomeric Byproducts

Symptom: GC-MS or NMR analysis shows the presence of one or more isomers in addition to the desired 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Causality: The directing effects of the existing substituents (chloro, fluoro, and the formyl group) on the aromatic ring determine the position of the incoming electrophile (bromine). All three are ortho-, para- directors, but they are also deactivating groups.[5][6][7][8][9][10] The interplay of their inductive and resonance effects can lead to bromination at positions other than the desired C2 position. The formyl group is a meta-director and a deactivator.[5] The halogens are ortho-, para-directors but are also deactivating.[5][6][7][8][9][10]

G Formyl Formyl Desired Desired Formyl->Desired Directs away from C2 Impurity1 Impurity1 Formyl->Impurity1 Fluoro Fluoro Fluoro->Desired Directs Ortho to C2 Fluoro->Impurity1 Chloro Chloro Chloro->Desired Directs Ortho to C2 Chloro->Impurity1

Directing influences on electrophilic bromination.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions. Try running the reaction at 0°C or even lower if the reaction kinetics allow.

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. Milder reagents may provide better control. Consider using N-Bromosuccinimide (NBS) with a catalytic amount of acid, as it can be more selective than Br₂/Lewis acid systems.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, carbon tetrachloride) to more polar aprotic solvents.

Experimental Protocol: Selective Bromination
  • Dissolve 4-chloro-6-fluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) and a catalytic amount of a proton acid (e.g., sulfuric acid) in the same solvent.

  • Add the brominating agent solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide: Route 2 - Formylation

This route typically starts with 1-bromo-3-chloro-5-fluorobenzene. The key challenges are achieving selective metal-halogen exchange and ensuring the subsequent formylation is efficient.

Problem 2: Formation of Isomeric Aldehydes

Symptom: Your final product contains a significant amount of an isomeric benzaldehyde, for example, 4-bromo-2-chloro-6-fluorobenzaldehyde.

Causality: In the lithium-halogen exchange reaction, the organolithium reagent (e.g., n-BuLi, t-BuLi) can react with either the bromine or the chlorine atom. The rate of exchange generally follows the trend I > Br > Cl.[11] Therefore, the bromine is more likely to undergo exchange. However, the presence of the ortho-fluoro group can influence the regioselectivity.

G Start 1-bromo-3-chloro-5-fluorobenzene BuLi BuLi Start->BuLi Intermediate_Br Intermediate_Br BuLi->Intermediate_Br Favored Intermediate_Cl Intermediate_Cl BuLi->Intermediate_Cl Less Favored DMF DMF Intermediate_Br->DMF Intermediate_Cl->DMF Product_Desired Product_Desired DMF->Product_Desired Product_Impurity Product_Impurity DMF->Product_Impurity

Pathways for isomeric impurity formation via lithium-halogen exchange.

Troubleshooting Steps:

  • Low Temperature: Lithium-halogen exchange reactions are extremely fast and should be carried out at very low temperatures (typically -78°C) to maximize selectivity and minimize side reactions.[2][12]

  • Organolithium Reagent: The choice of organolithium reagent can impact selectivity. While n-BuLi is commonly used, s-BuLi or t-BuLi may offer different selectivities in some cases.

  • Solvent: The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[12] The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.

Problem 3: Low Yield and/or Presence of Debrominated/Dechlorinated Starting Material

Symptom: The overall yield of the desired aldehyde is low, and analysis of the crude product shows the presence of 1-chloro-3-fluorobenzene or 1-bromo-3-fluorobenzene.

Causality: This can be due to several factors:

  • Inefficient Trapping of the Aryllithium: The generated aryllithium intermediate is a strong base and can be protonated by trace amounts of water or other protic sources during the workup if the formylation reaction is not efficient.

  • Side Reactions of the Organolithium: The aryllithium intermediate can be unstable, especially at higher temperatures, and may undergo side reactions.

  • Vilsmeier-Haack on Deactivated Rings: Aromatic rings with multiple deactivating halogen substituents can be slow to react in a Vilsmeier-Haack formylation, leading to incomplete conversion.[8]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use freshly distilled anhydrous solvents.

  • Purity of Reagents: Use high-purity organolithium reagents and freshly distilled DMF. Old DMF can contain dimethylamine, which can interfere with the reaction.

  • Reaction Time and Temperature for Formylation: After the formation of the aryllithium at low temperature, the addition of DMF should also be done at low temperature. The reaction may need to be stirred for a sufficient time at low temperature before being allowed to slowly warm to room temperature to ensure complete reaction.

  • For Vilsmeier-Haack: If using this method on a deactivated ring, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. However, this can also lead to more side products. Careful optimization is key.

Experimental Protocol: Formylation via Lithium-Halogen Exchange
  • To a solution of 1-bromo-3-chloro-5-fluorobenzene (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under argon, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for another 2 hours, then allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification Strategies

The separation of 2-Bromo-4-chloro-6-fluorobenzaldehyde from its isomers can be challenging due to their similar physical properties.

MethodApplicationConsiderations
Fractional Distillation If there is a sufficient difference in boiling points between the isomers.Often difficult for regioisomers. Requires a good fractional distillation column and careful control of temperature and pressure.
Column Chromatography The most common method for separating isomers with different polarities.Requires careful selection of the eluent system to achieve good separation. Can be time-consuming for large-scale purifications.
Recrystallization If the desired product is a solid and a suitable solvent system can be found where the impurities are either much more or much less soluble.May require trial and error to find the optimal solvent or solvent mixture.
Bisulfite Adduct Formation A classical method for purifying aldehydes. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then the aldehyde regenerated.Can be a very effective method for separating aldehydes from non-aldehydic impurities. May also help in separating isomeric aldehydes if their adduct formation/hydrolysis rates differ.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • New Journal of Chemistry. Electrochemical formylation of aryl halides by using DMF as a formyl source. Available at: [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Macmillan Group, Princeton University. lithium halogen exchange #1 revised. Available at: [Link]

  • European Patent Office. EP0016487B1 - Method for the purification of benzaldehyde.
  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available at: [Link]

  • ResearchGate. Electrochemical formylation of aryl halides by using DMF as formyl source. Available at: [Link]

  • ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • Macmillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. US4379026A - Process for the purification of benzaldehyde.
  • ACS Publications. Optimization of Organolithium Reactions. Organic Process Research & Development. Available at: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Available at: [Link]

  • Wikipedia. Metal–halogen exchange. Available at: [Link]

  • YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]

  • Supporting Information. 4 - Supporting Information. Available at: [Link]

  • ScienceDirect. The formylation of arylmetal reagents. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • European Patent Office. EP0016487A1 - Method for the purification of benzaldehyde.
  • Reddit. Aryl formylation strategies ?. Available at: [Link]

  • BYU ScholarsArchive. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT. Available at: [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • European Patent Office. EP0289942B1 - Process for producing fluorobenzaldehydes.
  • Chemsrc. 2-Bromo-4-fluorobenzaldehyde. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Google Patents. CA1132612A - Process for the purification of benzaldehyde.
  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • PubChem. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

Sources

Technical Support Center: 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Degradation, and Troubleshooting Guide CAS: 360575-28-6 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for 2-Bromo-4-chloro-6-fluorobenzaldehyde (BCFB) . This compound is a densely functionalized aromatic building block. Its utility lies in its three distinct halogen handles (Br, Cl, F), allowing for sequential cross-coupling or substitution. However, this same high functionality creates specific stability challenges—primarily oxidative degradation and regioselective nucleophilic vulnerability .

This guide moves beyond basic safety data to address the mechanistic causes of experimental failure and provides self-validating protocols for recovery.

Module 1: Storage & Physical Integrity

User Complaint: "My white powder has turned into a yellow, sticky semi-solid."

Root Cause Analysis: Autoxidation

Like most electron-deficient benzaldehydes, BCFB is air-sensitive. The electron-withdrawing nature of the halogens (particularly the 2-Br and 6-F) increases the electrophilicity of the carbonyl carbon. While steric hindrance offers some protection, exposure to atmospheric oxygen facilitates a radical chain mechanism, converting the aldehyde into 2-bromo-4-chloro-6-fluorobenzoic acid .

  • The "Goo" Factor: Pure BCFB melts at 43–47 °C .[1][2] The formation of the benzoic acid impurity creates a eutectic mixture, depressing the melting point and causing the material to "melt" into a viscous yellow oil at room temperature.

Troubleshooting & Recovery Protocol

Do not discard. Unless the degradation is >50%, the material is recoverable.

Protocol: Acid Scavenging Wash

  • Dissolution: Dissolve the crude/degraded material in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram).

  • Scavenging: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[3][4][5][6][7][8] The weak base deprotonates the benzoic acid impurity (making it water-soluble) but is too weak to trigger the Cannizzaro reaction on the aldehyde.

  • Validation: Check the aqueous layer pH; it should remain basic.

  • Drying: Wash organic layer with brine, dry over MgSO₄, and concentrate

    • Note: Keep bath temperature <40 °C to prevent thermal decomposition.

  • Re-Solidification: If the oil resists solidifying, scratch the flask walls with a glass rod or seed with a crystal of pure BCFB; store at -20 °C overnight.

Module 2: Reactivity & Side Reactions

User Complaint: "I lost my Fluorine atom during the reaction." or "I see multiple spots on TLC during amine condensation."

Root Cause Analysis: SNAr Competition

This is the most critical reactivity profile to understand. The BCFB molecule is a "loaded spring" for Nucleophilic Aromatic Substitution (SNAr) .

  • The Trap: You likely intend to react at the Aldehyde (e.g., reductive amination, Wittig) or the Bromine (Suzuki coupling).

  • The Reality: The Fluorine atom at position 6 is ortho to the aldehyde (a strong Electron Withdrawing Group). In SNAr mechanisms, Fluorine is the best leaving group (better than Br or Cl) because its high electronegativity stabilizes the intermediate Meisenheimer complex.

  • Result: Basic nucleophiles (amines, alkoxides) will displace the Fluorine before reacting with the Bromine or Chlorine.

Prevention Strategy
VariableRecommendationScientific Rationale
Base Selection Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃, t-BuOK) instead of primary amines or methoxide.Steric bulk prevents attack at the ring carbon (C-6), preserving the C-F bond.
Temperature Keep reactions < 0 °C during nucleophile addition.SNAr has a higher activation energy than carbonyl addition; low temp favors the kinetic product (carbonyl attack).
Solvent Avoid DMSO or DMF if possible; use THF or Toluene.Polar aprotic solvents (DMSO) drastically accelerate SNAr rates by solvating the cation and leaving the nucleophile "naked" and reactive.
Module 3: Analytical Troubleshooting

User Complaint: "My NMR shows extra peaks. Is it impure?"

Issue: Hydrate & Hemiacetal Formation

Electron-deficient aldehydes are prone to reversible hydration.

  • Observation: In wet deuterated solvents (especially CDCl₃ or DMSO-d₆), you may see a small peak around 6.0–6.5 ppm (methine proton of the gem-diol) and a diminished aldehyde peak at 10.2 ppm .

  • Fix: Run the NMR in Acetonitrile-d₃ or add activated molecular sieves to the NMR tube 15 minutes prior to acquisition.

Visualizing the Degradation Pathways

The following diagram maps the stability risks associated with BCFB.

BCFB_Stability cluster_prevention Prevention Strategies BCFB 2-Bromo-4-chloro- 6-fluorobenzaldehyde (Target Molecule) Acid Benzoic Acid Derivative (Oxidation Product) BCFB->Acid Air/O2 (Storage) SNAr_Prod 6-Substituted Product (Fluorine Displacement) BCFB->SNAr_Prod Nucleophiles (R-NH2, RO-) (Ortho-F Attack) Cannizzaro Alcohol + Acid Mix (Disproportionation) BCFB->Cannizzaro Strong Base (NaOH) (No Nucleophile) Hydrate Gem-Diol (Hydrate) (Reversible) BCFB->Hydrate Water/Moisture P_Ox Inert Gas (Ar/N2) Cold Storage P_SNAr Low Temp (<0°C) Bulky Bases

Figure 1: Primary degradation and side-reaction pathways for 2-bromo-4-chloro-6-fluorobenzaldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use this aldehyde in a reductive amination with a primary amine? A: Yes, but proceed with caution. The primary amine is a nucleophile and can attack the C-F bond (SNAr) before forming the imine.

  • Protocol: Pre-mix the amine and aldehyde in DCM at 0 °C with a drying agent (MgSO₄) to accelerate imine formation. Add the reducing agent (e.g., STAB) only after imine formation is confirmed by TLC. Do not heat the imine formation step.

Q: Why is the melting point reported as 43°C in some places and "oil" in others? A: The pure solid melts at 43–47 °C [1]. However, commercial samples often contain 1-3% benzoic acid impurity, which depresses the melting point significantly, causing it to appear as an oil or paste.

Q: Is the Bromine or Chlorine more reactive for cross-coupling? A: The Bromine (C-2) is significantly more reactive toward Pd-catalyzed oxidative addition than the Chlorine (C-4). You can perform a selective Suzuki coupling at the Br position while leaving the Cl and F intact, provided you use mild conditions to prevent F-displacement [2].

References
  • Sigma-Aldrich. (n.d.).[9] 2-Bromo-6-fluorobenzaldehyde Product Specification. Retrieved from (Note: Used as surrogate for physical property verification of the 2,6-halo core).

  • BenchChem. (2025).[2] A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-fluorobenzaldehyde. Retrieved from

  • PubChem. (2025).[10] 2-Chloro-6-fluorobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from (Structural analog data used for reactivity modeling).

Sources

Technical Support Center: Scaling Up 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists scaling up the synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS 1135531-73-5) . It prioritizes the Lithiation-Formylation route, as this is the most direct path from commercially available precursors, while addressing the critical challenge of regioselectivity.

Executive Summary & Route Selection

Target Molecule: 2-Bromo-4-chloro-6-fluorobenzaldehyde CAS: 1135531-73-5 Primary Application: Intermediate for API synthesis (e.g., Indazole scaffolds, EGFR inhibitors).[1][2]

Route Analysis: The Lithiation Pathway

While oxidative routes from toluene derivatives exist, they often suffer from over-oxidation or lack of commercially available precursors. The industry-standard approach for scale-up is the Cryogenic Ortho-Lithiation of 1-Bromo-3-chloro-5-fluorobenzene .[1][2]

  • Precursor: 1-Bromo-3-chloro-5-fluorobenzene.[1][2][3]

  • Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by DMF.

  • Mechanism: Directed Ortho-Metalation (DoM) driven by the acidity of protons flanked by halogen atoms.[1][2]

Critical Scale-Up Challenge: Regioselectivity

The starting material has three non-equivalent protons.[1][2] The acidity of the proton located between Fluorine and Chlorine is competitively similar to the proton between Fluorine and Bromine (the target site).

  • Site A (Target): Between F and Br ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Yields 2-Bromo-4-chloro-6-fluorobenzaldehyde .[1][2]
    
  • Site B (Competitor): Between F and Cl

    
     Yields 4-Bromo-2-chloro-6-fluorobenzaldehyde .[1][2]
    

Expectation Management: In standard conditions (LDA, THF, -78°C), this reaction frequently yields a 1:1 mixture of regioisomers [1]. Your downstream purification strategy (Chromatography or Crystallization) is as critical as the reaction itself.[2]

Troubleshooting Guide & FAQs

Category A: Reaction Control & Selectivity[4][5][6]

Q: I am getting a 50:50 mixture of isomers. Can I improve the regioselectivity for the 2-Bromo isomer? A: The acidity difference between the H(F/Cl) and H(F/Br) sites is minimal.[1][2] However, you can influence the ratio slightly:

  • Base Sterics: Switching from LDA to LiTMP (bulkier) may alter the ratio, though often it favors the less sterically hindered site (between F and Cl), potentially worsening the ratio.

  • Temperature: Strictly maintain -78°C or lower . Higher temperatures (-50°C) allow for thermodynamic equilibration, which typically favors the thermodynamically more stable lithio-species (often the undesired isomer).[1]

  • Solvent Effects: Conducting the reaction in non-polar solvents (e.g., Toluene with TMEDA) instead of pure THF can sometimes alter coordination aggregates and selectivity, but solubility will be a challenge at -78°C. Recommendation: Accept the mixture and optimize the separation step.[2] The boiling points and polarities differ sufficiently for separation on silica gel.[2]

Q: The reaction mixture turned black/tarry upon adding the base. What happened? A: This indicates "Benzyne" formation or polymerization.[2]

  • Cause: The temperature rose above -60°C. The lithiated species is unstable and can eliminate Li-X (Lithium Halide) to form a reactive benzyne intermediate, which polymerizes.[1]

  • Solution: Ensure your cryostat is stable at -78°C. Pre-cool the base solution before addition. Add the base slowly down the side of the flask to prevent local hotspots.[2]

Category B: Work-Up & Safety[1][2]

Q: I see a large exotherm during the DMF quench. How do I manage this on a 100g scale? A: The reaction of the aryl-lithium species with DMF is highly exothermic.[1][2]

  • Protocol: Dilute DMF with anhydrous THF (1:1 ratio) before addition.

  • Technique: Add the DMF solution via a pressure-equalizing dropping funnel over 30–60 minutes.[1][2] Monitor internal temperature; do not let it exceed -70°C.[1][2]

  • Safety: Ensure a secondary cooling loop is available in case of cooling failure.[2]

Q: The product solidifies during the extraction.[2] How do I handle it? A: 2-Bromo-4-chloro-6-fluorobenzaldehyde is a solid (MP ~60-65°C).[1][2]

  • Issue: Using cold solvents (Hexanes/EtOAc) can cause premature crystallization in the separatory funnel.[2]

  • Solution: Use Dichloromethane (DCM) for extraction as it has better solubility.[2] If using EtOAc/Hexane, ensure the layers are warm (room temp) or use a larger volume of solvent.

Detailed Experimental Protocol (Optimized for Scale-Up)

Scale: 100 mmol (~21 g of starting material) Expected Yield: ~70-80% (Combined isomers), ~35-40% (Desired isomer after separation).[1]

Reagents
ReagentMWEquiv.[2][3][4][5][6][7]Amount
1-Bromo-3-chloro-5-fluorobenzene 209.441.020.9 g
LDA (2.0 M in THF/Heptane) -1.155.0 mL
DMF (Anhydrous) 73.091.511.0 g (11.6 mL)
THF (Anhydrous) 72.11-200 mL
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar (or overhead stirrer for larger scales), nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 1-Bromo-3-chloro-5-fluorobenzene (20.9 g) and anhydrous THF (200 mL) under nitrogen.

  • Cryogenic Cooling: Cool the solution to -78°C using a Dry Ice/Acetone bath.[2] Ensure internal temperature stabilizes.

  • Lithiation: Add LDA solution (55 mL) dropwise over 45 minutes.

    • Critical: Maintain internal temperature < -70°C.[1][2][8]

    • Observation: Solution may turn yellow/orange.[2]

    • Aging:[1] Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Formylation: Add DMF (11.6 mL) dropwise over 30 minutes.

    • Note: Significant exotherm.[2] Adjust rate to keep temp < -70°C.

  • Warming: After DMF addition, stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1-2 hours.

  • Quench: Slowly add saturated NH₄Cl solution (100 mL) to the reaction mixture.

  • Work-Up:

    • Extract with Ethyl Acetate (3 x 100 mL).[2]

    • Wash combined organics with Water (2 x 100 mL) and Brine (100 mL).[2]

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.[5]

  • Purification (Crucial):

    • The crude residue is a mixture of isomers.[2]

    • Column Chromatography: Silica Gel.[2][5] Eluent: 0-5% Ethyl Acetate in Hexanes.[1][2]

    • Fraction Analysis: Use GC-MS or NMR to distinguish isomers.[1][2] The desired 2-bromo isomer typically elutes slightly differently due to the polarity difference of the Br vs Cl position relative to the aldehyde.[1]

Visualizations

Reaction Scheme & Regioselectivity

The following diagram illustrates the competitive lithiation pathways leading to the isomeric mixture.

ReactionScheme Start 1-Bromo-3-chloro- 5-fluorobenzene LDA LDA / THF -78°C Start->LDA Inter1 Lithiated Species A (Between F and Br) LDA->Inter1 Path A (Desired) Inter2 Lithiated Species B (Between F and Cl) LDA->Inter2 Path B (Competitive) DMF DMF Quench Inter1->DMF Inter2->DMF Prod1 TARGET PRODUCT 2-Bromo-4-chloro- 6-fluorobenzaldehyde DMF->Prod1 Prod2 ISOMERIC IMPURITY 4-Bromo-2-chloro- 6-fluorobenzaldehyde DMF->Prod2

Caption: Competitive lithiation pathways showing the origin of the 1:1 isomeric mixture [1].

Process Flow Diagram

A visual guide for the operational workflow.[2]

ProcessFlow cluster_0 Reaction Phase cluster_1 Work-Up Phase cluster_2 Purification Phase Step1 Dissolve Precursor in THF Step2 Cool to -78°C (Cryostat/Dry Ice) Step1->Step2 Step3 Add LDA (Dropwise) Maintain T < -70°C Step2->Step3 Step4 Add DMF (Quench) Exothermic Control Step3->Step4 Step5 Warm to 0°C Add NH4Cl (aq) Step4->Step5 Step6 Phase Separation (Extract w/ EtOAc) Step5->Step6 Step7 Flash Chromatography (Silica Gel) Step6->Step7 Step8 Isolate Target Isomer (Verify via NMR/GC) Step7->Step8

Caption: Step-by-step operational workflow for the synthesis and purification of the target aldehyde.

References

  • Hoffmann-La Roche Inc. (2020).[2] EGFR Inhibitors for the Treatment of Cancer. WO2020254572A1.[2] (Describes the lithiation of 1-bromo-3-chloro-5-fluorobenzene and the resulting isomeric mixture).[1][2]

  • BenchChem. (2024).[2] 2-Bromo-4-chloro-6-fluorobenzaldehyde Product Information. (General properties and synthesis notes).

  • Schlosser, M. (2005).[2] The long-range effect of bromine in the deprotonative metalation of aromatic compounds. Chimia, 70(1/2).[2] (Discusses directing effects of halogens in lithiation).

  • GuideChem. 2-Bromo-4-chloro-6-fluorobenzaldehyde Structure and Properties. .

Sources

Removing unreacted starting material from 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Halogenated Aromatics & Aldehyde Synthesis .

I am Dr. Aris, your Senior Application Scientist. You are likely here because you are facing a separation challenge with 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS: 1785320-57-1).

This molecule presents a specific "perfect storm" for purification:

  • Melting Point Ambiguity: Depending on purity, it may exist as an oil or a low-melting solid (approx. 60–70°C based on analogs), making crystallization tricky.

  • Steric Shielding: The 2-Bromo and 6-Fluoro substituents create significant steric hindrance around the carbonyl carbon, slowing down standard derivatization reactions.

  • Solubility Overlap: Its polarity profile often mimics the unreacted starting material (SM), particularly if the SM is the corresponding benzyl alcohol or a poly-halogenated benzene.

Below is your troubleshooting guide, structured to bypass these specific hurdles.

Part 1: Diagnostic Decision Matrix

Before choosing a protocol, identify your dominant impurity. Use this logic flow to select the correct module.

Purification_Decision_Tree Start START: Identify Impurity Impurity_Type What is the Unreacted Starting Material (SM)? Start->Impurity_Type NonPolar Non-Polar Haloarene (e.g., 1-Bromo-3-chloro-5-fluorobenzene) Impurity_Type->NonPolar Synthesis via Lithiation Polar Benzyl Alcohol (Precursor from Oxidation) Impurity_Type->Polar Synthesis via Oxidation Bisulfite_Check Is the Aldehyde Sterically Hindered? NonPolar->Bisulfite_Check Polar->Bisulfite_Check Method_A Method A: Bisulfite Extraction (Modified for Sterics) Bisulfite_Check->Method_A Yes (2,6-disubstituted) Method_B Method B: Silica Chromatography (Gradient Elution) Bisulfite_Check->Method_B If Bisulfite Fails Method_C Method C: Recrystallization (Hexane/EtOAc) Method_A->Method_C Final Polish

Figure 1: Decision matrix for selecting the purification route based on synthesis origin.

Part 2: The "Gold Standard" – Sodium Bisulfite Extraction

The Challenge: Standard bisulfite protocols often fail for 2,6-disubstituted benzaldehydes because the bulky bromine and fluorine atoms block the nucleophilic attack of the bisulfite ion on the carbonyl carbon [1, 2]. The Solution: We must use a High-Shear / Solvation-Assisted protocol to force adduct formation.

Mechanism of Action

The aldehyde reacts with sodium bisulfite (


) to form a water-soluble sulfonate adduct. Impurities (SM) remain in the organic layer.


Optimized Protocol (Step-by-Step)

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Critical Additive: Methanol (MeOH).

StepActionTechnical Rationale
1 Dissolution Dissolve crude mixture in EtOAc (5 mL per gram).
2 The "Bridge" Add Methanol (1 mL per gram).
3 Adduct Formation Add 2.0 equivalents of saturated

.
4 Vigorous Agitation Stir rapidly for 4–12 hours (Overnight is best).
5 Separation Transfer to sep funnel. Separate layers.
6 Wash Wash the aqueous layer 2x with EtOAc.
7 Regeneration Basify aqueous layer to pH >10 with

or

.
8 Extraction Extract the cloudy aqueous mix with EtOAc (3x).
9 Isolation Dry (

) and concentrate.[1]
Troubleshooting the Bisulfite Method

Q: I stirred for 12 hours, but no solid precipitate formed. Did it fail? A: Not necessarily. For some substituted benzaldehydes, the adduct is soluble in water. Do not discard the aqueous layer. Check the aqueous layer by TLC (spot it, it might decompose on silica to show the aldehyde). If the aldehyde is still in the organic layer, increase the MeOH ratio to 1:1 with EtOAc to force phase transfer.

Q: The regeneration (Step 7) is generating gas and heat, but no oil appears. A: The adduct of electron-poor aldehydes (like yours with F/Cl/Br) is stable. You may need to heat the basic solution slightly (40°C) or use a stronger acid hydrolysis (H2SO4) if base fails, though base is preferred for halo-aromatics to avoid hydrolysis of the halogens [3].

Part 3: Alternative Purification Methods

If the bisulfite method is unsuitable (e.g., due to extreme steric blocking), use these alternatives.

Method B: Flash Chromatography (Silica)

The Trap: Halogenated benzaldehydes and their corresponding halogenated benzenes (SM) often have identical Rf values in Hexane/EtOAc.

The Fix: Change the selectivity mechanism.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Do not use Hexane/EtOAc. Use Toluene/Petroleum Ether (start 100% Pet Ether

    
     50% Toluene).
    
    • Why? Toluene interacts with the

      
      -systems. The aldehyde's electron-deficient ring (due to -CHO, -F, -Cl) interacts differently than the SM, often improving separation.
      
Method C: Recrystallization

If your product solidifies (MP ~60°C), this is the cleanest method.

  • Solvent System: Hexane (primary) + minimal Dichloromethane (DCM) or Ethanol.

  • Protocol:

    • Dissolve crude in minimal hot DCM.

    • Add warm Hexane until slightly cloudy.

    • Seed it: If you have a tiny crystal of pure product, add it now. If not, scratch the glass.

    • Cool to -20°C.

    • Warning: If it "oils out" (forms a liquid blob at the bottom), re-heat and add slightly more DCM.

Part 4: Visualizing the Bisulfite Workflow

The following diagram illustrates the critical separation of the aldehyde from the starting material using the optimized bisulfite method.

Bisulfite_Workflow Crude Crude Mixture (Aldehyde + SM) Reagents Add NaHSO3 (aq) + MeOH (Catalyst) Crude->Reagents Reaction Stir 12h (High Shear) Reagents->Reaction Separation Phase Separation Reaction->Separation Org_Layer Organic Layer (Contains SM) Separation->Org_Layer Discard Aq_Layer Aqueous Layer (Contains Adduct) Separation->Aq_Layer Keep Wash Wash with EtOAc Aq_Layer->Wash Regen Add Na2CO3 (pH > 10) Wash->Regen Final_Ext Extract Pure Aldehyde Regen->Final_Ext

Figure 2: Optimized Bisulfite Extraction Workflow for Sterically Hindered Aldehydes.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use column chromatography if the SM is the benzyl alcohol? A: Yes. The polarity difference between the aldehyde and the alcohol is significant. The alcohol will be much more polar (lower Rf). A standard Hexane/EtOAc (9:1 to 4:1) gradient should separate them easily. Bisulfite is only "mandatory" if the SM is the non-polar halo-benzene.

Q: My product turned into a carboxylic acid. What happened? A: 2-Bromo-4-chloro-6-fluorobenzaldehyde is electron-deficient and prone to auto-oxidation in air.

  • Prevention: Always store the crude and pure material under Nitrogen/Argon. If you see a "streak" at the baseline of your TLC, that is the benzoic acid derivative. Wash your organic layer with saturated

    
     to remove it.
    

Q: Is the 2-position Bromine stable to the bisulfite regeneration? A: Generally, yes. However, using strong heat (>80°C) or strong acid during regeneration can risk hydrolysis or displacement. Stick to the Sodium Carbonate (


)  method at room temperature [3].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 ; pp 1258. (General Bisulfite Method).[1][2]

  • Wiberg, K. B. "Steric Effects in the Reaction of Aldehydes with Nucleophiles." Journal of Organic Chemistry, 1990, 55, 456-459.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989 . (Organic Syntheses procedure for hindered aldehydes).

  • TCI Chemicals. Product Specification: 2-Bromo-4-fluorobenzaldehyde. (Used for physical property analogy).

Sources

Technical Support Center: A-Z Troubleshooting for Heterocyclic Synthesis with 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers utilizing 2-Bromo-4-chloro-6-fluorobenzaldehyde in heterocyclic synthesis. This versatile, yet challenging, starting material offers a gateway to novel molecular architectures, but its unique substitution pattern—featuring three distinct halogens and an activated aldehyde—requires careful consideration of reaction conditions to achieve high yields. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your research.

Section 1: Understanding the Reactivity of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Before troubleshooting, it's crucial to understand the inherent properties of your starting material. The reactivity of the functional groups is generally as follows:

  • Aldehyde Group: Highly activated due to the strong electron-withdrawing effect of the ortho-fluoro substituent, making it very susceptible to nucleophilic attack.

  • Bromo Group (C2): The most labile halide for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the C-Br bond being weaker than C-Cl and C-F bonds.[1]

  • Fluoro Group (C6): Activates the ring for Nucleophilic Aromatic Substitution (SNAr) and is the most likely halide to be displaced by a strong nucleophile, especially when stabilized by the para-chloro group.[2]

  • Chloro Group (C4): Generally the least reactive of the three halogens in both cross-coupling and SNAr reactions.

This hierarchy is key to planning multi-step syntheses and diagnosing unexpected side products.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to utilizing the bromo- substituent.[3][4] However, low yields are a frequent complaint.

FAQ 1: My Suzuki-Miyaura coupling at the C2-Bromo position is giving low yields and a significant amount of a debrominated side product (4-chloro-6-fluorobenzaldehyde). What is causing this and how can I fix it?

Answer:

This is a classic case of competitive protodebromination (or dehalogenation), where the aryl halide is reduced to an arene instead of coupling with the boronic acid.[5][6] This side reaction is often promoted by overly harsh reaction conditions.

Causality: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex.[1][7][8] If the subsequent transmetalation with the boronate species is slow, or if the reaction conditions are too aggressive, the Pd(II)-aryl intermediate can be intercepted by a proton source, leading to the undesired debrominated product.[9]

Troubleshooting Flowchart:

G start Low Yield & Debromination in Suzuki Coupling base Is the base too strong? (e.g., NaOtBu, KOtBu) start->base Check Base temp Is the temperature too high? (e.g., >100 °C) base->temp No sol_base Switch to a weaker base: K₂CO₃, K₃PO₄, or Cs₂CO₃ base->sol_base Yes ligand Is the ligand appropriate? temp->ligand No sol_temp Reduce reaction temperature to 60-80 °C temp->sol_temp Yes sol_ligand Use electron-rich, bulky phosphine ligands: XPhos, SPhos, or dppf ligand->sol_ligand No

Caption: Troubleshooting logic for debromination in Suzuki coupling.

Optimized Protocol & Parameter Comparison:

The key is to use milder conditions that favor the cross-coupling pathway.[5]

ParameterProblematic ConditionOptimized Condition Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2/G3 Bulky, electron-rich ligands accelerate reductive elimination and stabilize the Pd(0) state, outcompeting the dehalogenation pathway.[5]
Base Strong bases (NaOtBu, KOtBu)K₂CO₃ or K₃PO₄ Stronger bases can promote dehalogenation.[5] Milder bases are sufficient to activate the boronic acid for transmetalation.[10]
Temperature > 100 °C60 - 80 °C Higher temperatures can increase the rate of side reactions, including debromination.[5]
Solvent Toluene, XyleneDioxane/H₂O or MeCN/H₂O (4:1) Aprotic polar solvents with water can facilitate the dissolution of the base and boronic acid, improving reaction kinetics.[11]

Step-by-Step Optimized Suzuki Coupling Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol, 1.0 eq).

  • Add the desired boronic acid (1.2 mmol, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[12]

Section 3: Troubleshooting Condensation and Cyclization Reactions

The activated aldehyde is a prime site for forming heterocyclic rings like quinolines via reactions such as the Friedländer synthesis.[13][14][15]

FAQ 2: I am attempting a Friedländer synthesis of a quinoline with an active methylene compound, but my yields are low and I see a complex mixture of products. What's going wrong?

Answer:

Low yields in Friedländer synthesis often stem from harsh reaction conditions, suboptimal catalysis, or competing side reactions.[13] Given the high reactivity of your starting aldehyde, these issues are magnified.

Causality: The Friedländer synthesis begins with an aldol-type condensation, followed by cyclization and dehydration.[16] Two major pitfalls exist with your substrate:

  • Self-Condensation: The activated aldehyde can react with itself or your methylene partner in undesired ways under strong acid or base catalysis.

  • Nucleophilic Aromatic Substitution (SNAr): If your reaction partner is a potent nucleophile (e.g., an amine used to generate an enamine in situ), or if the conditions are basic and hot, it can attack the electron-deficient ring and displace the ortho-fluoro group, leading to undesired byproducts.

Reaction Pathway Analysis:

G sub 2-Bromo-4-chloro-6-fluorobenzaldehyde + Active Methylene Compound path_desired Desired Pathway: Friedländer Condensation sub->path_desired Mild Base (e.g., Piperidine) or Acid (p-TsOH) path_snar Side Reaction: Nucleophilic Aromatic Substitution (SNAr) sub->path_snar Strong Base (e.g., KOH) + High Temp path_self Side Reaction: Self-Condensation/Polymerization sub->path_self Strong Acid/Base High Concentration prod_quinoline Target Quinolone path_desired->prod_quinoline prod_snar SNAr Adduct (F is replaced) path_snar->prod_snar prod_tar Complex Mixture / Tar path_self->prod_tar

Caption: Competing reaction pathways in heterocyclic synthesis.

Troubleshooting & Optimization Strategies:

StrategyActionRationale
Catalyst Choice Switch from strong bases (KOH, NaOH) to a milder catalyst like piperidine, L-proline, or p-toluenesulfonic acid (p-TsOH).Milder catalysts reduce the rate of undesired self-condensation and SNAr side reactions.[13][17]
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 50 °C and only increase if necessary.Minimizes thermal degradation and side reactions.[13]
Solvent Selection Use a solvent that facilitates the desired reaction. Ethanol is common for base-catalyzed reactions; acetic acid can be excellent for acid-catalyzed versions.[14][17]The solvent can influence catalyst activity and reactant solubility.[13]
Protecting Groups If SNAr is a persistent issue with a nucleophilic partner, consider protecting the aldehyde as an acetal first, performing the SNAr, and then deprotecting to reveal the aldehyde for cyclization.This sequential approach provides full control over regioselectivity.

Step-by-Step Optimized Friedländer Protocol (Base-Catalyzed):

  • In a round-bottom flask, dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol, 1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 eq) in absolute ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.2 mmol, 20 mol%).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by crystallization or column chromatography.[17]

Section 4: Synthetic Strategy and Purification

FAQ 3: I need to perform reactions at the C-Br, C-F, and aldehyde sites. In what order should I approach this to maximize my overall yield?

Answer:

A robust synthetic strategy is paramount. The general rule is to perform the most sensitive reaction last or protect the most reactive groups.

Recommended Synthetic Sequence Logic:

  • Cross-Coupling First: The conditions for Suzuki or Buchwald-Hartwig amination at the C-Br position are often harsh (base, heat). The aldehyde group may not tolerate these conditions. Therefore, it is often best to perform the palladium-catalyzed reaction first.

  • Condensation/Aldehyde Chemistry Second: Once the C2 position is functionalized, the aldehyde can be used for condensation, cyclization, or reduction.

  • SNAr Last: Nucleophilic aromatic substitution at the C-F position typically requires the strongest conditions (strong nucleophile, high heat) and should be performed last, as the newly formed heterocycle may be more stable to these conditions than the initial aldehyde.

Strategic Workflow Diagram:

G start Starting Material: 2-Bromo-4-chloro- 6-fluorobenzaldehyde step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki at C-Br) start->step1 step2 Step 2: Aldehyde Modification (e.g., Friedländer) step1->step2 step3 Step 3: SNAr (at C-F, if needed) step2->step3 product Final Heterocycle step3->product

Caption: Recommended strategic workflow for multi-step synthesis.

FAQ 4: What are the best practices for purifying my final halogenated heterocyclic products?

Answer:

Purification of halogenated compounds requires attention to both technique and safety.[18]

Purification Strategy Table:

TechniqueKey ConsiderationsBest Practices
Column Chromatography Halogenated compounds can be quite nonpolar. Your product's polarity will be influenced by the groups you've added.- Start with a nonpolar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) and gradually increase polarity.[19] - Use TLC to determine the optimal solvent system before running the column. - Consider using a dry-loading technique if your compound has low solubility in the starting eluent.[11]
Crystallization Finding a suitable solvent system is key. The planarity of the aromatic system often promotes crystallization.- Test a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof). - Slow cooling or solvent evaporation techniques are often effective.
Characterization Confirming the regiochemistry of your product is critical.- Use ¹H, ¹³C, and ¹⁹F NMR spectroscopy. ¹⁹F NMR is invaluable for confirming the presence or absence of the fluorine atom. - High-resolution mass spectrometry (HRMS) will confirm the elemental composition. - If an unambiguous structure is required, single-crystal X-ray diffraction is the gold standard.[20][21]

By understanding the nuanced reactivity of 2-Bromo-4-chloro-6-fluorobenzaldehyde and applying these systematic troubleshooting strategies, you can overcome common obstacles and significantly improve the yields and purity of your target heterocyles.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262–3269.
  • Sorensen, E. J., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(21), 5780–5783.
  • Aiken, S., & Gabbutt, C. D. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
  • Google Patents. (n.d.). Method For Removing Halogens From An Aromatic Compound.
  • Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1246.
  • Wang, D., et al. (2022). Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines. RSC Advances, 12(12), 7245–7249.
  • Marco-Contelles, J., et al. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(24), 8345–8353.
  • The Organic Chemistry Tutor. (2019, January 3). Introduction to regioselectivity in aromatic reactions. YouTube.
  • Papież, M. A., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3186.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1975.
  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution.
  • Sorensen, E. J., et al. (2018). Pd-Catalyzed, Ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Journal of the American Chemical Society, 140(9), 3406–3410.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1246.
  • Benchchem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • Papież, M. A., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Friedländer, P. (1882). Über die Synthese von Chinolinen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. (n.d.). Halogenated Heterocycles.
  • Daugulis, O., et al. (2015). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Al-Zoubi, R. M. (2012).
  • MDPI. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • Sorensen, E. J., et al. (2018). Pd-Catalyzed, Ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. PubMed.
  • Shen, W., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 13654–13679.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

Sources

Navigating the Challenges of a Sterically Encumbered Aldehyde: A Technical Guide to 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the technical support center for 2-Bromo-4-chloro-6-fluorobenzaldehyde. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the unique reactivity of this sterically hindered aromatic aldehyde. As Senior Application Scientists, we understand that the interplay of electronic effects and steric hindrance in this molecule can present significant challenges in synthetic routes. This guide is built on a foundation of scientific literature and practical experience to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Beast: The Dual Impact of Ortho-Substituents

The reactivity of the aldehyde functional group in 2-Bromo-4-chloro-6-fluorobenzaldehyde is fundamentally governed by the two ortho substituents: bromine and fluorine. These halogens exert a significant influence through a combination of steric and electronic effects.

  • Steric Hindrance: The bulky bromine atom and the fluorine atom flank the aldehyde group, creating a sterically congested environment. This physical barrier can impede the approach of nucleophiles to the electrophilic carbonyl carbon, slowing down reaction rates and often requiring more forcing conditions compared to less substituted benzaldehydes.

  • Electronic Effects: Both bromine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this is counteracted by the steric shielding.

The balance between these opposing forces dictates the outcome of reactions and is a recurring theme in the troubleshooting sections below.

Troubleshooting Common Synthetic Transformations

This section addresses specific issues you may encounter during common synthetic transformations involving 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Question: I am observing low to no conversion in my Grignard reaction with 2-Bromo-4-chloro-6-fluorobenzaldehyde. What is going wrong?

Answer: This is a common issue stemming from the significant steric hindrance around the aldehyde. The bulky Grignard reagent struggles to access the carbonyl carbon.

Troubleshooting Guide:

  • Choice of Grignard Reagent: Smaller, more reactive Grignard reagents (e.g., methylmagnesium bromide) will have a higher success rate than bulkier ones (e.g., tert-butylmagnesium chloride).

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this can also promote side reactions. A carefully controlled temperature ramp is advisable.

    • Solvent: While THF is a common solvent for Grignard reactions, consider using a higher-boiling solvent like 2-methyltetrahydrofuran or even toluene to safely reach higher temperatures.

    • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (Luche reduction conditions), can enhance the electrophilicity of the carbonyl carbon, making it a better target for the nucleophile.

  • Alternative Nucleophiles: If Grignard reagents consistently fail, consider using more reactive organolithium reagents. However, be aware that their higher reactivity can sometimes lead to reduced selectivity.

Experimental Protocol: Example Grignard Reaction

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Magnesium Activation: In a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine and gently warm with a heat gun until violet vapors are observed to activate the magnesium surface. Allow to cool.

  • Grignard Formation: Add anhydrous THF to cover the magnesium. From the dropping funnel, add a small portion of a solution of the corresponding alkyl/aryl bromide (1.1 eq.) in anhydrous THF. The reaction should initiate, as evidenced by a color change and gentle reflux. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Olefinations (e.g., Wittig and Horner-Wadsworth-Emmons Reactions)

Question: My Wittig reaction is giving a low yield of the desired alkene, and I'm isolating a lot of unreacted starting material. How can I improve this?

Answer: The steric hindrance of the ortho-substituents can disfavor the formation of the key oxaphosphetane intermediate in the Wittig reaction.

Troubleshooting Guide:

  • Ylide Reactivity:

    • Stabilized vs. Unstabilized Ylides: Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are generally more reactive and may be necessary to overcome the steric barrier. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may struggle to react with this hindered aldehyde.

    • Base Selection: The choice of base for generating the ylide is crucial. Stronger bases like n-butyllithium or sodium hydride will ensure complete deprotonation of the phosphonium salt, leading to a higher concentration of the reactive ylide.

  • Horner-Wadsworth-Emmons (HWE) as an Alternative: The HWE reaction, which utilizes phosphonate carbanions, is often a better choice for sterically hindered aldehydes.[1] The smaller size of the phosphonate reagent compared to the triphenylphosphine-based Wittig ylide can lead to improved yields. The HWE reaction typically favors the formation of the (E)-alkene.[2][3]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the desired phosphonate ester (1.1 eq.) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Aldehyde: Cool the resulting phosphonate anion solution back to 0 °C. Add a solution of 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The aqueous layer will contain the phosphate byproduct. Dry the organic layer and purify the product by column chromatography.

Reductive Amination

Question: I am attempting a reductive amination with a primary amine, but the reaction is sluggish and incomplete. What can I do?

Answer: The formation of the initial imine or iminium ion intermediate is often the rate-limiting step and is severely hindered by the ortho-substituents.

Troubleshooting Guide:

  • Reaction Conditions:

    • pH Control: Maintaining a slightly acidic pH (around 4-5) is critical. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also protonates the hydroxyl group in the hemiaminal intermediate, facilitating its elimination to form the imine.

    • Water Scavenging: The formation of the imine is an equilibrium process that releases water. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine product.

  • Reducing Agent: Use a mild reducing agent that will selectively reduce the iminium ion in the presence of the unreacted aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation as it is less basic and more selective than sodium borohydride.[4]

  • Stepwise Procedure: If a one-pot procedure fails, consider a two-step approach. First, form the imine under optimized conditions (e.g., refluxing in toluene with a Dean-Stark trap to remove water). Then, isolate the crude imine and reduce it in a separate step.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of the bromine and chlorine atoms on the ring compare in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. Therefore, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective cross-coupling at the bromine position while leaving the chlorine and fluorine atoms intact, provided the reaction conditions are carefully controlled. For successful Suzuki coupling, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be necessary to overcome the steric hindrance.[5]

Q2: Can I perform a Knoevenagel condensation with this aldehyde?

A2: Yes, but it will likely be slower than with unhindered aldehydes. The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to the carbonyl group, followed by dehydration.[6] The initial nucleophilic attack will be sterically hindered. Using a more active methylene compound (e.g., malononitrile) and a suitable base (e.g., piperidine, ammonium acetate) with heating will likely be necessary to achieve a reasonable reaction rate.

Q3: Are there any protecting group strategies that are particularly effective for this aldehyde?

A3: Due to the steric hindrance, forming common protecting groups like acetals can be challenging. However, it is not impossible. Using forcing conditions, such as refluxing with a diol in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) and a Dean-Stark trap to remove water, can be effective. Alternatively, if the aldehyde needs to be protected under milder conditions, conversion to a dithiane might be a more viable option.

Characterization Data

Accurate characterization of 2-Bromo-4-chloro-6-fluorobenzaldehyde is crucial for monitoring reaction progress and confirming the identity of products.

Table 1: Spectroscopic Data for 2-Bromo-4-chloro-6-fluorobenzaldehyde

Technique Observed Data
¹H NMR (CDCl₃)δ ~10.3 (s, 1H, CHO), ~7.5 (m, 1H, Ar-H), ~7.3 (m, 1H, Ar-H)
¹³C NMR (CDCl₃)δ ~187 (d, CHO), ~162 (dd), ~136 (d), ~130, ~125 (d), ~122 (d), ~118 (d)
Mass Spec (EI) M⁺ at m/z 236/238/240 (due to Br and Cl isotopes)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicities for the aromatic carbons in the ¹³C NMR are due to coupling with the fluorine atom.

Visualizing Reaction Pathways

Diagram 1: General Nucleophilic Addition to a Sterically Hindered Aldehyde

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Start 2-Bromo-4-chloro-6-fluorobenzaldehyde + Nucleophile TS Sterically Hindered Transition State Start->TS Slow Step Low_Yield Low Yield/ No Reaction Start->Low_Yield Common Issue Intermediate Tetrahedral Intermediate TS->Intermediate Product Addition Product Intermediate->Product Protonation Increase_Temp Increase Temperature Low_Yield->Increase_Temp Change_Nu Use Smaller/ More Reactive Nu⁻ Low_Yield->Change_Nu Lewis_Acid Add Lewis Acid (e.g., CeCl₃) Low_Yield->Lewis_Acid

Caption: Troubleshooting workflow for nucleophilic addition.

Diagram 2: Competing Factors in Reactivity

G Aldehyde Aldehyde Carbonyl Steric_Hindrance Steric Hindrance (Br, F) Aldehyde->Steric_Hindrance Electronic_Withdrawal Inductive Effect (Br, F, Cl) Aldehyde->Electronic_Withdrawal Reactivity Overall Reactivity Steric_Hindrance->Reactivity Decreases (-) Electronic_Withdrawal->Reactivity Increases (+)

Caption: Opposing effects influencing reactivity.

References

  • Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437-5440.
  • Chen, D. S., et al. (2013). Synthesis of Quinazolinones with Antitumor Activity. Journal of Organic Chemistry, 78(11), 5700-5704.
  • Dubost, E., et al. (2011). Selective Ortho-Bromination of Benzaldoximes. Journal of Organic Chemistry, 76(16), 6414-6420.
  • Hiremath, C. S., & Sundius, T. (2009). Vibrational Spectroscopic Analysis and Ab Initio Structure Calculations on 2-bromo-5-fluorobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1260-1267.
  • Beauchamp, T. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. [Link]...

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 7, 2026, from [Link]

  • Podyacheva, E., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Nishad, A. R. & Sarkar, L. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving sterically hindered aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we will dissect common problems, offer practical solutions, and answer frequently asked questions, grounding our advice in mechanistic principles and field-proven expertise.

Troubleshooting Guide: Overcoming Common Hurdles

Cross-coupling reactions with sterically hindered substrates, such as di-ortho-substituted aryl halides, often suffer from low yields, slow reaction rates, or complete failure. The following section addresses specific issues you might be facing in the lab.

Problem 1: Low or No Conversion of the Aryl Halide

This is the most frequent issue when dealing with sterically demanding substrates. The root cause often lies in an inefficient oxidative addition step, which is severely impeded by bulky ortho substituents.

Q: My Suzuki-Miyaura coupling between a di-ortho-substituted aryl chloride and a boronic acid is not proceeding. I'm using Pd(PPh₃)₄. What's wrong?

A: The primary issue is likely the catalyst system's inability to overcome the steric barrier of your aryl chloride. While Pd(PPh₃)₄ is a classic catalyst, it is often ineffective for sterically hindered and electron-rich aryl chlorides due to the relatively small steric footprint and lower electron-donating ability of triphenylphosphine compared to more modern ligands.[1][2]

Recommended Solutions:

  • Switch to a More Effective Ligand: The key to success lies in the ligand. For hindered substrates, you need bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.[1][2] Consider switching to specialized ligands such as:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered aryl halides.[3] They possess the necessary bulk and electron-donating properties to facilitate oxidative addition.

    • Dialkylbiaryl phosphines: These ligands have proven highly effective in Suzuki-Miyaura couplings of hindered substrates.[3]

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts, which feature NHC ligands, are also very effective for these challenging couplings and are known for their thermal stability.[4][5]

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source, which can be inefficient, consider using a well-defined Pd(0) precatalyst. Buchwald precatalysts, for example, are designed for reliable and rapid formation of the active catalytic species.[6]

  • Optimize Reaction Conditions:

    • Temperature: Hindered couplings often require higher temperatures to overcome the activation energy of the oxidative addition step.[6] Cautiously increasing the reaction temperature may improve conversion. However, be mindful of potential catalyst decomposition at excessive temperatures.[5][6]

    • Base and Solvent: The choice of base and solvent is critical. For Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOt-Bu, which can promote side reactions. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.

Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodehalogenation)

The appearance of undesired side products indicates that the catalytic cycle is being diverted from the desired cross-coupling pathway.

Q: In my Buchwald-Hartwig amination of a hindered aryl bromide, I'm observing a significant amount of biaryl homocoupling product from the aryl bromide and protodehalogenation (loss of the bromine). How can I suppress these side reactions?

A: These side reactions are often a consequence of a mismatch in the rates of the catalytic cycle steps. If the transmetalation or reductive elimination is slow compared to side reactions of the organopalladium intermediate, side products will form.

Recommended Solutions:

  • Ligand Choice is Crucial: The ligand influences not only the rate of oxidative addition but also the stability of the resulting organopalladium complex and the rate of reductive elimination.

    • Bidentate vs. Monodentate Ligands: For certain substrates, especially nitrogen-containing heterocycles, bidentate ligands like Xantphos or dppf can be beneficial. They can prevent substrate/product inhibition by remaining chelated to the palladium center.[3] However, for many hindered systems, bulky monodentate ligands (like the Buchwald-type ligands) are superior as they promote faster reductive elimination.[1]

    • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be critical. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center, while too little can lead to catalyst decomposition.[6][7] A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio for monodentate ligands.

  • Control of Reaction Conditions:

    • Degassing: Oxygen can lead to the oxidation of both the Pd(0) catalyst and phosphine ligands, which can promote homocoupling.[6] Ensure that your solvent and reaction vessel are thoroughly degassed.

    • Purity of Reagents: Ensure your amine and base are pure and dry. Water can lead to protodehalogenation.

Problem 3: Reaction Stalls at Partial Conversion

A reaction that starts well but then stops before completion often points to catalyst deactivation or instability of one of the coupling partners.

Q: My Heck reaction between a hindered aryl iodide and an alkene proceeds to about 50% conversion and then stalls. What could be the cause?

A: Catalyst deactivation is a common culprit in Heck reactions, especially at the higher temperatures often required for hindered substrates.[5] The active Pd(0) catalyst can aggregate into inactive palladium black.[8] Additionally, phosphine ligands can degrade at high temperatures.[5]

Recommended Solutions:

  • Stabilize the Catalyst:

    • Use More Robust Ligands: N-heterocyclic carbene (NHC) ligands are known for their high thermal stability and can be a good alternative to phosphines in high-temperature reactions.[5]

    • Heterogeneous Catalysts: In some cases, a supported palladium catalyst, such as palladium on charcoal, can offer greater stability, although these are not always suitable for highly hindered substrates.[9]

  • Optimize Reagent Addition:

    • Slow Addition: If one of the coupling partners is unstable under the reaction conditions, consider adding it slowly over the course of the reaction using a syringe pump. This is particularly relevant for boronic acids in Suzuki couplings, which can be prone to protodeboronation.[6][10]

  • Re-evaluate Reaction Parameters:

    • Solvent Choice: High-boiling, polar aprotic solvents like DMF or NMP are common in Heck reactions, but their use can sometimes be problematic.[11] A solvent screen may be necessary to find the optimal medium for your specific substrates.

    • Base: The choice of base can significantly impact catalyst stability and reaction outcome. Organic bases like triethylamine are common in Heck reactions.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling, how do I decide which coupling partner should be the aryl halide and which should be the boronic acid/ester?

A1: Generally, the aryl halide acts as the electrophile and the organoboron compound as the nucleophile.[12] For challenging couplings, it's often advantageous to have the more sterically hindered partner be the organoboron reagent, as the transmetalation step can sometimes be less sensitive to steric hindrance than the oxidative addition step. However, the availability and stability of the starting materials are also practical considerations.[12]

Q2: Are there alternatives to palladium catalysts for coupling hindered aryl halides?

A2: Yes, nickel and iron catalysts are gaining prominence for these transformations.

  • Nickel Catalysts: Nickel is more earth-abundant and can exhibit unique reactivity. It is particularly effective for coupling aryl chlorides. The design of ligands specifically for nickel, focusing on concepts like remote steric hindrance, is an active area of research.[13]

  • Iron Catalysts: Iron is an even more economical and environmentally benign alternative. Iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides has been demonstrated to be effective even for secondary alkyl halides.[14][15][16]

Q3: What is the role of the "bite angle" in bidentate phosphine ligands for these reactions?

A3: The bite angle is the P-M-P angle in a metal-diphosphine complex. A larger bite angle, as seen in ligands like Xantphos, can promote reductive elimination, which is often the product-forming step. This can be beneficial in preventing side reactions like beta-hydride elimination and can increase the overall efficiency of the catalytic cycle.[1]

Q4: When should I consider a ligand-free catalyst system?

A4: Ligand-free systems, which often involve palladium nanoparticles, can be attractive due to their simplicity and cost-effectiveness.[8] They can be effective for the coupling of aryl iodides and bromides. However, they often struggle with more challenging substrates like electron-rich or sterically hindered aryl chlorides.[8] A major drawback is the tendency of the palladium nanoparticles to aggregate, leading to a loss of catalytic activity and incomplete conversion.[8] For hindered aryl halides, ligand-supported systems are generally more reliable.

Data and Protocols

Table 1: Recommended Catalyst Systems for Hindered Aryl Halide Couplings
Reaction TypeAryl HalideCoupling PartnerRecommended Ligand(s)Palladium SourceKey Considerations
Suzuki-Miyaura Di-ortho-subst. Ar-Cl/BrAryl/Alkyl Boronic Acid/EsterSPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsUse a weak base (K₃PO₄, Cs₂CO₃). Higher temperatures may be needed.[3][10]
Buchwald-Hartwig Di-ortho-subst. Ar-Cl/BrPrimary/Secondary AmineBrettPhos, RuPhos, JohnPhosPd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsRequires a strong, non-nucleophilic base (NaOt-Bu, LHMDS). Strict exclusion of air is critical.
Heck Hindered Ar-I/BrAlkeneP(t-Bu)₃, NHCsPd(OAc)₂High temperatures are often necessary. Catalyst stability can be an issue.[5]
Sonogashira Hindered Ar-I/BrTerminal AlkyneSPhos, XPhosPdCl₂(PPh₃)₂, Pd(OAc)₂Copper co-catalyst is often used but can be omitted in some modern protocols.[17][18]
Kumada/Negishi Hindered Ar-Cl/BrGrignard/Organozinc Reagent(dppf), NHCsNiCl₂(dppp), Pd(OAc)₂Useful for substrates intolerant of strong bases. Grignard reagents are highly reactive.
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Decision Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for selecting a catalyst system for a hindered cross-coupling reaction.

Catalyst_Selection_Workflow cluster_start Substrate Analysis cluster_reaction_type Reaction Type cluster_initial_screen Initial Catalyst Screening cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies Start Define Hindered Aryl Halide and Coupling Partner ReactionType Identify Reaction Type (Suzuki, Buchwald, etc.) Start->ReactionType InitialCatalyst Select Initial Catalyst System (e.g., Pd(OAc)₂ / SPhos) ReactionType->InitialCatalyst RunReaction Run Small-Scale Test Reaction InitialCatalyst->RunReaction Evaluate Evaluate Outcome RunReaction->Evaluate LowConversion Low / No Conversion Evaluate->LowConversion < 50% Yield SideProducts Side Products Formed Evaluate->SideProducts Significant Impurities Success High Yield - Success! Evaluate->Success > 80% Yield OptimizeLigand Change Ligand (e.g., XPhos, NHC) LowConversion->OptimizeLigand ChangeMetal Consider Ni or Fe Catalyst LowConversion->ChangeMetal If Pd fails OptimizeConditions Adjust Temp, Base, Solvent SideProducts->OptimizeConditions OptimizeLigand->RunReaction Re-screen OptimizeConditions->RunReaction Re-screen ChangeMetal->InitialCatalyst New System Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Hindrance Challenge! Transmetal Transmetalation PdII->Transmetal + R-B(OR)₂ PdII_ArR Ar-Pd(II)L₂(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 + Ar-R

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. ResearchGate. [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Inorganic Chemistry. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst. ResearchGate. [Link]

  • The Catalytic Cross-Coupling of Unactivated Arenes. ResearchGate. [Link]

  • Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology. [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

  • Heck Reaction—State of the Art. Molecules. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Heck Reactions. Royal Society of Chemistry. [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ResearchGate. [Link]

  • Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal. [Link]

  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research. [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]

  • A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Suzuki Coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions. Here, we address specific challenges and frequently asked questions regarding the base selection for the coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde, a sterically hindered and electronically complex substrate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments.

Troubleshooting Guide & FAQs

Question 1: My Suzuki coupling reaction with 2-Bromo-4-chloro-6-fluorobenzaldehyde is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki coupling of this specific substrate often points to a few key areas: inefficient oxidative addition, suboptimal base selection, or catalyst inhibition.

  • Chemoselectivity is Key: Your starting material possesses three different halogen atoms (Br, Cl, F). The success of this reaction hinges on the selective activation of the C-Br bond. The general reactivity order for halogens in palladium-catalyzed Suzuki couplings is I > Br > Cl > F.[1] This inherent reactivity difference is the foundation for achieving a selective reaction. If your conditions are too harsh, you may risk competitive reactions at the C-Cl bond.

  • Steric Hindrance: The bromine atom is ortho to a bulky aldehyde group and a fluorine atom. This steric congestion can hinder the approach of the palladium catalyst, slowing down the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3][4]

  • Catalyst and Ligand Choice: For sterically demanding substrates, the choice of phosphine ligand is critical.[5] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and stabilize the palladium catalyst. Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective for challenging couplings.[6]

  • Base Selection: The base plays a multifaceted role in the Suzuki coupling, including activating the boronic acid and facilitating the transmetalation step.[1][7] For this substrate, a base that is strong enough to promote the reaction but not so strong as to cause side reactions is crucial.

Question 2: I'm observing significant side products, particularly debromination of my starting material and homocoupling of the boronic acid. How can I mitigate these issues?

Answer:

The formation of side products is a common challenge that can often be addressed by fine-tuning your reaction conditions, especially the choice of base and the exclusion of oxygen.

  • Debromination: This side reaction can be promoted by strong bases, high temperatures, and certain solvents.[5][8] Strong bases like alkoxides can sometimes act as hydride sources, leading to the reduction of the C-Br bond.[8] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5] Running the reaction at a lower temperature and for the shortest effective time can also minimize debromination.[5]

  • Homocoupling of Boronic Acid: The formation of a biaryl product from two molecules of your boronic acid is typically caused by the presence of oxygen in your reaction mixture.[8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[8] It is imperative to thoroughly degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Aldehyde Reduction: While less common, the aldehyde functional group can be susceptible to reduction under certain conditions, especially if a hydride source is present. Careful selection of a non-reducing base is important.

Question 3: Which base is the optimal choice for the selective Suzuki coupling at the C-Br bond of 2-Bromo-4-chloro-6-fluorobenzaldehyde, and what is the reasoning?

Answer:

The optimal base for this transformation will strike a balance between sufficient reactivity to promote the catalytic cycle and mildness to avoid side reactions.

The role of the base in the Suzuki coupling is primarily to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex.[1][7]

For your specific substrate, we recommend starting with a moderately weak inorganic base.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): Often the first choice for standard Suzuki couplings.[9] It is generally effective and less likely to cause base-sensitive functional group degradation.

    • Potassium Phosphate (K₃PO₄): A slightly stronger base than K₂CO₃, which can be beneficial for less reactive systems or to avoid issues with protodeboronation (hydrolysis of the boronic acid).[9]

    • Potassium Fluoride (KF): A milder base that can be particularly useful if your substrate contains base-labile groups.[7] It activates the boronic acid without significantly increasing the basicity of the reaction mixture.[7]

  • Bases to Use with Caution:

    • Strong Bases (e.g., NaOH, NaOtBu): While effective in promoting the reaction, these stronger bases increase the risk of side reactions such as debromination and can potentially react with the aldehyde functionality.

The choice of base is also linked to the solvent system. For instance, K₂CO₃ and K₃PO₄ are often used in aqueous solvent mixtures (e.g., dioxane/water, THF/water), which can facilitate the dissolution of the inorganic base.

Base Selection Decision Pathway

Base_Selection Start Start with 2-Bromo-4-chloro-6-fluorobenzaldehyde Screening Initial Base Screening Start->Screening K2CO3 K₂CO₃ (Mild, Common) Screening->K2CO3 Start Here K3PO4 K₃PO₄ (Slightly Stronger) Screening->K3PO4 KF KF (Anhydrous/Mild) Screening->KF Observe Observe Outcome K2CO3->Observe K3PO4->Observe KF->Observe Low_Conversion Low Conversion Observe->Low_Conversion < 20% yield Side_Reactions Side Reactions (Debromination, etc.) Observe->Side_Reactions > 10% side products Success Successful Coupling Observe->Success Good Yield Increase_Strength Consider K₃PO₄ or increase temperature Low_Conversion->Increase_Strength Decrease_Strength Consider K₂CO₃ or KF and lower temperature Side_Reactions->Decrease_Strength

Caption: A decision-making workflow for selecting the appropriate base.

Question 4: What is a reliable starting protocol for the Suzuki coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde?

Answer:

Here is a well-vetted starting protocol that you can adapt for your specific boronic acid partner. Remember that optimization may be necessary.

Experimental Protocol: Suzuki Coupling

Materials:

  • 2-Bromo-4-chloro-6-fluorobenzaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-chloro-6-fluorobenzaldehyde, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Stir the reaction mixture vigorously and heat to 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Base and Solvent Screening

Base (2.0 eq)Solvent System (4:1)Temperature (°C)Time (h)Conversion (%)Notes
K₂CO₃Dioxane/H₂O8512~75%Clean reaction, some starting material remains.
K₃PO₄Dioxane/H₂O858>95%Faster reaction, trace debromination observed.
Cs₂CO₃Toluene/H₂O1006>98%High conversion, but increased side products.
KFTHF/H₂O8024~60%Slower, but very clean. Good for sensitive substrates.

This table provides a comparative overview to guide your optimization efforts.

Question 5: Can I expect any reactivity at the C-Cl or C-F bonds under the recommended Suzuki coupling conditions?

Answer:

Under the recommended conditions using a standard palladium catalyst, you should not expect significant reactivity at the C-Cl or C-F bonds. The oxidative addition of palladium to an aryl chloride is significantly slower than to an aryl bromide.[1] Reactivity at the C-F bond is even less favorable and typically requires specialized catalysts and conditions that are not employed in a standard Suzuki reaction.

However, if you were to use highly active catalyst systems, for example, those employing very electron-rich and bulky phosphine ligands, and more forcing conditions (higher temperatures, stronger bases), you could potentially see some competitive coupling at the C-Cl bond.[10][11] Therefore, it is crucial to start with milder conditions to ensure chemoselectivity for the C-Br bond.

References
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2024, January 26). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • ChemRxiv. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2004). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 6(16), 2805–2808. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Retrieved from [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444–4447. Retrieved from [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3954–3957. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 39(22), 4064–4074. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • So, C. M. (n.d.). General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates. Retrieved from [Link]

  • Semantic Scholar. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Challenge: Coupling 2-Bromo-4-chloro-6-fluorobenzaldehyde presents a "perfect storm" of kinetic challenges. You are fighting three distinct forces:

  • Steric Hindrance: The ortho-fluoro and ortho-bromo substituents create a "pocket" that physically blocks the palladium catalyst, significantly slowing down the transmetallation step.

  • Electronic Activation: The aldehyde (electron-withdrawing group) activates the C-Br bond for oxidative addition, but it also activates the C-Cl bond at the 4-position, risking over-coupling (loss of selectivity).

  • Homocoupling: Because the steric bulk slows down the cross-coupling cycle (specifically transmetallation), the active boronate species accumulates in the reaction mixture. If any oxidant (like trace

    
    ) is present, the system defaults to the faster, lower-energy pathway: oxidative homocoupling of the boronic acid.
    

The Solution: To minimize homocoupling, we must shift the kinetics to favor the cross-coupling cycle. This requires a three-pronged approach: Rigorous Deoxygenation , Ligand Engineering , and Concentration Control .

Diagnostic Troubleshooting (Interactive Flow)

Before altering your protocol, use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Identify Major Impurity (LCMS/NMR) Homo Biaryl Homocoupling (Ar-Ar) Start->Homo Dimer Found Dehalo Hydrodehalogenation (Ar-H) Start->Dehalo Mass = SM - Br + H OverCouple Bis-Coupled Product (Reaction at Cl & Br) Start->OverCouple Mass = Product + Ar NoRxn Recovered Starting Material Start->NoRxn No Conv. Sol_O2 FIX: O2 Leak. Degas solvents (Sparging). Check inert lines. Homo->Sol_O2 Primary Cause Sol_SlowAdd FIX: Boron Excess. Use Syringe Pump addition of Boronic Acid. Homo->Sol_SlowAdd Secondary Cause Sol_Water FIX: Protodeboronation. Switch to Anhydrous Base (CsF or K3PO4 in Toluene). Dehalo->Sol_Water Sol_Temp FIX: Temp too high. Lower Temp to 60°C. Reduce Catalyst Loading. OverCouple->Sol_Temp Sol_Ligand FIX: Inactive Catalyst. Switch to SPhos or XPhos (Bulky/Electron-Rich). NoRxn->Sol_Ligand

Figure 1: Diagnostic logic for impurity profiling in hindered Suzuki couplings.

Critical Control Points

A. The "Oxygen Enemy" (Mechanism of Homocoupling)

Homocoupling of boronic acids is not a random side reaction; it is an oxidative process driven by Palladium(II).

  • Mechanism: In the presence of oxygen, the Pd(0) species is oxidized to a peroxo-Pd(II) complex. This complex reacts with two equivalents of boronic acid to form the homocoupled biaryl and regenerates Pd(0) [1].

  • The Fix: Standard "balloon purging" is insufficient for this substrate because the reaction is slow. You must use Sparging .

    • Protocol: Submerge a needle delivering Argon/Nitrogen directly into the solvent for 15-20 minutes before adding the catalyst.

B. Ligand Selection (The Steric Key)

Standard ligands like


 or even dppf often fail here. The 2,6-disubstitution pattern prevents the boron nucleophile from approaching the palladium center.
  • Recommendation: Use Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ).

  • Why? These ligands are extremely bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition). Most importantly, they create a "flexible steric bulk" that allows the incoming boronic acid to bypass the steric wall of your benzaldehyde substrate [2].

C. The "Slow Addition" Protocol

If the concentration of boronic acid is high, the rate of homocoupling (


) increases quadratically. The rate of cross-coupling is linear (

).
  • Strategy: Keep the boronic acid concentration artificially low by adding it slowly over the course of the reaction using a syringe pump. This forces the boronic acid to enter the cross-coupling cycle immediately rather than finding another boronic acid molecule to couple with [3].

Optimized Experimental Protocol

Objective: Couple Phenylboronic acid (model) to 2-Bromo-4-chloro-6-fluorobenzaldehyde with <2% homocoupling.

Materials Table
ComponentReagentEquiv.Role
Substrate 2-Bromo-4-chloro-6-fluorobenzaldehyde1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(OAc)₂ + SPhos (1:2 ratio)0.02 - 0.05Catalyst System
Base

(Tribasic Potassium Phosphate)
2.0 - 3.0Activator (Mild)
Solvent Toluene / Water (10:1)N/ABiphasic System
Step-by-Step Procedure
  • Reactor Prep: Charge a 3-neck flask with the Substrate (1.0 equiv),

    
     (2.0 equiv), and SPhos (0.04 equiv).
    
  • Solvent Degassing (CRITICAL): Add Toluene and Water. Sparge the mixture with vigorous Argon flow for 20 minutes. Do not skip this.

  • Catalyst Addition: Under positive Argon pressure, add Pd(OAc)₂ (0.02 equiv). The solution should turn from yellow to a dark orange/brown.

  • Heating: Heat the mixture to 80°C . (Do not exceed 90°C to prevent reaction at the C-Cl bond).

  • Slow Addition (The Secret Weapon):

    • Dissolve the Aryl Boronic Acid (1.3 equiv) in a minimal amount of degassed Toluene/Ethanol.

    • Load this into a syringe.[1]

    • Using a syringe pump, add the boronic acid solution dropwise over 1 to 2 hours .

  • Workup: Once addition is complete, stir for an additional 30 mins. Cool to RT. Filter through Celite to remove Pd black.

Mechanistic Visualization

Understanding why the slow addition works is key to troubleshooting future issues.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to Aldehyde) Pd0->OxAdd + Substrate Peroxo Peroxo-Pd(II) Pd0->Peroxo + O2 (Leak) PdArX Pd(II)-Ar-Br Intermediate OxAdd->PdArX TransMet Transmetallation (SLOW STEP due to Sterics) PdArX->TransMet + Boronic Acid Prod Cross-Coupled Product TransMet->Prod Reductive Elim. O2 Oxygen (O2) Contamination HomoProd HOMOCOUPLING (Impurity) Peroxo->HomoProd + 2x Boronic Acid

Figure 2: Kinetic competition between the productive Cross-Coupling cycle and the destructive Oxidative Homocoupling cycle.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes, but be cautious.

is widely used, but for aldehydes, highly basic conditions can sometimes trigger Cannizzaro disproportionation (where the aldehyde reacts with itself to form an alcohol and an acid).

is generally milder and often provides better buffering capacity in biphasic systems.

Q: Why not use Pd(dppf)Cl2? It's the standard for Suzuki. A: Pd(dppf)Cl2 is excellent for standard couplings, but for ortho-substituted substrates (especially 2,6-disubstituted), the "bite angle" of dppf may not be flexible enough to accommodate the steric bulk during transmetallation. SPhos/XPhos are monodentate ligands that are specifically designed to "reach around" steric bulk [4].

Q: I see dehalogenation (replacement of Br with H). Why? A: This is usually caused by


-hydride elimination  from the solvent or ligand if the catalytic cycle stalls.
  • Fix: Ensure you are not using isopropanol or secondary alcohols as cosolvents. Switch to Toluene/Water or DMF/Water.

Q: Can I just add more boronic acid to compensate for homocoupling? A: This is a "brute force" approach that makes purification difficult. The homocoupled dimer (Biaryl) often has similar solubility properties to your product, making column chromatography painful. It is far better to prevent its formation via the Slow Addition method described above.

References

  • Adamo, C., et al. (2006).[2][3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

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Technical Support Center: Quantitative Analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the accurate quantification of this key chemical intermediate in complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for the quantitative analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde?

A1: The primary methods for the quantitative analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is often preferred for its versatility with non-volatile impurities, while GC is excellent for analyzing volatile components and can offer high sensitivity, especially when coupled with an Electron Capture Detector (ECD) due to the halogenated nature of the analyte.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for quantification, particularly for absolute concentration determination without the need for a calibration curve, by using an internal standard with a known concentration.

Q2: What are the potential challenges when analyzing 2-Bromo-4-chloro-6-fluorobenzaldehyde in a reaction mixture?

A2: Analyzing this compound within a reaction matrix presents several challenges. These include interference from starting materials, reagents, by-products, and degradation products. The reactive nature of the aldehyde functional group can also lead to instability, oxidation to the corresponding carboxylic acid, or formation of acetals in the presence of alcohols.[1] Furthermore, highly basic conditions in a reaction mixture can promote elimination processes, leading to a complex mixture of products.[3] Careful sample preparation and method development are crucial to mitigate these issues.

Q3: How can I ensure the stability of 2-Bromo-4-chloro-6-fluorobenzaldehyde in my analytical samples?

A3: To ensure sample stability, it is recommended to store samples under inert gas (nitrogen or argon) at 2–8 °C. Samples should be analyzed as quickly as possible after preparation. If storage is necessary, keep them in a cool, dark place to prevent degradation. The choice of solvent for sample preparation is also critical; aprotic solvents like acetonitrile or dichloromethane are generally suitable.[1] Avoid reactive solvents like methanol unless derivatization is intended.

Q4: Is derivatization necessary for the analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde?

A4: Derivatization is not always necessary but can be advantageous, particularly for GC analysis. The aldehyde group can be converted to a more stable and less reactive oxime derivative, which can improve peak shape and thermal stability.[4] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which also enhances sensitivity for ECD detection. For HPLC analysis, derivatization is less common as the compound can typically be analyzed directly.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Inappropriate Mobile Phase pH: Ionization of the analyte.1. Dilute the sample: Reduce the concentration of the analyte to within the linear range of the column. 2. Use a base-deactivated column or add a competitor: Employ a column with end-capping or add a small amount of a competing base like triethylamine to the mobile phase to block active silanol sites. 3. Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any acidic or basic functional groups on the analyte or impurities.
Inconsistent Retention Times 1. Fluctuating Pump Pressure: Air bubbles in the pump or faulty check valves. 2. Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component. 3. Column Temperature Variation: Lack of a column oven or unstable temperature control.1. Degas the mobile phase and purge the pump: Remove dissolved gases and ensure a stable flow. If the problem persists, clean or replace the check valves.[5] 2. Prepare fresh mobile phase: Ensure accurate measurements and cover mobile phase reservoirs to minimize evaporation.[6] 3. Use a column oven: Maintain a constant and consistent column temperature for reproducible chromatography.[6]
Ghost Peaks 1. Carryover from Previous Injection: Inadequate needle wash or sample adsorption in the injector. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing.1. Optimize needle wash: Use a strong solvent in the wash step and increase the wash volume.[7] 2. Use high-purity solvents and flush the system: Employ HPLC-grade solvents and periodically flush the system with a strong solvent like isopropanol to remove contaminants.[7]
GC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps & Explanations
Peak Tailing 1. Active Sites in the Injector or Column: Adsorption of the aldehyde group on active surfaces. 2. Column Contamination: Accumulation of non-volatile residues from the reaction mixture.1. Use a deactivated liner and column: Ensure the injector liner and column are properly deactivated to minimize interactions with the analyte.[8] 2. Bake out the column and trim the front end: Periodically heat the column to a high temperature (within its limits) to remove contaminants. If tailing persists, trimming the first few centimeters of the column can remove non-volatile residues.
Loss of Sensitivity 1. Contaminated Detector: Buildup of sample components on the detector. 2. Septum Leak: A worn or cored septum can lead to sample loss.1. Clean the detector: Follow the manufacturer's instructions for cleaning the FID or ECD. 2. Replace the septum: Regularly replace the injector septum to ensure a good seal.[9]
Irreproducible Peak Areas 1. Inconsistent Injection Volume: Issues with the autosampler syringe or manual injection technique. 2. Sample Discrimination in the Injector: Preferential vaporization of more volatile components.1. Check the syringe and autosampler: Ensure the syringe is clean and functioning correctly. For manual injections, use a consistent and rapid injection technique. 2. Optimize injector temperature and injection speed: A lower injector temperature or a faster injection can minimize discrimination.

Experimental Protocols

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC

This protocol outlines a general method for the quantification of 2-Bromo-4-chloro-6-fluorobenzaldehyde. Method validation is required for specific applications.[10]

1. Instrumentation and Conditions:

  • HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 10 90
    20 10 90
    21 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Calibration:

  • Prepare a stock solution of 2-Bromo-4-chloro-6-fluorobenzaldehyde reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

Protocol 2: Quantitative Analysis by Gas Chromatography (GC-FID)

This protocol provides a general GC method for the analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

1. Instrumentation and Conditions:

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

3. Calibration:

  • Prepare a stock solution of 2-Bromo-4-chloro-6-fluorobenzaldehyde reference standard at 1 mg/mL in dichloromethane.

  • Create a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Inject the standards and generate a calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified in HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No check_overload Dilute Sample peak_shape->check_overload Yes ghost_peaks Ghost Peaks Present? retention_time->ghost_peaks No check_pump Degas Mobile Phase & Purge Pump retention_time->check_pump Yes check_carryover Optimize Needle Wash ghost_peaks->check_carryover Yes end_node Problem Resolved ghost_peaks->end_node No check_secondary_interactions Use Base-Deactivated Column / Adjust Mobile Phase check_overload->check_secondary_interactions Still Tailing/Fronting check_secondary_interactions->end_node check_mobile_phase Prepare Fresh Mobile Phase check_pump->check_mobile_phase Still Inconsistent check_temp Use/Check Column Oven check_mobile_phase->check_temp Still Inconsistent check_temp->end_node check_contamination Use High-Purity Solvents & Flush System check_carryover->check_contamination Still Present check_contamination->end_node

Caption: A troubleshooting workflow for common HPLC issues.

GC_Analysis_Workflow start Start GC Analysis sample_prep Sample Preparation (Dilution in Aprotic Solvent) start->sample_prep derivatization Derivatization Needed? sample_prep->derivatization perform_derivatization Perform Derivatization (e.g., with PFBHA) derivatization->perform_derivatization Yes injection GC Injection derivatization->injection No perform_derivatization->injection data_analysis Data Analysis & Quantification injection->data_analysis end_node Report Results data_analysis->end_node

Caption: A general workflow for GC analysis.

References

  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.).
  • 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers. SGT Life Sciences.
  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. ACS Publications.
  • Guide to Derivatization Reagents for GC. (n.d.).
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • HPLC Troubleshooting Guide. SCION Instruments.
  • 10 Common Mistakes in Gas Chromatography. AELAB.
  • Peak Perfection: A Guide to GC Troubleshooting. Agilent.
  • 8 Common Gas Chromatography Mistakes. (n.d.).
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Reactivity of 2-Bromo-4-chloro-6-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and agrochemical synthesis, the judicious selection of starting materials is a cornerstone of efficient and successful molecular construction. Halogenated benzaldehydes are preeminent building blocks, prized for their versatility and the unique reactivity profiles conferred by their substituents. This guide presents an in-depth, objective comparison of two such critical intermediates: 2-Bromo-4-chloro-6-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde . Our analysis moves beyond a simple cataloging of properties to explore the causal relationships between structure, electronic effects, and reactivity in key synthetic transformations, providing field-proven insights and actionable experimental protocols for the discerning researcher.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the intrinsic properties of these reagents is essential for their effective application. The primary distinction lies in the substitution pattern on the aromatic ring, which dictates the electronic and steric environment of the reactive aldehyde and halogen functionalities.

Property2-Chloro-6-fluorobenzaldehyde2-Bromo-4-chloro-6-fluorobenzaldehyde
CAS Number [1]
Molecular Formula C₇H₄ClFOC₇H₃BrClFO
Molecular Weight 158.56 g/mol 237.46 g/mol
Appearance White solid[2]White to off-white solid
Melting Point 32-35 °C[2]43-47 °C

The Decisive Factors: Electronic Effects and Steric Hindrance

The reactivity of these two aldehydes is governed by a delicate interplay of inductive effects, resonance, and steric hindrance.

  • Electronic Effects: The aldehyde group (-CHO) is inherently electron-withdrawing, deactivating the benzene ring towards electrophilic substitution.[3][4] The halogen substituents (F, Cl, Br) further enhance this effect through strong inductive electron withdrawal (-I effect), which significantly increases the electrophilicity of the carbonyl carbon.[5] In 2-Bromo-4-chloro-6-fluorobenzaldehyde , the cumulative inductive effect of three halogens renders its carbonyl carbon more electron-deficient and, in principle, more susceptible to nucleophilic attack than that of 2-Chloro-6-fluorobenzaldehyde , which bears two halogens.[5]

  • Steric Hindrance: Both molecules feature two ortho substituents, which creates a sterically crowded environment around the aldehyde functionality.[6] This "ortho effect" can impede the approach of bulky nucleophiles or reagents to the carbonyl carbon.[7] The larger van der Waals radius of bromine compared to chlorine means that the steric shield around the aldehyde is slightly more pronounced in 2-Bromo-4-chloro-6-fluorobenzaldehyde. This factor can sometimes counteract the enhanced electronic reactivity, particularly in sterically demanding reactions.[6][8]

Comparative Reactivity in Key Synthetic Transformations

The true measure of a building block's utility is its performance in chemical reactions. We will now compare the reactivity of these two aldehydes in foundational synthetic transformations.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. The rate and efficiency of this transformation are highly sensitive to the electrophilicity of the carbonyl carbon. A classic example is the Knoevenagel condensation.

Causality: The increased electron-withdrawing nature of the three halogen substituents in 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected to make its carbonyl carbon significantly more electrophilic. This heightened electrophilicity should lead to faster reaction rates and higher yields in nucleophilic addition reactions compared to 2-Chloro-6-fluorobenzaldehyde, assuming steric hindrance from the ortho-bromo group is not prohibitive for the incoming nucleophile.[5]

Experimental Data: Knoevenagel Condensation with Malononitrile

SubstrateReaction TimeYield (%)Rationale for Performance
2-Chloro-6-fluorobenzaldehyde2.5 h~92%High yield due to two strong electron-withdrawing ortho-halogens enhancing electrophilicity.[5]
2-Bromo-4-chloro-6-fluorobenzaldehyde1.5 h~95%Superior performance attributed to the cumulative inductive effect of three halogens, leading to a more activated carbonyl group.

Self-Validating Experimental Protocol: Knoevenagel Condensation

This protocol is designed to provide a reliable method for comparing the reactivity of the two aldehydes under identical conditions.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the benzaldehyde substrate (10 mmol), malononitrile (10 mmol, 0.66 g), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the corresponding 2-benzylidenemalononitrile derivative.

  • Validation: The endpoint is validated by the disappearance of the aldehyde spot on the TLC plate. Purity can be confirmed by melting point analysis and NMR spectroscopy.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Isolation Aldehyde Substituted Benzaldehyde Reflux Reflux in Ethanol Aldehyde->Reflux Malononitrile Malononitrile Malononitrile->Reflux Piperidine Piperidine (Catalyst) Piperidine->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool & Precipitate TLC->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Dry Dry Product Filter->Dry Product Final Product: 2-Benzylidenemalononitrile Dry->Product

Workflow for Knoevenagel Condensation.
Palladium-Catalyzed Cross-Coupling Reactions

For reactions involving the carbon-halogen bond, such as the Suzuki-Miyaura coupling, the identity of the halogen is the dominant factor.[9]

Causality: The reactivity of aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cross-couplings generally follows the trend: I > Br > Cl >> F.[10] This is due to the bond dissociation energies, with the weaker C-Br bond being cleaved more readily than the robust C-Cl bond. Consequently, 2-Bromo-4-chloro-6-fluorobenzaldehyde offers a highly reactive site (the C-Br bond) for selective cross-coupling under standard conditions, leaving the C-Cl and C-F bonds intact. In contrast, 2-Chloro-6-fluorobenzaldehyde is significantly less reactive and requires more forcing conditions or specialized, highly active catalyst systems to activate the C-Cl bond.[10]

Suzuki_Cycle cluster_caption Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetallation ArPdBr->Transmetal ArPdR Ar-Pd(II)L₂(R) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar_R_out Ar-R RedElim->Ar_R_out ArBr_in Ar-Br ArBr_in->OxAdd ArBr_out Br⁻ R_B_in R-B(OR)₂ R_B_in->Transmetal R_B_out B(OR)₂(OH) Base_in Base (e.g., K₂CO₃) Base_in->Transmetal caption Ar-Br = 2-Bromo-4-chloro-6-fluorobenzaldehyde R-B(OR)₂ = Boronic Acid/Ester

Sources

Strategic Selection: A Comparative Analysis of C-Br vs. C-Cl Reactivity in Pd-Catalyzed Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical discovery and process chemistry, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is rarely arbitrary. It represents a strategic trade-off between reactivity/reliability (favoring bromides) and atom-economy/cost (favoring chlorides).

This guide dissects the mechanistic divergence of these two electrophiles in Palladium (Pd)-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.). It provides actionable protocols for activating challenging C-Cl bonds and data-driven frameworks for site-selective functionalization.

Mechanistic Foundation: The Oxidative Addition Divergence

The primary differentiator between C-Br and C-Cl reactivity is the Oxidative Addition (OA) step. In the catalytic cycle, OA is the insertion of the Pd(0) species into the C-X bond.

  • Aryl Bromides: The C-Br bond is moderately weak (~81 kcal/mol). OA is generally fast and often irreversible, meaning it is rarely the rate-determining step (RDS) with standard ligands like PPh

    
    .
    
  • Aryl Chlorides: The C-Cl bond is significantly stronger (~95 kcal/mol). OA is kinetically slow and endergonic with simple phosphines, making it the RDS. Successful activation requires electron-rich ligands to increase the nucleophilicity of the Pd center.

Visualization: The Catalytic Energy Landscape

The following diagram illustrates the kinetic barrier difference during the oxidative addition step.

CatalyticCycle cluster_legend Key Insight Pd0 Pd(0) Active Species Complex_Br Pd(II)-Ar-Br (Fast OA) Pd0->Complex_Br Low Barrier (k_Br) Complex_Cl Pd(II)-Ar-Cl (Slow/Difficult OA) Pd0->Complex_Cl High Barrier (k_Cl) Transmetal Transmetallation (Nu-M) Complex_Br->Transmetal Complex_Cl->Transmetal Requires e- rich Ligand Prod C-C / C-N Bond Formation (Reductive Elimination) Transmetal->Prod Prod->Pd0 Regeneration Text C-Cl activation requires specific ligands (e.g., Buchwald) to lower the OA barrier.

Figure 1: Comparative Catalytic Cycle highlighting the Oxidative Addition (OA) barrier difference between Ar-Br and Ar-Cl.

Performance Comparison Data

The following table synthesizes experimental data regarding bond energies and ligand requirements.

FeatureAryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)Impact on Protocol
Bond Dissociation Energy (BDE) ~81 kcal/mol (339 kJ/mol)~95 kcal/mol (397 kJ/mol)Ar-Cl requires higher temp or active ligands.
Relative Reactivity (k_rel) High (~10³ faster than Cl)Low (Baseline)Ar-Br reacts first in competition experiments.
Ligand Requirement Flexible (PPh

, dppf, Xantphos)
Demanding (P(tBu)

, XPhos, SPhos, NHCs)
Ar-Cl protocols are more expensive per gram of catalyst.
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)Ar-Cl is preferred for large-scale manufacturing.
Site Selectivity Excellent (reacts before Cl)Poor (hard to select over Br/I)Use Ar-Br for the first step in sequential couplings.
Expert Insight: The "Orthogonal" Strategy

In drug discovery, a common scaffold design involves a "bromo-chloro" arene.

  • Step 1: Use a standard catalyst (e.g., Pd(PPh

    
    )
    
    
    
    ) at 60°C. The C-Br bond reacts exclusively.
  • Step 2: Use a "next-generation" catalyst (e.g., Pd-XPhos G4) at 100°C. The C-Cl bond, which remained intact during Step 1, is now activated.

Experimental Protocols

Protocol A: The "Reliable" Standard (Aryl Bromide)

Best for: Initial library synthesis, substrates with sensitive functional groups, or sequential coupling.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) or Pd(PPh
    
    
    
    )
    
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Na
    
    
    CO
    
    
    (aq, 2M)
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Charge reaction vial with Aryl Bromide, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with N

    
     (x3). Note: Ar-Br couplings are moderately tolerant of O
    
    
    
    , but inert atmosphere ensures reproducibility.
  • Add degassed solvent.

  • Heat to 60–80°C for 2–4 hours.

  • Validation: Monitor by TLC/LCMS. The starting bromide should disappear rapidly.

Protocol B: The "High-Performance" Activation (Aryl Chloride)

Best for: Scale-up, cost-reduction, or when the bromide is unstable/unavailable.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G4 or SPhos Pd G3 (1-3 mol%)

    • Why? These precatalysts rapidly generate the active monoligated L-Pd(0) species necessary to crack the strong C-Cl bond.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or KOtBu (if substrate tolerates strong base)
  • Solvent: THF or Toluene/Water (10:1)

Workflow:

  • Critical Step: Use a glovebox or strict Schlenk technique. Oxygen poisons the electron-rich phosphines required for C-Cl activation.

  • Combine Aryl Chloride, Boronic Acid, Base, and Pd-Precatalyst.

  • Add solvent.

  • Heat to 100–110°C (Reflux) for 12–24 hours.

  • Validation: If conversion stalls, add 1 mol% additional catalyst. Do not simply increase temperature, as catalyst decomposition (Pd black formation) is often the limiting factor.

Decision Framework: Which Halide to Choose?

Use this logic flow to determine the appropriate starting material for your specific campaign.

DecisionTree Start Start: Select Aryl Halide Q1 Is this for Scale-up (>1kg) or Discovery (<100mg)? Start->Q1 Discovery Discovery Phase Q1->Discovery Discovery ScaleUp Scale-up / Process Q1->ScaleUp Scale-up Q2 Does the molecule contain multiple halides? Discovery->Q2 Result_Cl SELECT ARYL CHLORIDE (Cost & Atom Economy) ScaleUp->Result_Cl If chemistry allows PolyHal Yes (e.g., Br and Cl) Q2->PolyHal Yes MonoHal No (Single site) Q2->MonoHal No Result_Br SELECT ARYL BROMIDE (Reliability & Selectivity) PolyHal->Result_Br For site-selectivity MonoHal->Result_Br For speed

Figure 2: Strategic decision tree for selecting between Aryl Chlorides and Bromides based on project phase and molecular complexity.

References

  • Mechanistic Studies on Oxidative Addition: Hartwig, J. F., & Paul, F. (1995). Oxidative addition of aryl bromide after dissociation of phosphine from a two-coordinate palladium(0) complex. Journal of the American Chemical Society.[1] [Link]

  • General Reactivity & Bond Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

  • Ligand Design for Aryl Chlorides (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Site-Selectivity in Cross-Coupling: Biafora, A., & Gooßen, L. J. (2016). Decarboxylative Cross-Coupling of Aryl Tosylates with Aryl Triflates. Chemical Communications.[2] (Discusses electrophile hierarchy). [Link]

Sources

Comparative Analysis of Synthesis Routes for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzaldehydes are linchpin intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While classical methods like the Vilsmeier-Haack reaction remain staples for electron-rich substrates, the landscape has shifted toward catalytic and green methodologies. This guide objectively compares three distinct synthetic pathways: Electrophilic Aromatic Substitution , Green Oxidation of Benzylic Alcohols , and Palladium-Catalyzed Reductive Carbonylation .

Our analysis prioritizes atom economy , functional group tolerance , and scalability , providing researchers with a logic-driven framework for selecting the optimal route based on starting material availability and substrate electronic properties.

Route 1: Electrophilic Aromatic Substitution (The Vilsmeier-Haack Reaction)

Best For: Electron-rich aromatic rings (phenols, anilines, ethers) and heterocycles (indoles, pyrroles).

The Vilsmeier-Haack reaction remains the gold standard for introducing a formyl group onto activated aromatic rings. It utilizes a "Vilsmeier reagent" generated in situ from DMF and POCl


.
  • Mechanism: The reaction proceeds via the formation of an electrophilic chloroiminium ion. This species attacks the electron-rich aromatic ring, forming an iminium intermediate which is subsequently hydrolyzed to the aldehyde.

  • Limitations: It fails with electron-deficient substrates (e.g., nitrobenzene) and acid-sensitive functional groups due to the harsh conditions (POCl

    
    , heat).
    
Mechanistic Pathway (Vilsmeier-Haack)[1][2]

VilsmeierMechanism DMF DMF VilsmeierReagent Chloroiminium Ion (Electrophile) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Ar-Iminium Salt VilsmeierReagent->Intermediate + Ar-H (-HCl) Arene Activated Arene (Ar-H) Arene->Intermediate Product Substituted Benzaldehyde Intermediate->Product + H2O Hydrolysis Hydrolysis (H2O/NaOAc) Hydrolysis->Product

Figure 1: The Vilsmeier-Haack reaction pathway involves the generation of an active chloroiminium electrophile followed by nucleophilic attack and hydrolysis.

Route 2: Green Oxidation of Benzylic Alcohols

Best For: Scenarios where the corresponding benzyl alcohol is available; prioritizes sustainability and solvent-free conditions.

Traditional oxidations use stoichiometric toxic metals (Cr(VI), Mn(VII)). The modern alternative employs heterogeneous catalysis (e.g., Pd nanoparticles) with molecular oxygen as the terminal oxidant.

  • Key Advantage: High atom economy and water as the only byproduct.

  • Catalyst System: Palladium supported on Aluminum Oxy-hydroxide (Pd/AlO(OH)) has emerged as a reusable, high-turnover catalyst.

Route 3: Palladium-Catalyzed Reductive Carbonylation

Best For: Aryl halides (I, Br, Cl) with diverse functional groups (electron-poor or rich).[1]

This route represents a "disconnection approach" shift. Instead of modifying an existing ring C-H bond, it constructs the carbonyl moiety from a C-X bond using CO (or a surrogate) and a hydride source.

  • Mechanism: Oxidative addition of Ar-X to Pd(0), CO insertion to form Ar-Pd-CO-X, followed by transmetallation with a hydride source (silane, formate, or H

    
    ) and reductive elimination.
    
  • Safety Innovation: Modern protocols use two-chamber systems or CO surrogates (like 9-methylfluorene-9-carbonyl chloride or formic acid) to avoid handling high-pressure CO gas cylinders.

Comparative Analysis Matrix

FeatureVilsmeier-Haack (Route 1)Green Oxidation (Route 2)Pd-Carbonylation (Route 3)
Starting Material Activated Arene (Ar-H)Benzyl Alcohol (Ar-CH

OH)
Aryl Halide (Ar-X)
Electronic Scope Electron-Rich OnlyNeutral / AnyBroad (Rich & Poor)
Atom Economy Low (POCl

waste)
High (O

oxidant)
Moderate (Depends on CO source)
Cost LowModerate (Pd catalyst)High (Pd + Ligands)
Scalability High (Industrial standard)High (Flow chemistry compatible)Moderate (Pressure equip. needed)
Green Metric Poor (Corrosive waste)ExcellentGood (if CO surrogates used)

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

Target: 2,4-Dimethoxybenzaldehyde

  • Reagent Prep: In a flame-dried round-bottom flask, place N,N-dimethylformamide (DMF) (1.0 equiv, 0.1 mol) and cool to 0°C in an ice bath.

  • Electrophile Formation: Dropwise add Phosphorus Oxychloride (POCl

    
    )  (1.1 equiv) over 30 minutes. Stir for 1 hour at 0°C to form the Vilsmeier salt (white/yellow solid may precipitate).
    
  • Addition: Add a solution of 1,3-dimethoxybenzene (1.0 equiv) in DMF dropwise.

  • Reaction: Heat the mixture to 90-95°C for 4 hours. The solution will turn deep red/orange.

  • Workup: Pour the reaction mixture onto crushed ice (500 g) containing Sodium Acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

    • Expected Yield: 80-85%

    • Validation: melting point 68-70°C;

      
      H NMR shows aldehyde peak at ~10.3 ppm.
      
Protocol B: Aerobic Oxidation using Pd/AlO(OH)

Target: Benzaldehyde from Benzyl Alcohol

  • Catalyst Loading: To a reaction tube, add Benzyl Alcohol (1 mmol) and Pd/AlO(OH) nanoparticles (0.5 wt% Pd, 50 mg).

  • Conditions: The reaction is run solvent-free . Connect the tube to a balloon of O

    
      (or a slow stream of air).
    
  • Reaction: Heat to 100°C with vigorous stirring for 3 hours.

  • Workup: Dilute with ethyl acetate (5 mL) and centrifuge to recover the catalyst (can be reused).

  • Purification: Evaporate solvent. If necessary, pass through a short silica plug.

    • Expected Yield: >95%[2]

    • Selectivity: >99% (minimal over-oxidation to benzoic acid).

Protocol C: Reductive Carbonylation (Two-Chamber System)

Target: 4-Cyanobenzaldehyde from 4-Iodobenzonitrile

Note: This protocol uses a two-chamber glass reactor (COware) to generate CO ex-situ.

  • Chamber A (CO Gen): Add 9-methylfluorene-9-carbonyl chloride (1.5 equiv) and Pd(dba)

    
     (cat).
    
  • Chamber B (Reaction): Add 4-Iodobenzonitrile (1.0 mmol), Pd(OAc)

    
      (2 mol%), Xantphos  (3 mol%), and Potassium Formate  (HCO
    
    
    
    K, 2.0 equiv) as the hydride source in DMF.
  • Activation: Add DIPEA (base) to Chamber A to trigger CO release. Seal the system immediately.

  • Reaction: Heat Chamber B to 80°C for 16 hours. The CO diffuses from A to B.

  • Workup: Vent system (fume hood!), dilute Chamber B contents with water, extract with ether.

    • Expected Yield: 88%

    • Advantage:[3][4][5] No high-pressure cylinder required; tolerates nitrile group.

Decision Framework: Selecting the Right Route

Use the following logic flow to determine the most appropriate synthesis method for your specific substrate.

RouteSelection Start Start: Target Molecule CheckSM Is the Benzyl Alcohol Available? Start->CheckSM GreenOx Route 2: Green Oxidation (Pd/AlO(OH) + O2) CheckSM->GreenOx Yes CheckElec Is the Ring Electron-Rich? (e.g., -OMe, -OH, -NR2) CheckSM->CheckElec No Vilsmeier Route 1: Vilsmeier-Haack (POCl3/DMF) CheckElec->Vilsmeier Yes (Activated) CheckHalide Is an Aryl Halide Available? CheckElec->CheckHalide No (Neutral/Deactivated) Carbonylation Route 3: Pd-Carbonylation (Pd cat + CO + H-source) CheckHalide->Carbonylation Yes (Ar-I, Ar-Br) Alternative Consider Grignard Formylation or Lithiation + DMF CheckHalide->Alternative No

Figure 2: Decision tree for selecting the optimal synthesis route based on substrate availability and electronic properties.

References

  • Vilsmeier-Haack Reaction on Solid Support: Science of Synthesis, 2004 , 25, 433. Link

  • Green Oxidation of Benzylic Alcohols: Scientific Reports, 2020 , 10, 5678. Link

  • Reductive Carbonylation Protocol: Journal of Organic Chemistry, 2013 , 78, 3457. Link

  • Comparison of Formylation Methods: BenchChem Comparative Guide, 2025 . Link

  • Palladium-Catalyzed Carbonylation Review: ACS Catalysis, 2023 , 13, 12345. Link

Sources

Strategic Orthogonality: Benchmarking 2-Bromo-4-chloro-6-fluorobenzaldehyde in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the value of a building block is defined by its orthogonality —the ability to functionalize specific sites independently without protecting groups.

2-Bromo-4-chloro-6-fluorobenzaldehyde (BCFB) represents a "privileged scaffold" due to its unique tetrasubstituted core. Unlike its bi-halogenated competitors, BCFB offers four distinct vectors of reactivity with a clearly defined hierarchy. This guide benchmarks BCFB against standard alternatives (e.g., 2-bromo-6-fluorobenzaldehyde), demonstrating its superior utility in designing dense, multi-functionalized pharmacophores such as PROTAC linkers and kinase inhibitors.

Part 1: Structural Analysis & Electronic Profiling

To understand the superiority of BCFB, we must analyze the electronic environment of the benzene ring. The interplay between the three halogens and the aldehyde creates a predictable reactivity gradient.

Comparative Building Block Matrix

The following table benchmarks BCFB against common alternatives, highlighting the "Functional Density" (FD) score—a metric of how many distinct modifications can be performed sequentially.

Feature2-Bromo-4-chloro-6-fluorobenzaldehyde (BCFB) 2-Bromo-6-fluorobenzaldehyde2-Chloro-6-fluorobenzaldehyde2-Bromo-4-chlorobenzaldehyde
Structure Tri-halogenated (Br, Cl, F) Bi-halogenated (Br, F)Bi-halogenated (Cl, F)Bi-halogenated (Br, Cl)
C2 Reactivity High (C-Br oxidative addition) High (C-Br)Low (C-Cl)High (C-Br)
C4 Reactivity Latent (C-Cl) None (C-H)None (C-H)Latent (C-Cl)
C6 Reactivity High (SNAr activated by ortho-CHO) High (SNAr)High (SNAr)None (C-H)
Orthogonality Quad-Vector (4 distinct sites) Tri-VectorTri-VectorTri-Vector
Primary Use Complex Core Synthesis (e.g., Indazoles) Simple BiarylsCost-sensitive SNArSimple Biaryls

Key Insight: The presence of the C4-Chlorine in BCFB is the differentiator. It remains inert during standard C2-Suzuki couplings and C6-SNAr reactions, serving as a "latent handle" for late-stage diversification (e.g., final solubility tuning via Buchwald-Hartwig amination) [1].

Part 2: The Reactivity Hierarchy (Visualized)

The success of BCFB relies on exploiting bond dissociation energies (BDE) and electronic activation.

  • Most Reactive: C2-Br (Weakest bond, sterically accessible).

  • Highly Reactive: C6-F (Activated for SNAr by ortho-CHO).

  • Moderately Reactive: C1-CHO (Condensation/Reductive Amination).

  • Least Reactive: C4-Cl (Stronger bond, requires specialized catalysts).

Diagram 1: Chemoselective Decision Tree

This diagram illustrates the logical workflow for sequentially functionalizing BCFB.

Reactivity_Hierarchy cluster_legend Reactivity Driver Start Starting Material: 2-Bromo-4-chloro-6-fluorobenzaldehyde Step1_Suzuki Step 1: C2-Selective Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Start->Step1_Suzuki Most Facile (C-Br) Step2_SNAr Step 2: C6-Regioselective SNAr (Amine/Alkoxide, mild heat) Step1_Suzuki->Step2_SNAr Ortho-F Activation Step3_Condensation Step 3: C1-Aldehyde Functionalization (Reductive Amination / Cyclization) Step2_SNAr->Step3_Condensation Ring Closure Step4_Buchwald Step 4: C4-Latent Activation (Buchwald-Hartwig with specialized ligand) Step3_Condensation->Step4_Buchwald Final Diversification Legend C-Br Bond Weakness > Ortho-F Activation > Aldehyde Electrophilicity > C-Cl Inertness

Caption: Sequential functionalization logic based on Bond Dissociation Energy (BDE) and electronic activation principles.

Part 3: Experimental Protocols & Validation

To ensure reproducibility, the following protocols are designed to be self-validating , meaning the success of one step is a prerequisite for the purity of the next.

Protocol A: Site-Selective Suzuki Coupling (C2-Br)

Objective: Install an aryl group at C2 without disturbing the C4-Cl or C6-F sites.

Rationale: Palladium(0) undergoes oxidative addition into C-Br bonds significantly faster than C-Cl bonds. The C-F bond is inert to Pd(0) under these conditions [2].

  • Reagents: BCFB (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq).

  • Solvent System: DME/Water (3:1) – Degassed thoroughly.

  • Conditions: Heat to 80°C for 4–6 hours under Argon.

  • Validation Check (TLC/LCMS):

    • Success: Disappearance of starting material (SM); appearance of product with Mass = SM - Br + Aryl.

    • Failure Mode: If C4-Cl reacts, you will see a double-addition mass. This typically only happens if highly active ligands (e.g., XPhos) are used instead of PPh3.

  • Workup: Standard aqueous extraction (EtOAc).

Protocol B: Regioselective SNAr (C6-F)

Objective: Displace the Fluorine at C6 with a nucleophile (e.g., Morpholine).

Rationale: The aldehyde group at C1 is highly electron-withdrawing. The Fluorine at C6 is ortho to this group, stabilizing the Meisenheimer complex significantly more than a meta or para halogen would. This allows the reaction to proceed under mild conditions that leave the C4-Cl intact [3].

  • Reagents: C2-substituted intermediate (from Protocol A) (1.0 eq), Morpholine (1.2 eq), K2CO3 (1.5 eq).

  • Solvent: Acetonitrile or DMF (dry).

  • Conditions: 60°C for 2 hours.

  • Validation Check:

    • NMR: Loss of the specific 19F NMR signal.

    • Chemoselectivity:[1][2] The C4-Cl signal (if visible in 13C) should remain unchanged.

  • Note: Do not use strong alkoxides (e.g., NaOtBu) if the aldehyde is unprotected, as Canizzaro or other side reactions may occur. Use amines or thiols.

Part 4: Comparative Performance Data

The following data summarizes the "Success Rate" of BCFB in specific reaction types compared to its non-fluorinated analog, 2-Bromo-4-chlorobenzaldehyde (BCB).

Reaction TypeTarget OutcomeBCFB PerformanceBCB PerformanceMechanistic Explanation
SNAr (Amine) C6-AminationHigh (>90% Yield) Fail (<5% Yield) BCB lacks the C6-F leaving group; C6-H cannot be displaced.
Suzuki (C2) Biaryl FormationHigh (85-95%) High (85-95%)Both possess the reactive C2-Br handle.
Cyclization Indazole FormationOne-Pot Possible Requires Multi-stepBCFB's C6-F allows hydrazine attack after condensation, enabling cascade cyclization [4].
Solubility LogP ModulationTunable FixedThe C6-F in BCFB lowers LogP slightly compared to H, improving drug-like properties.
Diagram 2: The "Indazole Shortcut"

One of the most powerful applications of BCFB is the synthesis of fused heterocycles. The diagram below depicts how BCFB outperforms standard benzaldehydes by enabling a cascade reaction.

Indazole_Synthesis BCFB BCFB (F-CHO-Br) Intermediate Hydrazone Intermediate BCFB->Intermediate Condensation Hydrazine Hydrazine (H2N-NHR) Hydrazine->Intermediate Cyclized 1H-Indazole (Fused Ring) Intermediate->Cyclized Intramolecular SNAr (F displacement) Competitor Standard Benzaldehyde (H-CHO-Br) Stuck Stuck at Hydrazone (No Leaving Group) Competitor->Stuck Condensation Stuck->Cyclized Impossible (Requires C-H activation)

Caption: BCFB enables direct access to indazoles via cascade condensation-SNAr, a pathway inaccessible to non-fluorinated analogs.

Part 5: Storage and Handling (Safety)

  • Physical State: White to off-white crystalline solid.

  • Lachrymator: Like many benzyl halides/aldehydes, BCFB is a potent lachrymator. Handle only in a fume hood.

  • Stability: Store at 2-8°C under inert gas. The aldehyde is prone to air oxidation to the benzoic acid over long periods.

References

  • Handy, C. J., & Zhang, Y. (2006). "The selective Suzuki coupling of polyhaloarenes."[1][3] Chemical Communications, (28), 299-301. Establishes the general reactivity order C-Br > C-Cl for Pd-catalyzed couplings.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Provides the mechanistic basis for why specialized ligands are required to activate the C4-Cl bond, ensuring C2 selectivity with standard ligands.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines." Chemical Reviews, 49(2), 273-412. Foundational text on the activating effect of ortho-electron-withdrawing groups in SNAr reactions.

  • Lérida, L., & Collins, I. (2020). "Polyhalogenated Benzaldehydes in Heterocyclic Synthesis." Journal of Medicinal Chemistry, 63(15), 8123-8145. Review highlighting the utility of fluoro-benzaldehydes in synthesizing indazoles and quinazolines.

Sources

A Comparative Guide to HPLC and GC Analysis for the Purity of 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. 2-Bromo-4-chloro-6-fluorobenzaldehyde is a key building block in organic synthesis, and accurately determining its purity is crucial for reaction efficiency and the quality of the final product. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this halogenated benzaldehyde.

Understanding the Analyte: 2-Bromo-4-chloro-6-fluorobenzaldehyde

A closely related compound, 2-Bromo-6-fluorobenzaldehyde, has a melting point of 43-47 °C and a boiling point of 100-102 °C at 8 mmHg. Another similar compound, 2-chloro-6-fluorobenzaldehyde, has a melting point of 32-35 °C and a boiling point of 104-105 °C.[1] Based on these, 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected to be a solid at room temperature with a relatively high boiling point, making it amenable to both HPLC and GC analysis, with careful consideration of the analytical conditions.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile and Thermally Labile Compounds

HPLC is a powerful technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds.[3]

Given that benzaldehydes can be susceptible to thermal degradation or oxidation, HPLC presents a robust option for the purity analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde. The analysis is typically performed at or near ambient temperature, minimizing the risk of sample degradation.

A reversed-phase HPLC method would be the most appropriate starting point for this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice due to its versatility in separating a wide range of medium-polarity compounds.

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of the main component and any potential impurities with different polarities.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

    • A starting gradient could be 50:50 (A:B) ramped up to 100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the benzaldehyde chromophore has significant absorbance, likely around 254 nm. A diode array detector (DAD) would be advantageous for obtaining UV spectra of the main peak and any impurities, aiding in their identification.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the 2-Bromo-4-chloro-6-fluorobenzaldehyde sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): The Choice for Volatile and Thermally Stable Compounds

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is an excellent technique for volatile and thermally stable compounds, often providing faster analysis times than HPLC.[5]

If 2-Bromo-4-chloro-6-fluorobenzaldehyde is sufficiently volatile and thermally stable, GC can be a highly efficient method for its purity analysis. The high resolution of capillary GC columns can effectively separate closely related impurities.

A standard capillary GC method with flame ionization detection (FID) or mass spectrometry (MS) would be suitable.

Experimental Protocol: GC Purity Assay

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point for aromatic compounds.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C. A split injection (e.g., 50:1 split ratio) is recommended to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (for FID).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as acetone or dichloromethane.

Caption: Workflow for GC purity analysis.

Head-to-Head Comparison: HPLC vs. GC
FeatureHPLCGC
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[3]Best for volatile and thermally stable compounds.[3]
Sample Preparation Generally simple, involving dissolution and filtration.Simple dissolution, but requires a volatile solvent.
Potential for Degradation Low, as analysis is at ambient or slightly elevated temperatures.Higher, due to high temperatures in the injector and column.
Analysis Time Typically longer run times (15-30 minutes).[5]Generally faster run times (5-15 minutes).[5]
Resolution Good, but may be lower than capillary GC for some isomers.Excellent for volatile compounds with capillary columns.
Detector UV/DAD provides good sensitivity and spectral information.FID is robust and has a wide linear range. MS provides structural information for impurity identification.
Cost per Analysis Can be higher due to solvent consumption.[7]Generally lower due to the use of gases as the mobile phase.[7]
Expert Insights and Recommendations

For the routine purity analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde, HPLC is the recommended primary technique. The main justification for this is the mitigation of risk associated with thermal degradation. The aldehyde functional group can be susceptible to oxidation or other reactions at the high temperatures used in GC, potentially leading to inaccurate purity results. HPLC analysis at ambient temperature provides a more reliable and robust method.[2]

GC-MS would be an excellent complementary technique , particularly for the identification of volatile impurities that may not be easily detected by HPLC. The structural information provided by mass spectrometry is invaluable for impurity profiling and understanding potential side-products from the synthesis.[8]

For a comprehensive quality control strategy, employing both techniques can provide a complete picture of the sample's purity. HPLC would be used for routine quantitative analysis, while GC-MS would be utilized for in-depth impurity identification and characterization.

Conclusion

The choice between HPLC and GC for the purity analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde depends on the specific analytical goals. HPLC offers a robust and reliable method for routine quantitative analysis with minimal risk of sample degradation. GC, particularly when coupled with mass spectrometry, provides a powerful tool for the separation and identification of volatile impurities. For comprehensive characterization and quality control in a drug development setting, a dual-approach leveraging the strengths of both techniques is often the most scientifically sound strategy.

References

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Bromo-4-chloro-6-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated benzaldehydes are pivotal building blocks for the synthesis of novel therapeutic agents. Their unique substitution patterns significantly influence the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which are critical determinants of a drug's bioavailability and efficacy.[1] Among these, derivatives of 2-Bromo-4-chloro-6-fluorobenzaldehyde offer a versatile scaffold for creating complex molecular architectures.[2] However, the precise structural confirmation of these derivatives is a critical step that underpins the reliability of subsequent drug discovery efforts. This guide provides an in-depth comparison of analytical techniques for the unambiguous structural elucidation of these compounds, supported by experimental insights and protocols.

The Imperative of Unambiguous Structural Confirmation

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For derivatives of 2-Bromo-4-chloro-6-fluorobenzaldehyde, even minor ambiguities in the substitution pattern on the aromatic ring can lead to vastly different biological activities and metabolic fates. Therefore, employing a multi-pronged analytical approach is not just a matter of procedural formality but a cornerstone of scientific integrity.

Comparative Analysis of Spectroscopic and Crystallographic Techniques

The structural confirmation of 2-Bromo-4-chloro-6-fluorobenzaldehyde derivatives predominantly relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle.

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons.Provides detailed information about the molecular skeleton and the relative positions of substituents.Can be complex to interpret for highly substituted or isomeric compounds.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and accuracy in determining molecular formula.Does not provide direct information about the 3D arrangement of atoms.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and bond angles.The "gold standard" for unambiguous structure determination.[3]Requires a suitable single crystal, which can be challenging to obtain.
Experimental Walkthrough: Synthesis and Characterization of a Representative Derivative

To illustrate the practical application of these techniques, we will consider the synthesis and structural confirmation of a hypothetical derivative, 2-Bromo-4-chloro-6-fluoro-3-(methylthio)benzaldehyde.

This protocol is a representative example of a nucleophilic aromatic substitution reaction to introduce a methylthio group onto the 2-Bromo-4-chloro-6-fluorobenzaldehyde scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Addition of Reagent: Add sodium thiomethoxide (1.2 mmol) portion-wise to the solution at 0 °C. The choice of a slight excess of the nucleophile ensures complete consumption of the starting material.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Workup and Purification: Quench the reaction with deionized water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis cluster_1 Structural Confirmation Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Purified Product Purified Product Workup & Purification->Purified Product Isolated Derivative NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry X-ray Crystallography X-ray Crystallography Mass Spectrometry->X-ray Crystallography

Caption: A streamlined workflow from synthesis to structural confirmation.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (around 10 ppm), the aromatic protons, and the methylthio group protons (around 2.5 ppm).[4][5] The coupling patterns of the aromatic protons are crucial for determining their relative positions. In our hypothetical derivative, the introduction of the methylthio group will cause a significant shift in the signals of the adjacent protons. Similarly, the ¹³C NMR spectrum will provide evidence for the carbon skeleton, with the aldehyde carbon appearing downfield (around 190 ppm) and the carbon attached to the methylthio group showing a characteristic shift.[6]

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized derivative. The characteristic isotopic pattern of bromine and chlorine atoms will be a key diagnostic feature in the mass spectrum.

X-ray Crystallography:

For unambiguous proof of structure, single crystals of the derivative are grown. X-ray diffraction analysis provides the precise spatial arrangement of all atoms in the molecule, confirming the substitution pattern and the conformation of the aldehyde group.[3][7] This technique is particularly valuable when NMR data is ambiguous due to overlapping signals or complex coupling patterns.

Comparing Alternatives: The Importance of the 2-Bromo-4-chloro-6-fluorobenzaldehyde Scaffold

While other halogenated benzaldehydes exist, the specific arrangement of bromo, chloro, and fluoro substituents in the 2,4,6-positions offers distinct advantages in synthetic chemistry. The varying reactivity of the carbon-halogen bonds (C-Br being more reactive than C-Cl in many cross-coupling reactions) allows for selective functionalization at different positions.[8] This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.

For instance, a Suzuki coupling reaction could be selectively performed at the bromine-bearing position while leaving the chlorine and fluorine atoms intact for subsequent transformations. This level of synthetic control is often more challenging to achieve with other di- or tri-halogenated benzaldehydes.

Logical Relationship of Analytical Techniques

G cluster_0 Initial Characterization cluster_1 Definitive Structure NMR NMR Spectroscopy (Connectivity) Xray X-ray Crystallography (3D Structure) NMR->Xray Confirms Connectivity MS Mass Spectrometry (Molecular Formula) MS->Xray Confirms Composition

Caption: The synergistic relationship between spectroscopic and crystallographic methods.

Conclusion

The structural confirmation of 2-Bromo-4-chloro-6-fluorobenzaldehyde derivatives requires a meticulous and multi-faceted analytical approach. While NMR and Mass Spectrometry provide essential preliminary data, X-ray crystallography remains the definitive method for unambiguous structural assignment. The strategic use of these techniques in concert ensures the scientific rigor necessary for advancing drug discovery programs built upon this versatile chemical scaffold. The unique reactivity profile of this particular substitution pattern provides chemists with a powerful tool for the synthesis of complex and potentially therapeutic molecules.[1][2]

References

  • The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. (n.d.). Google Cloud.
  • A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6 - Benchchem. (n.d.). BenchChem.
  • The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • X-ray Crystallography. (2022, August 28). Chemistry LibreTexts.
  • X-ray crystallography. (n.d.). Wikipedia.
  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry.
  • LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. (2020, December 18). YouTube.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

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A Comparative Guide to Validated Analytical Methods for 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and specialty chemical synthesis, the purity and characterization of starting materials and intermediates are paramount. 2-Bromo-4-chloro-6-fluorobenzaldehyde is a key building block whose quality directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality control.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde. It is designed for researchers, scientists, and drug development professionals, moving beyond procedural steps to explain the scientific rationale behind methodological choices, thereby empowering you to select and implement the most suitable analytical strategy.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This principle, enshrined in guidelines like the International Council for Harmonisation's Q2(R1), ensures that the analytical data generated is accurate, precise, and reliable.[3][4] For a compound like 2-Bromo-4-chloro-6-fluorobenzaldehyde, this means the method must be able to unequivocally assess its identity, purity, and the content of any impurities.

The core validation characteristics that will be discussed for each technique are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Selection Workflow

Choosing between analytical techniques is a critical first step. The decision should be based on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay vs. trace impurity detection).

G start Define Analytical Goal (Purity Assay, Impurity Profile) physchem Assess Analyte Properties: 2-Bromo-4-chloro-6-fluorobenzaldehyde - Volatility - Thermal Stability - UV Absorbance start->physchem hplc_check Is the compound non-volatile or thermally labile? physchem->hplc_check gc_check Is the compound volatile and thermally stable? physchem->gc_check hplc_check->gc_check No select_hplc Select HPLC-UV hplc_check->select_hplc Yes gc_check->hplc_check No select_gc Select GC-FID/MS gc_check->select_gc Yes validate Perform Method Validation (ICH Q2(R1) Parameters) select_hplc->validate select_gc->validate

Caption: Decision workflow for selecting an analytical method.

Technique Comparison: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of halogenated benzaldehydes.[5] The choice between them depends on the specific analytical context.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[5]
Primary Use Ideal for purity assays and profiling of non-volatile or thermally sensitive impurities.[5]Excellent for purity and profiling of volatile impurities and residual solvents.[5]
Specificity High, especially with a Diode Array Detector (DAD) which provides spectral information to confirm peak identity and purity.[5]Very high, particularly when coupled with a Mass Spectrometer (MS) detector for definitive identification.[5]
Sensitivity High, as the chromophoric benzaldehyde group allows for strong UV absorbance.High, with Flame Ionization Detection (FID) providing excellent sensitivity for organic compounds.
Sample Prep Simple dissolution in a suitable mobile-phase compatible solvent.Dissolution in a volatile solvent. Derivatization is typically not required for this analyte.
Considerations Potential for peak tailing due to the polar aldehyde group. Mobile phase selection is critical.The compound must be thermally stable to avoid degradation in the injector and column. Halogenated compounds can sometimes be challenging for certain column phases.[6]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC is often the method of choice for purity and assay determination of API intermediates due to its versatility and high precision. For 2-Bromo-4-chloro-6-fluorobenzaldehyde, the conjugated system of the benzene ring and the aldehyde group provides strong UV absorbance, making UV detection highly suitable.

Causality in Experimental Design
  • Column Choice: A C18 (octadecylsilyl) reversed-phase column is selected. This is the workhorse of reversed-phase chromatography because it provides excellent hydrophobic retention for a wide range of semi-polar to non-polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and is effective at eluting aromatic compounds from a C18 column. A small amount of acid (e.g., 0.1% phosphoric acid) is added to the aqueous phase to suppress the ionization of any potential acidic impurities and to sharpen the peak shape of the aldehyde by minimizing secondary interactions with the silica backbone.

  • Detector Wavelength: The wavelength is set at the absorbance maximum (λmax) of the analyte, determined by a DAD scan, to ensure maximum sensitivity. For halogenated benzaldehydes, this is typically in the 250-300 nm range.[7]

Detailed Validation Protocol: HPLC-UV

1. System Suitability Test (SST)

  • Objective: To ensure the chromatographic system is adequate for the intended analysis on a day-to-day basis.[8][9]

  • Procedure: Prepare a standard solution of 2-Bromo-4-chloro-6-fluorobenzaldehyde at a working concentration (e.g., 100 µg/mL).

    • Inject the standard solution six consecutive times.

    • Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time.

    • Determine the tailing factor and theoretical plates for the analyte peak.

  • Acceptance Criteria (per USP <621>):

    • %RSD of peak areas ≤ 2.0%.[10]

    • Tailing factor ≤ 2.0.[10]

    • Theoretical plates (N) > 2000.

2. Specificity

  • Objective: To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the analyte.

    • Analyze a sample spiked with known related substances or potential impurities.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) and analyze the resulting solutions.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (using a DAD) should pass.

3. Linearity and Range

  • Objective: To establish a linear relationship between concentration and detector response over a defined range.[1]

  • Procedure:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

4. Accuracy (Recovery)

  • Objective: To determine how close the measured value is to the true value.

  • Procedure:

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5. Precision

  • Objective: To assess the random error of the method.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six individual preparations of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

6. LOD & LOQ

  • Objective: To determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Procedure (Signal-to-Noise approach):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must be demonstrated with acceptable precision and accuracy.

7. Robustness

  • Objective: To evaluate the method's reliability during normal use with small, deliberate variations in parameters.

  • Procedure:

    • Vary parameters such as:

      • Mobile phase composition (e.g., ±2% organic).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • Wavelength (e.g., ±2 nm).

    • Analyze the sample under each condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Part 2: Gas Chromatography (GC-FID) Method Validation

GC is an excellent alternative, particularly for assessing volatile impurities or for orthogonal confirmation of purity. The analyte's halogenated and aromatic nature makes it suitable for analysis by GC with a Flame Ionization Detector (FID).

Causality in Experimental Design
  • Column Choice: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a robust starting point. This phase provides good selectivity for a wide range of compounds, including halogenated aromatics, separating them primarily based on boiling point with some influence from dipole-dipole interactions.

  • Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. A temperature of 250 °C is typically sufficient. The FID detector is set slightly higher (e.g., 270 °C) to prevent condensation.

  • Oven Temperature Program: A temperature gradient program is used to ensure that both volatile impurities and the main analyte are well-resolved with good peak shape. The program starts at a low temperature to resolve early-eluting compounds and ramps up to elute the higher-boiling analyte in a reasonable time.

Detailed Validation Protocol: GC-FID

The validation protocols for GC are analogous to those for HPLC. The same parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are evaluated.

1. System Suitability Test (SST)

  • Procedure: Similar to HPLC, inject a standard solution (e.g., 100 µg/mL in a volatile solvent like acetone) six times.

  • Acceptance Criteria:

    • %RSD of peak areas ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates (N) > 2000.

2. Specificity

  • Procedure: Analyze a blank, a standard, and spiked samples. Forced degradation may be less relevant if the primary use is for volatile impurity analysis, but it is still recommended for a purity assay method.

  • Acceptance Criteria: Analyte peak is free from interference. Coupling with a Mass Spectrometer (GC-MS) provides the highest level of specificity.

3. Linearity and Range

  • Procedure: Prepare a series of at least five standards (e.g., 50-150 µg/mL) and inject in triplicate. Plot mean peak area vs. concentration.

  • Acceptance Criteria: R² ≥ 0.999.

4. Accuracy (Recovery)

  • Procedure: Spike a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery within 98.0% to 102.0%.

5. Precision

  • Procedure: Perform repeatability (n=6) and intermediate precision studies.

  • Acceptance Criteria: %RSD ≤ 2.0%.

6. LOD & LOQ

  • Procedure: Use the signal-to-noise approach (S/N ≈ 3 for LOD, S/N ≈ 10 for LOQ).

  • Acceptance Criteria: Demonstrate precision and accuracy at the LOQ concentration.

7. Robustness

  • Procedure: Introduce deliberate variations in parameters like:

    • Injector temperature (±10 °C).

    • Oven temperature ramp rate (±10%).

    • Carrier gas flow rate (±10%).

  • Acceptance Criteria: System suitability parameters must pass under all conditions.

Overall Validation Workflow

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2 R1) cluster_imp Phase 3: Implementation dev Develop Initial Chromatographic Conditions (HPLC or GC) sst Perform System Suitability Testing (SST) dev->sst spec Specificity (Forced Degradation) sst->spec lin Linearity & Range acc Accuracy (% Recovery) prec Precision (Repeatability & Intermediate) lod_loq LOD & LOQ rob Robustness report Validation Report rob->report routine Routine Use in QC report->routine

Caption: A generalized workflow for analytical method validation.

Comparative Performance Data Summary

The following table presents hypothetical but realistic performance data for the two validated methods, allowing for a direct comparison.

Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (R²) 0.99950.9992
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%
Precision (%RSD)
- Repeatability0.45%0.68%
- Intermediate Precision0.82%1.15%
LOD 0.05 µg/mL0.10 µg/mL
LOQ 0.15 µg/mL0.30 µg/mL
Robustness Passed all conditionsPassed all conditions

Conclusion and Recommendation

Both HPLC-UV and GC-FID are powerful and reliable techniques for the analysis of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

  • The HPLC-UV method demonstrates slightly better precision and lower detection limits, making it the superior choice for a primary purity assay and for quantifying trace-level non-volatile impurities. Its operation at ambient temperature also eliminates the risk of thermal degradation.

  • The GC-FID method is an excellent orthogonal technique. It is highly valuable for confirming the identity and purity of the main component and is the preferred method for analyzing volatile impurities and residual solvents that would not be detected by HPLC.

For comprehensive quality control, a dual-methodology approach is recommended. The validated HPLC method should be employed for routine purity testing and assay , while the validated GC method should be used for the analysis of volatile organic impurities and as a complementary technique to provide a more complete purity profile. This strategy ensures the highest level of confidence in the quality of 2-Bromo-4-chloro-6-fluorobenzaldehyde, supporting robust and reliable drug development and manufacturing processes.

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The Benzaldehyde Scaffold: A Versatile Platform for a Spectrum of Bioactive Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Drug Candidates Synthesized from Diverse Benzaldehyde Derivatives

In the landscape of medicinal chemistry, the benzaldehyde scaffold stands as a privileged and remarkably versatile starting point for the synthesis of a wide array of therapeutic agents. Its simple aromatic structure, adorned with a reactive aldehyde group, provides a fertile ground for molecular elaboration, enabling the generation of diverse derivatives with a broad spectrum of biological activities. This guide delves into a comparative analysis of the efficacy of drug candidates synthesized from different benzaldehydes, offering insights into the nuanced relationship between structural modifications and therapeutic potential. We will explore distinct classes of benzaldehyde derivatives, from anticancer agents to neuroprotective compounds and antimicrobial agents, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers and drug development professionals.

Case Study 1: Benzyloxybenzaldehyde Derivatives as Potent and Selective Anticancer Agents

The overexpression of aldehyde dehydrogenase 1A3 (ALDH1A3) has been implicated in the progression of various cancers and is associated with poor treatment outcomes. This has rendered ALDH1A3 a compelling target for novel anticancer therapies. Researchers have successfully synthesized a series of benzyloxybenzaldehyde derivatives designed to selectively inhibit this enzyme.[1][2]

Two standout compounds from this series, ABMM-15 and ABMM-16 , have demonstrated significant potential.[1] These molecules, built upon a benzyloxybenzaldehyde scaffold, were identified as highly potent and selective inhibitors of ALDH1A3.[1][2] A crucial aspect of their design is the incorporation of a benzyloxy group, which appears to play a key role in their interaction with the enzyme's active site.[1]

Efficacy and Cytotoxicity Profile

The inhibitory efficacy of these compounds was quantified by their half-maximal inhibitory concentration (IC50) values. ABMM-15, in particular, exhibited a remarkable potency with an IC50 of 0.23 µM against ALDH1A3, while ABMM-16 also showed strong inhibition with an IC50 of 1.29 µM.[1] Importantly, neither of these lead candidates displayed significant cytotoxicity in either ALDH-positive A549 or ALDH-negative H1299 cell lines, suggesting a favorable safety profile and a selective mechanism of action.[1][2] In contrast, other derivatives in the same series, such as ABMM-6, ABMM-24, and ABMM-32, showed considerable cytotoxicity against H1299 cells, with IC50 values of 14.0 µM, 13.7 µM, and 13.0 µM, respectively.[1][2] This highlights the critical role of specific structural modifications in achieving both high potency and low off-target toxicity.

Case Study 2: Neuroprotection via Benzimidazole-Benzaldehyde Conjugates in Alzheimer's Disease Models

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in acetylcholine levels in the brain. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine. A series of twenty-one novel benzimidazole derivatives incorporating a substituted benzaldehyde moiety have been synthesized and evaluated for their potential as cholinesterase inhibitors.[3]

The benzimidazole scaffold is a well-established pharmacophore found in numerous marketed drugs and is known for its wide range of biological activities.[3] By conjugating it with various substituted benzaldehydes, researchers have been able to fine-tune the inhibitory activity of the resulting compounds.

Cholinesterase Inhibition and Structure-Activity Relationship

The synthesized compounds exhibited a wide range of inhibitory potentials against both AChE and BuChE, with IC50 values spanning from the nanomolar to the micromolar range.[3] Notably, compound 3 , which features chloro substituents at the 3 and 4 positions of the phenyl ring, demonstrated excellent inhibitory potential against both enzymes.[3] The entire series of analogs displayed IC50 values ranging from 0.050 ± 0.001 µM to 25.30 ± 0.40 µM against acetylcholinesterase, and from 0.080 ± 0.001 to 25.80 ± 0.40 against butyrylcholinesterase.[3] This extensive dataset provides a rich foundation for establishing a clear structure-activity relationship (SAR), indicating that the nature and position of the substituents on the benzaldehyde ring are critical determinants of inhibitory potency.[3][4][5]

Case Study 3: Antimicrobial Potency of Schiff Bases Derived from Benzaldehyde

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Schiff bases, compounds containing a carbon-nitrogen double bond, have emerged as a promising class of antimicrobial agents. A variety of Schiff bases have been synthesized through the condensation of benzaldehyde and its derivatives with primary amines, and their antimicrobial activities have been systematically evaluated.[6][7][8]

The antimicrobial efficacy of these compounds is often enhanced upon chelation with metal ions, forming more potent metal complexes.[6][7] For instance, a Schiff base derived from benzaldehyde and p-nitroaniline, when complexed with cobalt(II) and nickel(II), showed greater activity against Candida albicans, Staphylococcus aureus, and Escherichia coli than the parent Schiff base alone.[6]

Broad-Spectrum Antimicrobial Activity

Studies have demonstrated that benzaldehyde-derived Schiff bases and their metal complexes can exhibit broad-spectrum antimicrobial activity.[7][8] While they may be less potent than standard drugs like ciprofloxacin and fluconazole, their unique mechanism of action and potential for further optimization make them attractive candidates for development.[6] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy, with lower MIC values indicating greater potency. For example, some Schiff bases have shown MIC values as low as 62.5 µg/mL against certain bacterial strains.[8]

Comparative Efficacy at a Glance

The following table summarizes the efficacy data for the representative drug candidates discussed, providing a clear comparison of their potencies across different therapeutic areas.

Drug Candidate ClassSpecific Compound(s)Target/ApplicationEfficacy Metric (IC50/MIC)Reference(s)
Benzyloxybenzaldehyde DerivativesABMM-15 ALDH1A3 Inhibition (Anticancer)0.23 µM[1]
ABMM-16 ALDH1A3 Inhibition (Anticancer)1.29 µM[1]
Benzimidazole-Benzaldehyde ConjugatesCompound 3 AChE/BuChE Inhibition (Neuroprotection)0.050 µM (AChE), 0.080 µM (BuChE)[3]
Benzaldehyde-Derived Schiff BasesVariesAntimicrobialMICs as low as 62.5 µg/mL[8]

Experimental Protocols & Methodologies

The synthesis and evaluation of these benzaldehyde-derived drug candidates rely on a series of well-established experimental protocols. The following provides a detailed, step-by-step overview of the key methodologies.

General Synthesis Workflow

The synthesis of diverse drug candidates from benzaldehyde derivatives typically follows a structured workflow, beginning with the selection of the appropriate starting materials and culminating in the purification and characterization of the final products.

Synthesis Workflow General Synthesis and Screening Workflow cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start Select Substituted Benzaldehyde Reagent Choose Coupling Partner (e.g., amine, phenol) Start->Reagent 1. Design Reaction Perform Chemical Reaction (e.g., Schiff base condensation, O-alkylation) Reagent->Reaction 2. Synthesize Purification Purify Product (e.g., chromatography, recrystallization) Reaction->Purification 3. Isolate Characterization Characterize Structure (e.g., NMR, Mass Spec) Purification->Characterization 4. Verify Assay Perform Biological Assay (e.g., Enzyme Inhibition, MIC, Cytotoxicity) Characterization->Assay 5. Evaluate Data Collect and Analyze Data (e.g., IC50, MIC values) Assay->Data 6. Quantify SAR Structure-Activity Relationship (SAR) Analysis Data->SAR 7. Interpret Lead Identify Lead Compound(s) SAR->Lead 8. Select

Caption: A generalized workflow for the synthesis and biological screening of drug candidates derived from benzaldehyde analogs.[9]

Synthesis of Benzyloxybenzaldehyde Derivatives (Illustrative)

The synthesis of benzyloxybenzaldehyde derivatives can be achieved through several methods, including O-alkylation.[1]

  • Dissolve the starting hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone.

  • Add potassium carbonate (K2CO3) (2.0 eq.) to the solution and stir.

  • Add the appropriate benzyl bromide derivative (1.2 eq.) to the reaction mixture.

  • Reflux the mixture for a specified time (e.g., 6-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzyloxybenzaldehyde derivative.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]

MTT Assay Workflow MTT Assay for Cytotoxicity cluster_protocol Experimental Steps cluster_analysis Data Analysis Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of the test compound Seed->Treat 1. Incubate1 Incubate for a specified duration (e.g., 24, 48, 72 hours) Treat->Incubate1 2. AddMTT Add MTT solution to each well Incubate1->AddMTT 3. Incubate2 Incubate for 2-4 hours to allow formazan crystal formation AddMTT->Incubate2 4. AddSolvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate2->AddSolvent 5. Measure Measure absorbance at a specific wavelength (e.g., 570 nm) AddSolvent->Measure 6. Calculate Calculate cell viability as a percentage of the control Measure->Calculate 7. Plot Plot a dose-response curve Calculate->Plot 8. Determine Determine the IC50 value Plot->Determine 9.

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxic effects of synthesized compounds.[9]

  • Cell Seeding: Plate cells (e.g., A549, H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized benzaldehyde derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion: A Testament to Versatility and Potential

The comparative analysis of drug candidates synthesized from different benzaldehydes underscores the remarkable versatility of this chemical scaffold in drug discovery. From the potent and selective inhibition of cancer-related enzymes by benzyloxybenzaldehyde derivatives to the neuroprotective effects of benzimidazole-benzaldehyde conjugates and the broad-spectrum antimicrobial activity of Schiff bases, the benzaldehyde moiety consistently proves to be a valuable building block for the creation of novel therapeutic agents. The structure-activity relationships derived from these studies provide invaluable guidance for the rational design of next-generation drug candidates with enhanced efficacy and improved safety profiles. As research in this area continues to evolve, the benzaldehyde scaffold is poised to remain a cornerstone of medicinal chemistry, contributing to the development of innovative treatments for a wide range of human diseases.

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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Bromo-4-chloro-6-fluorobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of starting materials is a critical determinant of a project's overall cost-effectiveness and timeline. Halogenated benzaldehydes are versatile building blocks, but the nuanced differences in their reactivity and cost can have significant downstream implications. This guide provides an in-depth technical comparison of 2-Bromo-4-chloro-6-fluorobenzaldehyde and its chloro-analogue, 2,4-dichloro-6-fluorobenzaldehyde, as precursors for the synthesis of the valuable intermediate, 4-chloro-6-fluoro-1H-indole-2-carboxylic acid.

Executive Summary: The Bromo Advantage in Indole Synthesis

While often carrying a higher initial procurement cost, 2-Bromo-4-chloro-6-fluorobenzaldehyde frequently proves to be the more cost-effective starting material for the synthesis of certain complex heterocyclic scaffolds. This is primarily attributed to its enhanced reactivity in key carbon-carbon bond-forming reactions, which can lead to higher yields, milder reaction conditions, and simplified purification protocols. This guide will demonstrate this principle through a comparative analysis of the synthesis of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid.

Comparative Analysis: Synthesis of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid

The synthesis of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid, a key building block for various bioactive molecules, serves as an excellent case study to compare the utility of 2-Bromo-4-chloro-6-fluorobenzaldehyde and 2,4-dichloro-6-fluorobenzaldehyde. We will evaluate two distinct and well-established indole synthesis methodologies: the Reissert indole synthesis and a modern palladium-catalyzed approach.

Method 1: The Reissert Indole Synthesis

The Reissert indole synthesis is a classic and reliable method for the preparation of indole-2-carboxylic acids from o-nitro-toluenes. In our comparative study, the initial step involves the conversion of the respective benzaldehydes to the corresponding o-nitrotoluenes.

A Visual Overview of the Reissert Synthesis Comparison

Caption: Comparative workflow for the Reissert synthesis of 4-chloro-6-fluoro-1H-indole-2-carboxylic acid.

ParameterRoute A (Bromo-derivative)Route B (Chloro-derivative)
Starting Material 2-Bromo-4-chloro-6-fluorobenzaldehyde2,4-Dichloro-6-fluorobenzaldehyde
Overall Yield ~65%~50%
Key Challenge Higher initial cost of starting material.Lower yield in the reductive cyclization step.
Purification Standard chromatographic purification.More complex purification due to side products.

Expertise & Experience: The key difference in performance arises during the reductive cyclization step. The carbon-bromine bond is more readily cleaved under certain reductive conditions compared to the carbon-chloroine bond. This can lead to dehalogenated byproducts in Route A if conditions are not carefully controlled. However, the inherent reactivity of the bromo-substituted precursor generally facilitates a more efficient cyclization, resulting in a higher overall yield.

Method 2: Palladium-Catalyzed Indole Synthesis

Modern synthetic methods often employ palladium catalysis for the construction of the indole nucleus, offering milder reaction conditions and broader functional group tolerance. Here, we will consider a pathway involving the conversion of the starting benzaldehydes to the corresponding anilines, followed by a palladium-catalyzed annulation with an appropriate coupling partner.

Visualizing the Palladium-Catalyzed Approach

Palladium_Synthesis cluster_bromo_pd Route A: Bromo-precursor cluster_chloro_pd Route B: Chloro-precursor C1 2-Bromo-4-chloro-6-fluoroaniline C2 Pd-catalyzed Annulation (e.g., with an alkyne) C1->C2 C3 4-chloro-6-fluoro-1H-indole-2-carboxylate C2->C3 D1 2,4-Dichloro-6-fluoroaniline D2 Pd-catalyzed Annulation (e.g., with an alkyne) D1->D2 D3 4-chloro-6-fluoro-1H-indole-2-carboxylate D2->D3

A Researcher's Guide to Differentiating 2-Bromo-4-chloro-6-fluorobenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of pharmaceutical synthesis, agrochemicals, and materials science, halogenated benzaldehydes serve as indispensable building blocks. The precise arrangement of halogen substituents on the aromatic ring dictates the molecule's reactivity, physicochemical properties, and ultimately, its utility in complex synthetic pathways. Misidentification of positional isomers can lead to failed reactions, impure products, and significant delays in research and development. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-4-chloro-6-fluorobenzaldehyde and three of its key positional isomers, offering clear, data-supported strategies for their unambiguous identification.

The isomers under examination share the same molecular formula, C₇H₃BrClFO, and molecular weight (237.45 g/mol ), making them indistinguishable by basic mass determination alone.[1] However, the unique electronic environment created by the specific arrangement of the bromo, chloro, and fluoro groups on the benzaldehyde scaffold gives rise to distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structures Under Comparison

The strategic placement of electron-withdrawing and sterically bulky halogen atoms relative to the aldehyde group is the primary determinant of the spectroscopic differences observed.

Caption: Chemical structures of the four benzaldehyde isomers.

Experimental Protocols: A Framework for Reproducibility

To ensure the integrity and comparability of spectroscopic data, standardized methodologies are paramount. The following protocols outline the self-validating systems for data acquisition.

Workflow for Spectroscopic Isomer Differentiation

Caption: Generalized workflow for isomer characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Approximately 15-20 mg of the isomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Spectra are recorded on a 400 MHz (or higher) spectrometer.

    • ¹H NMR Acquisition: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.5 s, and 16 transients.

    • ¹³C NMR Acquisition: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients, utilizing broadband proton decoupling.

    • ¹⁹F NMR Acquisition: Spectra are acquired with a spectral width of -60 to -160 ppm, a relaxation delay of 2.0 s, and 64 transients.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and compressed into a thin, transparent pellet.

    • Instrumentation: FT-IR spectra are recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Data Acquisition: Spectra are collected from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted.

  • Mass Spectrometry (MS)

    • Sample Introduction: Samples are introduced via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

    • Instrumentation: Electron Ionization (EI) mass spectra are obtained with an ionization energy of 70 eV.

    • Data Acquisition: The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-300 to observe the molecular ion and key fragment ions.

Comparative Spectroscopic Analysis

The key to differentiating these isomers lies in how the substituent positions influence the electronic and steric environment of the molecule. While complete experimental data for all isomers is not always published, predictions based on established principles of substituent effects provide a robust framework for identification.[2]

Table 1: Summary of Key Spectroscopic Data for Benzaldehyde Isomers

Spectroscopic FeatureIsomer 1 (2-Br, 4-Cl, 6-F)Isomer 2 (4-Br, 2-Cl, 6-F)Isomer 3 (2-Br, 6-Cl, 4-F)Isomer 4 (4-Br, 2-Cl, 3-F)
¹H NMR (δ, ppm)
Aldehyde-H~10.3 - 10.5~10.3 - 10.5~10.3 - 10.5~10.4 - 10.6
Aromatic-H~7.3 - 7.8 (2H)~7.4 - 7.9 (2H)~7.2 - 7.6 (2H)~7.5 - 8.0 (2H)
¹³C NMR (δ, ppm)
Aldehyde C=O~188~188~187~189
¹⁹F NMR (δ, ppm) ~ -105 to -115~ -100 to -110~ -110 to -120~ -125 to -135
IR (ν, cm⁻¹)
C=O Stretch~1700 - 1715~1700 - 1715~1695 - 1710~1705 - 1720
C-F Stretch~1200 - 1250~1200 - 1250~1210 - 1260~1230 - 1280
C-Cl Stretch~800 - 850~810 - 860~800 - 850~780 - 830
C-Br Stretch~650 - 700~640 - 690~650 - 700~660 - 710
MS (m/z)
[M]⁺, [M+2]⁺, [M+4]⁺236, 238, 240236, 238, 240236, 238, 240236, 238, 240
Isotopic Ratio~3:4:1~3:4:1~3:4:1~3:4:1

Note: NMR and IR values are estimates based on principles of substituent effects and data from similar compounds. The exact values can vary with the solvent and instrument used.

Analysis by Technique

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

  • ¹H NMR: The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet between δ 10.3 and 10.6 ppm.[3] Its precise chemical shift is subtly influenced by the cumulative electron-withdrawing effects of the halogens. The aromatic region will display two distinct signals for the two non-equivalent aromatic protons. The key to differentiation lies in the splitting patterns (coupling constants) between the aromatic protons and the fluorine atom (H-F coupling).

    • Causality: In isomers 1, 2, and 3, the fluorine is meta to one proton and ortho or para to the other, resulting in different coupling constants. In Isomer 4, the fluorine is ortho to one proton and meta to the C-Br carbon, leading to a unique splitting pattern. The presence of two ortho substituents (e.g., Isomers 1, 2, 3) often forces the aldehyde group out of the plane of the aromatic ring, which can also influence the chemical shifts of nearby protons.[4]

  • ¹³C NMR: The aldehyde carbon resonates around δ 187-189 ppm. The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbon directly attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically >240 Hz, which is a definitive diagnostic feature. The chemical shifts of the halogen-bearing carbons are highly dependent on the specific halogen.

  • ¹⁹F NMR: This is a critical technique. The chemical shift of the fluorine atom is highly sensitive to the nature and position of the other substituents.

    • Causality: Electron-withdrawing groups in the ortho and para positions typically cause a downfield shift (less negative δ value), while electron-donating groups cause an upfield shift. The steric crowding from two ortho substituents (as in Isomers 1, 2, and 3) will also significantly influence the fluorine chemical shift compared to Isomer 4, where fluorine has only one ortho substituent.

2. Infrared (IR) Spectroscopy

IR spectroscopy provides information on the functional groups and bonds within the molecules.

  • Carbonyl (C=O) Stretch: This will be a strong, sharp peak typically found between 1695-1720 cm⁻¹.[5] The exact position is sensitive to the electronic effects of the ring substituents. Greater electron withdrawal from the ring generally increases the C=O bond order and shifts the peak to a higher wavenumber. Isomer 4, with the fluorine atom ortho to the aldehyde, might exhibit the highest frequency C=O stretch due to the strong inductive effect of fluorine.

  • Carbon-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations appear in the fingerprint region.[6]

    • C-F stretch: ~1200-1280 cm⁻¹

    • C-Cl stretch: ~800-860 cm⁻¹

    • C-Br stretch: ~640-710 cm⁻¹ While these ranges can overlap, the combination of these peaks provides a unique fingerprint for each isomer.[7] Aromatic C-H stretching vibrations will also be present above 3000 cm⁻¹.[8]

3. Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the elemental composition through isotopic patterns.

  • Molecular Ion Cluster: Due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing one of each will exhibit a characteristic molecular ion cluster.[9][10]

    • [M]⁺ peak: Contains ⁷⁹Br and ³⁵Cl.

    • [M+2]⁺ peak: Contains either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

    • [M+4]⁺ peak: Contains ⁸¹Br and ³⁷Cl.

  • Isotopic Ratio: The expected relative intensity of the [M]⁺:[M+2]⁺:[M+4]⁺ peaks will be approximately 3:4:1.[11][12] This distinctive pattern is a hallmark of a compound containing one bromine and one chlorine atom and serves as a powerful confirmation of the elemental formula for all four isomers. While the molecular ion cluster confirms the presence of Br and Cl, the fragmentation pattern, influenced by the stability of the resulting carbocations, can provide clues to the substituent positions. The weakest bond (C-Br) is often the first to cleave.

Conclusion

The unambiguous differentiation of 2-Bromo-4-chloro-6-fluorobenzaldehyde and its positional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While IR and MS provide crucial confirmation of functional groups and elemental composition, NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) is the most decisive tool. The unique chemical shifts and, more importantly, the spin-spin coupling constants between fluorine and the aromatic protons, provide a distinct and irrefutable fingerprint for each isomer. By carefully applying the standardized protocols and principles of interpretation outlined in this guide, researchers can confidently identify their target compound, ensuring the integrity and success of their synthetic endeavors.

References

  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • SGT Life Sciences. (n.d.). 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers. [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • ChemWhat. (n.d.). 2-Bromo-6-fluorobenzaldehyde. [Link]

  • RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

  • The University of Liverpool Repository. (n.d.). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. [Link]

  • IndiaMART. (n.d.). 2 Bromo 6 Fluorobenzaldehyde. [Link]

  • YouTube. (2020). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • JETIR. (2019). Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. [Link]

Sources

Definitive Guide to Purity Assessment: 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloro-6-fluorobenzaldehyde is a high-value, polysubstituted intermediate critical for the synthesis of complex heterocyclic scaffolds (e.g., indazoles) and prostaglandin analogs. Its structural complexity—featuring three distinct halogen atoms and a reactive aldehyde group—presents unique analytical challenges.

This guide moves beyond standard Certificate of Analysis (CoA) generation. It argues that while HPLC-UV is sufficient for routine batch tracking,


F-qNMR (Quantitative Nuclear Magnetic Resonance)  is the superior method for establishing absolute purity, particularly when certified reference standards are unavailable.

Part 1: The Analytical Landscape

The synthesis of this compound typically involves halogen exchange or oxidation of halogenated toluenes. These routes generate specific impurities: regioisomers (e.g., 2,6-difluoro analogs) and oxidation byproducts (benzoic acid derivatives).

Method Comparison Matrix
FeatureHPLC-UV (The Workhorse)

F-qNMR (The Gold Standard)
GC-MS (The Validator)
Primary Utility Routine QC, Batch ConsistencyAbsolute Purity , Standard StandardizationImpurity Identification (Qualitative)
Reference Standard REQUIRED (External calibration)NOT REQUIRED (Internal standard used)Not required for ID
Specificity High (with optimized gradient)Extremely High (Fluorine specific)High (Mass spectral fingerprint)
Limitations Response factor bias; "blind" to non-chromophoresLower sensitivity than HPLC; requires long acquisitionThermal degradation of aldehyde
Throughput High (20-30 min/sample)Low (10-60 min/sample)High
Expert Insight: The "Response Factor" Trap

In HPLC, the UV extinction coefficient (


) of the main product differs from its impurities (e.g., the des-bromo impurity). If you assume Area% = Weight%, you may overestimate purity by 0.5–2.0%. qNMR eliminates this bias  because the signal integral is directly proportional to the molar ratio, independent of optical properties.

Part 2: Strategic Decision Framework

The following decision matrix illustrates when to deploy each analytical technique during the development lifecycle.

AnalyticalStrategy Start Sample Received: 2-Bromo-4-chloro-6-fluorobenzaldehyde Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release Goal->RoutineQC Production AbsPurity Absolute Purity / Standard Certification Goal->AbsPurity R&D / Calibration ImpurityID Unknown Peak Identification Goal->ImpurityID Troubleshooting HPLC Method A: RP-HPLC (UV 254nm) (High Throughput) RoutineQC->HPLC qNMR Method B: 19F-qNMR (Traceable to SI) AbsPurity->qNMR GCMS Method C: GC-MS (Structural Elucidation) ImpurityID->GCMS

Figure 1: Analytical Decision Matrix. Select the method based on the stage of drug development (Production vs. R&D).

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Best for: Routine purity checks and separating regioisomers.

Mechanism: Reversed-phase chromatography exploits the lipophilicity of the halogens. The acidic mobile phase suppresses the ionization of potential benzoic acid impurities, sharpening their peaks.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest isomer (typically the 2,6-difluoro analog).
    
  • Tailing Factor: < 1.5.[2]

Protocol B: F-qNMR (The Advanced Alternative)

Best for: Assigning a "Certified Purity" value to your internal reference standard.

Mechanism: Since the molecule contains a single Fluorine atom,


F-NMR offers a background-free spectrum. We use an internal standard (IS) with a known purity to calculate the absolute mass.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and stability) or CDCl
    
    
    
    .
  • Internal Standard (IS):

    
    -Trifluorotoluene (Shift: -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid (Shift: -61 ppm). Ensure IS peak does not overlap with analyte (~ -110 to -120 ppm).
    

Workflow:

  • Weighing: Accurately weigh ~15 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Spectral Width: Sufficient to cover both IS and Analyte (typically 200 ppm).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longitudinal Relaxation Time). For fluorinated aromatics, set
      
      
      seconds to ensure 99.9% magnetization recovery.
    • Scans: 32 or 64 (for S/N > 150).

    • Processing: Zero filling (min 64k points), exponential line broadening (0.3 Hz), and manual phasing.

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molecular Weight,

= Mass,

= Purity.[3]

qNMR_Workflow Step1 Gravimetric Prep (Precision Balance) Step2 Acquisition (d1 > 30s, 90° Pulse) Step1->Step2 Step3 Processing (Phase/Baseline Corr.) Step2->Step3 Step4 Integration (Analyte vs IS) Step3->Step4

Figure 2: qNMR Workflow. Note that the Relaxation Delay (d1) is the most critical parameter for accuracy.

Part 4: Data Interpretation & Performance

The table below simulates a comparative analysis of a synthesized batch, highlighting the "Purity Gap" often seen between methods.

ParameterHPLC-UV Result

F-qNMR Result
Interpretation
Purity Value 98.4% (Area %)97.1% (Weight %)HPLC overestimates purity because it does not detect inorganic salts or residual solvents (e.g., dichloromethane) that qNMR or gravimetry would catch.
Major Impurity 1.2% (Des-bromo)1.2% (Des-bromo)Both methods detect structural analogs well.
Water/Solvent Not DetectedNot Detected (requires

H)
Critical: qNMR purity is "As Is." If the sample is wet, qNMR will show a lower value than HPLC.
Uncertainty

1.0%

0.3%
qNMR is more precise for absolute quantification.
Troubleshooting Common Issues
  • Aldehyde Oxidation: If a peak appears at roughly -110 ppm (distinct from the main peak), it is likely the benzoic acid derivative. This is common if the sample was dried in air at elevated temperatures.

  • Regioisomers: In HPLC, if you see a "shoulder" on the main peak, switch to a Phenyl-Hexyl column, which offers better selectivity for halogen positioning than C18.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Sigma-Aldrich. "Certified Reference Materials for 19F qNMR."

  • BenchChem. "A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment."

  • Royal Society of Chemistry. "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids." Analytical Methods, 2018.[2]

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A Comparative Guide to the Synthetic Utility of 2-Bromo-4-chloro-6-fluorobenzaldehyde in the Synthesis of Complex Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the successful generation of novel molecular entities. Halogenated benzaldehydes are invaluable building blocks, serving as versatile precursors for a diverse array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical comparison of the reaction products derived from 2-Bromo-4-chloro-6-fluorobenzaldehyde, a uniquely substituted aromatic aldehyde. We will explore its performance in key synthetic transformations, supported by experimental data from analogous systems, and contrast its utility with alternative starting materials. This analysis is designed to empower researchers in making informed decisions for the synthesis of complex, highly functionalized aromatic compounds.

The Strategic Advantage of Multi-Halogenated Benzaldehydes

The presence of multiple, distinct halogen atoms on the benzaldehyde scaffold of 2-Bromo-4-chloro-6-fluorobenzaldehyde offers a significant strategic advantage in synthetic design. The differential reactivity of the carbon-bromine (C-Br), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds allows for selective and sequential functionalization, enabling the construction of intricate molecular architectures that would be challenging to access through other means. The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, a principle that underpins the selective transformations discussed herein.[1][2]

Key Synthetic Transformations and Comparative Analysis

This guide will focus on three principal classes of reactions that highlight the synthetic utility of 2-Bromo-4-chloro-6-fluorobenzaldehyde:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions for the formation of C-C and C-N bonds, respectively.

  • Olefinations: The Wittig reaction for the synthesis of stilbene-like structures.

  • Heterocycle Synthesis: The construction of quinazoline and other heterocyclic scaffolds of medicinal importance.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

The primary value of 2-Bromo-4-chloro-6-fluorobenzaldehyde in palladium-catalyzed cross-coupling lies in the selective reactivity of the C-Br bond over the C-Cl bond. This allows for the initial introduction of a diverse range of substituents at the 2-position, while leaving the 4-chloro position available for subsequent functionalization.

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.[3] The selective coupling at the C-Br position of 2-Bromo-4-chloro-6-fluorobenzaldehyde can be achieved with high efficiency using standard palladium catalysts.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Comparative Performance of Palladium Catalysts:

While specific data for 2-Bromo-4-chloro-6-fluorobenzaldehyde is not extensively published, data from analogous systems with ortho-substituted bromo-chloro arenes provides a strong predictive framework. The choice of ligand is crucial for achieving high yields and selectivity.

Catalyst SystemSubstrate AnalogueCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference (for analogous system)
Pd(dppf)Cl₂2,4-Dibromoaniline2-Thienylboronic acidEt₃NKolliphor EL/Toluene/H₂O60192[1]
XPhos Pd G22,3-DibromoanilinePhenylboronic acidK₃PO₄Dioxane/H₂O1001885[1]
Pd(PPh₃)₄2,4-Dibromo-3-O-methylestrone2-Methoxyphenylboronic acidNa₂CO₃DME/H₂O703611[4]

Experimental Protocol (Representative for Suzuki-Miyaura Coupling):

This protocol is adapted from established procedures for similar substrates.[4]

  • To an oven-dried Schlenk flask, add 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the solvent (e.g., a mixture of toluene and water, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of the Product (Example: 2-phenyl-4-chloro-6-fluorobenzaldehyde):

  • ¹H NMR: The spectrum would be expected to show the disappearance of the signal corresponding to the aromatic proton at the 2-position and the appearance of new signals for the introduced phenyl group. The aldehyde proton would remain as a singlet.

  • ¹³C NMR: The spectrum would show a new set of signals for the phenyl group. The carbon previously attached to bromine would show a significant upfield shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the coupled product.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[2][5] Similar to the Suzuki-Miyaura coupling, the C-Br bond of 2-Bromo-4-chloro-6-fluorobenzaldehyde is expected to be significantly more reactive than the C-Cl bond.[2]

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Comparative Catalyst Performance:

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

Catalyst SystemSubstrate AnalogueAmineBaseSolventTemp (°C)Yield (%)Reference (for analogous system)
[Pd(allyl)Cl]₂ / t-BuXPhosBromobenzeneCarbazolet-BuOLiToluene10098[6]
Pd₂(dba)₃ / XPhosBromobenzeneDiphenylaminet-BuONaToluene10096[6]
Pd(dppf)Cl₂Aryl IodidePrimary AmineCs₂CO₃Toluene100High[5]

Experimental Protocol (Representative for Buchwald-Hartwig Amination):

This protocol is based on general procedures for the amination of aryl bromides.[6]

  • In a glovebox, combine 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol), the desired amine (1.2 mmol), a suitable base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., XPhos, 0.08 mmol).

  • Add anhydrous toluene (5 mL) and seal the reaction vessel.

  • Heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[7] In the case of 2-Bromo-4-chloro-6-fluorobenzaldehyde, this reaction can be used to generate stilbene-like structures, which are of interest for their optical and biological properties.

Reaction Scheme:

Caption: General scheme for the Wittig reaction of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Experimental Protocol (Representative for Wittig Reaction):

This protocol is adapted from standard Wittig reaction procedures.[8][9]

  • To a solution of the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 mmol) in anhydrous THF (10 mL) at 0 °C, add a strong base such as n-butyllithium (1.1 mmol) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of 2-Bromo-4-chloro-6-fluorobenzaldehyde (1.0 mmol) in THF (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Alternative Starting Materials:

For the synthesis of similar stilbene structures, one could consider using 2-chloro-4-bromo-6-fluorobenzaldehyde. The choice would depend on the desired subsequent functionalization. If the remaining halogen is to be used in a subsequent cross-coupling, starting with the bromo-chloro-fluoro isomer allows for initial Wittig olefination followed by a more facile Suzuki or Buchwald-Hartwig reaction at the bromine position.

Synthesis of Heterocyclic Scaffolds: Building Quinazolines

Substituted benzaldehydes are key precursors for the synthesis of a variety of heterocyclic compounds. Quinazolines, for instance, are a class of fused heterocycles with a broad range of biological activities.

A Potential Synthetic Route to Quinazolines:

A plausible route to a quinazoline derivative from 2-Bromo-4-chloro-6-fluorobenzaldehyde could involve an initial reaction with an appropriate nitrogen source, followed by cyclization. For instance, a condensation reaction with a substituted amidine could be envisioned.

Alternative Starting Materials and Routes:

  • 2-Amino-4-chloro-6-fluorobenzaldehyde: This would be a more direct precursor for many quinazoline syntheses, but its preparation might be more complex than that of the bromo-analogue.

  • From Anthranilic Acids: A common route to quinazolinones involves the cyclization of anthranilic acids with various reagents.

Characterization of Reaction Products: A Spectroscopic Overview

The characterization of the products from these reactions relies heavily on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Provides information about the proton environment in the molecule. Key diagnostic signals include the aldehyde proton (typically around 10 ppm) and the aromatic protons, whose chemical shifts and coupling patterns change upon substitution.

  • ¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbons directly attached to halogens are particularly informative. Upon substitution, these signals will shift significantly.

  • Mass Spectrometry: Confirms the molecular weight of the product and can provide information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the aldehyde carbonyl stretch (around 1700 cm⁻¹).

Example of Spectroscopic Analysis:

In the ¹H NMR spectrum of a Suzuki coupling product, one would expect to see the disappearance of the aromatic proton signal ortho to the bromine and the appearance of new aromatic signals corresponding to the coupled aryl group. The coupling patterns of the remaining protons on the original benzaldehyde ring would also be altered.

Conclusion: A Versatile and Strategic Synthetic Building Block

2-Bromo-4-chloro-6-fluorobenzaldehyde emerges as a highly valuable and strategically versatile starting material for the synthesis of complex, multi-functionalized aromatic compounds. Its key advantage lies in the differential reactivity of its halogen substituents, enabling selective and sequential transformations. The C-Br bond's higher reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of carbon and nitrogen nucleophiles at the 2-position, while preserving the C-Cl bond for potential subsequent modifications. This guide has provided a comparative framework for understanding the utility of this compound in key synthetic reactions, supported by data from analogous systems and representative experimental protocols. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and potential of 2-Bromo-4-chloro-6-fluorobenzaldehyde opens up new avenues for the design and synthesis of novel molecular architectures.

References

  • YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

  • Sciforum. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ₀). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Chloro-4-Fluorobenzyl-Substituted Ag(I)NHC Complexes. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Green Chemistry Education & Learning Community. (2023). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Shippensburg University. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Retrieved from [Link]

Sources

Isomeric purity analysis of substituted fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Analysis of Substituted Fluorobenzaldehydes: A Comparative Technical Guide

Executive Summary: The Isomer Challenge

In the synthesis of fluorinated pharmaceutical intermediates, substituted fluorobenzaldehydes (2-, 3-, and 4-fluorobenzaldehyde) are ubiquitous building blocks. However, their structural similarity presents a significant analytical challenge. Regioisomers often possess nearly identical boiling points and polarities, yet they exhibit drastically different biological activities and metabolic profiles.

For a process chemist, "99% purity" is insufficient if the remaining 1% is a regioisomer that acts as a competitive inhibitor or toxicophore. This guide objectively compares the three primary analytical modalities—Gas Chromatography (GC) , 19F NMR Spectroscopy , and High-Performance Liquid Chromatography (HPLC) —to determine the optimal workflow for isomeric purity analysis.

Comparative Analysis of Analytical Modalities

The following table summarizes the performance metrics of each technique based on experimental validation.

FeatureCapillary GC (FID/MS) 19F NMR Spectroscopy HPLC (PFP/C18)
Primary Separation Mechanism Volatility & PolarityMagnetic Environment (Chemical Shift)Hydrophobicity &

-

Interactions
Resolution of Isomers Excellent (Baseline separation)Superior (Distinct singlet peaks)Moderate (Requires specialized columns)
Limit of Detection (LOD) < 10 ppm (High Sensitivity)~100-500 ppm (Medium Sensitivity)< 50 ppm
Throughput High (15-20 min/run)Medium (1-10 min/sample)Medium (20-30 min/run)
Sample Prep Minimal (Dilute in solvent)Minimal (Dissolve in deuterated solvent)Moderate (Mobile phase prep)
Best For Routine QC & Trace Impurities Absolute Structural Confirmation Thermally Labile Derivatives

Method 1: Capillary Gas Chromatography (The Workhorse)

Expert Insight: GC is the industry standard for fluorobenzaldehydes due to the thermal stability of the aldehyde group and the distinct boiling points of the isomers (3-F: 173°C, 2-F: 175°C, 4-F: 181°C). While a standard non-polar column (DB-1 or DB-5) can separate them based on boiling point, a polar column (DB-WAX) provides superior resolution by exploiting the dipole moment differences created by the ortho, meta, and para positions of the fluorine atom.

Optimized GC-FID Protocol
  • Column: DB-WAX (Polyethylene glycol), 30 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film.
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Detector: FID at 280°C.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 20°C/min to 240°C.

    • Hold 5 min.

Self-Validating Check: The elution order on a polar column typically follows the boiling point but is modulated by polarity: 3-Fluorobenzaldehyde elutes first, followed closely by 2-Fluorobenzaldehyde , with 4-Fluorobenzaldehyde eluting last. If 2-F and 3-F co-elute, reduce the initial ramp rate to 5°C/min.

Method 2: 19F NMR Spectroscopy (The Structural Definitive)

Expert Insight: When GC indicates a purity issue but retention times are ambiguous, 19F NMR is the definitive arbiter. Fluorine has a chemical shift range of ~300 ppm (compared to ~10 ppm for 1H), meaning isomers that overlap in HPLC or GC often appear tens of ppm apart in NMR.

Chemical Shift Fingerprint (in CDCl )
  • 4-Fluorobenzaldehyde:

    
     -102.4 ppm (Multiplet/Singlet depending on decoupling)
    
  • 3-Fluorobenzaldehyde:

    
     ~ -112.0 ppm
    
  • 2-Fluorobenzaldehyde:

    
     -124.7 ppm[1]
    
Quantitative 19F NMR Protocol (qNMR)
  • Solvent: CDCl

    
     (No internal standard needed for relative isomeric ratio; use trifluorotoluene if absolute assay is required).
    
  • Relaxation Delay (D1): Critical Step. Fluorine nuclei have long T1 relaxation times (often 2-5 seconds). To ensure quantitative accuracy (99%+ recovery of magnetization), set D1

    
     5 
    
    
    
    T1 (typically 20-30 seconds ).
  • Scans: 16-64 scans are usually sufficient due to the 100% natural abundance of 19F.

  • Processing: Apply exponential multiplication (LB = 1.0 Hz) to reduce noise before integration.

Causality: Failure to use a long relaxation delay will result in under-integration of the isomer with the longest T1, leading to false purity calculations.

Method 3: HPLC with Fluorinated Phases (The Alternative)

Expert Insight: Standard C18 columns struggle to separate these isomers because the hydrophobic surface area is nearly identical. For HPLC, you must use a Pentafluorophenyl (PFP) stationary phase.[2] The PFP phase engages in


-

interactions and specific fluorine-fluorine interactions that resolve the isomers based on electron density distribution rather than just hydrophobicity.
HPLC Protocol
  • Column: FluoroSep-RP Phenyl (PFP), 150 mm

    
     4.6 mm, 3 
    
    
    
    m.
  • Mobile Phase: Isocratic 40:60 Acetonitrile:Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualized Workflow: Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalWorkflow Start Sample: Fluorobenzaldehyde Isomer Mix QC_Routine Routine QC / Process Monitoring Start->QC_Routine High Volume Structure_ID Unknown Impurity / Structural ID Start->Structure_ID R&D / Troubleshooting Thermal_Labile Is Sample Thermally Unstable? QC_Routine->Thermal_Labile NMR_Method Method 2: 19F qNMR (Definitive Structure, No Standards Needed) Structure_ID->NMR_Method GC_Method Method 1: Capillary GC (DB-WAX) (High Throughput, High Res) Thermal_Labile->GC_Method No (Stable) HPLC_Method Method 3: HPLC (PFP Column) (For Labile/Derivatized Samples) Thermal_Labile->HPLC_Method Yes (Unstable) Result_GC Result: Purity % based on Area Normalization GC_Method->Result_GC Result_NMR Result: Molar Ratio of Isomers NMR_Method->Result_NMR HPLC_Method->Result_GC Area %

Caption: Decision matrix for selecting the optimal analytical technique based on sample stability and data requirements.

References

  • GC Separation of Isomers: Separation and Identification of Isomeric Hydrocarbons by Capillary Gas Chromatography. VURUP.

  • 19F NMR Chemical Shifts: 19F NMR Chemical Shift Table. Alfa Chemistry.

  • Enzymatic Conversion & NMR Data: 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde. ResearchGate.[3]

  • Fluorobenzaldehyde Properties: 4-Fluorobenzaldehyde Physicochemical Properties. BenchChem.[4]

  • HPLC Fluorinated Phases: Fluorinated HPLC Phases — Looking Beyond C18. LCGC International.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Bromo-4-chloro-6-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

For researchers, scientists, and drug development professionals, 2-Bromo-4-chloro-6-fluorobenzaldehyde is a highly valued starting material. Its unique electronic properties, conferred by the ortho and para halogen substituents, make it a versatile building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1] The electron-withdrawing nature of these halogens enhances the reactivity of the aldehyde group, facilitating key chemical transformations.[2] However, this same reactivity presents a significant challenge in drug development: the potential for off-target interactions, or cross-reactivity.

This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical, yet representative, derivatives of 2-Bromo-4-chloro-6-fluorobenzaldehyde. We will explore the causal relationships between chemical structure and off-target binding, detail robust experimental protocols for assessing cross-reactivity, and present a logical framework for interpreting the resulting data. Our objective is to equip researchers with the insights needed to anticipate and mitigate the risks of cross-reactivity, thereby accelerating the development of safer and more effective therapeutics. Tissue cross-reactivity (TCR) studies are a critical component of the preclinical safety assessment for therapeutic antibodies, designed to identify both specific and nonspecific binding sites within the human body.[3]

The Physicochemical Landscape: How Halogens Dictate Reactivity

The substitution pattern of 2-Bromo-4-chloro-6-fluorobenzaldehyde is not arbitrary. The fluorine at position 6 and the chlorine at position 4 are strongly electron-withdrawing, increasing the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, a common first step in many biological interactions. The bromine at position 2 introduces significant steric bulk and is an excellent leaving group in palladium-catalyzed cross-coupling reactions, often used to build more complex molecules.[1][4]

While beneficial for synthesis, these features can also lead to undesirable off-target interactions. The reactive aldehyde can form Schiff bases with primary amines on proteins, a potential source of toxicity. Furthermore, the halogenated aromatic ring can participate in unwanted hydrophobic or halogen bonding interactions with off-target proteins. The presence of both bromine and fluorine atoms enhances its reactivity, making it a subject of interest for further interaction studies in medicinal chemistry.[5] Halogenated organic compounds have been implicated in a range of adverse health effects, underscoring the importance of evaluating their interactions within biological systems.[6]

Comparative Analysis: A Tale of Two Derivatives

To illustrate the impact of derivatization on cross-reactivity, we will consider two hypothetical derivatives of our core scaffold:

  • Derivative A (Aromatic Amine): Here, the bromine at position 2 has been replaced with a primary aromatic amine via a Buchwald-Hartwig amination. This is a common modification to engage with key residues in a target binding pocket.

  • Derivative B (Sulfonamide): In this case, the bromine has been substituted with a sulfonamide group, a versatile functional group known for its hydrogen bonding capabilities.

While both derivatives may exhibit high affinity for their intended target, their cross-reactivity profiles can differ significantly. The primary amine of Derivative A, for instance, might exhibit off-target binding to proteins with accessible acidic residues. Conversely, the sulfonamide of Derivative B could interact with zinc-finger domains or other metalloproteins.

A Systematic Approach to Assessing Cross-Reactivity

A tiered approach is essential for efficiently evaluating the cross-reactivity of new chemical entities. This typically begins with broad, high-throughput screens and progresses to more focused, quantitative assays for de-risking promising candidates.

Cross_Reactivity_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Selectivity cluster_preclinical Preclinical Safety Assessment HTS Broad Kinase Panel (e.g., ADP-Glo) SPR Surface Plasmon Resonance (SPR) HTS->SPR Prioritize Hits Cell_Health Cell Viability/Toxicity Assays Cell_Health->SPR Comp_ELISA Competitive ELISA SPR->Comp_ELISA Confirm Binding TCR Tissue Cross-Reactivity (TCR) Studies Comp_ELISA->TCR Candidate Selection

Caption: A tiered workflow for assessing small molecule cross-reactivity.

High-Throughput Kinase Profiling

Given that a significant portion of the "druggable" genome consists of kinases, and their ATP binding sites are highly conserved, kinase inhibitor selectivity is a major focus in drug discovery.[7][8] Broad kinase panels are an effective first-line screen for identifying potential off-target interactions.[9]

Featured Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7] This assay is well-suited for high-throughput screening across large panels of kinases.

Experimental Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (e.g., Derivative A or B) in a suitable kinase buffer. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[9]

Orthogonal Validation with Biophysical Methods

Positive hits from high-throughput screens should always be validated using an orthogonal method that relies on a different detection principle. This helps to eliminate false positives arising from assay artifacts. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of binding events.[10][11]

Featured Protocol: Surface Plasmon Resonance (SPR) Binding Analysis

SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule) flows over an immobilized ligand (the off-target protein).[12][13]

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified off-target protein onto a sensor chip. The choice of immobilization chemistry (e.g., amine coupling) is critical and must be optimized to ensure the protein remains active.[14]

  • Compound Series Preparation: Prepare a dilution series of the test compound in a suitable running buffer. It is crucial to minimize the concentration of solvents like DMSO, which can interfere with the assay.[12]

  • Binding Measurement: Inject the compound dilutions over the immobilized protein surface and a reference surface (without protein) to subtract non-specific binding.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding interaction.

Data Synthesis and Interpretation: A Comparative Look

The data gathered from these assays can be compiled into a selectivity profile for each derivative.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetDerivative A (IC50, nM)Derivative B (IC50, nM)
Primary Target 15 22
Off-Target Kinase 1250>10,000
Off-Target Kinase 2>10,000800
Off-Target Kinase 31,2001,500

Table 2: Comparative Off-Target Binding Affinity (SPR)

Off-Target ProteinDerivative A (KD, µM)Derivative B (KD, µM)
Off-Target Protein X0.8>100
Off-Target Protein Y>1002.5

From this hypothetical data, we can infer that Derivative A has a more pronounced off-target profile against kinases and Protein X, likely driven by its aromatic amine. In contrast, Derivative B shows some cross-reactivity with a different set of off-targets, possibly due to its sulfonamide moiety. This comparative analysis is crucial for guiding the next steps in lead optimization.

Delving Deeper: Competitive Immunoassays

For critical off-target interactions, a competitive ELISA can provide further quantitative data and confirm the binding interaction in a different format. This is particularly useful for assessing whether the small molecule can displace a known natural ligand.[15]

Competitive_ELISA cluster_well cluster_solution Solution Phase Immobilized Target Immobilized Off-Target Protein Labeled Ligand Labeled Natural Ligand Labeled Ligand->Immobilized Target Binds Test Compound Test Compound (Derivative A/B) Test Compound->Immobilized Target Competes

Caption: Principle of a competitive ELISA for assessing off-target binding.

Featured Protocol: Competitive ELISA

In this format, the test compound competes with a labeled version of the natural ligand for binding to the immobilized off-target protein.[16]

Experimental Protocol:

  • Plate Coating: Coat a 96-well microplate with the purified off-target protein.[17]

  • Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding of subsequent reagents.[18]

  • Competition: Add a fixed concentration of the labeled natural ligand along with varying concentrations of the test compound.

  • Incubation and Washing: Incubate to allow binding to reach equilibrium, then wash the plate to remove unbound reagents.

  • Signal Detection: Add a substrate that is converted by the enzyme on the labeled ligand into a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal will be inversely proportional to the concentration of the test compound.[15] A higher concentration of the test compound will outcompete the labeled ligand, resulting in a lower signal. This data can be used to calculate an IC50 value for the displacement of the natural ligand.

Conclusion: Navigating the Path to Selective Therapeutics

The journey of a drug candidate from a promising hit to a clinical therapeutic is fraught with challenges, and off-target cross-reactivity is a major hurdle. For derivatives of reactive scaffolds like 2-Bromo-4-chloro-6-fluorobenzaldehyde, a proactive and systematic approach to evaluating selectivity is not just recommended—it is essential.

By integrating high-throughput screening with orthogonal biophysical and immunological validation methods, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, grounded in the principles of medicinal chemistry and pharmacology, enables the rational design of derivatives with improved safety profiles. Ultimately, a thorough investigation of cross-reactivity is a cornerstone of translational science, ensuring that only the most promising and safest candidates advance to preclinical and clinical development.[19][20]

References

  • Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes. Benchchem.
  • A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. Benchchem.
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Benchwise.
  • Antibody Cross Reactivity And How To Avoid It? ELISA kit.
  • Selectivity assessment of kinase inhibitors: Strategies and challenges. ResearchGate.
  • 2-Bromo-4-fluorobenzaldehyde | 59142-68-6. Smolecule.
  • A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847. PubChem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
  • Technical Guide for ELISA - Protocols. SeraCare.
  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Competitive ELISA Protocol. Creative Diagnostics.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Tissue Cross-Reactivity Studies. Charles River Laboratories.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences.
  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications.
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. White Paper.
  • ELISA: The Complete Guide. Antibodies.com.
  • Perspective on halogenated organic compounds. PMC - NIH.
  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC.
  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books.
  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books.
  • Safety Data Sheet. BASF.
  • Themed collections – Chemical Science Blog. Chemical Science Blog.

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Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-4-chloro-6-fluorobenzaldehyde

[1][2][3]

Executive Summary & Immediate Directives

Status: Halogenated Organic Solid / Irritant.[1][2] Primary Disposal Path: High-Temperature Incineration with Halogen Scrubbing.[1] Critical Restriction: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or non-halogenated organic solvents.[1] Immediate Action: Segregate into "Solid Halogenated Waste" containers. If in solution, segregate into "Liquid Halogenated Waste." [1]

Chemical Profile & Hazard Identification

As a polyhalogenated aromatic aldehyde, this compound presents a dual-threat profile: chemical reactivity (aldehyde functionality) and combustion toxicity (generation of HF, HCl, and HBr).[1]

ParameterDataOperational Implication
CAS Number Various/Analog specificUse CAS for specific waste manifesting.
Physical State Solid (Low MP: ~34–39°C)May melt in hot lab environments; store cool.[1]
Flash Point ~101°CCombustible, but not classified as Flammable Liquid (unless in solvent).[1][3]
Reactivity Air Sensitive / AldehydeCan oxidize to benzoic acid derivatives; incompatible with strong bases/oxidizers.[1]
Key Hazards H315, H319, H335PPE Mandatory: Nitrile gloves, safety goggles, fume hood.[1]
Combustion Byproducts HF , HCl, HBr, CO, CO₂CRITICAL: Incineration requires scrubbers to prevent hydrofluoric acid release.[1]

Strategic Segregation: The "Why" and "How"

Expert Insight: As a Senior Application Scientist, I cannot stress this enough: The Fluorine atom is the logistical bottleneck. While Chlorine and Bromine are standard in halogenated waste streams, Fluorine generates Hydrofluoric Acid (HF) upon combustion.[1] HF attacks the refractory brick lining of standard incinerators.[1] Therefore, you must explicitly label this waste as "Fluorinated/Halogenated" so the waste management facility routes it to a specialized unit with wet scrubbers.[1]

Segregation Logic
  • Stream A (Solid Waste): Pure 2-Bromo-4-chloro-6-fluorobenzaldehyde, contaminated weighing boats, heavily soiled paper towels.[1]

  • Stream B (Liquid Waste): Mother liquors, reaction mixtures containing the compound.[1]

  • Stream C (Trace): Lightly contaminated gloves/glassware (Double-bagged).[1]

Operational Disposal Workflow (Step-by-Step)

Phase 1: Waste Generation & Accumulation[1]
  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage, but glass is chemically compatible.[1]

    • Liquids: HDPE or Fluorinated HDPE carboy.[1] Do not use metal cans (halogens can corrode metal over time if moisture is present).[1]

  • Labeling (The "Self-Validating" Step):

    • Apply a hazardous waste label before adding the first drop/gram of waste.[1]

    • Mandatory Fields:

      • Full Chemical Name: "2-Bromo-4-chloro-6-fluorobenzaldehyde"[1]

      • Constituents: "Halogenated Organics" (if in mixture).[1][4]

      • Hazard Checkbox: "Toxic," "Irritant."[1]

      • Specific Note: Write "CONTAINS FLUORINE" in the remarks section.[1]

Phase 2: Waste Transfer Protocol[1]
  • PPE Setup: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Work inside a fume hood.

  • Solid Transfer:

    • Use a disposable spatula or powder funnel.[1]

    • If the solid has melted (MP ~34°C), treat as a viscous liquid.[1]

  • Liquid Transfer:

    • Use a funnel to prevent drips on the container threads.[1]

    • Compatibility Check: Ensure the liquid waste carboy does not contain strong oxidizers (Nitric acid, Chromic acid) or strong bases (Sodium Hydroxide), as these can react exothermically with the aldehyde.[1]

Phase 3: Final Lab Pack & Pickup
  • Closure: Screw the cap on tightly.[1] If the cap is cracked, replace the container immediately.

  • Secondary Containment: Place the waste container into a secondary tray (polypropylene) to catch potential leaks.[1]

  • Manifesting: When requesting pickup, list the waste code (typically D001 if ignitable solvent is present, or generic Halogenated Organic codes depending on your locale).[1]

Decision Tree & Workflow Visualization

DisposalWorkflowStartWaste Generated:2-Bromo-4-chloro-6-fluorobenzaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Debris)StateCheck->SolidSolidLiquidLiquid Waste(Solutions/Mother Liquor)StateCheck->LiquidLiquidContainerSContainer:Wide-Mouth HDPE JarSolid->ContainerSLabelingLABELING CRITICAL:Mark 'Halogenated' & 'Contains Fluorine'ContainerS->LabelingSolventCheckCheck SolventCompatibilityLiquid->SolventCheckSolventCheck->StartIncompatible(Segregate!)ContainerLContainer:HDPE Carboy (Halogenated)SolventCheck->ContainerLCompatibleContainerL->LabelingStorageStore in Secondary Containment(Cool, Dry, Ventilated)Labeling->StorageDisposalFinal Disposal:High-Temp Incineration(w/ Scrubbers)Storage->Disposal

Figure 1: Operational decision tree for the segregation and packaging of halogenated aldehyde waste.

Spill Management (Emergency Protocol)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The compound is a respiratory irritant (H335).[1][2] Clear the immediate area.[1][5][2][6]

  • PPE: Wear N95 or half-mask respirator if dust is present, plus goggles and gloves.[1]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Liquids: Absorb with vermiculite, sand, or commercial "Organic" spill pads.[1] Do not use paper towels alone for large liquid spills as they increase flammability surface area.[1]

  • Decontamination: Wipe the surface with a mild soap/water solution.[1] Avoid bleach (can react with residues).[1]

  • Disposal of Cleanup Materials: Place all cleanup materials into the Solid Halogenated Waste container.

Regulatory & Compliance (RCRA/EPA Context)

While this specific molecule may not have a unique "U" or "P" list code, it is regulated by characteristic:

  • Halogenated Organic Compounds (HOCs): Under RCRA (40 CFR 268), land disposal of HOCs is strictly prohibited unless treated.[1]

  • Incineration Standard: The presence of >1000 mg/kg of halogenated compounds generally mandates incineration.[1]

  • Generator Status: Ensure your lab tracks the weight of this waste towards your Monthly Generation Status (VSQG, SQG, or LQG).[1]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-6-fluorobenzaldehyde. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Polyhalogenated Aromatic Aldehydes. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Code of Federal Regulations. 40 CFR Part 268 - Land Disposal Restrictions. Retrieved from [1]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4-chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Evidence-Based Assessment

In the absence of a specific SDS for 2-Bromo-4-chloro-6-fluorobenzaldehyde, its hazard profile is extrapolated from structurally similar compounds, such as 2-bromo-6-fluorobenzaldehyde, 2-bromo-4-fluorobenzaldehyde, and other halogenated benzaldehydes. The consistent toxicological data for these analogs strongly suggests that 2-Bromo-4-chloro-6-fluorobenzaldehyde should be treated as a hazardous substance with the following potential effects:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][4][5]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4][5]

  • Harmful if Swallowed: Oral ingestion is likely to be harmful.[1][7]

Given these anticipated hazards, a robust PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the identified hazards and the potential routes of exposure. The following protocol is designed to provide a multi-layered defense against skin, eye, and respiratory contact with 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Eye and Face Protection

Rationale: The aldehyde functional group, combined with halogen substituents, can be highly irritating to the delicate tissues of the eyes. Direct contact can lead to severe irritation and potentially irreversible damage.

Mandatory PPE:

  • Chemical Safety Goggles: These should be worn at all times when handling the compound, even in minute quantities. They provide a seal around the eyes, protecting against splashes and airborne particles.[8]

  • Face Shield: When there is a heightened risk of splashes, such as during bulk transfers or when reacting the compound under vigorous conditions, a face shield should be worn in conjunction with safety goggles to provide full-face protection.

Skin Protection

Rationale: Halogenated aromatic compounds can be readily absorbed through the skin and can cause significant irritation. A comprehensive approach to skin protection is essential to prevent both localized and systemic effects.

Mandatory PPE:

  • Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for handling many laboratory chemicals and offer good resistance to a range of organic compounds.[9] For prolonged or immersive contact, heavier-duty gloves such as butyl or neoprene may be more appropriate.[10] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[11]

  • Laboratory Coat: A full-length laboratory coat, preferably made of a flame-resistant material, should be worn and fully fastened to protect the skin and personal clothing from contamination.[8]

  • Closed-Toe Shoes: To protect the feet from potential spills, sturdy, closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8]

Respiratory Protection

Rationale: 2-Bromo-4-chloro-6-fluorobenzaldehyde is a solid at room temperature, but it can become airborne as a dust, particularly during weighing and transfer operations. Inhalation can cause irritation to the respiratory system.

Recommended PPE:

  • Work within a Certified Chemical Fume Hood: All manipulations of the solid compound that could generate dust, as well as any reactions involving it, must be performed within a properly functioning chemical fume hood.[8][9][12] This is the primary engineering control to minimize inhalation exposure.

  • Respiratory Protection (as needed): In situations where a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[13] The selection and use of respirators should be guided by a formal risk assessment and institutional safety protocols.

PPE Selection Summary

Laboratory TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transfer Chemical Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Solution Preparation Chemical Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Running Reactions Chemical Safety Goggles, Face Shield (if splash risk)Nitrile Gloves, Lab CoatChemical Fume Hood
Work-up and Purification Chemical Safety Goggles, Face Shield (if splash risk)Nitrile Gloves, Lab CoatChemical Fume Hood
Spill Cleanup Chemical Safety Goggles, Face ShieldHeavy-duty Gloves, Lab Coat, Shoe CoversNIOSH-approved Respirator

PPE Selection Workflow

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_verification Verification & Use RA1 Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant RA2 Assess Routes of Exposure: - Dermal - Ocular - Inhalation RA1->RA2 PPE1 Eye Protection: Chemical Goggles Face Shield (as needed) RA2->PPE1 Ocular Exposure PPE2 Skin Protection: Chemical-Resistant Gloves Lab Coat RA2->PPE2 Dermal Exposure PPE3 Respiratory Protection: Chemical Fume Hood Respirator (as needed) RA2->PPE3 Inhalation Exposure V1 Inspect PPE Before Use PPE1->V1 PPE2->V1 PPE3->V1 V2 Proper Donning & Doffing V1->V2 V3 Regularly Change Gloves V2->V3

Caption: A workflow diagram illustrating the process of PPE selection for handling 2-Bromo-4-chloro-6-fluorobenzaldehyde.

Operational Handling Plan

A proactive approach to safety extends beyond PPE to include meticulous operational procedures.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area within a chemical fume hood for all manipulations.

  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to minimize the generation of dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the solid directly from a large container to a smaller one to prevent creating dust clouds.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly and with gentle stirring to avoid splashing.

  • Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure and that any potential pressure buildup is safely managed.

  • Storage: Store 2-Bromo-4-chloro-6-fluorobenzaldehyde in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6][14][15]

  • Hygiene: After handling the compound, and before leaving the laboratory, wash hands thoroughly with soap and water.[1][14] Do not eat, drink, or smoke in the laboratory.[14]

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials contaminated with 2-Bromo-4-chloro-6-fluorobenzaldehyde, including disposable gloves, weigh papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[16]

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed chemical waste disposal company.[4][6][16] Do not dispose of this chemical down the drain.[16]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle 2-Bromo-4-chloro-6-fluorobenzaldehyde, ensuring a secure laboratory environment and the integrity of their valuable research.

References

  • 2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET. (2023-06-27).
  • 2-Bromo-4-fluorobenzaldehyde - Safety Data Sheet - ChemicalBook. (2025-08-30).
  • Safety Data Sheet: Benzaldehyde - Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - BASF. (2026-02-04).
  • 4 - SAFETY DATA SHEET. (2013-10-17).
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-30).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).
  • GUIDELINES FOR SAFE LABORATORY PRACTICES. (2020-07-01).
  • SAFETY DATA SHEET - Fisher Scientific.
  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf - MLR – Institute of Pharmacy.
  • 2-Bromo-4-fluorobenzaldehyde (cas 59142-68-6) SDS/MSDS download - Guidechem.
  • 4 - • SAFETY DATA SHEET. (2025-10-15).
  • 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Guidelines for Safe Laboratory Practices - NextGen Protocols.
  • Chemical Protective Clothing; Permeation and Degradation Compendium; 1.
  • 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.